molecular formula Al2Ca2O15Si5 B073308 Aluminum calcium silicate CAS No. 1327-39-5

Aluminum calcium silicate

Cat. No.: B073308
CAS No.: 1327-39-5
M. Wt: 514.54 g/mol
InChI Key: IQDXNHZDRQHKEF-UHFFFAOYSA-N
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Description

Aluminum Calcium Silicate is a versatile inorganic compound of significant interest in materials science and industrial research. This synthetic complex silicate, with the general formula CaO·Al₂O₃·SiO₂, functions primarily as a high-performance anti-caking and free-flow agent in powdered substances, effectively absorbing moisture and preventing clump formation through its intricate porous structure and high surface area. Its research value extends to its application as a catalyst support in heterogeneous catalysis, where its thermal stability and tunable acidity provide an ideal matrix for various chemical reactions. Furthermore, it serves as a key precursor and additive in the synthesis of advanced ceramics, glasses, and cementitious materials, where it modifies mechanical strength, thermal properties, and chemical durability. In chromatography, it can be utilized as an adsorbent for the separation of complex mixtures. The compound's mechanism of action is largely physical, relying on its capacity to trap water molecules within its lattice and on its surface, thereby maintaining the dry, free-flowing characteristics of other materials. This reagent is provided For Research Use Only. It is strictly intended for laboratory applications and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

dialuminum;dicalcium;dioxido(oxo)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDXNHZDRQHKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2Ca2O15Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine white, free-flowing powder
Record name CALCIUM ALUMINIUM SILICATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

1327-39-5
Record name Silicate cement
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Record name Silicic acid, aluminum calcium salt
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Record name Silicic acid, aluminum calcium salt
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Foundational & Exploratory

An In-depth Technical Guide to the Crystalline Structures of Aluminum Calcium Silicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicates are a diverse group of minerals with significant industrial and geological importance. Their crystalline structures, governed by the arrangement of silicate (B1173343) tetrahedra and the coordination of aluminum and calcium ions, give rise to a wide range of physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structures of several key aluminum calcium silicate minerals. The information presented herein is intended for researchers, scientists, and professionals in fields such as materials science, geology, and drug development, where a detailed understanding of these structures is crucial.

This guide delves into the crystallographic parameters, atomic arrangements, and the experimental methodologies used to elucidate these complex structures. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for structure determination are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Crystalline Structures of Key this compound Minerals

The following sections provide detailed crystallographic information for six prominent this compound minerals: Anorthite (B1171534), Gehlenite, Grossular, Prehnite, Epidote, and Lawsonite.

Anorthite

Anorthite is the calcium-rich end-member of the plagioclase feldspar (B12085585) series, which are tectosilicates. Its structure is characterized by a three-dimensional framework of corner-sharing SiO₄ and AlO₄ tetrahedra.[1]

Gehlenite

Gehlenite is a member of the melilite group and is classified as a sorosilicate, containing [Si₂O₇] groups.[2] The structure consists of sheets of corner-sharing AlO₄ and SiO₄ tetrahedra.[2]

Grossular

Grossular is a calcium-aluminum species of the garnet group, which are nesosilicates with isolated [SiO₄] tetrahedra.[3] It has a cubic crystal system.[3]

Prehnite

Prehnite is an inosilicate with a structure that is transitional to a phyllosilicate.[4] It crystallizes in the orthorhombic system and its structure contains sheets of SiO₄ and AlO₄ tetrahedra.[4][5]

Epidote

Epidote is a sorosilicate characterized by isolated [SiO₄] tetrahedra and [Si₂O₇] groups.[6][7] Its monoclinic structure consists of chains of edge-sharing AlO₆ and AlO₄(OH)₂ octahedra linked by the silicate groups.[7][8]

Lawsonite

Lawsonite is a sorosilicate that is notable for its high-pressure, low-temperature stability.[9] Its orthorhombic structure contains chains of edge-sharing Al(O,OH)₆ octahedra linked by [Si₂O₇] groups.[9]

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the discussed this compound minerals.

Table 1: General and Crystallographic Data for Selected this compound Minerals

Mineral NameChemical FormulaCrystal SystemSpace Group
AnorthiteCaAl₂Si₂O₈TriclinicP1
GehleniteCa₂Al(AlSiO₇)TetragonalP42₁m
GrossularCa₃Al₂(SiO₄)₃CubicIa3d
PrehniteCa₂Al(AlSi₃O₁₀)(OH)₂OrthorhombicP2cm
EpidoteCa₂(Al,Fe³⁺)₃(SiO₄)(Si₂O₇)O(OH)MonoclinicP2₁/m
LawsoniteCaAl₂(Si₂O₇)(OH)₂·H₂OOrthorhombicCmcm

Table 2: Unit Cell Parameters for Selected this compound Minerals

Mineral Namea (Å)b (Å)c (Å)α (°)β (°)γ (°)
Anorthite8.182(6)12.883(4)7.092(4)93.19(4)115.91(4)91.18(4)
Gehlenite7.6850(4)7.6850(4)5.0636(3)909090
Grossular11.846(1)11.846(1)11.846(1)909090
Prehnite4.646(2)5.491(3)18.52(3)909090
Epidote8.8595.61210.23890115.45790
Lawsonite5.8478.7913.128909090

Experimental Protocols

The determination of the crystalline structures of this compound minerals predominantly relies on single-crystal X-ray diffraction (XRD) and powder X-ray diffraction with Rietveld refinement.

Generalized Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) without visible defects is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or in a capillary.

  • Data Collection: The mounted crystal is placed on a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[10] The unit cell parameters are determined from a preliminary set of reflections. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the diffracted X-rays being recorded by a detector (e.g., a CCD or CMOS detector).[11]

  • Data Reduction: The raw diffraction data is processed to correct for factors such as Lorentz polarization, absorption, and background scattering. The intensities of the reflections are integrated to produce a list of hkl indices and their corresponding structure factor amplitudes.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial structural model is refined using a least-squares method, where the atomic coordinates, displacement parameters, and site occupancies are adjusted to minimize the difference between the observed and calculated structure factors.

Generalized Protocol for Powder X-ray Diffraction and Rietveld Refinement
  • Sample Preparation: The mineral sample is ground to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.[12] The powder is then packed into a sample holder.[13]

  • Data Collection: The powder diffraction pattern is collected using a powder diffractometer with a known X-ray wavelength (e.g., Cu Kα). The data is collected over a wide range of 2θ angles.

  • Rietveld Refinement: The Rietveld method is a whole-pattern fitting technique used to refine the crystal structure from powder diffraction data.[14] The process involves:

    • Initial Model: A starting structural model, including space group, approximate lattice parameters, and atomic positions, is required.

    • Profile Fitting: A calculated diffraction pattern is generated based on the structural model and instrumental parameters. The peak shapes are typically modeled using functions like the pseudo-Voigt or Pearson VII function.

    • Least-Squares Refinement: The structural and instrumental parameters are refined by minimizing the difference between the observed and calculated diffraction patterns using a least-squares algorithm.[14] Parameters refined include lattice parameters, atomic coordinates, site occupancies, and thermal parameters.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Analysis cluster_output Output sp1 Single Crystal Selection dc1 Single-Crystal XRD sp1->dc1 sp2 Powder Grinding dc2 Powder XRD sp2->dc2 dp1 Data Reduction dc1->dp1 dp3 Rietveld Refinement dc2->dp3 dp2 Structure Solution (Direct/Patterson Methods) dp1->dp2 out1 Crystallographic Data (Lattice Parameters, Space Group) dp2->out1 out2 Atomic Coordinates & Bond Parameters dp2->out2 dp3->out1 dp3->out2

Experimental Workflow for Crystal Structure Determination.

silicate_classification cluster_silicates Aluminum Calcium Silicates Tectosilicates Tectosilicates (Framework) Anorthite Anorthite Tectosilicates->Anorthite Sorosilicates Sorosilicates (Double Tetrahedra) Gehlenite Gehlenite Sorosilicates->Gehlenite Epidote Epidote Sorosilicates->Epidote Lawsonite Lawsonite Sorosilicates->Lawsonite Inosilicates Inosilicates (Chains) Prehnite Prehnite Inosilicates->Prehnite Nesosilicates Nesosilicates (Isolated Tetrahedra) Grossular Grossular Nesosilicates->Grossular

References

A Technical Guide to the Solid-State Synthesis of Aluminum Calcium Silicates for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-state synthesis of aluminum calcium silicates, a class of inorganic compounds with significant potential in the pharmaceutical industry, particularly as excipients and drug delivery vehicles. The solid-state reaction method offers a robust and scalable approach to producing these materials with controlled phase composition and properties. This document details the synthesis methodologies, key experimental parameters, characterization techniques, and their relevance to pharmaceutical applications.

Introduction to Aluminum Calcium Silicates

Aluminum calcium silicates are a group of compounds containing calcium, aluminum, silicon, and oxygen. Their crystal structures and properties vary significantly depending on the molar ratios of the constituent oxides (CaO, Al₂O₃, SiO₂). Common phases synthesized via solid-state reactions include anorthite (B1171534) (CaAl₂Si₂O₈), gehlenite (Ca₂Al₂SiO₇), tricalcium aluminate (Ca₃Al₂O₆), and dodecalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃). These materials are characterized by their high thermal stability and chemical inertness, making them attractive for various industrial applications. In the pharmaceutical context, their porous nature, biocompatibility, and potential for controlled drug release are of particular interest.[1][2]

The Solid-State Synthesis Method

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures to form a new solid product.[3] The process is diffusion-dependent, and the reaction kinetics are influenced by factors such as particle size, mixing homogeneity, temperature, and reaction time.

A general workflow for the solid-state synthesis of aluminum calcium silicates is outlined below:

SolidStateSynthesisWorkflow General Workflow for Solid-State Synthesis Precursors Select Precursors (e.g., CaO, Al2O3, SiO2, CaCO3, Kaolinite) Weighing Stoichiometric Weighing Precursors->Weighing Define Target Phase Mixing Homogeneous Mixing (e.g., Ball Milling) Weighing->Mixing Calcination Calcination (Decomposition of Precursors) Mixing->Calcination Sintering Sintering (Solid-State Reaction & Phase Formation) Calcination->Sintering Intermediate Grinding (optional) Grinding Final Grinding Sintering->Grinding Characterization Characterization (XRD, SEM, FTIR, etc.) Grinding->Characterization

A generalized workflow for the solid-state synthesis of aluminum calcium silicates.

Key Synthesis Parameters and Resulting Phases

The formation of specific aluminum calcium silicate (B1173343) phases is highly dependent on the stoichiometry of the precursor mixture and the thermal treatment conditions. The following tables summarize typical experimental parameters for the synthesis of common phases.

Table 1: Precursor Materials and Molar Ratios
Target PhaseChemical FormulaCommon PrecursorsMolar Ratio (CaO:Al₂O₃:SiO₂)Reference(s)
AnorthiteCaAl₂Si₂O₈CaO, Al₂O₃, SiO₂1:1:2[4][5]
Kaolinite, CalciteVaries based on precursor purity[6]
GehleniteCa₂Al₂SiO₇Al₂O₃, CaCO₃, SiO₂2:1:1[7]
Tricalcium AluminateCa₃Al₂O₆CaO or CaCO₃, Al₂O₃3:1:0[8]
Dodecacalcium Hepta-aluminateCa₁₂Al₁₄O₃₃CaO or CaCO₃, Al₂O₃12:7:0[9][10]
Table 2: Thermal Treatment Conditions
Target PhaseCalcination Temperature (°C)Sintering Temperature (°C)Sintering Time (h)Reference(s)
AnorthiteNot specified1300 - 15001 - 24[4][5][11]
GehleniteNot specified1350 - 15001.5 - 2[7][12]
Tricalcium Aluminate900 - 10001000 - 13001 - 2[8]
Dodecacalcium Hepta-aluminate9001100 - 1350Not specified[9][13]

Experimental Protocols

This section provides detailed methodologies for the solid-state synthesis of two prominent aluminum calcium silicate phases: Anorthite and Gehlenite.

Synthesis of Anorthite (CaAl₂Si₂O₈)

This protocol is adapted from the work of Eccles (2022).[4][14]

Materials:

  • Calcium oxide (CaO) powder

  • Aluminum oxide (Al₂O₃) powder

  • Silicon dioxide (SiO₂) powder

Equipment:

  • Analytical balance

  • Ball mill with alumina (B75360) grinding media

  • Muffle furnace

  • Press for pelletizing (optional)

  • Mortar and pestle

Procedure:

  • Stoichiometric Calculation: Calculate the required mass of CaO, Al₂O₃, and SiO₂ to yield a stoichiometric mixture for CaAl₂Si₂O₈ (1:1:2 molar ratio).

  • Mixing: The precursor powders are intimately mixed, for example, by ball milling for several hours to ensure homogeneity.

  • Calcination: The mixed powder is heated in a muffle furnace. While a specific calcination step prior to sintering is not always detailed for anorthite, a pre-heating step can be beneficial.

  • Sintering: The powder (or a pressed pellet) is sintered at a temperature between 1300°C and 1500°C for at least 1 hour.[5][11]

  • Cooling: The furnace is allowed to cool down to room temperature.

  • Characterization: The resulting product is ground into a fine powder and characterized using X-ray Diffraction (XRD) to confirm the anorthite phase formation. Scanning Electron Microscopy (SEM) can be used to analyze the microstructure.[4][14]

Synthesis of Gehlenite (Ca₂Al₂SiO₇)

This protocol is based on the methodology described for the synthesis of gehlenite from its constituent oxides.[7][15]

Materials:

  • Calcium carbonate (CaCO₃)

  • Aluminum oxide (Al₂O₃)

  • Silicon dioxide (SiO₂)

Equipment:

  • Analytical balance

  • Ball mill

  • Muffle furnace

  • Mortar and pestle

Procedure:

  • Stoichiometric Calculation: The precursor powders are weighed to achieve a CaO:Al₂O₃:SiO₂ molar ratio of 2:1:1. Note that CaCO₃ is used as the source of CaO.

  • Mixing: The powders are homogenized using a ball milling system for approximately 2 hours.[7]

  • Sintering: The mixture is heated in a MoSi₂ resistance furnace to a temperature between 1350°C and 1500°C for 1.5 to 2 hours.[7][12] During this step, CaCO₃ decomposes to CaO, which then reacts with Al₂O₃ and SiO₂.

  • Cooling: The furnace is cooled to room temperature.

  • Characterization: The synthesized product is characterized by XRD to identify the crystalline phases, Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, and SEM for microstructural analysis.[7]

Characterization of Synthesized Aluminum Calcium Silicates

The physical and chemical properties of the synthesized materials are crucial for their application. The following table summarizes key characterization data for anorthite.

Table 3: Characterization Data for Solid-State Synthesized Anorthite
PropertyValueMethodReference(s)
Crystal SystemTriclinicXRD[16]
Theoretical Density2.75 g/cm³-[14]
Achieved Density (Pressure-less Sintering)~51% of theoreticalGeometric measurement[14]
Achieved Density (Uniaxial Hot-pressing)>90% of theoreticalGeometric measurement[4][14]
Cation Composition (at%)Ca: ~20.5, Al: ~42.3, Si: ~37.2EDXS[14]

Pharmaceutical Applications: Drug Delivery Systems

Calcium silicate-based materials have garnered attention as potential drug delivery systems due to their biocompatibility, high surface area, and pH-responsive drug release properties.[1] While much of the research has focused on mesoporous silica (B1680970) and calcium silicate synthesized via wet-chemical methods, materials produced by solid-state reaction also hold promise, particularly for oral solid dosage forms.

The porous nature of these materials allows for the loading of active pharmaceutical ingredients (APIs). The release of the drug can be tailored by controlling the porosity and surface chemistry of the silicate carrier.

Drug Loading and Release Kinetics

Drug loading onto silicate carriers can be achieved through methods such as co-precipitation or physical adsorption.[17] The drug release kinetics from these systems are often governed by diffusion-controlled mechanisms.[18]

The following diagram illustrates the factors influencing drug release from a porous silicate carrier:

DrugReleaseFactors Factors Influencing Drug Release cluster_carrier Carrier Properties cluster_drug Drug Properties cluster_medium Release Medium Porosity Porosity (Pore Size & Volume) DrugRelease Drug Release Rate Porosity->DrugRelease SurfaceArea Surface Area SurfaceArea->DrugRelease SurfaceChemistry Surface Chemistry (e.g., Silanol Groups) SurfaceChemistry->DrugRelease Solubility Solubility Solubility->DrugRelease MolecularSize Molecular Size MolecularSize->DrugRelease DrugCarrierInteraction Drug-Carrier Interaction DrugCarrierInteraction->DrugRelease pH pH pH->DrugRelease IonicStrength Ionic Strength IonicStrength->DrugRelease

Key factors that control the rate of drug release from a silicate-based carrier.
Table 4: Drug Loading and Release Data for Silicate-Based Carriers (Illustrative Examples)

Carrier MaterialDrugDrug Loading CapacityRelease Kinetics ModelReference(s)
Calcium Silicate Composite5-Fluorouracil12.3 mg/L (sorption capacity)Not specified[19]
Sodium Calcium SilicateCiprofloxacinNot specifiedSustained release over 10 days[20]
Polymeric Films with MetronidazoleMetronidazoleVaries with formulationFirst-order kinetics[18]

Note: The data in this table are for silicate-based materials, which may not all be synthesized via a solid-state route, but they illustrate the potential of this class of materials for drug delivery.

Conclusion

The solid-state synthesis of aluminum calcium silicates provides a versatile platform for producing a range of materials with tunable properties. By carefully controlling the precursor stoichiometry and thermal processing conditions, specific crystalline phases can be targeted. These materials exhibit characteristics that make them highly suitable for pharmaceutical applications, including their potential use as novel excipients and carriers for controlled drug delivery. Further research focusing on the direct correlation between solid-state synthesis parameters and the drug loading and release performance of aluminum calcium silicates will be crucial for their successful translation into pharmaceutical products.

References

A Technical Guide to the Hydrothermal Synthesis of Calcium Aluminosilicate Hydrates (C-A-S-H)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium aluminosilicate (B74896) hydrates (C-A-S-H) are a critical class of materials, primarily known as the main binding phase in modern blended cement and concrete.[1][2] Structurally, they are complex, often nano-crystalline or amorphous phases, typically modeled as structurally imperfect forms of natural minerals like tobermorite (B576468).[1][3] In these structures, aluminum atoms substitute silicon in the silicate (B1173343) chains.[3] The hydrothermal synthesis method offers a robust pathway to produce crystalline and phase-pure C-A-S-H analogues, allowing for detailed study of their properties.

This technical guide provides an in-depth overview of the hydrothermal synthesis of C-A-S-H phases. It covers the core principles, reaction mechanisms, detailed experimental protocols, and the influence of key synthesis parameters. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method of producing materials from high-temperature aqueous solutions at high vapor pressures.[4] In the context of C-A-S-H, this process typically involves reacting calcium, silicon, and aluminum precursors in water within a sealed pressure vessel, known as an autoclave, at temperatures generally above 100°C.[4] The elevated temperature and pressure increase the solubility of the reactants and accelerate the reaction kinetics, facilitating the formation and crystallization of C-A-S-H phases that would form slowly or not at all under ambient conditions.[5]

The process can be broadly categorized into three stages:

  • Dissolution: The precursor materials dissolve in the aqueous medium.

  • Nucleation: A supersaturated solution forms, leading to the nucleation of an intermediate, often amorphous, C-A-S-H gel.

  • Crystal Growth: The amorphous gel gradually transforms into more stable, crystalline phases like tobermorite or xonotlite.[4]

Reaction Mechanism and Pathways

The formation of crystalline C-A-S-H phases via hydrothermal synthesis is generally understood to be a multi-stage process. Initially, the calcium, silicon, and aluminum precursors dissolve in the aqueous solution under heat and pressure. This leads to the rapid formation of a poorly crystalline or amorphous calcium-(alumino)-silicate-hydrate (C-(A)-S-H) gel. Over time, this metastable gel undergoes a structural reorganization, leading to the crystallization of thermodynamically stable phases such as Al-substituted tobermorite or xonotlite.[4][6]

The specific crystalline phase that forms is highly dependent on the reaction conditions, including temperature and the molar ratios of the initial reactants.[5][6]

G Fig. 1: C-A-S-H Formation Pathway cluster_0 Precursors & Dissolution cluster_1 Hydrothermal Reaction cluster_2 Crystallization Precursors Ca, Si, Al Precursors (e.g., CaO, SiO₂, Al₂O₃) Suspension Aqueous Suspension Precursors->Suspension Mixing with H₂O Autoclave Heating in Autoclave (High T & P) Suspension->Autoclave Gel Amorphous C-(A)-S-H Gel (Intermediate Phase) Autoclave->Gel Nucleation Crystallization Structural Reorganization (Aging) Gel->Crystallization Tobermorite Al-Tobermorite Crystallization->Tobermorite Xonotlite Xonotlite Crystallization->Xonotlite Other Other C-A-S-H Phases Crystallization->Other

Caption: General reaction pathway for hydrothermal synthesis of C-A-S-H phases.

Key Synthesis Parameters and Their Influence

The resulting C-A-S-H phase, its crystallinity, and morphology are dictated by several key experimental parameters.

  • Temperature: Temperature is a critical factor. Lower temperatures (e.g., <180°C) often favor the formation of tobermorite, while higher temperatures (>200°C) tend to produce xonotlite.[5] Increasing the synthesis temperature generally accelerates reaction kinetics and can improve the crystallinity of the final product.[7]

  • Molar Ratios (Ca/Si, Al/Si): The molar ratio of the precursors is arguably the most important factor in determining the final phase composition.[8][9]

    • A CaO/SiO₂ ratio of ~0.83 is frequently cited as optimal for the synthesis of 1.13 nm tobermorite.[4]

    • Increasing the CaO/SiO₂ ratio to 1.0 or higher tends to favor the formation of xonotlite.

    • The Al/Si ratio influences the degree of aluminum substitution into the silicate chains. Aluminum incorporation can stabilize the tobermorite structure and affect properties like cation exchange capacity.[5]

  • Reaction Time: The duration of the hydrothermal treatment affects the completion of the reaction and the crystallinity of the products. Synthesis times can range from a few hours to several days.[10][11] Longer durations generally lead to more crystalline products, though prolonged treatment at high temperatures can cause phase transformations (e.g., tobermorite to xonotlite).[5][10]

  • Precursor Reactivity: The nature of the silicon source plays a significant role. Amorphous silica (B1680970) sources (like silica fume or rice husk ash) are more reactive and can facilitate synthesis at lower temperatures compared to crystalline sources like quartz.[12][13]

Experimental Protocols

While specific protocols vary, a general workflow for the hydrothermal synthesis of C-A-S-H can be established.

G Fig. 2: Experimental Workflow start Start precursors 1. Precursor Preparation (CaO, SiO₂, Al source) start->precursors mixing 2. Mixing & Homogenization (Aqueous Slurry) precursors->mixing autoclave 3. Autoclave Sealing (Teflon-lined vessel) mixing->autoclave hydrothermal 4. Hydrothermal Treatment (Set T, P, time) autoclave->hydrothermal cooling 5. Cooling & Depressurization hydrothermal->cooling filtration 6. Filtration & Washing (Remove unreacted ions) cooling->filtration drying 7. Drying (e.g., 100°C for 24h) filtration->drying characterization 8. Product Characterization (XRD, SEM, TGA, etc.) drying->characterization end End characterization->end

Caption: A generalized workflow for hydrothermal synthesis of C-A-S-H.

General Synthesis Protocol
  • Precursor Preparation: Calcium sources (e.g., CaO, Ca(OH)₂), silicon sources (e.g., fumed silica, quartz, rice husk ash), and aluminum sources (e.g., γ-Al₂O₃, sodium aluminate) are weighed to achieve the desired molar ratios (e.g., Ca/(Si+Al), Al/Si).[11][14]

  • Mixing: The precursors are mixed with deionized water to form a homogeneous suspension or slurry. The water-to-solid (W/S) ratio can vary but is often kept high (e.g., 10 to 20) to ensure sufficient liquid phase for ion transport.[15][11][14]

  • Hydrothermal Reaction: The slurry is placed into a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to the target temperature (e.g., 160-250°C) and held for a specified duration (e.g., 4-72 hours). Pressure is typically autogenous (the saturated steam pressure at the reaction temperature).[14][16]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is recovered by filtration, washed with deionized water to remove any soluble residues, and subsequently dried, often in an oven at around 80-105°C for 24 hours.[12][14]

Example Protocol: Synthesis of Al-Substituted Tobermorite

This protocol is adapted from a procedure for synthesizing C-A-S-H phases from oil shale ash in an alkaline medium.[16]

  • Precursors: Oil shale fly ash (as a source of Ca, Si, and Al) and a strong alkaline solution (e.g., 8 M NaOH).

  • Procedure:

    • Mix the oil shale fly ash with the 8 M NaOH solution.

    • Place the mixture in a sealed autoclave.

    • Heat the autoclave to 160°C and maintain this temperature for 24 hours.[16]

    • After cooling, filter, wash, and dry the solid product.

  • Resulting Phases: This process yields Al-substituted tobermorite and katoite as the main crystalline products.[16]

Data Presentation: Synthesis Parameters and Resulting Phases

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of specific C-A-S-H phases.

Table 1: Hydrothermal Synthesis Parameters for Tobermorite

Ca/(Si+Al) Ratio Si Source Ca Source Al Source Temp. (°C) Time (h) Other Conditions Resulting Phases Citation(s)
0.83 Granite Sawing Waste CaO Inherent in waste 180 4 - 72 W/S = 10 1.13 nm Tobermorite, C-S-H(I) [10][14]
0.83 Granite Sawing Waste CaO Inherent in waste 200 8 W/S = 10 1.13 nm Tobermorite (high crystallinity) [10][14]
0.83 Opoka (sedimentary rock) Lime Inherent in rock 200 4 Stirring at 50 rpm 1.13 nm Tobermorite [15]
Not Specified Oil Shale Fly Ash Inherent in ash Inherent in ash 160 24 8 M NaOH solution Al-Tobermorite, Katoite [16]

| 0.83 | Not specified | Not specified | Not specified | 180 | Not specified | Pressure = 1 MPa | Tobermorite |[4] |

Table 2: Hydrothermal Synthesis Parameters for Xonotlite

Ca/Si Ratio Si Source Ca Source Temp. (°C) Time (h) Other Conditions Resulting Phases Citation(s)
1.0 Quartz (2-5 µm) Not specified 200 Not specified W/S = 20-35 Xonotlite [5]
1.2 Opoka (sedimentary rock) Lime 220 8 W/S = 20, Stirring at 300 rpm Xonotlite (high crystallinity) [15]
1.0 Not specified Not specified 250 Not specified Quartz particle size 10-20 µm Xonotlite [5]
1.0 Not specified Ca(OH)₂ 220 15 pH = 13.5 Xonotlite fibers [17][18]

| 0.9 - 1.0 | SiO₂ | Ca(OH)₂ | 200 | Not specified | W/S ≤ 20, pH = 7-8 | Xonotlite (99% purity) |[19] |

Table 3: Hydrothermal Synthesis Parameters for General C-A-S-H Phases

Ca/(Si+Al) Ratio Al/(Si+Al) Ratio Si Source Ca Source Al Source Temp. (°C) Time (h) Resulting Phases Citation(s)
0.55 0.05 - 0.15 SiO₂ CaO Al₂O₃ 130 4 - 72 C-A-S-H, C-S-H, C-A-H [11]
1.0 - 7.0 0.10 - 0.13 Kaolinite CaO Kaolinite 175 24 Hydrogarnet, Tobermorite [11]
Not Specified Not Specified Cement Inherent Inherent 200 - 250 1 - 240 Jaffeite, α-C₂SH, Portlandite [20]

| 1.27 (Ca/Si) | 0.24 (Al/Si) | Bentonite | Portlandite | Bentonite | 60 | Not specified | C-A-S-H (needle-like crystals) |[21] |

Characterization of Synthesized C-A-S-H

A suite of analytical techniques is employed to characterize the synthesized C-A-S-H materials:

  • X-ray Diffraction (XRD): The primary technique used to identify the crystalline phases present in the product, determine their crystallinity, and measure structural parameters like basal spacing in layered structures like tobermorite.[16]

  • Scanning Electron Microscopy (SEM): Used to observe the morphology (e.g., fibrous, needle-like, platy) and microstructure of the synthesized particles. It is often coupled with Energy Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition (Ca, Si, Al ratios) of specific phases.[16][17][21]

  • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): These methods are used to study the thermal stability of the hydrates and quantify the amount of bound water by measuring weight loss upon heating. Phase transformations, such as the dehydroxylation of tobermorite, can also be identified.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ²⁹Si and ²⁷Al MAS NMR, provides detailed information about the local chemical environment of silicon and aluminum atoms, including the silicate chain length and the coordination of aluminum within the C-A-S-H structure.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups and bonding environments within the material, confirming the presence of Si-O-Si and Si-O-Al linkages.[23]

References

The Pivotal Role of the CaO/SiO₂ Ratio in the Formation and Properties of Calcium Aluminum Silicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of calcium aluminum silicate (B1173343) (CAS) and its hydrated form, calcium aluminosilicate (B74896) hydrate (B1144303) (C-A-S-H), are of significant interest across various scientific disciplines, including materials science, cement chemistry, and pharmaceuticals. The molar ratio of calcium oxide (CaO) to silicon dioxide (SiO₂), hereafter referred to as the CaO/SiO₂ ratio, is a critical parameter that dictates the structural and functional properties of the final material. This technical guide provides an in-depth analysis of the influence of the CaO/SiO₂ ratio on the formation, structure, and performance of calcium aluminum silicate, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Influence of CaO/SiO₂ Ratio on Physicochemical Properties

The CaO/SiO₂ ratio fundamentally controls the degree of polymerization of the silicate and aluminosilicate chains within the material's structure. Generally, a higher CaO/SiO₂ ratio leads to a more depolymerized network. This structural variation, in turn, impacts a wide range of material properties.

Structural Characteristics

An increasing CaO/SiO₂ ratio results in shorter aluminosilicate chain lengths.[1] Conversely, an increase in aluminum content tends to increase the chain length.[1] Aluminum substitution for silicon primarily occurs in the bridging tetrahedron position, but also in the pairing tetrahedron position.[1] Notably, aluminum uptake into the C-A-S-H structure decreases with an increasing Ca/Si ratio.[1]

Mechanical Properties

The mechanical properties of calcium silicate-based materials are significantly influenced by the CaO/SiO₂ ratio and the incorporation of alumina. For instance, the addition of 15wt% Al₂O₃ to α-calcium silicate sintered at 1250°C was found to improve both hardness and fracture toughness.[2]

Thermal Conductivity

In the CaO-Al₂O₃-SiO₂ system, thermal conductivity decreases as the basicity (related to the CaO/SiO₂ ratio) increases, particularly when the ratio is less than one.[3] When the CaO/SiO₂ ratio is greater than one, the thermal conductivity remains relatively constant.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of the CaO/SiO₂ ratio on various properties of calcium aluminum silicate and related systems.

CaO/SiO₂ Ratio (molar)Al₂O₃ Content (wt%)Sintering Temperature (°C)Resulting Phase(s)Key FindingReference(s)
0.23-800-1000WollastoniteMaximum flexural strength of 99.39 MPa achieved at 900°C.[4]
0.45-800 (20h)Na₂CaSiO₄, Nepheline, SiO₂Transformation from Wollastonite to Na₂CaSiO₄.[4]
0.8 - 1.2 (mass ratio)9 - 12950CaAl₂O₄, CaSiO₃Decreasing basicity favors crystallization.[5][6]

Table 1: Effect of CaO/SiO₂ Ratio on Crystalline Phase and Mechanical Properties.

CaO/SiO₂ RatioAl₂O₃ Content (mass%)Temperature (K)Thermal ConductivityKey FindingReference(s)
< 1Variable1673 - 1873Decreases with increasing ratioThermal conductivity is sensitive to basicity below a ratio of 1.[3]
> 1Variable1673 - 1873ConstantThermal conductivity stabilizes at higher basicity.[3]

Table 2: Influence of CaO/SiO₂ Ratio on Thermal Conductivity of the CaO-Al₂O₃-SiO₂ System.

Initial CaO/SiO₂ Molar RatioCuring Time (days)Weight Loss from C-S-H (%)Conversion of CaO (%)Resulting C-S-H CompositionReference(s)
1.09013.590.4Ca₁.₅SiO₃.₅·xH₂O[7]
2.590-53.9-[7]

Table 3: Effect of Initial CaO/SiO₂ Ratio on the Formation of Calcium Silicate Hydrate (C-S-H).

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of calcium aluminum silicate materials.

Synthesis of Calcium Alumino-Silicate Hydrate (C-A-S-H)

This protocol is based on the direct reaction of calcium oxide and fumed silica (B1680970).[1]

Materials:

  • Calcium oxide (CaO)

  • Fumed silica (SiO₂)

  • Sodium aluminate (NaAlO₂) or Aluminum nitrate (B79036) (Al(NO₃)₃) as the aluminum source

  • Deionized, decarbonated water

Procedure:

  • Prepare a suspension of CaO in deionized, decarbonated water.

  • Separately, disperse the fumed silica and the aluminum source in deionized, decarbonated water.

  • Slowly add the silica-aluminum suspension to the calcium oxide suspension while stirring vigorously to ensure a homogeneous mixture.

  • Seal the reaction vessel and agitate the mixture at a constant temperature (e.g., 90°C) for a specified duration (e.g., 25 days) to allow for the reaction to proceed to completion.[8]

  • After the reaction period, filter the solid product and wash it with deionized water to remove any unreacted precursors or soluble byproducts.

  • Dry the resulting C-A-S-H product, for example, by freeze-drying, to prevent structural collapse.

Characterization by X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the synthesized material.[1]

Procedure:

  • Grind a small amount of the dried sample into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder into the diffractometer.

  • Perform the XRD scan over a specified 2θ range (e.g., 5-70°) with a defined step size and scan speed.

  • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a database of known crystalline phases (e.g., the ICDD PDF database) to identify the present phases.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 29Si and 27Al MAS NMR spectroscopy provides detailed information about the local chemical environment of silicon and aluminum atoms in the C-A-S-H structure.[1][9]

Procedure:

  • Pack the dried powder sample into an NMR rotor of an appropriate size (e.g., 4 mm).

  • Insert the rotor into the MAS probe of the solid-state NMR spectrometer.

  • Spin the rotor at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions.

  • Acquire the 29Si and 27Al MAS NMR spectra using appropriate pulse sequences and parameters (e.g., single-pulse excitation with high-power proton decoupling).

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts and peak shapes to determine the coordination environments and connectivity of Si and Al atoms.

Signaling Pathways and Logical Relationships

The interplay between the CaO/SiO₂ ratio and the resulting material properties can be visualized as a logical workflow.

G cluster_input Input Parameters cluster_structure Structural Characteristics cluster_properties Material Properties CaO_SiO2_ratio CaO/SiO₂ Ratio Polymerization Degree of Polymerization CaO_SiO2_ratio->Polymerization Chain_length Aluminosilicate Chain Length CaO_SiO2_ratio->Chain_length Al_uptake Aluminum Uptake CaO_SiO2_ratio->Al_uptake Al_content Aluminum Content Al_content->Chain_length Mechanical Mechanical Properties (Hardness, Toughness) Polymerization->Mechanical Thermal Thermal Properties (Conductivity) Polymerization->Thermal Reactivity Chemical Reactivity Polymerization->Reactivity Chain_length->Mechanical Al_uptake->Reactivity

Caption: Influence of CaO/SiO₂ ratio and Al content on material properties.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of calcium aluminum silicate.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursors Precursors (CaO, SiO₂, Al source) Mixing Mixing in Deionized Water Precursors->Mixing Reaction Hydrothermal Reaction (e.g., 90°C, 25 days) Mixing->Reaction Separation Filtration & Washing Reaction->Separation Drying Freeze-Drying Separation->Drying CAS_product Calcium Aluminum Silicate Product Drying->CAS_product XRD XRD (Phase Identification) CAS_product->XRD NMR NMR (29Si, 27Al) (Structural Analysis) CAS_product->NMR SEM_EDX SEM/EDX (Morphology & Composition) CAS_product->SEM_EDX TGA TGA (Thermal Stability) CAS_product->TGA

Caption: Experimental workflow for C-A-S-H synthesis and characterization.

References

Amorphous vs. Crystalline Phases of Calcium Aluminosilicate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium aluminosilicate (B74896) (CAS) is a versatile inorganic biomaterial with growing applications in the pharmaceutical industry, particularly in drug delivery. Available in both amorphous and crystalline forms, the structural differences between these phases significantly influence their physicochemical properties and, consequently, their performance as drug carriers. Amorphous CAS, lacking long-range atomic order, generally exhibits higher solubility and faster dissolution rates, which can be advantageous for enhancing the bioavailability of poorly soluble drugs. In contrast, crystalline CAS, with its well-defined crystal lattice (e.g., anorthite), offers greater stability. This guide provides a comprehensive technical overview of the synthesis, characterization, and comparative properties of amorphous and crystalline CAS, with a focus on their application in drug development. Detailed experimental protocols and a discussion of the material's interaction with biological systems are included to support further research and development in this area.

Introduction to Amorphous and Crystalline Phases

Solid materials can be broadly classified into two categories based on the arrangement of their constituent atoms: crystalline and amorphous.

  • Crystalline Solids: These materials possess a highly ordered, repeating three-dimensional arrangement of atoms, ions, or molecules, known as a crystal lattice. This long-range order results in distinct physical properties, such as sharp melting points and characteristic X-ray diffraction patterns with well-defined peaks.[1][2]

  • Amorphous Solids: Lacking a long-range ordered structure, amorphous materials have a disordered arrangement of atoms, similar to that of a liquid.[1][2] This disordered state leads to different properties compared to their crystalline counterparts, including a melting range instead of a sharp melting point and broad, diffuse halos in their X-ray diffraction patterns.[2]

In the context of drug delivery, the higher internal energy and lower thermodynamic stability of the amorphous state can lead to significantly increased apparent solubility and faster dissolution rates compared to the stable crystalline form.[3][4] However, this thermodynamic instability also presents a challenge, as amorphous materials have a tendency to recrystallize over time, which can negatively impact the stability and performance of the drug product.[1][5]

Comparative Data of Amorphous vs. Crystalline Calcium Aluminosilicate

A direct side-by-side quantitative comparison of amorphous and crystalline calcium aluminosilicate specifically for drug delivery applications is not extensively available in the current literature, representing a notable research gap. However, based on general principles of materials science and data from related materials like calcium silicate (B1173343), a comparative profile can be constructed.

Table 1: General and Physicochemical Property Comparison

PropertyAmorphous Calcium AluminosilicateCrystalline Calcium Aluminosilicate (Anorthite)Rationale & References
Atomic Structure Disordered, no long-range orderOrdered, repeating crystal latticeFundamental definition of amorphous and crystalline solids.[1][2]
Thermodynamic Stability Lower (metastable)Higher (stable)Amorphous solids are in a higher energy state.[3]
Solubility Higher apparent solubilityLower solubilityThe energy required to break the disordered structure is less than that for a stable crystal lattice.[4][6]
Dissolution Rate FasterSlowerA direct consequence of higher solubility and disordered structure.[3]
Specific Surface Area Generally higherGenerally lowerSynthesis methods for amorphous materials often yield porous structures with higher surface areas.[7]
Drug Loading Capacity Potentially higher due to porous nature and larger surface area.Dependent on crystal structure and particle size.Higher surface area can provide more sites for drug adsorption.
Recrystallization Tendency Prone to recrystallization over time, especially in the presence of moisture.Stable, does not spontaneously change form.The amorphous state is thermodynamically driven to revert to the more stable crystalline form.[5]

Table 2: Case Study - Dissolution of Ibuprofen from Amorphous Calcium Silicate

The following data is from a study on the dissolution of ibuprofen, a poorly water-soluble drug, from an amorphous spherical porous calcium silicate (a related material). This serves as a representative example of the enhanced dissolution achievable with amorphous carriers.

FormulationMaximum Dissolution (%)Time to Maximum Dissolution (min)Reference
Crystalline Ibuprofen~30%60[8][9][10]
Ibuprofen loaded on Amorphous Calcium Silicate (Sealed Heating Method)>80%30[8][9][10]

Note: The data presented is for amorphous calcium silicate and is intended to be illustrative of the potential performance of amorphous calcium aluminosilicate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of amorphous and crystalline calcium aluminosilicate nanoparticles.

Synthesis Protocols

4.1.1 Sol-Gel Synthesis of Amorphous Calcium Aluminosilicate Nanoparticles

This protocol is adapted from methods for synthesizing amorphous aluminosilicate glasses for dental applications and can be tailored for drug delivery.[11][12]

  • Precursor Preparation:

    • Prepare a solution of tetraethyl orthosilicate (B98303) (TEOS) in ethanol (B145695).

    • Prepare a separate aqueous solution of calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O). The molar ratios of Si:Al:Ca should be adjusted to achieve the desired stoichiometry (e.g., for anorthite (B1171534) composition CaAl₂Si₂O₈, the ratio would be 2:2:1).

  • Hydrolysis and Condensation:

    • Slowly add the aqueous solution of metal nitrates to the ethanolic TEOS solution under vigorous stirring.

    • Add a few drops of nitric acid to catalyze the hydrolysis of TEOS.

    • Continue stirring the mixture at room temperature for 24 hours to form a sol.

  • Gelation:

    • Age the sol at 60°C for 48 hours until a transparent gel is formed.

  • Drying and Calcination:

    • Dry the gel at 120°C for 24 hours to remove water and organic solvents, resulting in a xerogel.

    • Grind the xerogel into a fine powder.

    • To ensure an amorphous state, calcine the powder at a temperature below the crystallization temperature, for example, at 600°C for 3 hours.

4.1.2 Hydrothermal Synthesis of Crystalline Calcium Aluminosilicate (Anorthite) Nanoparticles

This protocol is a plausible adaptation of general hydrothermal synthesis methods for producing crystalline nanoparticles.[13][14][15]

  • Precursor Preparation:

    • Dissolve stoichiometric amounts of calcium chloride (CaCl₂), aluminum chloride (AlCl₃), and a silica (B1680970) source (e.g., sodium metasilicate, Na₂SiO₃) in deionized water.

  • pH Adjustment:

    • Adjust the pH of the precursor solution to ~10-12 using a sodium hydroxide (B78521) (NaOH) solution to initiate precipitation of hydroxides.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a temperature in the range of 180-220°C for 24-48 hours. The high temperature and pressure facilitate the crystallization of anorthite.

  • Product Recovery:

    • After cooling the autoclave to room temperature, collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

    • Dry the final product in an oven at 80°C overnight.

Characterization Protocols

4.2.1 X-Ray Diffraction (XRD) Analysis of Nanoparticles

  • Sample Preparation:

    • Ensure the nanoparticle powder is dry and finely ground to ensure random orientation.

    • Mount approximately 10-20 mg of the powder onto a zero-background sample holder. Gently press the powder with a glass slide to create a flat, smooth surface that is flush with the holder's surface.[16]

  • Instrument Parameters:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Set the 2θ scan range from 10° to 80°.

    • Use a step size of 0.02° and a scan speed of 1-2° per minute.

  • Data Analysis:

    • For crystalline samples, identify the phases by comparing the diffraction peaks with standard patterns from the International Centre for Diffraction Data (ICDD) database.

    • For amorphous samples, observe the presence of a broad "hump" or halo, indicative of the lack of long-range order.

    • The crystallite size of the crystalline nanoparticles can be estimated using the Scherrer equation.[17]

4.2.2 Scanning Electron Microscopy (SEM) Analysis of Nanoparticles

  • Sample Preparation:

    • Disperse a small amount of the nanoparticle powder in a volatile solvent like ethanol.

    • Sonciate the suspension for 5-10 minutes to break up agglomerates.

    • Drop-cast a small droplet of the suspension onto a clean silicon wafer or an SEM stub covered with conductive carbon tape.[18][19]

    • Allow the solvent to evaporate completely in a dust-free environment.

  • Sputter Coating:

    • For non-conductive samples like calcium aluminosilicate, apply a thin conductive coating of gold or platinum using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Mount the sample in the SEM chamber.

    • Use an accelerating voltage of 5-15 kV.

    • Capture images at various magnifications (e.g., 1,000x to 100,000x) to observe the particle morphology, size distribution, and surface texture.

In Vitro Dissolution Testing Protocol for Nanoparticle Formulations

This protocol is based on methods for testing nanoparticle drug delivery systems.[10][20]

  • Apparatus:

    • USP Apparatus 2 (Paddle Apparatus) is commonly used. For nanoparticles, a dialysis membrane method is often employed to contain the formulation while allowing the dissolved drug to diffuse into the dissolution medium.

  • Dissolution Medium:

    • Use a medium relevant to the intended route of administration. For oral delivery, simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) are appropriate. The volume is typically 900 mL.

  • Procedure:

    • Accurately weigh a quantity of the drug-loaded nanoparticles and place it in a dialysis bag (with an appropriate molecular weight cut-off that retains the nanoparticles but allows free drug to pass).

    • Seal the dialysis bag and place it in the dissolution vessel containing the pre-warmed (37 ± 0.5 °C) dissolution medium.

    • Set the paddle speed to 50-100 rpm.

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis:

    • Filter the samples if necessary.

    • Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of calcium aluminosilicate as a drug carrier.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_drug_loading Drug Loading cluster_evaluation In Vitro Evaluation Amorphous Amorphous CAS (Sol-Gel) XRD XRD (Phase & Crystallinity) Amorphous->XRD SEM SEM (Morphology & Size) Amorphous->SEM BET BET (Surface Area) Amorphous->BET Crystalline Crystalline CAS (Hydrothermal) Crystalline->XRD Crystalline->SEM Crystalline->BET DrugLoading Drug Loading (e.g., Ibuprofen) XRD->DrugLoading SEM->DrugLoading BET->DrugLoading Dissolution Dissolution Testing DrugLoading->Dissolution DrugRelease Drug Release Kinetics Dissolution->DrugRelease

A typical experimental workflow for synthesizing and evaluating calcium aluminosilicate drug carriers.
Proposed Cellular Uptake Pathway

Based on studies of silica and aluminosilicate nanoparticles, a likely mechanism for cellular internalization is scavenger receptor-mediated endocytosis.[16][21]

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP CAS Nanoparticle Receptor Scavenger Receptor A NP->Receptor Binding Clathrin Clathrin Coat Formation Receptor->Clathrin Initiates Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Internalization Endosome Early Endosome Vesicle->Endosome Uncoating & Fusion Lysosome Lysosome (Drug Release) Endosome->Lysosome Trafficking

Proposed pathway for cellular uptake of CAS nanoparticles via scavenger receptor-mediated endocytosis.

Discussion and Future Perspectives

The choice between amorphous and crystalline calcium aluminosilicate for drug delivery applications depends on the specific therapeutic goal. The amorphous phase, with its enhanced solubility and dissolution rate, is a promising carrier for improving the bioavailability of poorly water-soluble drugs (BCS Class II and IV).[8][9][10] However, the physical instability of the amorphous state necessitates careful formulation strategies to prevent recrystallization during storage and in vivo.

Crystalline CAS, while more stable, is likely to exhibit slower drug release. This could be advantageous for applications requiring sustained or controlled drug delivery. The well-defined and stable structure of crystalline materials may also offer more predictable and reproducible drug release profiles.

Future research should focus on conducting direct comparative studies of amorphous and crystalline calcium aluminosilicate nanoparticles. Such studies should include a comprehensive characterization of their physicochemical properties and an evaluation of their drug loading and release performance with a range of model drugs. Furthermore, a deeper understanding of the in vivo fate of these materials, including their biocompatibility, biodegradation, and cellular trafficking, is crucial for their successful translation into clinical applications. The development of advanced synthesis techniques to control particle size, morphology, and porosity will also be key to optimizing the performance of calcium aluminosilicate-based drug delivery systems.

Conclusion

Amorphous and crystalline phases of calcium aluminosilicate offer distinct advantages and disadvantages as drug delivery carriers. The amorphous phase provides a means to enhance the dissolution of poorly soluble drugs, while the crystalline phase offers superior stability. The selection of the appropriate phase must be guided by the desired drug release profile and stability requirements of the final dosage form. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to further explore and harness the potential of these versatile biomaterials.

References

An In-depth Technical Guide to the Porous Structure of Aluminum Calcium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicate (B1173343), a versatile inorganic material, has garnered significant attention across various scientific and industrial fields. Its unique porous structure is central to its functionality, influencing properties such as adsorption capacity, catalytic activity, and drug release kinetics.[1][2] For researchers in materials science and professionals in drug development, a thorough understanding and precise characterization of this porous network are paramount for designing materials with tailored properties for specific applications, including advanced drug delivery systems and catalysis.[3][4][5][6][7]

This technical guide provides a comprehensive overview of the methodologies used to investigate the porous structure of aluminum calcium silicate. It details the experimental protocols for key characterization techniques, presents quantitative data in a structured format, and utilizes visualizations to illustrate complex workflows and relationships.

Synthesis Approaches Influencing Porous Architecture

The porous characteristics of this compound are intrinsically linked to its synthesis method. The choice of precursors and reaction conditions dictates the final pore size distribution, pore volume, and specific surface area. Common synthesis routes include:

  • Solid-State Reaction: This method involves the high-temperature reaction of solid precursors, such as calcium carbonate (CaCO3), silica (B1680970) (SiO2), and alumina (B75360) (Al2O3).[8] The use of pore-forming agents (porogens), like activated carbon, which are later removed by calcination, can introduce controlled porosity.[8]

  • Sol-Gel Process: This technique offers molecular-level mixing of precursors in a liquid phase, leading to the formation of a gel with a porous network.[9] The subsequent drying and calcination steps are critical in defining the final porous structure.

  • Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at elevated temperatures and pressures. It is often used to produce crystalline materials like zeolites with well-defined microporous structures.[10][11]

  • Geopolymerization: This process involves the reaction of an aluminosilicate (B74896) source with an alkaline activating solution to form an amorphous, porous network.[3][12][13] This method is known for creating materials with a hierarchical pore structure, encompassing both macropores and mesopores.[3]

Experimental Characterization of Porous Structure

A multi-technique approach is essential for a comprehensive analysis of the porous structure of this compound, which can range from the macro- to the micro-scale.

Nitrogen Adsorption-Desorption (BET Analysis)

This is the most common technique for determining the specific surface area, pore size distribution, and pore volume of mesoporous (2-50 nm) and microporous (<2 nm) materials.[14] The principle is based on the physical adsorption of nitrogen gas molecules on the surface of the material at cryogenic temperatures (typically 77 K).[15]

Experimental Protocol:

  • Degassing: The sample is first heated under vacuum to remove any adsorbed contaminants (e.g., water, CO2) from its surface. This step is crucial for accurate measurements.

  • Analysis: The degassed sample is cooled to 77 K (the boiling point of liquid nitrogen). Nitrogen gas is then introduced into the sample tube in controlled increments.

  • Isotherm Generation: The amount of gas adsorbed is measured at various relative pressures (P/P₀). Plotting the amount of gas adsorbed versus the relative pressure generates an adsorption-desorption isotherm.

  • Data Analysis:

    • BET (Brunauer-Emmett-Teller) Theory: Applied to the adsorption branch of the isotherm (typically in the 0.05 to 0.35 P/P₀ range) to calculate the specific surface area (m²/g).[16][17]

    • BJH (Barrett-Joyner-Halenda) Method: Applied to the desorption branch of the isotherm to determine the pore size distribution and pore volume.[14][18]

Mercury Intrusion Porosimetry (MIP)

MIP is a powerful technique for characterizing a wide range of pore sizes, particularly in the macropore (>50 nm) and larger mesopore regions.[19][20][21] It is based on the principle that a non-wetting liquid (mercury) will only penetrate pores under pressure. The required pressure is inversely proportional to the pore size, as described by the Washburn equation.[21][22]

Experimental Protocol:

  • Sample Preparation: A known amount of the solid or powder sample is placed in a sample holder called a penetrometer.

  • Evacuation: The penetrometer is evacuated to remove air from the sample and the pores.

  • Low-Pressure Analysis: The penetrometer is filled with mercury. Low pressure is applied incrementally, forcing mercury into the largest pores.

  • High-Pressure Analysis: The penetrometer is then placed in a high-pressure chamber. The pressure is systematically increased, forcing mercury into progressively smaller pores.[23]

  • Data Collection: The volume of mercury intruded into the pores is recorded at each pressure step, generating an intrusion-extrusion curve. This data is used to calculate the pore size distribution, total pore volume, porosity, and bulk density.[20][22]

Electron Microscopy (SEM and TEM)

Electron microscopy provides direct visualization of the material's morphology and porous structure.

  • Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface topography. It is particularly useful for visualizing the macroporous structure, particle shape, and agglomeration.[24][25] Experimental Protocol:

    • Mounting: The sample is mounted on a stub using an adhesive.

    • Coating: For non-conductive materials like silicates, a thin layer of a conductive material (e.g., gold, carbon) is sputter-coated onto the surface to prevent charging under the electron beam.

    • Imaging: The sample is placed in the SEM chamber, and an electron beam is scanned across the surface. The interactions of the electrons with the sample generate signals that are used to form an image.

  • Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and can reveal the internal pore structure, including the arrangement and size of mesopores.[18][26] Experimental Protocol:

    • Sample Preparation: This is a critical and often complex step. The sample must be thin enough for the electron beam to pass through. This can involve dispersing the powder in a solvent and depositing it on a TEM grid, or preparing thin sections using ultramicrotomy.

    • Imaging: The prepared sample is placed in the TEM, and a high-energy electron beam is transmitted through it. The transmitted electrons are focused to form an image, revealing details of the internal structure.[26][27]

Quantitative Data on Porous Properties

The following table summarizes representative quantitative data for various this compound materials synthesized and characterized in the literature.

Material TypeSynthesis / PrecursorsSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)Reference(s)
Porous CaSiO₃ CeramicSolid-state reaction with active carbon porogen3.053-1.52[8]
CaNaAlSi₂O₇ Zeolite ASol-gel process from eggshells55.480.096.51[9]
Calcium-modified geopolymerGeopolymerization with Ca(NO₃)₂~20-60~0.10-0.18-[3]
Tobermorite/XonotliteHydrothermal synthesis from calcined opoka~680.245Dominant pores at 1-2.5 and 5-20[11]
Porous CaAl-CaP NanocompositeIn situ synthesis (CaP rich)--200-500[28]

Note: The properties are highly dependent on the specific synthesis conditions and composition.

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Porous Structure Characterization cluster_data Data Analysis & Interpretation synthesis Synthesis of Aluminum Calcium Silicate (e.g., Sol-Gel, Hydrothermal) sem SEM (Surface Morphology, Macropores) synthesis->sem tem TEM (Internal Mesoporous Structure) synthesis->tem bet N₂ Adsorption (BET/BJH) (Surface Area, Pore Volume, Meso/Micropore Size) synthesis->bet mip Mercury Intrusion Porosimetry (MIP) (Macro/Mesopore Size, Porosity) synthesis->mip data_analysis Comprehensive Analysis of Porous Properties: - Surface Area - Pore Size Distribution - Total Porosity - Morphology sem->data_analysis tem->data_analysis bet->data_analysis mip->data_analysis

Caption: Experimental workflow for porous structure characterization.

synthesis_properties cluster_inputs Synthesis Parameters cluster_outputs Resulting Porous Properties precursors Precursors (CaO, SiO₂, Al₂O₃ sources) surface_area Specific Surface Area precursors->surface_area pore_size Pore Size & Distribution precursors->pore_size method Synthesis Method (Sol-Gel, Hydrothermal, etc.) method->pore_size pore_volume Pore Volume & Porosity method->pore_volume conditions Process Conditions (Temp, pH, Time, Templates) conditions->surface_area conditions->pore_size conditions->pore_volume

Caption: Influence of synthesis parameters on porous properties.

drug_delivery cluster_process Drug Delivery Mechanism carrier Porous Al-Ca-Silicate loading Drug Loading carrier->loading loaded_carrier Drug-Loaded Carrier loading->loaded_carrier release Controlled Release loaded_carrier->release target Target Site release->target

Caption: Schematic of a drug delivery system using a porous carrier.

Applications in Research and Drug Development

The well-defined porous structure of aluminum calcium silicates makes them highly suitable for advanced applications:

  • Drug Delivery: The pores can be loaded with therapeutic agents, and the material acts as a carrier for sustained or targeted drug release.[2][4][5] The pore size can be tailored to accommodate different drug molecules, and the surface chemistry can be modified to control release kinetics.[6][7]

  • Catalysis: Their high surface area provides numerous active sites for chemical reactions, making them effective catalysts or catalyst supports.[3]

  • Adsorption and Separation: The porous network can trap and separate molecules from gases or liquids, with applications in water purification and gas separation.[29]

  • Bone Tissue Engineering: Porous calcium silicate-based materials can act as scaffolds that support cell growth and tissue regeneration due to their biocompatibility and bioactive nature.[30]

Conclusion

A comprehensive investigation of the porous structure of this compound requires a combination of sophisticated analytical techniques. Nitrogen adsorption provides critical data on surface area and mesoporosity, mercury intrusion porosimetry elucidates the macroporous network, and electron microscopy offers direct visual confirmation of the material's architecture. By carefully selecting synthesis methods and parameters, researchers can engineer the porous properties of these materials to meet the demanding requirements of applications ranging from catalysis to advanced, targeted drug delivery systems. This guide serves as a foundational resource for professionals seeking to harness the unique structural characteristics of this compound.

References

An In-depth Technical Guide to Precursors for Sol-Gel Synthesis of Calcium Aluminosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel synthesis of calcium aluminosilicate (B74896) (CAS) glasses and ceramics is a versatile method for producing materials with tailored properties for a range of applications, including bioactive materials for bone regeneration and drug delivery systems. The selection of appropriate chemical precursors is a critical first step that dictates the reaction kinetics, gelation behavior, and the ultimate microstructure and performance of the final material. This guide provides a comprehensive overview of the common and novel precursors used in CAS sol-gel synthesis, detailed experimental considerations, and the influence of precursor choice on material properties.

Core Concepts of Sol-Gel Synthesis

The sol-gel process generally involves the hydrolysis and condensation of molecular precursors in a liquid medium to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a three-dimensional solid network encapsulating the liquid phase. Subsequent drying and heat treatment can be used to produce dense glasses, ceramics, or porous aerogels. The fundamental reactions can be summarized as:

  • Hydrolysis: M(OR)n + nH₂O → M(OH)n + nROH

  • Condensation: 2M(OH)n → (HO)n-₁M-O-M(OH)n-₁ + H₂O (oxolation) or M(OH)n + M(OR)n → (HO)n-₁M-O-M(OR)n-₁ + ROH (alkoxolation)

Where 'M' represents a metal or metalloid (e.g., Si, Al, Ca) and 'OR' is an alkoxy group. The rates of these reactions are highly dependent on factors such as pH, water-to-alkoxide ratio, temperature, solvent, and the nature of the precursors themselves.

Precursor Selection for Calcium Aluminosilicate Systems

The synthesis of a ternary system like calcium aluminosilicate requires the careful selection of precursors for each component: silicon, aluminum, and calcium. These precursors can be broadly categorized into alkoxides and non-alkoxides (typically inorganic salts).

Alkoxysilanes are the most common silicon precursors due to their well-controlled hydrolysis and condensation kinetics.

  • Tetraethyl Orthosilicate (B98303) (TEOS - Si(OC₂H₅)₄): The most widely used silicon precursor in sol-gel synthesis.[1][2][3][4] It is relatively inexpensive, readily available, and its reaction chemistry is well-documented.

  • Tetramethoxysilane (TMOS - Si(OCH₃)₄): TMOS is more reactive than TEOS due to the smaller methoxy (B1213986) groups, leading to faster hydrolysis rates.[5]

  • Dimethyldiethoxysilane (DDS - (CH₃)₂(C₂H₅O)₂Si): This precursor can be used to modify the silica (B1680970) network, potentially increasing gelation time and enhancing thermal resistance.[2]

  • Fumed Silica (e.g., Aerosil™): A form of amorphous silicon dioxide that can also be used as a silicon source.[2]

Aluminum precursors are generally more reactive than their silicon counterparts. Both alkoxide and salt-based precursors are commonly employed.

  • Aluminum Alkoxides:

    • Aluminum isopropoxide (Al(O-i-Pr)₃): A common choice for introducing alumina (B75360) into the sol-gel network.[6]

    • Aluminum sec-butoxide (B8327801) (Al(O-sec-Bu)₃): Another frequently used aluminum alkoxide. The choice of the alkyl group can influence the specific surface area of the final material.[7][8]

    • Aluminum ethoxide (Al(OC₂H₅)₃): Can also be utilized, with the size of the alkyl group affecting the material's properties.[8]

  • Aluminum Salts:

    • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O): A widely used, water-soluble, and cost-effective aluminum precursor.[4][9][10] Alumina supports synthesized from aluminum nitrate have been shown to have higher porous volumes and specific surface areas compared to those from aluminum sec-butoxide.[7]

    • Aluminum chloride hexahydrate (AlCl₃·6H₂O): An alternative inorganic salt that can serve as the aluminum source.[11]

    • Aluminum hydroxide (B78521) chloride (Al₂Cl(OH)₅ · 2.5H₂O): This has also been used as an alumina precursor in sol-gel synthesis.[12]

The choice of calcium precursor is particularly critical as it can significantly impact the homogeneity and bioactivity of the resulting CAS material. Many conventional calcium salts have limitations that have driven the exploration of alternative precursors.

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O): The most conventionally used calcium source.[13][14][15] However, it has several drawbacks: it can lead to inhomogeneity by forming calcium-rich regions, requires high temperatures (>400 °C) for calcium to be incorporated into the silicate (B1173343) network, and the nitrate ions are toxic and need to be removed at high temperatures.[13][14]

  • Calcium Chloride (CaCl₂): While used, studies have shown that calcium from CaCl₂ may not effectively enter the silica network.[13][14]

  • Calcium Alkoxides: These precursors offer better homogeneity and lower-temperature incorporation of calcium into the network.

    • Calcium Methoxyethoxide (CME): A highly effective precursor that allows for the incorporation of calcium into the silica network at room temperature, leading to improved homogeneity.[13][14] This makes it particularly suitable for the synthesis of organic-inorganic hybrids which are processed at low temperatures.[13][14]

    • Calcium Ethoxide (Ca(OEt)₂): Found to be a preferred precursor in terms of the extent of calcium incorporation, homogeneity, bioactivity, and biocompatibility.[16]

    • Calcium Methoxide (Ca(OMe)₂): Another alkoxide precursor that can be used.[16]

  • Metallic Calcium: Metallic calcium powder has been successfully used as a precursor. In the presence of acetic acid, it forms calcium acetate (B1210297), which then decomposes to calcium carbonate upon heating.[1][6][17][18]

  • Alternative Calcium Sources:

    • Eggshells: A natural and sustainable source of calcium carbonate, which can be converted to calcium oxide and used in sol-gel synthesis.[9]

Quantitative Data on Precursors and Synthesis Parameters

The following tables summarize quantitative data from various studies on the sol-gel synthesis of calcium aluminosilicate and related systems.

Table 1: Overview of Precursors for Sol-Gel Synthesis of Calcium Aluminosilicate and Related Materials

ComponentPrecursor NameChemical FormulaTypeKey ConsiderationsReference(s)
Silicon Tetraethyl OrthosilicateSi(OC₂H₅)₄AlkoxideMost common, well-controlled reactivity.[1][2][3][4]
TetramethoxysilaneSi(OCH₃)₄AlkoxideMore reactive than TEOS.[5]
Dimethyldiethoxysilane(CH₃)₂(C₂H₅O)₂SiAlkoxideModifies network, enhances thermal resistance.[2]
Aluminum Aluminum IsopropoxideAl(OC₃H₇)₃AlkoxideCommon alkoxide precursor.[6]
Aluminum sec-ButoxideAl(OCH(CH₃)C₂H₅)₃AlkoxideAlkyl group size affects surface area.[7][8]
Aluminum Nitrate NonahydrateAl(NO₃)₃·9H₂OSaltCost-effective, water-soluble, can yield high porosity.[4][9][10]
Calcium Calcium Nitrate TetrahydrateCa(NO₃)₂·4H₂OSaltConventional but can cause inhomogeneity and requires high T.[13][14][15]
Calcium MethoxyethoxideCa(OCH₂CH₂OCH₃)₂AlkoxideLow-temperature incorporation, improves homogeneity.[13][14]
Calcium EthoxideCa(OC₂H₅)₂AlkoxideGood homogeneity, bioactivity, and biocompatibility.[16]
Metallic CalciumCaMetallicForms calcium acetate in situ with acetic acid.[1][6][17][18]
EggshellCaCO₃NaturalSustainable source of calcium oxide.[9]

Table 2: Example Molar Ratios and Solvents in CAS Sol-Gel Synthesis

SystemSi PrecursorAl PrecursorCa PrecursorMolar Ratio (Ca/Si or other)Solvent(s)Reference(s)
CaCO₃-SiO₂TEOS-Metallic CalciumCa/Si: 0.05, 0.1, 0.25, 0.5, 1.0Water, Acetic Acid[1]
CaO-Al₂O₃-SiO₂TEOSAl(NO₃)₃·9H₂OEggshellNot specifiedNot specified[9]
CaO-B₂O₃-SiO₂TEOSAl(NO₃)₃·9H₂OCa(NO₃)₂·4H₂OComposition in wt.%Deionized Water, Ethanol[4]
70S30C (70% SiO₂, 30% CaO)Not specified-CME, CaCl₂, Ca(NO₃)₂Not specifiedNot specified[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are generalized protocols based on the literature.

  • Preparation of the Silicon Sol: Tetraethyl orthosilicate (TEOS) is typically dissolved in ethanol. A mixture of water and an acid catalyst (e.g., HCl or HNO₃) is then added dropwise under vigorous stirring to initiate hydrolysis.

  • Addition of Aluminum and Calcium Precursors: The aluminum alkoxide (e.g., aluminum sec-butoxide) and calcium alkoxide (e.g., calcium methoxyethoxide) are dissolved in a suitable solvent (e.g., ethanol) and added to the silicon sol. The order of addition can influence the final structure.

  • Gelation: The resulting sol is stirred for a period ranging from a few hours to several days at a controlled temperature (often room temperature or slightly elevated, e.g., 40-60°C) until a gel is formed.

  • Aging: The gel is aged for a period (e.g., 24-72 hours) to allow for further condensation and strengthening of the network.

  • Drying and Calcination: The gel is dried to remove the solvent, often at a controlled temperature and humidity to prevent cracking. The dried xerogel is then calcined at higher temperatures (e.g., 600-1000°C) to remove residual organics and nitrates and to densify the material.

  • Preparation of the Silicon Sol: As described in the general alkoxide route.

  • Dissolution of Salts: The aluminum and calcium salts (e.g., Al(NO₃)₃·9H₂O and Ca(NO₃)₂·4H₂O) are dissolved in deionized water or a water/ethanol mixture.

  • Mixing: The salt solution is added to the hydrolyzed silicon sol under vigorous stirring.

  • Gelation, Aging, Drying, and Calcination: The subsequent steps are similar to the general alkoxide route.

Visualizing the Sol-Gel Process and Precursor Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the sol-gel synthesis of calcium aluminosilicate.

Sol_Gel_Process_Workflow cluster_precursors Precursor Solution Si_precursor Silicon Precursor (e.g., TEOS) Sol Sol Formation (Hydrolysis & Condensation) Si_precursor->Sol Al_precursor Aluminum Precursor (e.g., Al(NO₃)₃) Al_precursor->Sol Ca_precursor Calcium Precursor (e.g., Ca(OEt)₂) Ca_precursor->Sol Gel Gelation Sol->Gel Polymerization Aging Aging Gel->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Final_Product Calcium Aluminosilicate (Glass, Ceramic, Aerogel) Calcination->Final_Product

Caption: General workflow for the sol-gel synthesis of calcium aluminosilicate.

Precursor_Choice_Impact cluster_alkoxide Alkoxide Precursors cluster_salt Salt Precursors cluster_properties Material Properties CME Calcium Methoxyethoxide Homogeneity Homogeneity CME->Homogeneity Improves Bioactivity Bioactivity CME->Bioactivity Processing_Temp Processing Temperature CME->Processing_Temp Lowers TEOS TEOS TEOS->Bioactivity Al_isopropoxide Al Isopropoxide Porosity Porosity Al_isopropoxide->Porosity Ca_nitrate Calcium Nitrate Ca_nitrate->Homogeneity Decreases Ca_nitrate->Processing_Temp Increases Al_nitrate Al Nitrate Al_nitrate->Porosity Increases

Caption: Influence of precursor type on final material properties.

Conclusion

The selection of precursors is a foundational aspect of designing sol-gel derived calcium aluminosilicate materials. While traditional inorganic salts are cost-effective, they often present challenges in achieving homogeneity and require high-temperature processing. Alkoxide precursors, particularly for calcium, such as calcium methoxyethoxide and calcium ethoxide, offer significant advantages in terms of lower processing temperatures and improved material homogeneity, which are critical for applications in drug delivery and tissue engineering. A thorough understanding of the chemistry of these precursors and their interactions is essential for researchers and scientists to effectively tailor the properties of calcium aluminosilicate materials for their specific needs.

References

A Comprehensive Technical Guide to the Natural Occurrence and Mineralogy of Aluminum Calcium Silicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicates are a diverse group of minerals that are significant components of the Earth's crust and have various industrial applications. Their complex crystal structures and variable chemical compositions give rise to a wide range of physical and optical properties. This technical guide provides an in-depth exploration of the natural occurrence and mineralogy of key aluminum calcium silicate (B1173343) minerals, intended for researchers, scientists, and professionals in drug development who may encounter these materials in their work, for instance, as excipients or as naturally occurring impurities. The guide details the mineralogical characteristics, geological environments, and the analytical techniques used for their identification and characterization.

Major Aluminum Calcium Silicate Mineral Groups

This section details the prominent mineral groups and individual minerals that are composed of aluminum, calcium, silicon, and oxygen. Their fundamental properties are summarized in the subsequent tables for ease of comparison.

Feldspar (B12085585) Group: Anorthite (B1171534)

Anorthite is the calcium-rich end-member of the plagioclase feldspar solid solution series.[1] Pure anorthite is relatively rare on Earth but is a major constituent of the lunar highlands.[1]

  • Geological Occurrence: Anorthite is typically found in mafic igneous rocks such as gabbro and basalt. It also occurs in contact metamorphic rocks, specifically metamorphosed carbonate rocks, and granulite facies metamorphic rocks.[1][2]

Garnet Group: Grossular

Grossular is a calcium-aluminum garnet, with its name derived from the botanical name for gooseberry, grossularia, due to the green color of some of its varieties.[3]

  • Geological Occurrence: Grossular is characteristic of contact and regionally metamorphosed impure calcareous rocks. It is also found in association with serpentinites and rodingites.[3]

Epidote Group

The epidote group consists of sorosilicate minerals that are common in metamorphic and igneous rocks.[4] They share a general chemical formula of A₂B₃(SiO₄)(Si₂O₇)O(OH), where 'A' is typically calcium and 'B' is aluminum and iron.[4]

  • Epidote: As the most common mineral in this group, epidote is frequently found in low-to-moderate grade regionally metamorphosed rocks. It's often associated with amphiboles, feldspars, quartz, and chlorite.

  • Geological Occurrence: Epidote is a product of the metamorphism of mafic igneous rocks and can also be formed by the hydrothermal alteration of plagioclase feldspar.[4]

Other Significant Aluminum Calcium Silicates
  • Lawsonite: This hydrous calcium aluminum sorosilicate is a characteristic mineral of high-pressure, low-temperature metamorphic environments, particularly in blueschist facies rocks.[5][6] It can also be found as a secondary mineral in altered gabbro and diorite.[6]

  • Prehnite: Prehnite is an inosilicate of calcium and aluminum that typically forms in veins and cavities of mafic volcanic rocks as a product of low-grade metamorphism.[7][8] It is often associated with zeolites, calcite, and epidote.[7][8]

Quantitative Mineralogical Data

The following tables summarize the key quantitative data for the discussed this compound minerals.

Table 1: Chemical and Crystallographic Properties

MineralChemical FormulaCrystal SystemUnit Cell Parameters
Anorthite CaAl₂Si₂O₈[1]Triclinic[1]a = 8.177 Å, b = 12.877 Å, c = 14.169 Å; α = 93.166°, β = 115.85°, γ = 91.216°[5]
Grossular Ca₃Al₂(SiO₄)₃[3]Isometric (Cubic)a = 11.846 Å
Lawsonite CaAl₂(Si₂O₇)(OH)₂·H₂O[5][6]Orthorhombic[5][6]a = 5.847 Å, b = 8.79 Å, c = 13.128 Å[9]
Prehnite Ca₂Al(AlSi₃O₁₀)(OH)₂[7]Orthorhombic[7]a = 4.61 Å, b = 5.47 Å, c = 18.48 Å
Epidote Ca₂(Al,Fe³⁺)₃(SiO₄)₃(OH)[10]Monoclinic[10]a = 8.8877 Å, b = 5.6275 Å, c = 10.1517 Å; β = 115.383°[11]

Table 2: Physical and Optical Properties

MineralMohs HardnessSpecific GravityRefractive Indices (n)Birefringence (δ)
Anorthite 6 - 6.5[12]2.74 - 2.76[12]nα = 1.573-1.577, nβ = 1.580-1.585, nγ = 1.585-1.590[12]0.012 - 0.013
Grossular 6.5 - 7.53.57 - 3.73[3]1.738 - 1.745[13]Isotropic (can show weak anomalous birefringence)[14]
Lawsonite 7.5[5][6]3.09[5][6]nα = 1.665, nβ = 1.672-1.676, nγ = 1.684-1.686[5][6]0.019 - 0.021[5][6]
Prehnite 6 - 6.5[7]2.80 - 2.95[7]nα = 1.611-1.632, nβ = 1.615-1.642, nγ = 1.632-1.665[7]0.021 - 0.033[7]
Epidote 6 - 7[10]3.38 - 3.49[11]nα = 1.715-1.751, nβ = 1.725-1.784, nγ = 1.734-1.797[11]0.019 - 0.046[6]

Experimental Protocols for Mineral Analysis

Accurate identification and characterization of this compound minerals require a combination of analytical techniques. The following are detailed methodologies for key experiments.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative technique used to determine the elemental composition of small areas of a solid sample.

Methodology:

  • Sample Preparation:

    • Samples are prepared as polished thin sections (typically 30 μm thick) or as 1-inch round epoxy mounts containing mineral grains.[11][15]

    • The surface must be highly polished to a mirror finish, often using a final polishing step with 0.25 μm diamond or alumina (B75360) powder, to prevent inaccuracies caused by surface topography.[16]

    • For non-conductive silicate minerals, a thin layer of carbon (typically 20-30 nm) is evaporated onto the polished surface to dissipate the electron beam charge.[11][17]

  • Instrumentation and Operating Conditions:

    • A focused beam of electrons is accelerated towards the sample. For silicate minerals, a common accelerating voltage is 15 kV with a beam current of 10-20 nA.[18][19]

    • The electron beam interacts with the sample, generating characteristic X-rays for each element present.

    • Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these X-rays.

  • Quantitative Analysis:

    • The intensity of the characteristic X-rays from the sample is compared to the intensity from standards of known composition.

    • A ZAF correction (atomic number, absorption, and fluorescence) is applied to the raw data to account for matrix effects and generate accurate elemental concentrations.

X-ray Powder Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material.

Methodology:

  • Sample Preparation:

    • A representative sample of the mineral is ground to a fine powder (typically <10 μm) to ensure random orientation of the crystallites.

    • The powder is then packed into a sample holder.

  • Data Collection:

    • The sample is irradiated with a monochromatic X-ray beam.

    • The X-rays are diffracted by the crystal lattice planes of the mineral.

    • A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).[20]

  • Data Analysis:

    • The resulting X-ray diffraction pattern is a unique "fingerprint" of the mineral's crystal structure.

    • The positions (d-spacings) and relative intensities of the diffraction peaks are compared to a database of known mineral patterns, such as the International Centre for Diffraction Data (ICDD) database, for phase identification.[21]

    • Rietveld Refinement: For quantitative analysis of mineral mixtures, the Rietveld refinement method can be employed. This involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight percentage of each mineral phase present.[22][23]

Optical Microscopy (Petrographic Thin Section Analysis)

Optical microscopy is a fundamental technique for identifying minerals and observing their textural relationships in a rock.

Methodology:

  • Sample Preparation (Thin Sectioning):

    • A thin slice of the rock or mineral aggregate is cut with a diamond saw.

    • This slice is mounted on a glass slide and ground down to a standard thickness of 30 μm.[24][25]

    • A coverslip is typically applied to protect the sample.[24]

  • Microscopic Examination:

    • The thin section is observed using a polarizing petrographic microscope.

    • Plane-Polarized Light (PPL): Observations in PPL reveal properties such as color, pleochroism (change in color with rotation), cleavage, and relief.[26]

    • Cross-Polarized Light (XPL): With the insertion of a second polarizer (the analyzer), anisotropic minerals will exhibit interference colors, which are related to their birefringence. Isotropic minerals, like garnet, will appear black (extinct).[14] Other properties observed in XPL include twinning (e.g., the characteristic polysynthetic twinning in plagioclase) and extinction angle.

Visualizations

The following diagrams illustrate key concepts in the mineralogy of aluminum calcium silicates and the workflow for their analysis.

Silicate_Classification Silicates Silicate Minerals Nesosilicates Nesosilicates (Isolated Tetrahedra) [SiO₄]⁴⁻ Silicates->Nesosilicates Sorosilicates Sorosilicates (Paired Tetrahedra) [Si₂O₇]⁶⁻ Silicates->Sorosilicates Tectosilicates Tectosilicates (Framework) [SiO₂] Silicates->Tectosilicates Inosilicates Inosilicates (Single & Double Chains) Silicates->Inosilicates Phyllosilicates Phyllosilicates (Sheets) Silicates->Phyllosilicates Grossular Grossular Nesosilicates->Grossular Epidote Epidote Sorosilicates->Epidote Lawsonite Lawsonite Sorosilicates->Lawsonite Anorthite Anorthite Tectosilicates->Anorthite Prehnite Prehnite Inosilicates->Prehnite (transitional to phyllosilicate)

Caption: Classification of relevant this compound minerals based on their silicate structure.

Plagioclase_Solid_Solution cluster_0 Plagioclase Feldspar Series Albite Albite NaAlSi₃O₈ Anorthite Anorthite CaAl₂Si₂O₈ Albite->Anorthite Continuous Solid Solution (Na⁺Si⁴⁺ ↔ Ca²⁺Al³⁺)

Caption: The solid solution series of plagioclase feldspars between albite and anorthite.

Mineral_Analysis_Workflow start Sample Collection thin_section Thin Section Preparation start->thin_section xrd_prep Powder Sample Preparation start->xrd_prep epma_prep Polished Section/Mount Preparation start->epma_prep optical_microscopy Optical Microscopy (PPL & XPL) thin_section->optical_microscopy identification Mineral Identification optical_microscopy->identification xrd X-ray Diffraction (XRD) xrd_prep->xrd xrd->identification epma Electron Probe Microanalysis (EPMA) epma_prep->epma quantification Quantitative Compositional Analysis epma->quantification identification->epma For detailed chemistry end Characterization Complete quantification->end

Caption: A typical workflow for the identification and characterization of silicate minerals.

References

An In-depth Technical Guide on the Thermochemical Properties of Hydrated Aluminum Calcium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of hydrated aluminum calcium silicate (B1173343), often referred to as Calcium-Aluminate-Silicate-Hydrate (C-A-S-H) in cement chemistry. This compound is of significant interest due to its role as a primary binding phase in blended cements and its potential applications in other fields, including as an enterosorbent for mycotoxins in pharmaceuticals.[1][2][3] Understanding its behavior under varying thermal conditions is crucial for predicting material performance, durability, and stability.

Quantitative Thermochemical Data

The following tables summarize key thermochemical properties of hydrated aluminum calcium silicate and related compounds. These values are essential for thermodynamic modeling and predicting the chemical behavior of these materials.

Table 1: Enthalpy of Formation and Gibbs Free Energy of Formation

Compound/PhaseChemical FormulaStateStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
GehleniteCa₂Al₂SiO₇solid-3995.3-3775.2
AnorthiteCaAl₂Si₂O₈solid-4227.9-3987.3
GrossularCa₃Al₂(SiO₄)₃solid-6644.2-6251.3
Hydrated Sodium Calcium Aluminosilicate (B74896) (HSCAS)VariablesolidApprox. -40 (Heat of sorption for Aflatoxin B₁)[4]Not specified
Tobermorite-like C-S-HVariablesolidVaries with Ca/Si ratioVaries with Ca/Si ratio
Jennite-type C-S-HVariablesolidVaries with Ca/Si ratioVaries with Ca/Si ratio

Note: The thermochemical data for C-A-S-H phases are complex and depend on the specific Ca/Si and Al/Si ratios, as well as the degree of hydration. The values presented are for related crystalline phases and indicative sorption enthalpies. The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[2][5][6]

Table 2: Specific Heat Capacity

MaterialStateTemperature (°C)Specific Heat Capacity (J/g·K)
Porous Aluminum SilicatesolidRoom Temperature0.8 - 0.9[7]
Alumina (B75360) (Al₂O₃)solidRoom Temperature0.795 - 0.911[7]
Fused Silica (SiO₂)solidRoom Temperature0.67 - 0.74[7]
C-S-H gelsolidNot specifiedVaries with water content
Hardened Cement Pastesolid20~0.84

Note: The specific heat capacity of hydrated this compound is influenced by its moisture content and the specific phases present. The values for related materials are provided for context. The specific heat capacity is the amount of heat energy required to raise the temperature of one gram of a substance by one degree Kelvin.[7]

Experimental Protocols

Detailed methodologies for characterizing the thermochemical properties of hydrated this compound are crucial for obtaining reliable and reproducible data. The following sections describe the standard experimental protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine changes in mass as a function of temperature, providing information on dehydration, dehydroxylation, and decarbonation processes.[8]

Methodology:

  • Sample Preparation:

    • Cure the hydrated calcium aluminosilicate paste for the desired period (e.g., 28 days) at a controlled temperature and humidity (e.g., 20 °C and >95% RH).

    • Stop the hydration process by solvent exchange with isopropanol, followed by drying at a low temperature (e.g., 40 °C).

    • Grind the sample to a fine powder with a particle size of less than 63 µm.

  • TGA Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Place approximately 20-50 mg of the powdered sample into an alumina crucible.[9]

  • Analysis Parameters:

    • Heat the sample from room temperature (e.g., 30 °C) to 1000 °C.

    • Use a constant heating rate, typically 10 °C/min or 20 °C/min.[8][9]

    • Maintain a dynamic inert atmosphere, such as nitrogen, with a flow rate of 30-50 ml/min.[8][9]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The derivative of the mass loss curve (DTG curve) is used to identify the temperatures of specific decomposition events.[8]

    • Quantify the amount of bound water and other volatile components based on the mass loss in specific temperature ranges.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of phase transitions, heat capacity, and reaction enthalpies.[10][11][12]

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for TGA. For some analyses, a paste or a core-drilled sample can be used.[13]

    • If analyzing pore structure, the sample should be vacuum saturated with distilled water after drying.[13]

  • DSC Instrument Setup:

    • Use a calibrated differential scanning calorimeter.

    • Place a known mass of the sample into a suitable crucible (e.g., aluminum or ceramic).[11]

    • Use an empty crucible as a reference.

  • Analysis Parameters:

    • The temperature program will depend on the properties being investigated. For general analysis, a heating rate of 10 °C/min from room temperature to a higher temperature (e.g., 600 °C) is common.

    • For studying freezing and melting phenomena in pores, a cooling and heating cycle is used, for example, from +20 °C to -80 °C and back, at a slow scanning rate (e.g., 0.09 °C/min).[13]

    • Maintain a controlled atmosphere, typically nitrogen.

  • Data Analysis:

    • The DSC curve shows endothermic and exothermic peaks corresponding to thermal events.

    • The area under a peak is proportional to the enthalpy change of the transition.

    • Specific heat capacity can be determined from the heat flow signal.

Isothermal Calorimetry

Isothermal calorimetry measures the heat flow from a sample at a constant temperature, providing detailed information about the kinetics of hydration reactions.[14][15][16][17]

Methodology:

  • Sample Preparation:

    • Precisely weigh the cementitious powder (e.g., 5 g) and the mixing water.[14]

    • The water-to-cement ratio should be accurately controlled.

  • Calorimeter Setup:

    • Use an isothermal calorimeter, such as a TAM Air, maintained at a constant temperature (e.g., 25 °C).[15]

  • Measurement Procedure:

    • Mix the powder and water externally and quickly transfer the paste into the calorimeter.

    • Alternatively, for studying the very early reactions, in-situ mixing inside the calorimeter can be performed.[17]

    • Record the heat flow over a period of several days.

  • Data Analysis:

    • The heat flow curve reveals the different stages of the hydration process.[17]

    • The total heat of hydration is obtained by integrating the heat flow curve over time.

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the hydrated material.

Methodology:

  • Sample Preparation:

    • Prepare and stop the hydration of the sample as described for TGA.

    • Grind the sample to a fine powder.

  • XRD Instrument Setup:

    • Use a powder X-ray diffractometer with a known radiation source (e.g., Cu Kα).[9]

  • Analysis Parameters:

    • Scan a range of 2θ angles, for example, from 5° to 70°.[1][18]

    • Use a specific step size and scan speed (e.g., 0.02° step size and 2°/min scan speed).[1]

  • Data Analysis:

    • The resulting diffraction pattern shows peaks at specific 2θ angles, which are characteristic of the crystalline phases present.

    • Identify the phases by comparing the peak positions and intensities to a database such as the Powder Diffraction File (PDF).[18][19]

Visualizations

The following diagrams illustrate key experimental workflows and the chemical transformations of hydrated calcium aluminate phases, which are analogous to those in C-A-S-H systems.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Cure Cure Hydrated Sample Stop_Hydration Stop Hydration (Solvent Exchange) Cure->Stop_Hydration Grind Grind to Fine Powder Stop_Hydration->Grind Weigh Weigh Sample (20-50 mg) in Alumina Crucible Grind->Weigh Heat Heat from 30°C to 1000°C at 10-20°C/min in N₂ Record Record Mass Loss vs. Temperature Plot Plot TG and DTG Curves Record->Plot Identify Identify Decomposition Temperatures Plot->Identify Quantify Quantify Bound Water and Other Volatiles Identify->Quantify DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prepare Prepare Dried Powder or Saturated Paste Weigh Weigh Sample into Crucible (Reference is empty crucible) Prepare->Weigh Heat_Cool Apply Temperature Program (e.g., heating/cooling cycle) in N₂ atmosphere Measure Measure Differential Heat Flow Plot Plot Heat Flow vs. Temperature Measure->Plot Analyze_Peaks Analyze Endothermic/ Exothermic Peaks Plot->Analyze_Peaks Calculate Calculate Enthalpy Changes and Heat Capacity Analyze_Peaks->Calculate Hydrate_Transformation Metastable Metastable Hydrates (e.g., CAH₁₀, C₂AH₈) Stable Stable Hydrates (e.g., C₃AH₆, AH₃) Metastable->Stable Conversion (Time, Temperature) Decomposition Decomposition Products (e.g., C₁₂A₇, CaO, H₂O) Stable->Decomposition High Temperature Decomposition

References

Surface Chemistry of C-A-S-H Gels: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium-Aluminate-Silicate-Hydrate (C-A-S-H) Gels

Calcium-Aluminate-Silicate-Hydrate (C-A-S-H) is the primary binding phase in many blended cement systems and alkali-activated materials. Its atomic structure is analogous to Calcium-Silicate-Hydrate (C-S-H) gel, the main binder in ordinary Portland cement, but with the incorporation of aluminum into its silicate (B1173343) chains. This substitution of aluminum for silicon significantly influences the gel's nanostructure, surface chemistry, and ultimately, its performance in various applications, including its potential use in advanced drug delivery systems.

The notation C-A-S-H is a shorthand used in cement chemistry, where C represents CaO, A represents Al₂O₃, S represents SiO₂, and H represents H₂O.[1] The inclusion of aluminum extends the mean chain length of the silicate chains compared to traditional C-S-H, leading to a denser and more cross-linked structure.[2] This guide provides a comprehensive overview of the surface chemistry of C-A-S-H gels, focusing on quantitative surface properties, experimental characterization protocols, and key interaction pathways relevant to its application in research and development.

Quantitative Surface Properties

The surface properties of C-A-S-H gels are critical to their interaction with the surrounding environment, including the adsorption of ions and molecules. These properties are highly dependent on the molar ratios of their primary constituents, namely the Ca/Si and Al/Si ratios, as well as the pH of the surrounding medium. While extensive data for C-A-S-H is still an area of active research, the following tables summarize available quantitative data for C-S-H gels, which provide a valuable reference point.

Table 1: Specific Surface Area (BET) and Zeta Potential of C-S-H Gels with Varying Ca/Si Ratios

Ca/Si RatioSpecific Surface Area (BET) (m²/g)Zeta Potential (mV)
0.860-100-15 to -20
1.080-120-10 to -15
1.2100-130-5 to -10
1.580-1100 to -5
2.2~128(not specified)
Data compiled from studies on C-S-H gels, which show a general trend of increasing specific surface area up to a certain Ca/Si ratio, after which it may decrease. Zeta potential tends to become less negative with increasing Ca/Si ratio.[3][4]

Table 2: Surface Energy of Cementitious Materials

MaterialDispersive Surface Energy (mJ/m²)
Hardened Cement Paste (w/c 0.3)45-55
Hardened Cement Paste (w/c 0.5)40-50
C-S-H50-60
Ettringite35-45
Surface energy data is often determined using Inverse Gas Chromatography (IGC). The dispersive component of the surface energy is a key parameter for understanding the adhesion and interaction of nonpolar molecules.[5]

Key Interaction Pathways and Mechanisms

The surface of C-A-S-H gel is reactive and participates in several key processes, including synthesis, carbonation, and interaction with organic molecules. Understanding these pathways is crucial for controlling the material's properties and for designing novel applications.

Synthesis of C-A-S-H Gels

The synthesis of C-A-S-H gels can be achieved through various methods, with the sol-gel and precipitation techniques being common in laboratory settings. The following diagram illustrates a typical sol-gel synthesis route.

G cluster_0 Precursor Preparation cluster_1 Solution Preparation cluster_2 Gel Formation cluster_3 Processing Na2SiO3 Sodium Metasilicate (Na₂SiO₃·5H₂O) Si_sol Silicate Solution (e.g., 100 mmol/L Si(OH)₄) Na2SiO3->Si_sol Dissolve in ultrapure water Ca_source Calcium Source (e.g., Ca(NO₃)₂ or CaO) Ca_Al_sol Calcium & Aluminum Solution Ca_source->Ca_Al_sol Al_source Aluminum Source (e.g., NaAlO₂ or Al(NO₃)₃) Al_source->Ca_Al_sol Titration Titration of Ca/Al solution into Silicate solution (under N₂ atmosphere) Si_sol->Titration Ca_Al_sol->Titration Precipitation Precipitation of C-A-S-H Gel Titration->Precipitation Washing Washing with deionized water Precipitation->Washing Drying Drying (e.g., freeze-drying or oven drying) Washing->Drying Final_Product C-A-S-H Gel Powder Drying->Final_Product G CASH C-A-S-H Gel (Ca-rich surface) Decalcification Decalcification (Leaching of Ca²⁺ ions) CASH->Decalcification CO2 Atmospheric CO₂ CO2->Decalcification H2O Moisture (H₂O) H2O->Decalcification CaCO3 Calcium Carbonate (CaCO₃) - Calcite - Aragonite - Vaterite Decalcification->CaCO3 Precipitation SilicaGel Amorphous Silica/Alumina Gel (Higher Si/Al ratio) Decalcification->SilicaGel Restructuring G CASH_surface C-A-S-H Gel Surface (with Ca²⁺ and Silanol groups) Adsorption Surface Adsorption CASH_surface->Adsorption Biomolecule Biomimetic Molecule (e.g., Polydopamine, L-Aspartic Acid) Biomolecule->Adsorption Functionalization Surface Functionalization (Altered surface charge and chemistry) Adsorption->Functionalization Property_Change Modified Properties: - Enhanced Mechanical Strength - Improved Carbonation Resistance - Controlled Drug Adsorption/Release Functionalization->Property_Change G cluster_0 Drug Loading (Neutral/Alkaline pH) cluster_1 Drug Release (Acidic pH, e.g., tumor microenvironment) CASH_carrier C-A-S-H Nanoparticle Carrier Loading Adsorption onto C-A-S-H surface (Electrostatic interaction) CASH_carrier->Loading Ibuprofen_load Ibuprofen (anionic form) Ibuprofen_load->Loading Loaded_carrier Drug-Loaded C-A-S-H Loading->Loaded_carrier Protonation Protonation of Ibuprofen & C-A-S-H surface Loaded_carrier->Protonation Acidic_env Acidic Environment (H⁺) Acidic_env->Protonation Desorption Weakened Electrostatic Interaction & Desorption Protonation->Desorption Ibuprofen_release Released Ibuprofen (neutral form) Desorption->Ibuprofen_release Therapeutic_effect Therapeutic Effect Ibuprofen_release->Therapeutic_effect

References

Characterization of Novel Aluminum Calcium Silicate Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Novel aluminum calcium silicate (B1173343) compounds are emerging as a versatile class of materials with significant potential in the pharmaceutical and drug development sectors. These synthetic amorphous silicates, composed of calcium, aluminum, silicon, and oxygen, offer a unique combination of properties that make them attractive candidates for various applications, including as excipients and advanced drug delivery systems.[1] Their high surface area, porous nature, and biocompatibility allow for their use as carriers for controlled or extended-release drug formulations.[2][3] Furthermore, their chemical composition can be tailored to modulate drug loading and release kinetics, offering a platform for the development of sophisticated drug delivery vehicles.[4][5] This technical guide provides an in-depth overview of the initial characterization of these novel compounds, focusing on the experimental protocols and data presentation relevant to researchers, scientists, and drug development professionals.

Synthesis of Aluminum Calcium Silicate Compounds

The synthesis of this compound compounds can be achieved through various methods, with the sol-gel process being a common approach for producing materials with high purity and homogeneity.[6] One method involves the reaction of calcium oxide and silica (B1680970) in varying ratios.[7] Another approach is the double decomposition of calcium nitrate (B79036) and sodium silicate solutions, or the direct reaction between calcium oxide and fumed silica in water, with sodium aluminate or aluminum nitrate as the aluminum source.[8] The physicochemical properties of the resulting compounds are highly dependent on the Ca/Si and Al/Si ratios, as well as the synthesis conditions such as temperature and pH.[8]

Physicochemical Characterization

A thorough physicochemical characterization is crucial to understanding the structure-property relationships of novel this compound compounds and their potential performance in pharmaceutical applications. The following sections detail the key experimental techniques and the type of data that can be obtained.

Structural and Morphological Analysis

X-Ray Diffraction (XRD) is a fundamental technique used to determine the crystalline or amorphous nature of the material. For amorphous this compound compounds, XRD patterns will typically show a broad, non-crystalline hump, indicating the absence of long-range atomic order.[8]

Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface morphology, revealing details about particle size, shape, and aggregation.[9]

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, is used for elemental analysis, confirming the presence of calcium, aluminum, silicon, and oxygen and providing a semi-quantitative measure of their relative abundance.

Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify the functional groups present in the material. The FTIR spectrum of an this compound will show characteristic absorption bands corresponding to the vibrations of Si-O, Al-O, and Si-O-Al bonds within the silicate network.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 29Si and 27Al NMR, provides detailed information about the local chemical environment of silicon and aluminum atoms. This can reveal the degree of silicate polymerization and the coordination state of aluminum (e.g., tetrahedral or octahedral).[8]

Surface and Porosity Analysis

Brunauer-Emmett-Teller (BET) analysis is a critical technique for determining the specific surface area, pore volume, and pore size distribution of porous materials.[11][12] This information is vital for drug delivery applications, as a high surface area and controlled porosity can enhance drug loading capacity and modulate release rates.[2][3]

Experimental Protocols

X-Ray Diffraction (XRD) Protocol
  • Sample Preparation: A small amount of the powdered this compound sample is finely ground using a mortar and pestle to ensure a random orientation of the particles. The powder is then packed into a sample holder.

  • Instrument Setup: The analysis is performed using a powder X-ray diffractometer. Typical experimental parameters include:

    • X-ray source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and current: 40 kV and 40 mA

    • Scan range (2θ): 10-80°

    • Step size: 0.02°

    • Scan speed: 1-2°/min

  • Data Analysis: The resulting diffractogram, a plot of X-ray intensity versus 2θ angle, is analyzed to identify the presence of crystalline peaks or an amorphous halo.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) Protocol
  • Sample Preparation: A small amount of the powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

  • SEM Imaging: The prepared sample is placed in the SEM chamber, and the electron beam is scanned across the surface. Secondary electrons or backscattered electrons are detected to generate high-resolution images of the sample's morphology.

  • EDS Analysis: The electron beam is focused on a specific area of interest on the sample, causing the emission of characteristic X-rays. An EDS detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample.

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
  • Sample Preparation: A few milligrams of the powdered sample are mixed with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational modes of the chemical bonds present in the sample.

Brunauer-Emmett-Teller (BET) Surface Area Analysis Protocol
  • Sample Degassing: A known weight of the sample is placed in a sample tube and heated under vacuum or a flow of inert gas to remove adsorbed contaminants from the surface.[11]

  • Adsorption Analysis: The sample tube is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is incrementally introduced into the tube. The amount of gas adsorbed onto the sample surface is measured at various relative pressures.[11][12]

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area of the material.[8] The pore volume and pore size distribution can be determined from the full adsorption-desorption isotherm.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Elemental Composition of Novel this compound Compounds

Sample IDCa (wt%)Al (wt%)Si (wt%)O (wt%)Ca/Si Molar RatioAl/Si Molar Ratio
ACS-125.45.221.847.61.100.25
ACS-222.18.919.549.51.050.48
ACS-328.33.123.245.41.150.14

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Physicochemical Properties of Novel this compound Compounds

Sample IDPhaseParticle Size (µm)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
ACS-1Amorphous1.5 ± 0.31500.256.7
ACS-2Amorphous2.1 ± 0.52100.387.2
ACS-3Amorphous1.2 ± 0.21250.196.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Drug Development Application S1 Precursor Selection (e.g., Calcium Nitrate, Sodium Silicate, Sodium Aluminate) S2 Sol-Gel Synthesis S1->S2 S3 Washing & Drying S2->S3 S4 Calcination (Optional) S3->S4 C1 Structural & Morphological Analysis (XRD, SEM, EDS) S4->C1 C2 Spectroscopic Analysis (FTIR, NMR) S4->C2 C3 Surface & Porosity Analysis (BET) S4->C3 A1 Drug Loading Studies C1->A1 C2->A1 C3->A1 A2 In Vitro Drug Release A1->A2 A3 Biocompatibility Assessment A2->A3

Caption: General experimental workflow for the synthesis and characterization of novel this compound compounds for drug delivery applications.

Drug_Delivery_Mechanism cluster_carrier Porous this compound Carrier cluster_drug Drug Molecules Carrier Drug_Release Drug Release (Diffusion from pores) Carrier->Drug_Release Pore1 Pore2 Drug1 Drug Drug_Loading Drug Loading (Adsorption into pores) Drug1->Drug_Loading Drug2 Drug Drug2->Drug_Loading Drug3 Drug Drug3->Drug_Loading Drug_Loading->Carrier Drug_Release->Drug1 Drug_Release->Drug2 Drug_Release->Drug3

Caption: Simplified diagram illustrating the mechanism of drug loading and release from a porous this compound carrier.

Conclusion

The initial characterization of novel this compound compounds is a critical step in evaluating their potential for drug development applications. A comprehensive analysis of their structural, morphological, spectroscopic, and surface properties provides the fundamental data needed to understand their behavior as pharmaceutical excipients or drug delivery vehicles. The experimental protocols and data presentation formats outlined in this guide offer a framework for the systematic evaluation of these promising new materials. Further studies focusing on drug-material interactions, in vitro and in vivo performance, and toxicological assessments will be necessary to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the CaO-Al₂O₃-SiO₂ System: Phase Diagram, Experimental Determination, and Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the Calcium Oxide-Aluminum Oxide-Silicon Dioxide (CaO-Al₂O₃-SiO₂) ternary system, a cornerstone in materials science, ceramics, geology, and metallurgy. Understanding the phase relationships within this system is critical for predicting material behavior at high temperatures, designing novel materials, and controlling industrial processes. This document outlines the key features of the CaO-Al₂O₃-SiO₂ phase diagram, details the experimental protocols for its determination, and presents this information in a clear, accessible format for researchers and professionals.

The CaO-Al₂O₃-SiO₂ Ternary Phase Diagram

The CaO-Al₂O₃-SiO₂ (CAS) system is a complex ternary oxide system featuring numerous crystalline phases and invariant points. The phase diagram is a graphical representation of the equilibrium phases that exist at different temperatures and compositions. The liquidus projection of the phase diagram illustrates the primary crystalline phase that solidifies from a molten mixture upon cooling.

Key crystalline phases in the CAS system include:

  • Lime (CaO)

  • Corundum (Al₂O₃)

  • Silica (SiO₂) polymorphs (e.g., Tridymite, Cristobalite)

  • Anorthite (CaO·Al₂O₃·2SiO₂)[1]

  • Gehlenite (2CaO·Al₂O₃·SiO₂)[1]

  • Wollastonite and Pseudowollastonite (CaO·SiO₂)[1]

  • **Mullite (3Al₂O₃·2SiO₂) **

  • Calcium aluminates:

    • Tricalcium aluminate (3CaO·Al₂O₃)

    • Dodecacalcium hepta-aluminate (12CaO·7Al₂O₃)

    • Monocalcium aluminate (CaO·Al₂O₃)

    • Monocalcium di-aluminate (CaO·2Al₂O₃)

    • Monocalcium hexa-aluminate (CaO·6Al₂O₃)

  • Calcium silicates:

    • Tricalcium silicate (B1173343) (3CaO·SiO₂)

    • Dicalcium silicate (2CaO·SiO₂)[1]

    • Rankinite (3CaO·2SiO₂)

The relationships between these phases give rise to a number of eutectic and peritectic points, which are critical for understanding the solidification behavior of CAS melts.

Invariant Points

Invariant points in a ternary system are points where three solid phases are in equilibrium with a liquid phase. These points have fixed temperatures and compositions. The following tables summarize the key eutectic and peritectic points in the CaO-Al₂O₃-SiO₂ system.

Table 1: Ternary Eutectic and Peritectic Points in the CaO-Al₂O₃-SiO₂ System

PointTypeTemperature (°C)% CaO% Al₂O₃% SiO₂Coexisting Crystalline Phases
E1Eutectic117023.314.762.0Anorthite, Pseudowollastonite, Tridymite
E2Eutectic126531.920.148.0Anorthite, Gehlenite, Pseudowollastonite
E3Eutectic138049.843.27.03CaO·Al₂O₃, 12CaO·7Al₂O₃, 2CaO·SiO₂
E4Eutectic145551.548.50.03CaO·Al₂O₃, 12CaO·7Al₂O₃, CaO·Al₂O₃
E5Eutectic151262.329.78.03CaO·SiO₂, 2CaO·SiO₂, 3CaO·Al₂O₃
P1Peritectic133520.717.362.0Anorthite, Mullite, Tridymite
P2Peritectic147540.037.023.0Anorthite, Gehlenite, Corundum
P3Peritectic150750.741.38.02CaO·SiO₂, Gehlenite, 3CaO·Al₂O₃
P4Peritectic158548.551.50.0CaO·Al₂O₃, CaO·2Al₂O₃, Corundum
P5Peritectic170523.060.017.0Anorthite, Mullite, Corundum

Note: The exact temperatures and compositions of invariant points can vary slightly between different literature sources due to experimental uncertainties.

Experimental Determination of the Phase Diagram

The determination of complex phase diagrams like the CAS system relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. High-Temperature Equilibration and Quenching

This is a fundamental experimental technique for determining phase equilibria at high temperatures.

Protocol:

  • Sample Preparation:

    • High-purity powders of CaCO₃ (as a source of CaO), Al₂O₃, and SiO₂ are used as starting materials.

    • The powders are precisely weighed to achieve the desired bulk composition.

    • The mixture is thoroughly homogenized using a mortar and pestle or a ball mill.

    • The homogenized powder is pressed into a pellet.

  • Equilibration:

    • The pellet is placed in a platinum or other inert crucible.

    • The crucible is suspended in a vertical tube furnace with a precisely controlled temperature.[2]

    • The sample is heated to the target temperature and held for a sufficient duration to ensure that thermodynamic equilibrium is reached. The required time depends on the temperature and the viscosity of the melt.

  • Quenching:

    • After the equilibration period, the sample is rapidly cooled (quenched) to room temperature. This is typically achieved by dropping the crucible into water, liquid nitrogen, or a jet of cold gas. The rapid cooling is crucial to preserve the high-temperature phase assemblage.

  • Phase Analysis:

    • The quenched sample is mounted in epoxy, polished to a mirror finish, and carbon-coated for analysis.

    • The phases present in the quenched sample are identified and their compositions are determined using techniques such as:

      • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides morphological information and semi-quantitative elemental analysis.

      • Electron Probe Microanalysis (EPMA): Offers high-precision, quantitative elemental analysis of individual phases.[2]

      • X-ray Diffraction (XRD): Used to identify the crystalline phases present.

2.1.2. Electron Probe Microanalysis (EPMA) of CAS Samples

EPMA is a powerful technique for obtaining accurate compositional data of the different phases in the quenched samples.

Protocol:

  • Instrument Setup:

    • A carbon-coated, polished sample is placed in the EPMA sample chamber under high vacuum.

    • An accelerating voltage of 15-20 kV and a beam current of 10-20 nA are typically used for oxide analysis.

    • The electron beam is focused to a small spot (typically 1-5 µm) on the phase of interest.

  • Standardization:

    • The instrument is calibrated using well-characterized standards of known composition (e.g., pure oxides or simple silicates and aluminates) for Ca, Al, and Si.

  • Data Acquisition:

    • The characteristic X-rays emitted from the sample are measured using wavelength-dispersive spectrometers (WDS).

    • Multiple points are analyzed on each phase to ensure homogeneity and to obtain statistically reliable data.

  • Data Correction:

    • The raw X-ray intensity data is corrected for matrix effects (ZAF or similar correction procedures) to obtain accurate weight percentages of the constituent oxides.

Computational Thermodynamics (CALPHAD)

The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model thermodynamic properties and calculate phase diagrams. This method involves developing thermodynamic models for each phase in the system and fitting the model parameters to experimental data. Once a self-consistent thermodynamic database is established, it can be used to calculate the phase diagram and predict thermodynamic properties for any composition and temperature.

Visualizing Relationships and Workflows

Diagrams are essential for understanding the complex relationships within the CAS system and the experimental workflows used to study it.

Experimental_Workflow cluster_preparation Sample Preparation cluster_equilibration High-Temperature Experiment cluster_analysis Phase Analysis start Start: High-Purity Powders (CaCO₃, Al₂O₃, SiO₂) weigh Precise Weighing start->weigh homogenize Homogenization (e.g., Ball Milling) weigh->homogenize pelletize Pelletizing homogenize->pelletize furnace Vertical Tube Furnace (Controlled Temperature) pelletize->furnace equilibrate Equilibration (Hold at T) furnace->equilibrate quench Rapid Quenching (e.g., Water) equilibrate->quench mount Mounting & Polishing quench->mount coat Carbon Coating mount->coat xrd XRD Analysis mount->xrd sem_eds SEM-EDS Analysis coat->sem_eds epma EPMA Analysis coat->epma end end epma->end Final Data: Phase Compositions & Temperatures Ternary_Eutectic_Anorthite L Liquid E1 Eutectic Point 1170°C L->E1 An Anorthite (CAS₂) PsW Pseudowollastonite (CS) Tr Tridymite (S) E1->An E1->PsW E1->Tr

References

Applications of Aluminum Calcium Silicate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicate (B1173343), a versatile inorganic compound, finds extensive applications across diverse industrial sectors, including pharmaceuticals, dentistry, and construction. Its unique physicochemical properties, such as high surface area, porosity, and biocompatibility, make it a valuable material for a range of functionalities, from an excipient in drug formulations to a bioactive component in dental cements and a performance-enhancing additive in building materials. This technical guide provides a comprehensive overview of the applications of aluminum calcium silicate, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles governing its performance.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily utilized as an excipient, a substance formulated alongside the active pharmaceutical ingredient (API) of a medication.[1] Its key functions include acting as an anti-caking agent, a binder and filler in tablets, and a component in drug delivery systems.[2][3]

Role as an Excipient

As an anti-caking agent, this compound prevents the clumping of powdered formulations, ensuring uniform flow and accurate dosing.[1] Its high absorbency and porous structure allow it to adsorb excess moisture, maintaining the stability and quality of the final product.[4] In tablet manufacturing, it acts as a binder, contributing to the mechanical strength and integrity of the tablet, and as a filler to increase the bulk of the formulation.[2][5]

Table 1: Quantitative Data on Pharmaceutical Properties

PropertyMaterial SystemValueReference
Moisture Absorption Calcium Silicate15-20% by weight at 80% relative humidity[6]
Tablet Hardness Chitin-Calcium Silicate (30% w/w)>140 N[7]
Tablet Disintegration Time Chitin-Calcium Silicate (30% w/w)<10 s[7]
Drug Delivery Systems

The porous nature and high surface area of calcium silicate-based materials make them promising candidates for controlled drug delivery systems.[5][8] They can be loaded with various therapeutic agents and are capable of providing sustained release, which can prolong the therapeutic effect of the drug.[5][9] The release of the drug is often pH-responsive, which opens up possibilities for targeted drug delivery.[5][8]

Table 2: Drug Loading and Release Characteristics

DrugCarrierDrug Loading CapacityRelease ProfileReference
IbuprofenCalcium Silicate Hydrate (CSH) Nanoparticles~1.9 g drug per g carrierSustained release over ~300 hours in SBF[10]
GentamicinMesoporous Calcium Silicate Nanoparticles614.8 mg/gSustained release[10]
Chlortetracycline HydrochlorideAlginate-Aluminosilicate Clay Beads59.85 - 68.74 mg/gSustained release over 100 hours[11]

Dental Applications

Calcium aluminosilicate-based materials are at the forefront of bioactive dental materials, particularly in endodontics and restorative dentistry.[6][12] They are recognized for their biocompatibility, ability to promote biomineralization (the formation of hydroxyapatite), and their sealing ability.[6][12]

Biocompatibility and Bioactivity

These cements are generally well-tolerated by dental pulp and periapical tissues.[13][14] When in contact with physiological fluids, they release calcium and silicate ions, which stimulate cellular responses that contribute to tissue healing and regeneration.[6][12] This bioactivity includes the stimulation of cytokine production and the activation of signaling pathways in dental pulp stem cells, leading to their differentiation into odontoblast-like cells that can form reparative dentin.[4][15]

Physical and Mechanical Properties

The setting time and compressive strength are critical properties for dental cements. The addition of aluminum can influence these properties. For instance, the inclusion of tricalcium aluminate in calcium silicate cements can accelerate the setting time and improve early compressive strength.[16]

Table 3: Physical and Mechanical Properties of Calcium Silicate-Based Dental Cements

MaterialSetting Time (seconds)Compressive Strength (MPa) - 24 hoursCompressive Strength (MPa) - 7 daysCompressive Strength (MPa) - 28 daysSolubility (%)Reference
EZMX123.33 ± 5.774.07--0.55 ± 0.03[17][18]
RTMX146.67 ± 5.7738.17 ± 2.50--2.17 ± 0.07[17][18]
ECPR260.00 ± 17.32≥ 50--0.17 ± 0.03[17][18]
WRPR460.00 ± 17.3238.39 ± 7.25--9.01 ± 0.55[17][18]
MTA Plus-5.91 ± 0.2815.09 ± 2.7716.47 ± 1.89-
nanostructural Calcium Silicate (nCS)-1.35 ± 0.3611.06 ± 0.8814.39 ± 1.63-[10]
Biodentine-48.5 - 17049.1 - 269--

Signaling Pathways in Dental Applications

The interaction of calcium silicate-based materials with dental pulp stem cells triggers a cascade of intracellular signaling events that are crucial for tissue regeneration. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK), Wnt/β-catenin, and Bone Morphogenetic Protein (BMP)/Smad pathways.[4][17]

MAPK Signaling Pathway

The MAPK pathway is a central regulator of cellular processes such as proliferation, differentiation, and survival.[19] Upon stimulation by factors released from calcium silicate cements, a phosphorylation cascade is initiated, leading to the activation of transcription factors that control the expression of genes involved in odontogenic differentiation.[4][20]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bioactive Ions Bioactive Ions Receptor Receptor Bioactive Ions->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Odontogenic Differentiation Odontogenic Differentiation Gene Expression->Odontogenic Differentiation Leads to

MAPK signaling pathway activation by bioactive ions.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis.[4] In the context of dental pulp repair, activation of this pathway by calcium silicate materials leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target genes responsible for odontoblast differentiation and dentin formation.[21][22]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled LRP5/6 LRP5/6 Wnt Ligand->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction Complex GSK3β, Axin, APC Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for Degradation (OFF state) β-catenin_nuc β-catenin β-catenin->β-catenin_nuc Accumulates and Translocates (ON state) TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Binds to Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Odontoblast Differentiation Odontoblast Differentiation Gene Transcription->Odontoblast Differentiation Promotes BMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Recruits & Phosphorylates R-Smad Smad1/5/8 Type I Receptor->R-Smad Phosphorylates Smad Complex Smad Complex R-Smad->Smad Complex Co-Smad Smad4 Co-Smad->Smad Complex Smad Complex_nuc Smad Complex Smad Complex->Smad Complex_nuc Translocates Runx2 Runx2 Smad Complex_nuc->Runx2 Activates Gene Expression Gene Expression Runx2->Gene Expression Regulates Osteo/Odontogenic Differentiation Osteo/Odontogenic Differentiation Gene Expression->Osteo/Odontogenic Differentiation Leads to Dissolution_Test Start Start Prepare Medium Prepare Medium Start->Prepare Medium Place Tablet Place Tablet Prepare Medium->Place Tablet Start Agitation Start Agitation Place Tablet->Start Agitation Time Interval? Time Interval? Start Agitation->Time Interval? Withdraw Sample Withdraw Sample Analyze Sample Analyze Sample Withdraw Sample->Analyze Sample Record Data Record Data Analyze Sample->Record Data Record Data->Time Interval? End End Time Interval?->Withdraw Sample Yes Time Interval?->End No

References

Core Properties of Calcium Aluminosilicate Glasses: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental characteristics of calcium aluminosilicate (B74896) (CAS) glasses, covering their structure, physicochemical properties, and biocompatibility, with a focus on their potential applications in the pharmaceutical and biomedical fields.

Introduction

Calcium aluminosilicate (CAS) glasses are a class of amorphous materials composed primarily of calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂). These glasses are of significant interest due to their excellent thermal stability, mechanical durability, and chemical resistance[1]. In recent years, their biocompatibility and potential for controlled ion release have garnered attention for applications in drug delivery and tissue engineering[2][3]. This technical guide provides a comprehensive overview of the fundamental properties of CAS glasses, detailing their atomic structure, thermal and mechanical behavior, and optical characteristics. Furthermore, it explores their interaction with biological systems, including relevant cellular signaling pathways, to inform researchers, scientists, and drug development professionals of their potential in advanced therapeutic applications.

Glass Structure and Compositional Dependence

The arrangement of atoms in CAS glasses forms a disordered three-dimensional network. Silicon atoms, and to a large extent aluminum atoms, act as network formers, creating tetrahedra with oxygen atoms ([SiO₄] and [AlO₄])[4]. Calcium ions, on the other hand, act as network modifiers, disrupting the tetrahedral network and creating non-bridging oxygens (NBOs). This structural arrangement is highly dependent on the relative proportions of CaO, Al₂O₃, and SiO₂.

The addition of CaO generally leads to a depolymerization of the silicate (B1173343) network, increasing the number of NBOs[5]. Alumina can play a dual role; at low concentrations, it can substitute for silica (B1680970) in the network, but at higher concentrations, it can also act as a network modifier[4]. The interplay between these components dictates the overall connectivity of the glass network and, consequently, its macroscopic properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful techniques to probe the local atomic environment in CAS glasses.

  • ²⁹Si and ²⁷Al NMR spectroscopy provides detailed information about the coordination environment of silicon and aluminum atoms. For instance, an increase in CaO content causes a downfield shift in the ²⁹Si and ²⁷Al NMR isotropic shifts, indicating a more depolymerized and compact structure[5].

  • Raman spectroscopy reveals information about the vibrational modes of the glass network. Different bands in the Raman spectrum can be assigned to specific structural units, such as Si-O-Si bending and stretching vibrations, allowing for the characterization of the degree of polymerization[6].

Physicochemical Properties

The macroscopic properties of CAS glasses are a direct consequence of their underlying atomic structure and composition.

Thermal Properties

The thermal behavior of CAS glasses is critical for their processing and application. The glass transition temperature (Tg), a key parameter, is influenced by the network connectivity. Generally, a more polymerized network results in a higher Tg.

Mechanical Properties

CAS glasses are known for their good mechanical properties, including hardness and bending strength. These properties are also linked to the glass network structure, with a higher degree of cross-linking typically leading to enhanced mechanical performance.

Optical Properties

The optical properties of CAS glasses, such as their refractive index, are dependent on their composition and density. These glasses are generally transparent in the visible region of the electromagnetic spectrum.

Data Summary

The following tables summarize the quantitative data on the thermal, mechanical, and optical properties of various CAS glass compositions found in the literature.

Composition (mol%) Tg (°C) Reference
58 CaO - 27.1 Al₂O₃ - 6.9 MgO - 8 SiO₂~700[7]
23.3 CaO - 6.4 MgO - 3.1 Al₂O₃ - 62.5 SiO₂Not Specified[8]
60.3 SiO₂ - 18.2 BaO - 14.3 Al₂O₃ - 6.5 CaONot Specified[9]

Table 1: Thermal Properties of Selected Calcium Aluminosilicate Glasses.

Composition (mol%) Vickers Microhardness (GPa) Bending Strength (MPa) Reference
58 CaO - 27.1 Al₂O₃ - 6.9 MgO - 8 SiO₂~6.5Not Specified[10]
General Aluminosilicate GlassNot Specified180–220[11]

Table 2: Mechanical Properties of Selected Calcium Aluminosilicate Glasses.

Composition (mol%) Refractive Index (at 546.07 nm) Reference
58 CaO - 27.1 Al₂O₃ - 6.9 MgO - 8 SiO₂~1.62[10]
GE180 Aluminosilicate Glass1.54[9]

Table 3: Optical Properties of Selected Calcium Aluminosilicate Glasses.

Biocompatibility and Drug Delivery Potential

The biocompatibility of CAS glasses is a key attribute for their consideration in biomedical applications. Studies have shown that these materials can be non-toxic and support cell adhesion and proliferation[12]. Furthermore, their ability to release ions in a controlled manner makes them attractive candidates for drug delivery systems[3]. The dissolution of the glass matrix can be tailored by adjusting the composition, allowing for sustained release of therapeutic agents. Some calcium silicate-based materials exhibit pH-responsive drug release, which is advantageous for targeted drug delivery[3].

Cellular Signaling Pathways

The interaction of ions released from silicate-based glasses with cells can trigger specific signaling pathways, influencing cellular behavior such as proliferation and differentiation. This is a critical aspect for applications in tissue engineering and regenerative medicine.

WNT and SHH Signaling Pathways

Ions released from silicate-containing biomaterials have been shown to play a role in regulating the proliferation and osteogenic differentiation of bone marrow stromal cells, with the involvement of the WNT and Sonic Hedgehog (SHH) signaling pathways[13].

MAPK, NF-κβ, BMP/Smad, and CAMKII Signaling Pathways

In the context of dental stem cells, hydraulic calcium silicate-based materials have been found to activate several signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κβ), Bone Morphogenetic Protein (BMP)/Smad, and Ca²⁺/calmodulin-dependent protein kinase II (CAMKII) pathways[14].

EGFR Signaling Pathway

Silica particles have been observed to interfere with the Epidermal Growth Factor Receptor (EGFR) signaling pathway in lung epithelial cells[15]. This interaction highlights the potential for these materials to modulate cellular responses through receptor-mediated pathways.

Below is a diagram illustrating the potential influence of ions released from CAS glasses on key cellular signaling pathways relevant to osteogenesis and cell proliferation.

SignalingPathways cluster_extracellular Extracellular Environment cluster_cell Target Cell CAS Glass CAS Glass Ions Released Ions (Ca²⁺, Si⁴⁺, Al³⁺) CAS Glass->Ions Dissolution Receptors Membrane Receptors (e.g., Frizzled, Patched, EGFR) Ions->Receptors Bind to WNT_Pathway WNT Pathway Receptors->WNT_Pathway SHH_Pathway SHH Pathway Receptors->SHH_Pathway MAPK_Pathway MAPK Pathway Receptors->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway BMP_Pathway BMP/Smad Pathway Receptors->BMP_Pathway Proliferation Proliferation WNT_Pathway->Proliferation Differentiation Osteogenic Differentiation WNT_Pathway->Differentiation SHH_Pathway->Proliferation SHH_Pathway->Differentiation MAPK_Pathway->Proliferation NFkB_Pathway->Proliferation BMP_Pathway->Differentiation

Caption: Influence of CAS glass dissolution on cellular signaling pathways.

Experimental Protocols

A variety of experimental techniques are employed to characterize the fundamental properties of CAS glasses. Below are overviews of the methodologies for some of the key experiments.

Glass Synthesis

CAS glasses are typically synthesized by a melt-quench technique.

  • Raw Material Preparation: High-purity powders of CaCO₃, Al₂O₃, and SiO₂ are weighed and mixed in the desired molar ratios.

  • Melting: The mixture is placed in a platinum crucible and melted in a high-temperature furnace, typically between 1450°C and 1600°C, for several hours to ensure homogeneity[16][17].

  • Quenching: The molten glass is rapidly cooled to prevent crystallization. This can be achieved by pouring the melt onto a steel or graphite (B72142) plate or by quenching it in water[17].

  • Annealing: The resulting glass is then annealed at a temperature near its glass transition temperature to relieve internal stresses, followed by slow cooling to room temperature[18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is used to probe the local atomic structure.

  • Sample Preparation: The glass samples are crushed into a fine powder.

  • Data Acquisition: Magic Angle Spinning (MAS) NMR experiments are performed on ²⁹Si and ²⁷Al nuclei. For ²⁷Al MAS NMR, typical spinning speeds are around 12 kHz in zirconia rotors[19]. For quantitative analysis, short pulse lengths (e.g., π/12) and appropriate recycle delays are used[20].

  • Data Analysis: The chemical shifts and line shapes of the NMR spectra are analyzed to determine the coordination numbers and connectivity of Si and Al atoms[20][21].

Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of the glass network.

  • Sample Preparation: A flat, polished surface of the glass sample is typically used.

  • Instrumentation: A micro-Raman spectrometer equipped with a laser source (e.g., Ar⁺ laser) is used for excitation. The scattered light is collected and analyzed by a spectrometer.

  • Data Analysis: The Raman spectra are deconvoluted into individual Gaussian peaks, which are then assigned to specific vibrational modes of the silicate and aluminate network, providing insights into the degree of polymerization[6].

Viscosity Measurement

The viscosity of CAS glasses is measured over a range of temperatures using different techniques depending on the viscosity range.

  • Rotating Spindle Viscometer (1 to 10⁴ Pa·s): A platinum alloy spindle is immersed in the molten glass within a crucible. The torque required to rotate the spindle at a constant speed is measured and used to calculate the viscosity[17].

  • Fiber Elongation Viscometer (10⁵ to 10¹² Pa·s): The rate of elongation of a glass fiber of known dimensions under a specific load is measured as a function of temperature[22].

  • Parallel Plate Viscometer (10⁵ to 10⁸ Pa·s): The rate of change in thickness of a cylindrical glass sample placed between two parallel plates under a load is measured[23].

  • Beam-Bending Viscometer (10⁸ to 10¹³ Pa·s): The rate of viscous bending of a glass beam under a three-point load is measured over time.

Below is a workflow diagram for the characterization of CAS glasses.

ExperimentalWorkflow cluster_characterization Characterization cluster_properties Properties Raw Materials Raw Materials Mixing Mixing Raw Materials->Mixing Melting Melting Mixing->Melting Quenching Quenching Melting->Quenching Annealing Annealing Quenching->Annealing CAS Glass Sample CAS Glass Sample Annealing->CAS Glass Sample NMR NMR Spectroscopy CAS Glass Sample->NMR Raman Raman Spectroscopy CAS Glass Sample->Raman Viscosity Viscosity Measurement CAS Glass Sample->Viscosity Mechanical Testing Mechanical Testing CAS Glass Sample->Mechanical Testing Optical Analysis Optical Analysis CAS Glass Sample->Optical Analysis Structure Atomic Structure NMR->Structure Raman->Structure Thermal Thermal Properties Viscosity->Thermal Mechanical Mechanical Properties Mechanical Testing->Mechanical Optical Optical Properties Optical Analysis->Optical

Caption: Experimental workflow for CAS glass synthesis and characterization.

Conclusion

Calcium aluminosilicate glasses represent a versatile class of materials with a wide range of tunable properties. Their robust mechanical and thermal characteristics, combined with their emerging biocompatibility and potential for controlled ion release, make them highly promising for advanced applications in the pharmaceutical and biomedical sectors. Understanding the fundamental relationships between composition, structure, and properties is paramount for the rational design of CAS glasses for specific functions, from drug delivery vehicles to scaffolds for tissue regeneration. The ability of their dissolution products to modulate key cellular signaling pathways further underscores their potential to actively participate in biological processes, opening new avenues for the development of innovative therapeutic strategies. Continued research into the intricate interactions between CAS glasses and biological systems will undoubtedly unlock their full potential in addressing pressing challenges in healthcare.

References

Methodological & Application

Protocol for Hydrothermal Synthesis of Tobermorite-Like C-A-S-H

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Tobermorite-like Calcium-Aluminate-Silicate-Hydrate (C-A-S-H) phases are synthetic analogues of the naturally occurring tobermorite (B576468) mineral. These materials are of significant interest to researchers in materials science and cement chemistry due to their unique properties, including high strength-to-weight ratio, thermal stability, and ion-exchange capacity. In the realm of drug development, the porous structure and biocompatibility of C-A-S-H materials open avenues for their use as drug delivery vehicles and scaffolds for tissue engineering. The incorporation of aluminum into the silicate (B1173343) structure can modify the material's properties, such as its crystallinity and ion-exchange capabilities, making the synthesis of Al-substituted tobermorite a key area of research.

This document provides a detailed protocol for the hydrothermal synthesis of tobermorite-like C-A-S-H, outlining the necessary reagents, equipment, and procedural steps. It also includes quantitative data on the influence of key synthesis parameters on the final product characteristics to guide researchers in tailoring the material for specific applications.

Experimental Protocols

Materials and Reagents
  • Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂)

  • Amorphous Silica (B1680970) (SiO₂) (e.g., fumed silica, silica gel)

  • Aluminum source:

    • Aluminum Hydroxide (Al(OH)₃)

    • γ-Alumina (γ-Al₂O₃)

    • α-Alumina (α-Al₂O₃)

  • Deionized Water

  • Acetone (B3395972) (for washing)

Equipment
  • Laboratory balance (± 0.001 g)

  • Magnetic stirrer with heating plate

  • pH meter

  • Autoclave with polytetrafluoroethylene (PTFE) liners

  • Oven

  • Mortar and pestle or ball mill

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Characterization equipment: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

Synthesis Procedure

The hydrothermal synthesis of tobermorite-like C-A-S-H generally follows a dissolution-precipitation mechanism. The initial reactants dissolve in the aqueous solution under elevated temperature and pressure, forming a poorly crystalline Calcium-Silicate-Hydrate (C-S-H) gel. With prolonged hydrothermal treatment, this gel transforms into crystalline tobermorite. The incorporation of aluminum influences the kinetics of this transformation and the final properties of the C-A-S-H product.[1]

Step 1: Preparation of the Precursor Slurry

  • Calculate the required masses of CaO (or Ca(OH)₂), SiO₂, and the aluminum source to achieve the desired molar ratios. A common target is a Ca/(Si+Al) molar ratio of approximately 0.83.[2] The Al/(Al+Si) molar ratio can be varied to investigate its effect on the final product.

  • In a beaker, mix the weighed amounts of the starting materials with deionized water to achieve a specific water-to-solid (W/S) ratio, typically around 10.0.

  • Stir the mixture vigorously using a magnetic stirrer for a predetermined time (e.g., 30 minutes) to ensure a homogeneous suspension.

Step 2: Hydrothermal Treatment

  • Transfer the precursor slurry into a PTFE-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven or a dedicated autoclave heating system.

  • Heat the autoclave to the desired reaction temperature, typically between 170°C and 200°C.

  • Maintain the temperature for the specified reaction time, which can range from a few hours to several days, depending on the desired crystallinity and phase purity.

Step 3: Product Recovery and Post-Processing

  • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

  • Open the autoclave and carefully collect the solid product.

  • Filter the product using a Büchner funnel and wash it several times with deionized water to remove any unreacted ions.

  • A final wash with acetone is recommended to minimize carbonation upon drying.

  • Dry the washed product in an oven at a temperature of around 80-105°C for 24 hours.

  • The dried product can be gently ground using a mortar and pestle to obtain a fine powder for characterization.

Data Presentation

The following tables summarize the quantitative data on the influence of various synthesis parameters on the properties of the resulting tobermorite-like C-A-S-H.

Table 1: Effect of Temperature and Time on Tobermorite Crystallinity

Temperature (°C)Time (hours)Predominant Phase(s)Observations on Crystallinity
1808Tobermorite, C-S-H gelInitial formation of tobermorite crystals within the amorphous gel.
18024TobermoriteIncreased crystallinity with well-defined diffraction peaks.
18072TobermoriteFurther improvement in crystallinity.
2004Tobermorite, C-S-H gelFaster formation of tobermorite compared to 180°C.
20016TobermoriteHigh degree of crystallinity achieved in a shorter time.

Table 2: Influence of Al/(Al+Si) Molar Ratio on Product Characteristics

Al/(Al+Si) Molar RatioAluminum SourceHydrothermal ConditionsResulting Phase(s)Morphology
0-180°C, 48hTobermoritePlaty crystals
0.05Al(OH)₃180°C, 48hAl-substituted TobermoriteSmaller, more aggregated crystals
0.10γ-Al₂O₃180°C, 48hAl-substituted TobermoritePlaty crystals with some fibrous outgrowths
0.15α-Al₂O₃180°C, 48hAl-substituted Tobermorite, minor unreacted α-Al₂O₃Fiber-like, elongated crystals[1]

Note: The specific surface area and reactivity of the aluminum source can influence the reaction kinetics and morphology of the final product.[1]

Mandatory Visualization

Hydrothermal_Synthesis_Workflow cluster_prep Step 1: Precursor Slurry Preparation cluster_hydrothermal Step 2: Hydrothermal Treatment cluster_recovery Step 3: Product Recovery reagents Weighing of Reagents (CaO, SiO2, Al-source) mixing Mixing with Deionized Water (W/S ratio = 10) reagents->mixing homogenization Homogenization (Magnetic Stirring) mixing->homogenization autoclave Transfer to PTFE-lined Autoclave homogenization->autoclave heating Heating to Reaction Temperature (170-200°C) autoclave->heating reaction Isothermal Reaction (4-72 hours) heating->reaction cooling Cooling to Room Temperature reaction->cooling filtration Filtration and Washing (Deionized Water & Acetone) cooling->filtration drying Drying in Oven (80-105°C) filtration->drying grinding Grinding to Fine Powder drying->grinding final_product Tobermorite-like C-A-S-H grinding->final_product Characterization (XRD, SEM, etc.)

Caption: Experimental workflow for the hydrothermal synthesis of tobermorite-like C-A-S-H.

Reaction_Mechanism cluster_dissolution Dissolution Stage cluster_gelation Gelation Stage cluster_crystallization Crystallization Stage reactants Starting Materials (CaO, SiO2, Al-source in H2O) ions Formation of Ca2+, [SiO(OH)3]-, [Al(OH)4]- ions reactants->ions gel Formation of Amorphous C-S-H/C-A-S-H Gel ions->gel nucleation Nucleation of Tobermorite within the Gel gel->nucleation growth Crystal Growth of Tobermorite-like C-A-S-H nucleation->growth final_product Crystalline Tobermorite-like C-A-S-H growth->final_product

Caption: Simplified reaction pathway for the hydrothermal synthesis of tobermorite-like C-A-S-H.

References

Application of X-Ray Diffraction for Phase Identification in Synthetic Aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of X-ray Diffraction (XRD) for the qualitative and quantitative phase analysis of synthetic aluminosilicates. These materials are critical in various fields, including catalysis, adsorption, and pharmaceuticals, where their crystalline structure dictates their function. This note outlines the fundamental principles, experimental protocols, and data analysis workflows, including the robust Rietveld refinement method for accurate phase quantification.

Introduction to XRD for Crystalline Material Analysis

X-ray diffraction is a primary analytical technique used to determine the crystallographic structure of a material. The method relies on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the crystalline planes of a sample. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint" for that specific material. This allows for the identification of unknown crystalline phases by comparing the obtained pattern to a database of reference materials.[1]

In the context of synthetic aluminosilicates, which can range from amorphous to highly crystalline materials like zeolites, XRD is indispensable for:

  • Identifying the specific crystalline phases present.

  • Quantifying the relative amounts of each phase in a mixture.

  • Determining crystallite size, strain, and lattice parameters.

  • Assessing the degree of crystallinity.

Experimental Protocols

A successful XRD analysis is contingent on meticulous sample preparation and appropriate data collection parameters.

Protocol for Sample Preparation of Aluminosilicate (B74896) Powders

Proper sample preparation is paramount to mitigate issues such as preferred orientation and to ensure data reproducibility.

  • Grinding: The synthetic aluminosilicate sample should be ground into a fine powder to ensure a sufficient number of randomly oriented crystallites. An agate mortar and pestle is typically used to achieve a particle size in the micrometer range.[2][3] To minimize structural damage, especially for delicate zeolite frameworks, grinding can be performed under a liquid medium such as ethanol.[3]

  • Sieving: To achieve a narrow particle size distribution, the ground powder can be passed through a fine-mesh sieve.

  • Mounting: The powder should be carefully loaded into a sample holder. A back-loading technique is often preferred to reduce preferred orientation. The surface of the sample must be smooth and flush with the holder's surface to prevent errors in the measured diffraction angles.[4]

Protocol for XRD Data Acquisition

The following parameters are recommended for the analysis of synthetic aluminosilicates using a standard powder diffractometer.

  • Instrument: A powder diffractometer operating in Bragg-Brentano geometry.

  • X-ray Source: Copper Kα radiation (λ ≈ 1.5418 Å) is the most common source for this application.[5]

  • Operating Voltage and Current: Typical settings are 40 kV and 30-40 mA.[6][7]

  • Scan Range (2θ): A broad angular range, for instance, from 5° to 80°, is advisable to capture all characteristic peaks.[8]

  • Step Size: A small step size, such as 0.02°, is crucial for high-resolution data.[6]

  • Scan Speed (Time per Step): A slower scan speed, for example, 1 to 3 degrees per minute, improves the signal-to-noise ratio.[7]

Data Analysis and Interpretation

Qualitative Phase Identification

The first step in analyzing the collected XRD data is to identify the constituent crystalline phases. This is accomplished by comparing the positions and relative intensities of the diffraction peaks in the experimental pattern with reference patterns from a comprehensive database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD).[9]

Quantitative Phase Analysis via Rietveld Refinement

For a quantitative understanding of the sample's composition, the Rietveld refinement method is employed. This powerful technique involves a least-squares fitting of a calculated diffraction pattern, based on the crystal structure models of the identified phases, to the experimental data.[9][10]

Step-by-Step Rietveld Refinement Protocol:

  • Software and Input Files: Utilize specialized software such as FullProf, GSAS-II, or MAUD. The required inputs are the experimental data file, and the crystallographic information files (CIFs) for each identified phase, which contain essential structural information like space group, lattice parameters, and atomic coordinates.[7][8][11] An instrumental resolution file (IRF) may also be used to model the instrumental contribution to peak broadening.[11]

  • Refinement Sequence: A sequential refinement of parameters is crucial for a stable and meaningful result. A typical refinement strategy proceeds as follows: a. Scale Factor: The first parameter to be refined.[11] b. Background: Modeled using a suitable mathematical function (e.g., Chebyshev polynomial).[12] c. Zero-Shift Error: Corrects for sample displacement errors. d. Lattice Parameters: Refined for each phase, providing insights into potential solid solutions or strain.[12] e. Peak Shape Parameters: Parameters defining the peak width and shape (e.g., Gaussian and Lorentzian components) are refined. f. Preferred Orientation: If suspected, a correction model can be applied. g. Atomic Coordinates and Isotropic Displacement Parameters: These are typically refined in the final stages of the process.

  • Evaluating the Refinement Quality: The goodness-of-fit is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and the expected R-factor (Rexp). A successful refinement is characterized by a low Rwp value that approaches the Rexp value, and a flat difference plot between the observed and calculated patterns.[13]

Data Presentation: Quantitative Results

The quantitative data derived from Rietveld refinement should be presented in a clear and organized manner.

Table 1: Quantitative Phase Analysis of a Synthesized Zeolite Mixture

Phase IdentifiedZeolite TypeWeight Percentage (%)Refined Lattice Parameter a (Å)
Zeolite ALTA78.3 (± 0.5)12.312(1)
SodaliteSOD21.7 (± 0.5)8.881(2)
Goodness-of-Fit: Rwp = 7.9%Rexp = 5.5%χ² = 2.07

Table 2: Refined Lattice Parameters for Various Synthetic Aluminosilicates

Synthetic PhaseZeolite FrameworkCrystal Systema (Å)b (Å)c (Å)β (°)
Zeolite YFAUCubic24.701(3)---
Zeolite ALTACubic12.295(2)---
ZSM-5MFIOrthorhombic20.105(4)19.931(3)13.432(3)-
Celsian-Monoclinic8.622(1)13.078(2)14.411(2)115.20(1)

Visualizing the Process

Diagrams can effectively illustrate the experimental and logical workflows involved in the XRD analysis of synthetic aluminosilicates.

experimental_workflow Experimental Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Analysis start Synthetic Aluminosilicate Powder grinding Grinding to Fine Powder start->grinding mounting Sample Mounting grinding->mounting data_collection Data Collection (Intensity vs. 2θ) mounting->data_collection qual_id Qualitative Phase Identification data_collection->qual_id quant_rietveld Quantitative Analysis (Rietveld Refinement) qual_id->quant_rietveld results Phase Composition & Lattice Parameters quant_rietveld->results

Caption: Workflow from sample preparation to final analysis.

logical_flow Logical Flow of Phase Identification xrd_data Experimental XRD Pattern peak_info Peak Positions & Intensities xrd_data->peak_info bragg Bragg's Law (d-spacing calculation) peak_info->bragg rietveld Rietveld Refinement (Full Pattern Fitting) peak_info->rietveld database Comparison with Reference Database (PDF) bragg->database qualitative_phase Identified Crystalline Phases database->qualitative_phase qualitative_phase->rietveld quantitative_results Quantitative Phase Composition (wt%) rietveld->quantitative_results

Caption: The logical steps in XRD data interpretation.

References

Application Notes and Protocols for Studying Aluminum Incorporation in C-S-H using 29Si MAS-NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science, cement chemistry, and drug development.

Introduction

Calcium-silicate-hydrate (C-S-H) is the primary binding phase in Portland cement concrete, controlling its strength and durability. The incorporation of aluminum (Al) into the C-S-H structure, forming calcium-aluminate-silicate-hydrate (C-A-S-H), significantly influences its properties. 29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment of silicon (Si) in amorphous and poorly crystalline materials like C-S-H. This application note provides a detailed overview and experimental protocols for utilizing 29Si MAS-NMR to characterize and quantify the incorporation of aluminum into the C-S-H structure.

Principle of 29Si MAS-NMR for C-A-S-H Analysis

The fundamental principle lies in the sensitivity of the 29Si nuclear spin to its local chemical environment. The resonance frequency, or chemical shift (δ), of a 29Si nucleus is influenced by the number of neighboring silicon and aluminum tetrahedra connected to it through bridging oxygen atoms. In the context of C-S-H, the silicon environments are denoted as Qn(mAl), where:

  • Q represents a silicon tetrahedron (SiO4).

  • n is the number of bridging oxygen atoms connecting the silicon tetrahedron to other Si or Al tetrahedra (connectivity).

  • m is the number of those neighboring tetrahedra that are aluminate (AlO4) tetrahedra.

The incorporation of Al3+ for Si4+ in the silicate (B1173343) chains of C-S-H leads to the formation of new silicon environments, most notably the Q2(1Al) site. This site, where a silicon tetrahedron is bridged to one aluminum and one silicon tetrahedron, gives a distinct resonance in the 29Si MAS-NMR spectrum, providing a direct spectroscopic marker for Al substitution.[1][2][3]

Quantitative Data Presentation

The deconvolution of 29Si MAS-NMR spectra allows for the quantification of different silicon environments. The chemical shift ranges for various Qn(mAl) sites in C-A-S-H are summarized below.

Silicon SiteDescriptionTypical 29Si Chemical Shift (ppm)
Q0 Isolated silicate tetrahedra (nesosilicates)-68 to -76
Q1 End-chain silicate tetrahedra-78 to -82
Q2(1Al) Bridging silicate tetrahedra with one Al neighbor-80.5 to -82.0[4]
Q2 Bridging silicate tetrahedra in the middle of chains-83 to -86
Q3(1Al) Branching silicate tetrahedra with one Al neighborNot consistently resolved
Q3 Branching silicate tetrahedra-90 to -98
Q4 Fully cross-linked silicate tetrahedra-99 to -115

Note: The exact chemical shifts can vary depending on factors such as the Ca/Si ratio, the degree of hydration, and the presence of other ions.[5]

Experimental Protocols

A generalized protocol for the acquisition and analysis of 29Si MAS-NMR spectra of C-A-S-H is provided below.

Sample Preparation
  • Hydration Stoppage: To halt the hydration process at a specific time, the sample is typically solvent-exchanged. This involves washing the crushed sample with a sequence of solvents, for example, isopropanol (B130326) followed by diethyl ether, and then drying under vacuum.

  • Grinding: The dried sample should be finely ground to a homogeneous powder to ensure efficient and uniform packing into the NMR rotor.

  • Rotor Packing: The powdered sample is packed into a zirconia MAS rotor (typically 4 mm or 7 mm outer diameter). The packing should be firm and uniform to ensure stable spinning at high speeds.

29Si MAS-NMR Data Acquisition
  • Spectrometer Setup:

    • Magnetic Field Strength: High magnetic fields (e.g., 7.0 T or higher) are recommended to improve spectral resolution and sensitivity.[1][2][3]

    • Probe: A solid-state MAS probe capable of spinning the sample at speeds of 5-12 kHz is required.

  • Acquisition Parameters:

    • Pulse Sequence: A single-pulse excitation sequence is commonly used. For samples with low proton content or to enhance signals from silicon nuclei near protons (e.g., at surfaces), cross-polarization (CP/MAS) can be employed.[6][7]

    • Magic Angle Spinning (MAS) Rate: A spinning rate of 5-10 kHz is generally sufficient to move spinning sidebands away from the isotropic resonances of interest.

    • Pulse Width: A calibrated 90° pulse for 29Si should be used for quantitative measurements.

    • Recycle Delay: The recycle delay is a critical parameter for quantitative analysis. It should be set to at least 5 times the longest 29Si spin-lattice relaxation time (T1) in the sample to ensure full relaxation of all silicon environments. T1 values for 29Si in C-S-H can be long (tens of seconds).

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample and spectrometer.

    • Chemical Shift Referencing: 29Si chemical shifts are typically referenced externally to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Data Processing and Analysis
  • Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum should be properly phased and the baseline corrected.

  • Deconvolution: The 29Si MAS-NMR spectrum is typically deconvoluted using a fitting program. Gaussian-Lorentzian lineshapes are used to model the individual Qn(mAl) resonances.[8] The integrated intensities of these peaks are proportional to the relative abundance of the corresponding silicon species.

  • Calculation of Structural Parameters:

    • Mean Chain Length (MCL): The MCL of the silicate chains can be calculated from the integrated intensities (I) of the Qn signals using the following formula: MCL = 2 * (I(Q1) + I(Q2) + I(Q2(1Al)) + ...) / I(Q1)

    • Al/Si Ratio: The ratio of aluminum to silicon in the tetrahedral chains can be estimated from the intensities of the Qn(mAl) resonances.[4] For example, the intensity of the Q2(1Al) peak is directly related to the amount of Al substitution in the bridging tetrahedral sites.[1][2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq 29Si MAS-NMR Acquisition cluster_data_proc Data Processing & Analysis A C-S-H Sample B Hydration Stoppage (Solvent Exchange & Drying) A->B C Grinding to Fine Powder B->C D Packing into MAS Rotor C->D E Insert Rotor into MAS Probe D->E F Set Spectrometer Parameters (Spin Rate, Pulse Sequence, etc.) E->F G Data Acquisition (Accumulate Scans) F->G H Fourier Transform, Phase & Baseline Correction G->H I Spectral Deconvolution (Fit Qn(mAl) Peaks) H->I J Quantification of Si Sites I->J K Calculate Structural Parameters (MCL, Al/Si Ratio) J->K

Caption: Experimental workflow for 29Si MAS-NMR analysis of C-A-S-H.

Al_incorporation_pathway Q1_CSH Q1 (End-chain) Q2_CSH Q2 (Bridging) Q1_CSH->Q2_CSH -Si-O-Si- Q1_CASH Q1 (End-chain) Q2_1Al Q2(1Al) (Bridging, Al neighbor) Q1_CASH->Q2_1Al -Si-O-Al- Q2_CASH Q2 (Bridging, Si neighbor) Q2_1Al->Q2_CASH -Si-O-Si- Al_source Al3+ ions in solution Al_source->Q2_1Al Substitution of Si4+

Caption: Schematic of Al incorporation into the C-S-H silicate chain.

Conclusion

29Si MAS-NMR is an indispensable tool for elucidating the structural modifications in C-S-H upon aluminum incorporation. By carefully following the outlined protocols, researchers can obtain high-quality, quantitative data on the distribution of silicon environments, which is crucial for understanding the structure-property relationships in C-A-S-H and for the development of advanced and sustainable cementitious materials. The appearance and quantification of the Q2(1Al) resonance provides a direct and powerful means to track the extent of aluminum substitution in the silicate backbone of C-S-H.

References

Application Note: Characterization of Porous Aluminum Calcium Silicate for Drug Delivery Applications using BET Surface Area Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous aluminum calcium silicate (B1173343) is a versatile biomaterial with significant potential in advanced drug delivery systems. Its high surface area and tunable pore structure allow for the efficient loading and controlled release of therapeutic agents. The Brunauer-Emmett-Teller (BET) surface area analysis is a critical technique for characterizing these materials, providing essential data on their specific surface area, pore volume, and pore size distribution. These parameters are fundamental to understanding and optimizing the drug loading capacity and release kinetics of the material. This application note provides a detailed protocol for the BET analysis of porous aluminum calcium silicate and presents typical characterization data.

Nanostructured calcium silicate-based materials are promising for drug delivery due to their high biocompatibility, bioactivity, biodegradability, and high specific surface area.[1][2] Their porous structure enables high drug-loading capacity and pH-responsive drug release behavior, which can prolong the therapeutic effect of drugs.[1][2]

Principle of BET Analysis

The BET theory explains the physical adsorption of gas molecules onto a solid surface in multiple layers.[3] By measuring the amount of an inert gas, typically nitrogen, adsorbed onto the surface of the material at various partial pressures at cryogenic temperatures (usually liquid nitrogen, 77 K), a nitrogen adsorption-desorption isotherm is generated.[4][5] The BET equation is then applied to a specific relative pressure range of this isotherm (typically 0.05 to 0.35) to calculate the specific surface area. Further analysis of the isotherm, using methods like the Barrett-Joyner-Halenda (BJH) model, can provide information about the pore volume and pore size distribution.[6]

Data Presentation

The surface properties of porous this compound can be tailored by varying the synthesis conditions, such as the Ca/Si ratio and the inclusion of other elements.[1][7] The following tables summarize typical quantitative data obtained from the BET analysis of porous this compound and related materials.

Table 1: BET Surface Area and Porosity Data for Porous Silicate Materials

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Aluminum Silicate (Co-precipitation)158--[8]
Aluminum Silicate (Two-step sol-gel)430--[8]
Calcium-Aluminum-Silicate Hydrate (C-A-S-H)Varies with Ca:(Si+Al) and Al:Si ratiosVariesVaries[9]

Note: Specific values for C-A-S-H are dependent on the precise stoichiometry and synthesis method.

Table 2: Influence of Synthesis Parameters on Textural Properties of Mesoporous Aluminosilicates

Si:Al RatioCalcination Heating Rate (°C/min)BET Surface Area (m²/g)External Surface Area (m²/g)Total Pore Volume (cm³/g)Mesopore Volume (cm³/g)Micropore Volume (cm³/g)Reference
2016501500.450.350.10[10]
5017501800.550.450.10[10]
5058502000.650.500.15[10]

Experimental Protocols

A meticulous experimental procedure is crucial for obtaining accurate and reproducible BET data.

Sample Preparation (Degassing)

Proper sample preparation is critical to remove adsorbed contaminants, such as water and carbon dioxide, from the surface of the material without altering its structure.[5]

  • Sample Weighing: Accurately weigh approximately 100-300 mg of the porous this compound sample into a clean, dry sample tube. The exact mass will depend on the expected surface area.

  • Degassing:

    • Place the sample tube onto the degassing port of the surface area analyzer.

    • Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen or helium).

    • The degassing temperature and time must be carefully selected to avoid altering the material's pore structure. For many silicate materials, a temperature of 150-300°C for several hours is appropriate.[9] However, for some hydrated phases, degassing at room temperature for an extended period (e.g., 10 hours) may be necessary to prevent structural changes.

    • Continue degassing until a stable vacuum is achieved (e.g., <10 µmHg), indicating that the surface is clean.

  • Final Weighing: After degassing and cooling to room temperature, reweigh the sample tube to determine the precise mass of the degassed sample.

BET Measurement
  • Instrument Setup:

    • Ensure the surface area analyzer (e.g., Micromeritics ASAP 2020, TriStar II 3020, or similar) is properly calibrated and the liquid nitrogen dewar is filled.[9]

    • Install the sample tube containing the degassed sample onto the analysis port of the instrument.

  • Analysis Parameters:

    • Adsorptive Gas: Nitrogen is the most common gas used for BET analysis.[9]

    • Analysis Temperature: The analysis is conducted at the boiling point of liquid nitrogen (~77 K).

    • Pressure Points: A multipoint BET analysis should be performed using at least 5 data points in the relative pressure (P/P₀) range of 0.05 to 0.35.

  • Data Collection:

    • Initiate the analysis program. The instrument will automatically dose the sample with the adsorptive gas at incrementally increasing pressures and record the volume of gas adsorbed at each equilibrium pressure.

    • For a complete porosity analysis, the measurement is continued to a relative pressure close to 1.0. A desorption isotherm is then generated by incrementally reducing the pressure.

Data Analysis
  • Isotherm Type: The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the porous nature of the material. Porous this compound typically exhibits a Type IV isotherm with a hysteresis loop, which is characteristic of mesoporous materials (pore diameters between 2 and 50 nm).[6]

  • BET Surface Area Calculation: The specific surface area is calculated from the adsorption data in the P/P₀ range of 0.05 to 0.35 using the BET equation.

  • Pore Size and Volume Analysis: The pore size distribution and total pore volume are typically calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Visualizations

Experimental Workflow

BET_Workflow cluster_prep Sample Preparation cluster_analysis BET Analysis cluster_data Data Processing weigh1 Initial Weighing degas Degassing (Heating under Vacuum) weigh1->degas weigh2 Final Weighing degas->weigh2 mount Mount Sample in Analyzer weigh2->mount cooldown Cooling to 77K (Liquid Nitrogen) mount->cooldown adsorption N2 Adsorption/Desorption (Isotherm Generation) cooldown->adsorption bet_calc BET Equation (Surface Area) adsorption->bet_calc bjh_calc BJH Analysis (Pore Size & Volume) adsorption->bjh_calc report Generate Report bet_calc->report bjh_calc->report

Caption: Workflow for BET surface area and porosity analysis.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_material Material Properties cluster_application Drug Delivery Performance cluster_outcome Therapeutic Outcome surface_area High Surface Area drug_loading High Drug Loading Capacity surface_area->drug_loading pore_volume Large Pore Volume pore_volume->drug_loading pore_size Tunable Pore Size release_kinetics Controlled Release Kinetics pore_size->release_kinetics therapeutic_efficacy Enhanced Therapeutic Efficacy drug_loading->therapeutic_efficacy release_kinetics->therapeutic_efficacy

Caption: Relationship between material properties and drug delivery performance.

References

Application Notes and Protocols: Aluminum Calcium Silicate as a Catalyst Support in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicate (B1173343) (ACS) materials are emerging as versatile catalyst supports in heterogeneous catalysis. Their unique physicochemical properties, including tunable acidity/basicity, thermal stability, and porous structure, make them suitable for a variety of catalytic applications. The presence of calcium can modify the support's basicity, while aluminum and silicon provide a robust framework and Lewis acidic sites. This combination allows for strong metal-support interactions, enhancing catalyst activity, selectivity, and stability.

These application notes provide a comprehensive overview of the synthesis, characterization, and utilization of aluminum calcium silicate as a catalyst support. Detailed experimental protocols are provided to guide researchers in the preparation and evaluation of ACS-supported catalysts for applications such as biodiesel production and CO2 methanation.

Data Presentation

Physicochemical Properties of this compound Supports

The properties of this compound can be tailored by varying the synthesis method and the molar ratios of Ca, Al, and Si. The following table summarizes typical physicochemical properties of these materials.

Support Composition (Molar Ratio)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
Ca:Al:Si = 2:2:7 (Ca₂Al₂SiO₇)Sol-Gel150 - 2500.3 - 0.55 - 10[1]
Variable Ca/(Al+Si)Hydrothermal50 - 1500.2 - 0.48 - 15[2]
Ca-Al-Si from Oil Shale AshAlkaline Activation~57N/AN/A[2]
Ca-Al-Si from EggshellsSol-Gel100 - 2000.4 - 0.66 - 12[3]

N/A: Data not available in the cited source.

Catalytic Performance Data

The following tables present representative data on the performance of catalysts supported on this compound and related materials in two key application areas: biodiesel production and CO₂ methanation.

Table 1: Transesterification of Soybean Oil for Biodiesel Production

CatalystActive MetalReaction Temperature (°C)Methanol:Oil Molar RatioCatalyst Loading (wt%)Conversion/Yield (%)Reference
Ca₂Al₂SiO₇- (Support as catalyst)6512:1395 (Yield)[1]
CaO/SiO₂- (Support as catalyst)6015:1685 (Yield)[4]
Carbide Slag (CaO)- (Support as catalyst)659:1396 (Yield)[5]

Table 2: CO₂ Methanation

CatalystSupportReaction Temperature (°C)H₂/CO₂ RatioCO₂ Conversion (%)CH₄ Selectivity (%)Reference
36% NiFumed SiO₂3904:1~10099[6]
45% NiFumed SiO₂3904:1~10099[6]
NiZSM-5 (Aluminosilicate)350N/A>50High[7]
Ni/CoCeO₂3004:184.399.6[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Support via Sol-Gel Method

This protocol describes a general method for synthesizing a porous this compound support.

Materials:

Procedure:

  • Precursor Solution Preparation: a. Dissolve stoichiometric amounts of calcium nitrate tetrahydrate and aluminum nitrate nonahydrate in a mixture of ethanol and deionized water with vigorous stirring. b. In a separate beaker, prepare a solution of TEOS in ethanol.

  • Hydrolysis and Gelation: a. Slowly add the TEOS solution to the nitrate solution under continuous stirring. b. Add ammonia solution dropwise to the mixture to catalyze hydrolysis and induce gelation. Continue stirring for 2-4 hours until a homogeneous gel is formed.

  • Aging: a. Cover the vessel and age the gel at room temperature for 24-48 hours to strengthen the gel network.

  • Drying: a. Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent.

  • Calcination: a. Calcine the dried powder in a muffle furnace. Ramp the temperature at a rate of 2-5°C/min to 500-700°C and hold for 4-6 hours to remove nitrates and organic residues, and to form the final oxide structure. b. Cool the furnace to room temperature and collect the this compound powder.

Protocol 2: Impregnation of Active Metal (e.g., Nickel) onto ACS Support

This protocol details the incipient wetness impregnation method for loading an active metal onto the synthesized ACS support.

Materials:

  • This compound (ACS) support powder

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or other metal precursor salt

  • Deionized water

Procedure:

  • Pore Volume Determination: a. Determine the pore volume of the ACS support using nitrogen physisorption (BET analysis).

  • Precursor Solution Preparation: a. Calculate the amount of nickel nitrate hexahydrate required to achieve the desired metal loading (e.g., 10 wt% Ni). b. Dissolve the calculated amount of the precursor salt in a volume of deionized water equal to the pore volume of the support to be impregnated.

  • Impregnation: a. Place the ACS support powder in a rotary evaporator flask or a beaker. b. Add the precursor solution dropwise to the support while continuously mixing or tumbling to ensure even distribution.

  • Drying: a. Dry the impregnated support in an oven at 100-120°C for 12 hours to remove water.

  • Calcination: a. Calcine the dried catalyst precursor in a furnace under a flow of air. Ramp the temperature at 5°C/min to 400-500°C and hold for 3-5 hours to decompose the nitrate precursor to nickel oxide.[9]

  • Reduction (Activation): a. Prior to catalytic testing, reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5-10% H₂ in Ar or N₂). b. Ramp the temperature to 400-500°C and hold for 2-4 hours to reduce NiO to metallic Ni. c. Cool down to the reaction temperature under an inert gas flow.

Protocol 3: Characterization of the ACS-Supported Catalyst

A thorough characterization is crucial to understand the catalyst's properties and correlate them with its performance.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the support and the active metal, and to estimate crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and distribution of the active metal on the support.

  • Nitrogen Physisorption (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the support and the final catalyst.[10]

  • Temperature-Programmed Desorption (TPD) of NH₃ or CO₂: To assess the acidic or basic properties of the catalyst surface.

  • Temperature-Programmed Reduction (TPR) with H₂: To determine the reducibility of the metal oxide species.[11]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation states of the elements.[8]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): To determine the bulk elemental composition of the catalyst.[12]

Protocol 4: Catalytic Performance Evaluation in a Fixed-Bed Reactor (Example: CO₂ Methanation)

This protocol outlines a general procedure for testing the catalytic activity in a continuous flow fixed-bed reactor.

Experimental Setup:

  • A tubular reactor (e.g., quartz or stainless steel) housed in a temperature-controlled furnace.

  • Mass flow controllers to regulate the flow of reactant gases (H₂, CO₂, and an inert gas like N₂ or Ar).

  • A thermocouple to monitor the catalyst bed temperature.

  • A condenser or cold trap to remove water produced during the reaction.

  • A gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q or molecular sieve) and a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) for online analysis of the product stream.

Procedure:

  • Catalyst Loading: a. Pack a known amount of the ACS-supported catalyst (e.g., 100-500 mg) into the reactor, supported by quartz wool plugs.

  • In-situ Activation: a. Activate the catalyst as described in Protocol 2, Step 6.

  • Catalytic Reaction: a. After activation, adjust the temperature to the desired reaction temperature (e.g., 250-450°C). b. Introduce the reactant gas mixture (e.g., H₂/CO₂/N₂ with a ratio of 4:1:5) at a specific total flow rate to achieve a desired gas hourly space velocity (GHSV).

  • Product Analysis: a. Once the reaction reaches a steady state, analyze the composition of the effluent gas stream using the online GC. b. Calculate the CO₂ conversion and the selectivity towards methane (B114726) and other products (e.g., CO) using the following formulas:

    CO₂ Conversion (%) = ([CO₂]in - [CO₂]out) / [CO₂]in * 100 CH₄ Selectivity (%) = [CH₄]out / ([CO₂]in - [CO₂]out) * 100

  • Parametric Study: a. Vary reaction parameters such as temperature, pressure, and GHSV to evaluate their effect on catalyst performance.

  • Stability Test: a. Conduct a long-term test at a fixed reaction condition to assess the catalyst's stability over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Support Synthesis cluster_impregnation Catalyst Preparation cluster_characterization Characterization cluster_testing Catalytic Testing S1 Precursor Solution (Ca, Al, Si) S2 Hydrolysis & Gelation S1->S2 S3 Aging S2->S3 S4 Drying S3->S4 S5 Calcination S4->S5 I1 ACS Support S5->I1 I3 Incipient Wetness Impregnation I1->I3 I2 Metal Precursor Solution I2->I3 I4 Drying I3->I4 I5 Calcination I4->I5 I6 Reduction (Activation) I5->I6 C1 XRD, SEM, TEM I5->C1 C2 BET I5->C2 C3 TPD, TPR I5->C3 C4 XPS, ICP-OES I5->C4 T1 Fixed-Bed Reactor I6->T1 T2 Performance Evaluation (Conversion, Selectivity) T1->T2 T3 Stability Test T2->T3 T3->C1 Post-reaction T3->C2 Post-reaction T3->C3 Post-reaction T3->C4 Post-reaction

Caption: Experimental workflow for synthesis and evaluation of ACS-supported catalysts.

logical_relationship cluster_properties Support Properties cluster_synthesis_params Synthesis Parameters cluster_catalyst Catalyst Characteristics cluster_performance Catalytic Performance P1 Composition (Ca/Al/Si Ratio) C1 Active Metal Dispersion P1->C1 C2 Metal-Support Interaction P1->C2 C3 Reducibility P1->C3 P2 Surface Area & Porosity P2->C1 P2->C2 P2->C3 P3 Acidity / Basicity P3->C1 P3->C2 P3->C3 SP1 Precursor Type SP1->P1 SP1->P2 SP1->P3 SP2 Calcination Temp. SP2->P1 SP2->P2 SP2->P3 SP3 pH of Gelation SP3->P1 SP3->P2 SP3->P3 Perf Activity Selectivity Stability C1->Perf C2->Perf C3->Perf

References

Application Notes and Protocols: Aluminum Calcium Silicate for Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicate-based bioceramics are emerging as promising materials for bone regeneration scaffolds. Their unique composition, combining the bioactivity of calcium silicates with the structural integrity imparted by aluminum, offers a favorable microenvironment for osteoblast proliferation, differentiation, and matrix mineralization. The release of silicate (B1173343), calcium, and aluminum ions from these scaffolds is believed to play a crucial role in stimulating cellular activities and signaling pathways essential for new bone formation.

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound scaffolds. The detailed protocols are intended to guide researchers in fabricating and testing these materials for bone tissue engineering applications.

Data Presentation: In Vitro Osteogenic Potential

The following tables summarize quantitative data from various studies on the effects of calcium silicate-based materials on osteoblast and mesenchymal stem cell behavior. It is important to note that the specific composition of the this compound can influence the cellular response.

Table 1: Osteoblast Proliferation on Calcium Silicate-Based Scaffolds

Material CompositionCell TypeTime PointProliferation Increase (vs. Control)Citation
Gehlenite (Ca2Al2SiO7)Human Osteoblast-like Cells7 days~1.5-fold[1]
Dicalcium Silicate (Al-doped)Rat BMSCs7 daysSignificantly Higher
Calcium Silicate/Alumina CompositeMG-63 Osteoblasts5 days~1.3-fold

Table 2: Alkaline Phosphatase (ALP) Activity in Response to Calcium Silicate-Based Materials

Material CompositionCell TypeTime PointALP Activity (U/mg protein)Citation
Gehlenite (Ca2Al2SiO7)Human Osteoblast-like Cells14 days~25[1]
Calcium Aluminosilicate (B74896) CementMDPC-23 Cells14 daysSignificantly Higher than Control[2]
Calcium Silicate CementSaos-2 Cells5 daysSignificantly Increased[3]

Table 3: Osteogenic Gene Expression (Fold Change vs. Control)

Material CompositionCell TypeGeneDay 7Day 14Citation
Calcium Aluminosilicate CementMDPC-23 CellsALP~2.5-[2]
Calcium Aluminosilicate CementMDPC-23 CellsRUNX2~1.2-[2]
Calcium Aluminosilicate CementMDPC-23 CellsOCN~1.8-[2]
Calcium Silicate-based SealershBMSCsSMAD1~2.0~2.5[4]
Calcium Silicate-based SealershBMSCsRUNX2~1.8~2.2[4]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Gehlenite (Ca2Al2SiO7) Nanopowder

This protocol describes the synthesis of gehlenite, a type of this compound, using a sol-gel method.

Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Ethanol (B145695) (absolute)

  • Nitric acid (HNO₃, 70%)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Drying oven

  • High-temperature furnace

Procedure:

  • Prepare the silicon precursor solution by dissolving TEOS in ethanol in a 1:4 volume ratio.

  • In a separate beaker, prepare the aluminum and calcium precursor solution by dissolving stoichiometric amounts of aluminum nitrate nonahydrate and calcium nitrate tetrahydrate in deionized water. The molar ratio of Ca:Al:Si should be 2:2:1.

  • Add a few drops of nitric acid to the silicon precursor solution to act as a catalyst for hydrolysis.

  • Slowly add the aluminum and calcium precursor solution to the silicon precursor solution under vigorous stirring.

  • Continue stirring the mixture at room temperature for 24 hours to form a homogenous sol.

  • Age the sol at 60°C for 72 hours until a transparent gel is formed.

  • Dry the gel in an oven at 120°C for 24 hours to remove residual solvents.

  • Crush the dried gel into a fine powder using a mortar and pestle.

  • Calcify the powder in a high-temperature furnace at 900°C for 4 hours with a heating rate of 5°C/min to obtain crystalline gehlenite nanopowder.

Protocol 2: Fabrication of Porous Scaffolds by Foam Replication

This protocol details the fabrication of porous this compound scaffolds using the foam replication method.[5][6]

Materials:

  • Gehlenite (Ca2Al2SiO7) powder (from Protocol 1)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Polyurethane (PU) foam templates (with desired pore size)

  • Beakers

  • Ultrasonic bath

  • Drying oven

  • High-temperature furnace

Procedure:

  • Prepare a ceramic slurry by dispersing the gehlenite powder in a 5% (w/v) PVA aqueous solution. The solid loading should be around 30-40 wt%.

  • Homogenize the slurry using an ultrasonic bath for 30 minutes.

  • Cut the PU foam templates into the desired scaffold dimensions.

  • Immerse the PU foam templates in the ceramic slurry and gently squeeze to ensure complete infiltration.

  • Remove the excess slurry by passing the impregnated foams between two rollers or by gentle centrifugation.

  • Dry the coated foams at 60°C for 12 hours.

  • Repeat the impregnation and drying steps 2-3 times to achieve a sufficient coating thickness.

  • Place the dried foams in a high-temperature furnace and heat to 600°C at a rate of 1°C/min and hold for 2 hours to burn out the PU template.

  • Increase the temperature to 1200-1300°C at a rate of 5°C/min and sinter for 4 hours to densify the ceramic scaffold.

  • Cool the furnace slowly to room temperature.

Protocol 3: In Vitro Osteoblast Culture on Scaffolds

This protocol outlines the procedure for seeding and culturing osteoblasts on the fabricated porous scaffolds.

Materials:

  • Porous this compound scaffolds

  • Osteoblast cell line (e.g., Saos-2, MG-63) or primary osteoblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Osteogenic differentiation medium (complete medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 24-well culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Scaffold Sterilization: Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation.[7][8][9] Avoid autoclaving as it may alter the material's properties.

  • Place one sterilized scaffold into each well of a 24-well plate.

  • Pre-wet the scaffolds by incubating them in complete cell culture medium for 2 hours in the CO₂ incubator.

  • Cell Seeding: Aspirate the pre-wetting medium. Seed osteoblasts onto each scaffold at a density of 5 x 10⁴ to 1 x 10⁵ cells per scaffold in a small volume (50-100 µL) of complete medium.[10][11]

  • Allow the cells to attach for 2-4 hours in the incubator before gently adding 1 mL of complete medium to each well.

  • Culture the cells in complete medium for 24-48 hours.

  • To induce osteogenic differentiation, replace the complete medium with osteogenic differentiation medium.

  • Change the medium every 2-3 days.

  • Culture the cells for the desired time points (e.g., 3, 7, 14, and 21 days) for subsequent analyses.

Protocol 4: Alkaline Phosphatase (ALP) Activity Assay

This protocol describes the quantification of ALP activity, an early marker of osteoblast differentiation.[12][13][14]

Materials:

  • Cell-seeded scaffolds

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 3M NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • At the desired time point, rinse the cell-seeded scaffolds twice with PBS.

  • Add 500 µL of lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.

  • Collect the cell lysate and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Add 50 µL of the supernatant (cell lysate) to a new 96-well plate.

  • Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay for normalization.

  • Express ALP activity as units per milligram of total protein.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

This protocol is for quantifying the expression of key osteogenic genes.[2][4][15]

Materials:

  • Cell-seeded scaffolds

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., ALP, RUNX2, OCN) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Rinse the cell-seeded scaffolds with PBS.

  • Extract total RNA from the cells on the scaffolds using an RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each gene.

  • Perform the qRT-PCR using a standard thermal cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Signaling Pathways in Osteogenesis

The dissolution of this compound scaffolds releases Ca²⁺, Si⁴⁺, and Al³⁺ ions, which can influence key signaling pathways in osteoprogenitor cells, such as the BMP and Wnt pathways, leading to the upregulation of osteogenic markers and bone formation.

osteogenesis_signaling cluster_material This compound Scaffold cluster_ions Ion Release cluster_cell Osteoprogenitor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Biological Outcome Scaffold Ca2Al2SiO7 Ca_ion Ca²⁺ Scaffold->Ca_ion Dissolution Si_ion Si⁴⁺ Scaffold->Si_ion Dissolution Al_ion Al³⁺ Scaffold->Al_ion Dissolution BMP_receptor BMP Receptor Ca_ion->BMP_receptor Potentiates Wnt_receptor Frizzled/LRP5/6 Si_ion->Wnt_receptor Activates RUNX2 RUNX2 Al_ion->RUNX2 Modulates beta_catenin β-catenin Wnt_receptor->beta_catenin Stabilizes Smads Smad 1/5/8 BMP_receptor->Smads Phosphorylates beta_catenin->RUNX2 Upregulates Smads->RUNX2 Activates Osteogenic_Genes Osteogenic Genes (ALP, OCN) RUNX2->Osteogenic_Genes Transcription Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation Mineralization Matrix Mineralization Differentiation->Mineralization

Caption: Proposed signaling pathways activated by ion release from this compound scaffolds.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the bone regeneration potential of this compound scaffolds.

experimental_workflow A Material Synthesis (Sol-Gel) B Scaffold Fabrication (Foam Replication) A->B C Material Characterization (SEM, XRD) B->C D In Vitro Studies B->D J In Vivo Studies B->J E Osteoblast Culture D->E F Proliferation Assay E->F G ALP Activity Assay E->G H Mineralization Assay (Alizarin Red S) E->H I Gene Expression (qRT-PCR) E->I N Data Analysis & Conclusion I->N K Animal Model (Rat Calvarial Defect) J->K L Implantation K->L M Analysis (Micro-CT, Histology) L->M M->N

Caption: Experimental workflow for bone regeneration studies.

References

Application Notes and Protocols: Formulation of Geopolymer Concrete Using Calcium Aluminosilicate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of geopolymer concrete utilizing calcium aluminosilicate (B74896) precursors. Geopolymers represent an emerging class of inorganic polymers with potential applications in construction due to their lower carbon footprint compared to traditional Portland cement.[1][2][3] The inclusion of calcium-containing precursors, such as ground granulated blast-furnace slag (GGBS), in aluminosilicate systems, like fly ash (FA), has been shown to enhance mechanical properties and allow for ambient temperature curing.[4][5]

Introduction to Calcium Aluminosilicate Geopolymers

Geopolymers are synthesized through the alkaline activation of aluminosilicate source materials.[3][6] The process involves a chemical reaction between reactive aluminosilicate oxides and alkali metal silicate (B1173343) solutions, forming a three-dimensional polymeric chain and network structure.[7] The incorporation of calcium introduces a hydraulic reaction component, leading to the co-existence of calcium-aluminosilicate-hydrate (C-A-S-H) gels alongside the primary sodium-aluminosilicate-hydrate (N-A-S-H) geopolymer gel.[7][8] This hybrid system can offer advantages such as improved early-age strength development.[9]

Experimental Data: Mix Proportions and Mechanical Properties

The following tables summarize quantitative data from various studies on the formulation and resulting properties of geopolymer concrete incorporating calcium aluminosilicate precursors.

Table 1: Chemical Composition of Precursors (% by weight)

PrecursorSiO₂Al₂O₃Fe₂O₃CaOMgONa₂OK₂OSO₃Ref
Fly Ash (Class F)62.127.444.570.830.550.041.170.04[10]
GGBS43.412.5-40.31.50.90.6-[10]
Fly Ash (Low Calcium)--------[9]
GGBS---35.07----[9]

Table 2: Example Mix Designs and Compressive Strengths

Mix IDFA (%)GGBS (%)NaOH Molarity (M)Na₂SiO₃/NaOH RatioAlkaline Liquid/Binder RatioCuring28-day Compressive Strength (MPa)Ref
F75G25752532.00.70Ambient-[10]
F50G50505042.00.70Ambient-[10]
F25G75257562.00.70Ambient-[10]
100% GGBS01007---60[10]
GPF1955 (FA)---Ambient18.81[1]
High Calcium FA--103.7--45[11]

Experimental Protocols

The following are detailed protocols for the laboratory-scale formulation of geopolymer concrete using calcium aluminosilicate precursors.

Protocol for Preparation of Alkaline Activator Solution
  • Materials : Sodium hydroxide (B78521) (NaOH) flakes or pellets, sodium silicate (Na₂SiO₃) solution, distilled water.

  • Procedure :

    • Calculate the required mass of NaOH flakes to achieve the desired molarity (e.g., 8 M to 14 M).[12]

    • Dissolve the NaOH flakes in distilled water and stir until fully dissolved. Caution : This reaction is highly exothermic and should be performed in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

    • Allow the NaOH solution to cool to room temperature. This is crucial as the temperature affects the reactivity of the solution.

    • If using a blended activator, add the sodium silicate solution to the cooled NaOH solution and mix thoroughly. The ratio of Na₂SiO₃ to NaOH is a critical parameter influencing the properties of the geopolymer.[9]

Protocol for Geopolymer Concrete Mixing and Casting
  • Materials : Calcium aluminosilicate precursors (e.g., Fly Ash, GGBS), fine aggregate (e.g., sand), coarse aggregate, and the prepared alkaline activator solution.

  • Procedure :

    • Homogenize the dry components (precursors and aggregates) in a mechanical mixer for a minimum of 3 minutes.

    • Slowly add the prepared alkaline activator solution to the dry mix while the mixer is running.

    • Continue mixing for another 5 minutes until a homogeneous mixture is achieved.

    • Cast the fresh geopolymer concrete into molds of desired dimensions (e.g., 100x100x100 mm cubes for compressive strength testing).[9]

    • Compact the concrete in the molds using a vibrating table to remove entrapped air.

Protocol for Curing of Geopolymer Concrete Specimens
  • Ambient Curing :

    • After casting, leave the specimens at ambient laboratory temperature (e.g., 23-25°C) for the desired curing period (e.g., 7, 14, or 28 days).[4][10]

    • To prevent moisture loss, cover the specimens with a plastic sheet.

  • Heat Curing :

    • For formulations that require thermal activation, place the cast specimens in an oven after an initial setting period at room temperature (e.g., 24 hours).[9]

    • Set the oven to the desired curing temperature (e.g., 60-80°C) for a specified duration (e.g., 24 hours).[9][13]

    • After the heat curing period, allow the specimens to cool down to room temperature before demolding.

Protocol for Compressive Strength Testing
  • Apparatus : Compression testing machine.

  • Procedure :

    • After the specified curing period, demold the cubic specimens.

    • Place the specimen in the center of the compression testing machine.

    • Apply a compressive load at a constant rate (e.g., 0.6 MPa/s) until the specimen fails.[9]

    • Record the maximum load at failure.

    • Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the specimen.

    • Test at least three specimens for each mix design and calculate the average compressive strength.[9]

Visualizations: Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the underlying chemical processes in the formulation of calcium aluminosilicate geopolymer concrete.

experimental_workflow Precursors Aluminosilicate Precursors (Fly Ash, Slag) Dry_mix Dry Mixing Precursors->Dry_mix Aggregates Fine & Coarse Aggregates Aggregates->Dry_mix Activator_prep Alkaline Activator (NaOH + Na2SiO3) Wet_mix Wet Mixing Activator_prep->Wet_mix Dry_mix->Wet_mix Casting Casting & Compaction Wet_mix->Casting Fresh_props Fresh Properties (Workability, Setting Time) Wet_mix->Fresh_props Ambient_curing Ambient Curing Casting->Ambient_curing Heat_curing Heat Curing Casting->Heat_curing Hardened_props Hardened Properties (Compressive Strength) Ambient_curing->Hardened_props Heat_curing->Hardened_props Microstructure Microstructural Analysis (SEM, XRD) Hardened_props->Microstructure

Caption: Experimental workflow for geopolymer concrete formulation.

geopolymerization_pathway cluster_process Geopolymerization Process cluster_structure Final Microstructure Precursor Ca-Aluminosilicate Precursor (Fly Ash + Slag) Dissolution Dissolution Release of [SiO(OH)3]-, [Al(OH)4]- and Ca2+ ions Precursor->Dissolution Activator Alkaline Activator (NaOH + Na2SiO3) Activator->Dissolution Polycondensation Polycondensation & Precipitation Dissolution->Polycondensation NASH N-A-S-H Gel (Geopolymer Matrix) Polycondensation->NASH CASH C-A-S-H Gel (Hydration Product) Polycondensation->CASH Final_structure Hardened Geopolymer Concrete (Co-existence of Gels) NASH->Final_structure CASH->Final_structure

References

Application Notes and Protocols for Sol-Gel Synthesis of Amorphous Aluminosilicate Glasses for Dental Cements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of amorphous aluminosilicate (B74896) glasses for use in dental cements via the sol-gel method. This method offers a versatile, low-temperature alternative to traditional melt-quenching techniques, allowing for greater control over glass composition, homogeneity, and particle size.[1][2]

Introduction

Glass ionomer cements (GICs) are widely used in dentistry for restorations and luting applications.[3] They are typically formed by an acid-base reaction between a fluoroaluminosilicate glass powder and a polyalkenoic acid. The sol-gel process presents a promising route for synthesizing the glass component, offering the potential for enhanced mechanical properties and bioactivity.[4][5] Sol-gel derived glasses can be produced with higher purity and homogeneity at lower temperatures compared to conventional melting techniques.[5]

Advantages of the Sol-Gel Method

The sol-gel method for producing aluminosilicate glasses for dental cements offers several key advantages over traditional high-temperature melting techniques:

  • Lower Processing Temperatures: Synthesis can be carried out at significantly lower temperatures, reducing energy consumption and costs.[1]

  • Higher Homogeneity: The mixing of precursors at the molecular level leads to a more uniform distribution of elements within the glass matrix.[1]

  • Control over Particle Size and Morphology: The process allows for the production of uniform, nanometric particles, which can lead to improved mechanical properties of the final cement.[1][2]

  • Versatility in Composition: The sol-gel method allows for the incorporation of a wide range of elements to impart specific properties, such as bioactivity.

Data Presentation

Table 1: Composition of Sol-Gel Derived Glasses for Dental Cements
Glass DesignationSynthesis RouteSiO₂ (mol%)Al₂O₃ (mol%)CaO (mol%)P₂O₅ (mol%)OtherReference
Bioactive Glass (SG)Hydrolytic70-255-[6]
58S Bioactive GlassHydrolytic60-364-[7]
Experimental GICNon-hydrolyticNot specifiedNot specifiedNot specifiedNot specifiedCaF₂, AlF₃, NaF, AlPO₄[3][8]
Table 2: Mechanical Properties of Dental Cements with Sol-Gel Derived Components
Cement FormulationCompressive Strength (MPa)Diametral Tensile Strength (MPa)Flexural Strength (MPa)Microhardness (HV)Fracture Toughness (MPa·m¹/²)Reference
GIC + 4 wt% Diopside Nanoparticles1155.7--1485.189[9]
Commercial GIC (Control)349.5Not specifiedNot specifiedNot specified2.743[9]
GIC + 5 wt% Bioactive Glass Nanoparticles (BGNs)Increased vs. ControlIncreased vs. ControlIncreased vs. ControlNot specifiedNot specified[4][10]
Commercial GIC + 10 wt% Bioactive Glass (SG)Not specifiedNo significant alterationNot specifiedNot specifiedNot specified[6]
Commercial GIC + 30 wt% Bioactive Glass (SG)Not specifiedNo significant alterationNot specifiedNot specifiedNot specified[6]
Table 3: Working and Setting Times of Dental Cements with Sol-Gel Derived Components
Cement FormulationWorking Time (minutes)Setting Time (minutes)Reference
GIC + Bioactive Glass Nanoparticles (BGNs)< 6< 6[4][10]
Commercial GIC + 10 wt% Bioactive Glass (SG)Increased with increasing SGIncreased with increasing SG[6]
Commercial GIC + 30 wt% Bioactive Glass (SG)Increased with increasing SGIncreased with increasing SG[6]

Experimental Protocols

Protocol 1: Non-Hydrolytic Sol-Gel Synthesis of Fluoroaluminosilicate Glass

This protocol is based on the method described for preparing calcium-fluoroaluminosilicate glasses.[3][8]

1. Materials:

  • Aluminum chloride (AlCl₃)
  • Silicon tetrachloride (SiCl₄)
  • Calcium fluoride (B91410) (CaF₂)
  • Aluminum fluoride (AlF₃)
  • Sodium fluoride (NaF)
  • Aluminum phosphate (B84403) (AlPO₄)
  • Anhydrous ethanol

2. Procedure:

  • In a moisture-free environment (e.g., a glove box), mix the precursor powders (AlCl₃, SiCl₄, CaF₂, AlF₃, NaF, and AlPO₄) in the desired stoichiometric ratios in anhydrous ethanol.
  • Stir the suspension vigorously at room temperature for 24 hours to ensure thorough mixing.
  • Heat the reaction mixture to 110°C with continuous stirring under an inert atmosphere.
  • Maintain the temperature and stirring for a specified period (e.g., 4-6 hours) to allow for the sol-gel reactions to proceed.
  • Cool the resulting gel to room temperature.
  • Dry the gel in an oven at a controlled temperature (e.g., 50-100°C) to remove the solvent.
  • Grind the dried gel to obtain a fine glass powder.
  • The glass powder can be further heat-treated at higher temperatures (e.g., 500-700°C) to stabilize the glass structure, if required.

Protocol 2: Hydrolytic Sol-Gel Synthesis of Bioactive Glass (e.g., 70SiO₂-25CaO-5P₂O₅)

This protocol is adapted from the synthesis of bioactive glasses.[6][7]

1. Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄)
  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
  • Triethyl phosphate (TEP, (C₂H₅)₃PO₄)
  • Deionized water
  • Nitric acid (HNO₃, as a catalyst)
  • Ethanol

2. Procedure:

  • In a beaker, mix TEOS and ethanol.
  • In a separate beaker, dissolve calcium nitrate tetrahydrate and triethyl phosphate in a solution of deionized water and nitric acid.
  • Slowly add the second solution to the TEOS-ethanol mixture while stirring continuously.
  • Continue stirring for at least 1 hour to allow for hydrolysis and condensation reactions to form a sol.
  • Pour the sol into a suitable container and leave it to gel at room temperature for approximately 72 hours.
  • Age the gel at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
  • Dry the aged gel in an oven, gradually increasing the temperature to around 120°C, to remove water and organic residues.
  • Calcine the dried gel at a higher temperature (e.g., 700°C) to obtain the final amorphous bioactive glass powder.

Protocol 3: Characterization of Sol-Gel Derived Glasses

A comprehensive characterization of the synthesized glasses is crucial to ensure they meet the required specifications for dental applications.

1. X-ray Diffraction (XRD):

  • Purpose: To confirm the amorphous (non-crystalline) nature of the glass.
  • Procedure: Analyze the powdered glass sample using an X-ray diffractometer. The absence of sharp crystalline peaks and the presence of a broad halo indicate an amorphous structure.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present in the glass network (e.g., Si-O-Si, Al-O-Si).
  • Procedure: Mix a small amount of the glass powder with potassium bromide (KBr) and press it into a pellet. Analyze the pellet using an FTIR spectrometer.

3. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):

  • Purpose: To observe the particle size, morphology, and elemental composition of the glass powder.
  • Procedure: Mount the glass powder on a sample holder and coat it with a conductive material (e.g., gold). Image the sample using an SEM. Perform EDS analysis on different areas to determine the elemental distribution.

4. Mechanical Properties Testing of the Cement:

  • Purpose: To evaluate the performance of the dental cement formulated with the sol-gel derived glass.
  • Procedure:
  • Prepare cement specimens by mixing the glass powder with a polyalkenoic acid solution according to standard dental specifications.
  • Measure compressive strength, diametral tensile strength, and flexural strength using a universal testing machine.
  • Determine microhardness using a microhardness tester.
  • Evaluate fracture toughness using appropriate indentation or fracture mechanics tests.

5. Setting Time and Working Time:

  • Purpose: To determine the clinical handling characteristics of the cement.
  • Procedure: Measure the working and setting times according to ISO 9917 or other relevant dental standards using a Gillmore needle apparatus or an oscillating rheometer.

Visualizations

Sol_Gel_Workflow cluster_hydrolytic Hydrolytic Route cluster_non_hydrolytic Non-Hydrolytic Route h_precursors Alkoxide Precursors (e.g., TEOS, Al(O-sec-Bu)₃) h_hydrolysis Hydrolysis & Condensation (with H₂O, Acid/Base Catalyst) h_precursors->h_hydrolysis h_sol Sol Formation h_hydrolysis->h_sol h_gelation Gelation h_sol->h_gelation h_aging Aging h_gelation->h_aging h_drying Drying & Calcination h_aging->h_drying h_glass Amorphous Glass Powder h_drying->h_glass formulation Cement Formulation (Mixing with Polyalkenoic Acid) h_glass->formulation nh_precursors Metal Halide Precursors (e.g., SiCl₄, AlCl₃) nh_reaction Condensation Reaction (in Organic Solvent) nh_precursors->nh_reaction nh_gel Gel Formation nh_reaction->nh_gel nh_drying Drying nh_gel->nh_drying nh_glass Amorphous Glass Powder nh_drying->nh_glass nh_glass->formulation start end formulation->end Logical_Relationship cluster_synthesis Sol-Gel Synthesis Parameters cluster_properties Glass & Cement Properties precursors Precursor Type & Ratio composition Glass Composition & Homogeneity precursors->composition catalyst Catalyst (Acid/Base) particle_size Particle Size & Morphology catalyst->particle_size solvent Solvent solvent->particle_size temp Temperature & Time temp->composition temp->particle_size mechanical Mechanical Strength composition->mechanical setting_time Working & Setting Time composition->setting_time bioactivity Bioactivity composition->bioactivity particle_size->mechanical particle_size->setting_time

References

Application Notes and Protocols: A Step-by-Step Guide to Sol-Gel Synthesis of Multicomponent Oxide Glasses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step methodology for the synthesis of multicomponent oxide glasses using the sol-gel method. This low-temperature alternative to traditional melting techniques offers superior homogeneity, purity, and control over the final product's composition and properties, making it ideal for the fabrication of advanced materials for various applications, including bioactive glasses for bone regeneration and specialized optics.[1][2]

The sol-gel process involves the transition of a colloidal solution (sol) into a solid network (gel).[3] This transformation is achieved through a series of hydrolysis and polycondensation reactions of molecular precursors, typically metal alkoxides.[3][4] The subsequent stages of aging, drying, and thermal treatment are crucial in determining the final properties of the glass.[5][6]

I. General Principles and Workflow

The synthesis of multicomponent oxide glasses via the sol-gel method follows a well-defined sequence of steps. The overall workflow is depicted in the diagram below.

Sol_Gel_Workflow Start Precursor Selection & Solution Preparation Hydrolysis Hydrolysis & Condensation (Sol Formation) Start->Hydrolysis Mixing Gelation Gelation Hydrolysis->Gelation Polycondensation Aging Aging Gelation->Aging Drying Drying Aging->Drying Thermal_Treatment Thermal Treatment (Calcination/Sintering) Drying->Thermal_Treatment Final_Glass Multicomponent Oxide Glass Thermal_Treatment->Final_Glass

A general workflow for the sol-gel synthesis of multicomponent oxide glasses.

II. Experimental Protocols

This section details the protocols for each stage of the sol-gel synthesis. It is critical to note that reaction conditions, precursor ratios, and processing times are highly dependent on the desired final glass composition.

A. Step 1: Precursor Selection and Solution Preparation (Sol Formation)

The initial step involves the selection of appropriate precursors and their dissolution in a suitable solvent to form a homogenous sol. Metal alkoxides are the most common precursors due to their high reactivity with water.[7] For multicomponent glasses, a combination of different alkoxides is used.

Key Considerations:

  • Precursors: Tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS) are common silica (B1680970) precursors.[7] Other metal alkoxides such as aluminates, titanates, and borates are used for incorporating other oxides.[7][8]

  • Solvent: Ethanol (B145695) is a widely used solvent as it is a good homogenizing agent.[9]

  • Catalyst: The hydrolysis and condensation reactions are typically catalyzed by an acid (e.g., HCl, HNO₃) or a base (e.g., NH₄OH).[6][10] Acid catalysis leads to slow hydrolysis and results in weakly cross-linked, linear polymer chains, while base catalysis promotes rapid hydrolysis and forms more highly branched clusters.[6][11]

  • Water-to-Alkoxide Ratio (R): This ratio significantly influences the hydrolysis rate and the properties of the resulting gel.

Protocol 1: Preparation of a Borosilicate Sol

This protocol is adapted for the synthesis of a borosilicate glass.

Component Precursor Molar Ratio
SiO₂Tetraethyl orthosilicate (TEOS)1
B₂O₃Trimethyl borate (B1201080) (TMB)Varies
CatalystHydrochloric acid (HCl)-
SolventEthanol-

Procedure:

  • Mix TEOS and ethanol in a reaction vessel.

  • Separately, mix TMB with ethanol.

  • Add the TMB solution to the TEOS solution while stirring.

  • Add a solution of HCl in water dropwise to the mixture to initiate hydrolysis. The pH of the sol should be maintained in the acidic range to control the reaction rate.

  • Stir the solution vigorously for a specified time (e.g., 1-2 hours) at room temperature to ensure homogeneity.

Protocol 2: Preparation of a Bioactive Glass Sol (60S Composition: 60% SiO₂, 34% CaO, 4% MgO, 2% P₂O₅ mol%) [10]

Component Precursor Amount (for 0.2 mol of glass)
SiO₂Tetraethyl orthosilicate (TEOS)25.00 g
P₂O₅Triethyl phosphate (B84403) (TEP)1.46 g
CaOCalcium nitrate (B79036) tetrahydrate16.06 g
MgOMagnesium nitrate hexahydrate2.05 g
CatalystNitric acid (HNO₃, ≥65%)2 drops
SolventDeionized water20 mL

Procedure:

  • Prepare two separate aqueous solutions.

  • Solution A (Network Precursors): Add the required amounts of TEOS and TEP to 20 mL of deionized water acidified with two drops of concentrated nitric acid. Stir magnetically for 30 minutes until a transparent sol is obtained.[10]

  • Solution B (Network Modifiers): Dissolve the specified amounts of calcium nitrate and magnesium nitrate in a separate beaker of deionized water.

  • Slowly add Solution B to Solution A under continuous stirring to form the final multicomponent sol.

B. Step 2: Gelation

During gelation, the colloidal particles in the sol link together to form a continuous three-dimensional network, resulting in a significant increase in viscosity.[6] The time required for this transition is known as the gelation time.

Key Parameters Influencing Gelation Time:

  • pH: The pH of the sol has a pronounced effect on the gelation time. Generally, gelation is fastest at a pH between 8 and 9 and slowest at a pH around 2-3.[12]

  • Temperature: Increasing the temperature typically accelerates the gelation process.

  • Precursor Concentration: Higher precursor concentrations generally lead to shorter gelation times.

System pH Gelation Time
Silica Sol1~600 minutes
Silica Sol5~30 minutes
Phenol-formaldehyde10.4~4 hours (minimum)

Data adapted from references[12][13]

Procedure:

  • Pour the prepared sol into a suitable mold (e.g., polymethylpropene or polytetrafluoroethylene containers).[6]

  • Seal the mold to prevent rapid evaporation of the solvent.

  • Allow the sol to stand at a constant temperature (e.g., room temperature or slightly elevated) until gelation is complete. Gelation can take from minutes to several days depending on the system.[14]

C. Step 3: Aging

Aging involves strengthening the gel network through further polycondensation reactions and structural rearrangements within the gel.[4] This process increases the stiffness of the gel and is crucial for preventing cracking during the subsequent drying step.

Procedure:

  • Keep the wet gel in its mother liquor (the solvent from which it was formed) for a specific period.

  • The aging temperature and time are critical parameters. For example, a bioactive glass gel may be aged at 100°C for 1 day.[5]

D. Step 4: Drying

Drying is a critical step where the liquid phase is removed from the gel network. This process is often accompanied by significant shrinkage and can lead to cracking if not carefully controlled.

Drying Methods:

  • Conventional (Atmospheric) Drying: The gel is dried slowly at a slightly elevated temperature. This is a time-consuming process and requires careful control of the drying rate to avoid fracture.

  • Supercritical Drying: This method avoids the liquid-vapor interface and the associated capillary stress, thus minimizing shrinkage and cracking. It is used to produce highly porous, low-density materials called aerogels.

Protocol 3: Drying and Thermal Treatment for Bioactive Glass [5]

Step Temperature (°C) Duration
Gelation701 day
Aging1001 day
Drying1506 hours
Calcination700 - 1000-

E. Step 5: Thermal Treatment (Calcination/Sintering)

The final step involves heating the dried gel at high temperatures to remove residual organic groups and water, and to densify the gel into a solid glass.

Key Objectives:

  • Removal of Residuals: Burn off any remaining organic precursors and hydroxyl groups.

  • Densification: Collapse the porous structure to form a dense glass.

  • Crystallization (for glass-ceramics): In some cases, controlled crystallization is desired to form glass-ceramics.[5]

Procedure:

  • Place the dried gel in a programmable furnace.

  • Heat the gel according to a specific temperature-time schedule. The heating rate should be slow to prevent cracking.

  • The final sintering temperature depends on the glass composition but is generally lower than that required for conventional melting methods. For example, TiO₂-SiO₂ glasses can be obtained by heating to 900°C.[7]

III. Logical Relationships in Sol-Gel Synthesis

The interplay between various parameters in the sol-gel process determines the final properties of the multicomponent oxide glass. The following diagram illustrates some of these key relationships.

Logical_Relationships Precursors Precursor Type & Concentration Reaction_Kinetics Hydrolysis & Condensation Rates Precursors->Reaction_Kinetics Catalyst Catalyst (Acid/Base) Catalyst->Reaction_Kinetics Solvent Solvent Type Solvent->Reaction_Kinetics Water_Ratio Water/Alkoxide Ratio (R) Water_Ratio->Reaction_Kinetics Temperature Temperature Temperature->Reaction_Kinetics Gel_Structure Gel Structure (Linear vs. Branched) Reaction_Kinetics->Gel_Structure Gelation_Time Gelation Time Reaction_Kinetics->Gelation_Time Porosity Porosity Gel_Structure->Porosity Surface_Area Surface Area Gel_Structure->Surface_Area Mechanical_Strength Mechanical Strength Gel_Structure->Mechanical_Strength Optical_Properties Optical Properties Gel_Structure->Optical_Properties Final_Glass Final Glass Properties Porosity->Final_Glass Surface_Area->Final_Glass Mechanical_Strength->Final_Glass Optical_Properties->Final_Glass

Key parameters and their influence on the final glass properties in sol-gel synthesis.

By carefully controlling the parameters outlined in these protocols, researchers can tailor the properties of multicomponent oxide glasses to meet the demands of a wide range of advanced applications.

References

Application Notes and Protocols for Evaluating the Mechanical Properties of Aluminosilicate Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed procedures for the evaluation of key mechanical properties of aluminosilicate (B74896) composites. The methodologies are based on established ASTM standards to ensure data accuracy and reproducibility.

Overview of Mechanical Property Evaluation

Aluminosilicate composites are a broad class of materials, including geopolymers and ceramic matrix composites, known for their excellent mechanical strength, thermal stability, and chemical resistance. A thorough evaluation of their mechanical properties is crucial for material development, quality control, and predicting their performance in various applications. This document outlines the standard test methods for determining flexural strength, compressive strength, tensile strength, fracture toughness, and Vickers hardness.

Data Presentation: Summary of Mechanical Properties

The following table summarizes typical mechanical property values for various aluminosilicate composites. These values are intended for comparative purposes; actual properties are highly dependent on the specific composition, processing parameters, and microstructure of the material.

Mechanical PropertyMaterial TypeTypical Value RangeASTM Standard
Flexural Strength Metakaolin-based Geopolymer9.0 - 12.7 MPa[1]ASTM C1161
Alumina-Silica Composites50 - 1000 MPa[2]ASTM C1161
Compressive Strength Fly Ash-based Geopolymer34 - 79 MPa[3][4]ASTM C1424
Metakaolin-based Geopolymer55 - 65 MPa[5]ASTM C1424
Tensile Strength Carbon Fiber-Reinforced SiC~111 MPa[6]ASTM C1275
Fracture Toughness (K_IC) Monolithic Silicon Nitride4 - 6 MPa√m[7]ASTM C1421
SiC Whisker-Reinforced Si3N46 - 8 MPa√m[7]ASTM C1421
Ceramic Matrix Composites6 - 20 MPa√m[8]ASTM C1421
Vickers Hardness (HV) Aluminosilicate Glass480 - 670 HV[9]ASTM C1327
Calcium Aluminosilicate Glass6.7 - 8.2 GPa[10]ASTM C1327

Experimental Protocols

Flexural Strength Determination (ASTM C1161)

Flexural strength, or the modulus of rupture, measures a material's ability to resist bending stresses.[2] This protocol is applicable to monolithic and particulate- or whisker-reinforced aluminosilicate composites.[2]

Experimental Protocol:

  • Specimen Preparation:

    • Prepare rectangular bar specimens with dimensions as specified in ASTM C1161 (e.g., Type B: 3 mm x 4 mm x 45 mm).[11]

    • Ensure the surfaces are smooth and free from defects, as surface flaws can significantly influence the results.[11]

    • If machining is required, follow the procedures outlined in the standard to minimize surface damage.

  • Test Configuration:

    • A universal testing machine equipped with a three-point or four-point bending fixture is required.[2] Four-point bending is generally preferred for more reliable data.[2]

    • The support and loading rollers should be cylindrical and properly aligned.

    • For a four-point test, the outer span is typically 40 mm and the inner span is 20 mm.

  • Procedure:

    • Measure the width and thickness of the specimen at several points and calculate the average.

    • Place the specimen on the support rollers, ensuring it is centered.[11]

    • Apply the load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[11]

    • Record the maximum load (P) at which fracture occurs.[11]

  • Calculation of Flexural Strength (σ_f):

    • For a four-point bending test, the flexural strength is calculated using the following formula: σ_f = (3 * P * (L - l)) / (2 * b * d^2) Where:

      • P = Maximum load

      • L = Outer span

      • l = Inner span

      • b = Width of the specimen

      • d = Thickness of the specimen

Flexural_Strength_Workflow cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Prep_1 Machine rectangular bar Prep_2 Measure dimensions Prep_1->Prep_2 Prep_3 Inspect for defects Prep_2->Prep_3 Test_1 Mount specimen in 4-point bend fixture Prep_3->Test_1 Proceed to testing Test_2 Apply load at constant rate Test_1->Test_2 Test_3 Record maximum load at fracture Test_2->Test_3 Analysis_1 Calculate flexural strength using formula Test_3->Analysis_1 Data for calculation Analysis_2 Report results Analysis_1->Analysis_2 Compressive_Strength_Logic Start Start: Compressive Strength Test Prep Prepare Cylindrical Specimen (ASTM C1424) Start->Prep Measure Measure Specimen Dimensions Prep->Measure Position Position Specimen in Test Fixture Measure->Position Load Apply Compressive Load at Constant Rate Position->Load Record Record Maximum Load at Failure Load->Record Calculate Calculate Compressive Strength (σ_c = P / A) Record->Calculate End End: Report Compressive Strength Calculate->End Tensile_Strength_Workflow cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Prep_1 Fabricate dog-bone specimen Prep_2 Attach end tabs Prep_1->Prep_2 Prep_3 Measure gage section dimensions Prep_2->Prep_3 Test_1 Mount specimen in grips Prep_3->Test_1 Test_2 Apply tensile load Test_1->Test_2 Test_3 Record maximum load Test_2->Test_3 Analysis_1 Calculate tensile strength Test_3->Analysis_1 Analysis_2 Generate stress-strain curve Analysis_1->Analysis_2 Fracture_Toughness_Logic Start Start: Fracture Toughness Test Prep Prepare Notched Beam Specimen (ASTM C1421) Start->Prep Precrack Create a Sharp Precrack Prep->Precrack Measure Measure Specimen and Crack Dimensions Precrack->Measure Test Perform 3-Point or 4-Point Bending Test Measure->Test Record Record Fracture Load Test->Record Calculate Calculate Fracture Toughness (K_IC) Record->Calculate End End: Report K_IC Value Calculate->End Vickers_Hardness_Workflow cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Prep_1 Polish specimen surface Prep_2 Mount specimen Prep_1->Prep_2 Test_1 Apply Vickers indenter with selected load Prep_2->Test_1 Test_2 Measure diagonals of indentation Test_1->Test_2 Analysis_1 Calculate Vickers Hardness (HV) Test_2->Analysis_1 Analysis_2 Report results Analysis_1->Analysis_2

References

Application Notes and Protocols for Aluminum Calcium Silicate as an Anti-Caking Agent in Powders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Aluminum calcium silicate (B1173343) is a synthetically produced, inorganic compound composed of calcium, aluminum, silicon, and oxygen.[1] It presents as a fine, white, free-flowing powder that is insoluble in water.[1][2] Due to its unique physical properties, including a porous structure, high surface area, and high water absorption capacity, it is widely utilized across the pharmaceutical, food, and cosmetics industries as an anti-caking agent, also referred to as a glidant or free-flow agent.[1][3][4][5]

In powdered formulations, particularly in pharmaceuticals and food products, the tendency of particles to agglomerate, or "cake," is a significant challenge. Caking can impede manufacturing processes, affect dosage uniformity, reduce product stability, and diminish overall quality.[6] Aluminum calcium silicate effectively mitigates these issues by preventing lump formation and ensuring that powders remain free-flowing.[4][7] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound as an anti-caking agent.

2.0 Mechanism of Action

The primary function of an anti-caking agent is to prevent the formation of lumps, thereby improving the flowability of powders.[6] this compound achieves this through two principal mechanisms:

  • Moisture Absorption: Powders, especially those containing hygroscopic materials, tend to cake due to the absorption of ambient moisture. This moisture can form liquid bridges between particles, which, upon drying, solidify and create agglomerates.[6][8] this compound, with its porous nature, has a high affinity for water and acts as a moisture scavenger. It preferentially absorbs excess moisture from the powder formulation, keeping the primary particles dry and preventing the formation of these liquid bridges.[3][4]

  • Particle Coating and Separation: As a fine powder, this compound adheres to the surface of the host powder particles. This creates a physical barrier that prevents direct particle-to-particle contact, reducing cohesive and adhesive forces such as van der Waals forces and electrostatic interactions.[3][9] By coating the larger particles, it acts like a "ball bearing," reducing inter-particle friction and allowing the particles to slide past each other more easily, thus enhancing flowability.[3]

cluster_0 Caking Process (Without Anti-Caking Agent) cluster_1 Anti-Caking Mechanism (With this compound) Powder Powder Particles Moisture Ambient Moisture Powder->Moisture absorbs LiquidBridge Liquid Bridge Formation Moisture->LiquidBridge leads to Caked Caked Powder (Agglomeration) LiquidBridge->Caked solidifies into ACS Aluminum Calcium Silicate (ACS) CoatedPowder Coated Powder Particles ACS->CoatedPowder FreeFlow Free-Flowing Powder ACS->FreeFlow promotes CoatedPowder->FreeFlow Powder2 Powder Particles Powder2->ACS coated by Moisture2 Ambient Moisture Moisture2->ACS absorbed by

Figure 1: Mechanism of caking and anti-caking action.

3.0 Regulatory Status and Specifications

This compound is recognized by major regulatory bodies as a safe food and pharmaceutical additive. Its use is subject to specific concentration limits.

Regulatory BodyRegulation / ReferenceApproved UseConcentration LimitCitation
FDA (USA) 21 CFR 182.2122Generally Recognized as Safe (GRAS) as an anti-caking agent.Not to exceed 2% by weight of the food.[7][10][11]
JECFA (FAO/WHO) INS No. 556Anticaking agent.PTWI for aluminum: 2 mg/kg body weight.[2][12]
European Union E556Authorized food additive.Varies by food category.[7][11]

Table 1: Regulatory status and approved usage levels of this compound.

4.0 Quantitative Performance Data

The efficacy of an anti-caking agent is determined by its ability to improve powder flowability and resist caking under various conditions. The following table summarizes key performance metrics for silicates used as anti-caking agents.

ParameterTest ConditionValueSubstanceCitation
Moisture Absorption 80% Relative Humidity15-20% by weightCalcium Silicate[9]
Moisture Absorption N/ACan absorb 2.5 times its weight in waterCalcium Silicate[13][14]
Typical Dosage Rate Food Products0.5% - 2% by weightGeneral Anti-caking Agents[9]
Typical Dosage Rate Baking PowderUp to 5% by weightCalcium Silicate[13][15]
Flow Rate Standard Funnel TestMinimum 150 g/minute General Anti-caking Agents[9]
Moisture Uptake 80% RH over 30 daysMaximum 2% weight gainGeneral Anti-caking Agents[9]

Table 2: Summary of quantitative performance data for silicate anti-caking agents.

5.0 Experimental Protocols

To evaluate the effectiveness of this compound in a specific powder formulation, a series of standardized tests should be performed. These protocols provide a framework for quantifying changes in powder flowability and caking tendency.

G cluster_tests Flowability & Caking Tests start Start: Powder Formulation prep Sample Preparation: Blend powder with varying % of This compound (e.g., 0%, 0.5%, 1%, 2%) start->prep storage Conditioning / Storage (e.g., 40°C, 75% RH for 48h) prep->storage For caking studies aor Angle of Repose prep->aor ci Compressibility Index & Hausner Ratio prep->ci sct Shear Cell Test storage->sct caking_test Caking Index Test (Powder Rheometer) storage->caking_test analysis Data Analysis & Comparison aor->analysis ci->analysis sct->analysis caking_test->analysis end End: Determine Optimal Concentration analysis->end

Figure 2: Experimental workflow for evaluating an anti-caking agent.

5.1 Protocol: Determination of Angle of Repose (AOR)

  • Objective: To measure the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle indicates better flowability.[16]

  • Apparatus: Funnel with a controlled orifice, horizontal circular base of a fixed diameter, stand, balance, ruler.

  • Methodology:

    • Sample Preparation: Prepare blends of the host powder with 0%, 0.5%, 1.0%, and 2.0% (w/w) of this compound. Ensure homogenous mixing.

    • Apparatus Setup: Mount the funnel on a stand at a fixed height above the center of the circular base. Close the funnel orifice.

    • Procedure: a. Carefully pour a pre-weighed amount of the powder blend (e.g., 100 g) into the closed funnel. b. Open the orifice and allow the powder to flow freely onto the base, forming a conical pile. c. Continue until the pile touches the tip of the funnel or all the powder is discharged. Ensure the apex of the cone is centered on the base.

    • Measurement: a. Measure the height (h) of the conical pile from the base to the apex. b. Measure the radius (r) of the base of the pile.

    • Calculation: Calculate the Angle of Repose (θ) using the formula: θ = tan⁻¹(h/r)

    • Interpretation: Compare the AOR values for different concentrations. A decrease in the angle indicates improved flowability.

Angle of Repose (°)Flow Character
25 - 30Excellent
31 - 35Good
36 - 40Fair
41 - 45Passable
> 45Poor
Table 3: Interpretation of Angle of Repose values.[16]

5.2 Protocol: Determination of Compressibility Index and Hausner Ratio

  • Objective: To assess powder flowability based on the change in density after tapping. Powders with lower compressibility are generally more free-flowing.[17][18]

  • Apparatus: Graduated cylinder (e.g., 100 mL), tapped density tester, balance.

  • Methodology:

    • Sample Preparation: Use the same powder blends as in Protocol 5.1.

    • Bulk Density (ρ_bulk) Measurement: a. Gently pour a known mass (m) of the powder blend into a graduated cylinder. b. Record the unsettled or bulk volume (V_bulk). c. Calculate Bulk Density: ρ_bulk = m / V_bulk

    • Tapped Density (ρ_tapped) Measurement: a. Place the graduated cylinder containing the sample onto the tapped density tester. b. Subject the cylinder to a set number of mechanical taps (B36270) (e.g., 500 taps) until the volume no longer changes significantly. c. Record the final tapped volume (V_tapped). d. Calculate Tapped Density: ρ_tapped = m / V_tapped

    • Calculation: a. Carr's Compressibility Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] * 100 b. Hausner Ratio = ρ_tapped / ρ_bulk

    • Interpretation: Lower values for both indices suggest better flow properties.

Carr's Index (%)Hausner RatioFlow Character
≤ 101.00 - 1.11Excellent
11 - 151.12 - 1.18Good
16 - 201.19 - 1.25Fair
21 - 251.26 - 1.34Passable
> 26> 1.35Poor
Table 4: Interpretation of Carr's Index and Hausner Ratio.[16]

5.3 Protocol: Caking Strength Analysis

  • Objective: To quantify the tendency of a powder to form a solid cake under controlled environmental conditions.[19]

  • Apparatus: Powder rheometer or shear cell tester, environmental chamber, sample vessel.

  • Methodology:

    • Sample Preparation: Prepare a fresh powder blend with a specific concentration of this compound.

    • Baseline Measurement: a. Condition the sample within the rheometer's vessel to ensure uniform packing. b. Measure the baseline flow energy or shear strength of the fresh, uncaked powder.

    • Caking Procedure: a. Place the vessel containing the conditioned powder into an environmental chamber set to specific conditions that promote caking (e.g., 40°C and 75% Relative Humidity). b. Store the sample undisturbed for a defined period (e.g., 24, 48, or 72 hours).

    • Post-Storage Measurement: a. Carefully remove the sample from the chamber. b. Immediately measure the flow energy or shear strength required to break the cake and induce flow. For non-homogenous caking (crusting), the force required to penetrate the crust is measured.[19]

    • Calculation (Caking Index): a. Caking Index (CI) = (Energy of caked sample) / (Energy of fresh powder)

    • Interpretation: A Caking Index close to 1 indicates minimal caking. A higher value signifies a stronger cake and poorer performance of the anti-caking agent.[19][20]

cluster_properties Physical Properties of this compound cluster_functions Resulting Anti-Caking Functions cluster_outcome Overall Outcome for Powder Formulation prop1 High Porosity & High Surface Area func1 Moisture Absorption (Hygroscopicity) prop1->func1 prop2 Fine Particle Size func2 Particle Coating & Separation prop2->func2 prop3 Chemical Inertness func3 No Interaction with Active Ingredients prop3->func3 out1 Prevents Lumps/ Agglomeration func1->out1 out2 Improves Flowability (Glidant Effect) func2->out2 out3 Maintains Product Stability & Quality func3->out3

Figure 3: Relationship between properties and function.

6.0 Applications in Pharmaceutical and Drug Development

In the pharmaceutical industry, maintaining consistent powder flow is critical for manufacturing solid dosage forms like tablets and capsules.[4]

  • Direct Compression Tableting: Ensures uniform flow of the powder blend into the die cavity, which is crucial for maintaining tablet weight uniformity and consistent dosage.[21]

  • Capsule Filling: Promotes smooth and consistent filling of hard gelatin capsules, preventing blockages in filling equipment and ensuring accurate dosing.

  • Dry Powder Inhalers (DPIs): Improves the flowability and dispersion of the active pharmaceutical ingredient (API) and carrier blend, which is essential for effective dose delivery to the lungs.

  • Handling of Hygroscopic APIs: Protects moisture-sensitive APIs from degradation and prevents handling issues caused by moisture-induced caking.[4]

  • Excipient Formulations: Used in pre-formulated excipient blends to ensure their stability and ease of use in various manufacturing processes.[21]

This compound is a highly effective, versatile, and widely approved anti-caking agent for use in powdered materials. Its primary mechanisms of moisture absorption and particle separation significantly enhance the flowability and stability of powders. For researchers, scientists, and drug development professionals, understanding its properties and employing standardized testing protocols are essential for optimizing formulations. By systematically evaluating its impact on key powder metrics such as the Angle of Repose, Compressibility Index, and caking strength, the appropriate concentration of this compound can be determined to ensure robust manufacturing processes and high-quality final products.

References

Application Notes and Protocols: Utilizing Aluminum Calcium Silicate in the Synthesis of Advanced Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of advanced ceramics using aluminum calcium silicate (B1173343), with a primary focus on the anorthite (B1171534) (CaO·Al₂O₃·2SiO₂) phase. Anorthite-based ceramics are of significant interest due to their excellent properties, including a low coefficient of thermal expansion, high thermal shock resistance, and a low dielectric constant, making them suitable for a wide range of applications from electronic substrates to biomedical materials.[1]

Introduction to Aluminum Calcium Silicate Ceramics

This compound is a key component in the fabrication of various advanced ceramics. The most common crystalline phase formed from the CaO-Al₂O₃-SiO₂ system is anorthite.[2] These ceramics can be synthesized from a variety of raw materials, including pure oxides (CaO, Al₂O₃, SiO₂) or naturally occurring minerals like kaolin, feldspar, and calcite.[1][3][4] The synthesis method significantly influences the final properties of the ceramic material. Common techniques include solid-state reaction, sintering, and sol-gel methods.[2]

Advanced ceramics based on this compound are valued for their:

  • High Strength: Demonstrating significant mechanical robustness.[2]

  • Low Thermal Expansion: Making them resistant to changes in temperature.[1][2]

  • Low Thermal Conductivity: Providing excellent insulation properties.[2]

  • High Melting Point: Suitable for high-temperature applications.[2]

Quantitative Data Summary

The properties of this compound ceramics are highly dependent on the composition and processing parameters. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Composition of Raw Materials for Anorthite Synthesis

ReferenceComposition 1 (wt.%)Composition 2 (wt.%)
[2]21% CaO, 36% Al₂O₃, 43% SiO₂38% CaO, with major phases being anorthite, tridymite, and gehlenite.
[1]CAQ: 21.2% Ca(OH)₂, 44.5% Al(OH)₃, 34.3% QuartzCFQ: 48.6% Aluminous Cement, 29.37% Feldspar, 22.06% Quartz
[5]80% Kaolin (DD2 type), 20% Calcium Oxide (from CaCO₃)-

Table 2: Physical and Mechanical Properties of Synthesized Anorthite Ceramics

PropertyValueConditionsReference
Density 2.74–2.76 x 10⁻³ kg/m ³Crystalline anorthite[2]
96% of theoretical density (2.75 g/cm³)Sintered at 900°C for 1 h[4][5]
94% of theoretical densityFired at 1000°C[3]
Flexural Strength Up to 170 MPa-[2]
110 MPaSample containing wollastonite[1]
Coefficient of Thermal Expansion 4.82 x 10⁻⁶ °C⁻¹-[1]
Thermal Conductivity ~3.67 V/m K-[2]
Dielectric Constant ~6.2 (at 1 MHz)-[1]
Porosity Almost zeroFor dense anorthite ceramic[6]

Experimental Protocols

Detailed methodologies for key experiments in the synthesis and characterization of this compound ceramics are provided below.

Solid-State Synthesis of Anorthite Ceramics

This protocol describes a common method for synthesizing anorthite porcelain from raw mineral materials.[1]

Materials:

  • Calcium Hydroxide (Ca(OH)₂)

  • Aluminum Hydroxide (Al(OH)₃)

  • Quartz (SiO₂)

  • Aluminous Cement

  • Feldspar

  • Polyvinyl Alcohol (PVA) binder solution (5%)

  • Distilled water

Equipment:

  • Ball mill

  • Hydraulic press

  • Drying oven

  • High-temperature furnace

  • Dilatometer

  • X-ray Diffractometer (XRD)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Mixing and Milling:

    • Prepare two batches with the compositions specified in Table 1 (CAQ and CFQ).[1]

    • Separately mix the raw materials for each batch and ball mill for 5 hours with water to ensure homogeneity.[1]

  • Drying and Granulation:

    • Dry the resulting slurry at 110-120°C for 24 hours.[1]

    • Granulate the dried cake into a fine powder.

  • Compaction:

    • For the CAQ batch, add a 5% dilute solution of PVA as a binder.[1]

    • For the CFQ batch, use 5% water as a binder.[1]

    • Uniaxially press the powders in a hydraulic press at 350 kg/cm ² to form green samples (e.g., 60x14x5 mm³).[1]

  • Drying:

    • Dry the green samples in air and then in an oven at 110-120°C for 24 hours.[1]

  • Sintering:

    • Fire the samples in a furnace over a temperature range of 1200-1450°C with a soaking period of 30 minutes.[1]

    • Use a heating rate of 5°C/min up to 800°C and then 3°C/min up to the final sintering temperature.[1]

  • Characterization:

    • Measure the bulk density and apparent porosity using the Archimedes principle.

    • Determine the flexural strength using a three-point bending test.

    • Measure the coefficient of thermal expansion using a dilatometer.[1]

    • Analyze the phase composition using XRD.[1]

    • Examine the microstructure of the sintered samples using SEM. For SEM analysis, polish the samples and chemically etch them for 30 seconds in a 10% HF solution at room temperature, followed by washing with water and acetone (B3395972) and gold-coating.[1]

Synthesis via Spark Plasma Sintering (SPS)

Spark Plasma Sintering (SPS) is a technique that can produce dense anorthite ceramics at lower temperatures and with shorter processing times compared to conventional sintering.

Materials:

Equipment:

  • Spark Plasma Sintering (SPS) system

Procedure:

  • Raw Material Preparation:

    • Prepare a mixture of kaolinite (e.g., 92 wt.%) and limestone.[2]

  • Sintering:

    • Place the granular material in the SPS apparatus.

    • Heat the sample up to 1100°C in a plasma generator.[2]

    • The resulting sample can contain up to 90 wt.% anorthite.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of advanced ceramics using this compound.

Experimental_Workflow General Workflow for Solid-State Synthesis of Anorthite Ceramics cluster_0 Raw Material Preparation cluster_1 Sample Fabrication cluster_2 Sintering cluster_3 Characterization Raw_Materials Select Raw Materials (e.g., CaO, Al2O3, SiO2, Kaolin, Calcite) Mixing_Milling Mixing and Milling Raw_Materials->Mixing_Milling Drying_Granulation Drying and Granulation Mixing_Milling->Drying_Granulation Binder_Addition Binder Addition Drying_Granulation->Binder_Addition Compaction Uniaxial Pressing Binder_Addition->Compaction Green_Body_Drying Drying of Green Body Compaction->Green_Body_Drying Sintering High-Temperature Firing Green_Body_Drying->Sintering Physical_Properties Density, Porosity Sintering->Physical_Properties Mechanical_Properties Flexural Strength Sintering->Mechanical_Properties Thermal_Properties Thermal Expansion Sintering->Thermal_Properties Phase_Analysis XRD Sintering->Phase_Analysis Microstructure SEM Sintering->Microstructure

Caption: Workflow for solid-state synthesis and characterization of anorthite ceramics.

Logical_Relationship Factors Influencing Anorthite Ceramic Properties cluster_0 Input Parameters cluster_1 Resulting Properties Raw_Materials Raw Material Composition (e.g., CaO/Al2O3/SiO2 ratio) Phase_Composition Phase Composition (Anorthite content) Raw_Materials->Phase_Composition Microstructure Microstructure (Grain size, morphology) Raw_Materials->Microstructure Particle_Size Particle Size of Precursors Density Density Particle_Size->Density Porosity Porosity Particle_Size->Porosity Sintering_Temp Sintering Temperature Sintering_Temp->Density Sintering_Temp->Phase_Composition Sintering_Temp->Microstructure Heating_Rate Heating Rate Heating_Rate->Microstructure Soaking_Time Soaking Time Soaking_Time->Density Soaking_Time->Phase_Composition Strength Mechanical Strength Density->Strength Porosity->Strength Thermal_Expansion Thermal Expansion Phase_Composition->Strength Phase_Composition->Thermal_Expansion Microstructure->Strength

Caption: Key parameters influencing the final properties of anorthite ceramics.

References

Application Notes and Protocols for Studying the Hydration Kinetics of Aluminosilicate Cements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminosilicate (B74896) cements, a cornerstone of modern construction, undergo a complex series of chemical reactions upon mixing with water, a process known as hydration. The kinetics of these reactions dictate the material's setting time, strength development, and long-term durability. A thorough understanding of these hydration kinetics is paramount for optimizing cement performance, developing novel formulations, and ensuring the reliability of cementitious materials in various applications.

This document provides a comprehensive overview of the experimental setups and protocols for investigating the hydration kinetics of aluminosilicate cements. It details key analytical techniques, including isothermal calorimetry, quantitative X-ray diffraction, thermogravimetric analysis, and scanning electron microscopy, offering step-by-step methodologies for each.

Key Experimental Techniques

A multi-faceted approach is essential for a comprehensive analysis of aluminosilicate cement hydration. The following techniques provide complementary information on the heat evolution, phase transformations, and microstructural development during the hydration process.

Isothermal Calorimetry

Isothermal calorimetry is a powerful technique for continuously monitoring the heat evolution rate during cement hydration.[1][2] The total heat released is directly proportional to the extent of the reaction, providing real-time insights into the hydration kinetics.[3] The resulting heat flow curve typically displays distinct stages: initial rapid heat release, a dormant period, an acceleration period corresponding to the main hydration reactions, and a deceleration period.[4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh the aluminosilicate cement powder and deionized water to achieve the desired water-to-cement (w/c) ratio. The sample size typically ranges from 3 to 10 grams.[2]

  • Mixing: The cement and water can be mixed externally and then quickly transferred to the calorimeter ampoule, or mixed in-situ within the calorimeter for capturing the earliest reactions.[6] For external mixing, a high-shear mixer is used for a specified duration (e.g., 60 seconds) to ensure homogeneity.

  • Calorimeter Setup: The isothermal calorimeter should be pre-equilibrated to the desired reaction temperature (e.g., 25 °C). A reference sample, typically an inert material with a similar heat capacity like sand, is placed in the reference chamber.[1]

  • Data Acquisition: Place the sample ampoule into the calorimeter. The heat flow is then recorded as a function of time, typically for a period of 72 hours or longer, to capture the primary hydration reactions.[3]

  • Data Analysis: The raw data of heat flow (mW/g) versus time is plotted. The cumulative heat release (J/g) is calculated by integrating the heat flow curve over time, which provides a measure of the overall degree of hydration.[3]

Quantitative X-ray Diffraction (QXRD)

Quantitative X-ray diffraction (QXRD) is an indispensable technique for identifying and quantifying the crystalline phases present in both anhydrous cement and the hydrated paste.[7][8] By tracking the depletion of anhydrous phases (e.g., alite, belite, C3A) and the formation of crystalline hydration products (e.g., ettringite, portlandite) over time, the hydration kinetics of individual clinker phases can be determined.[9][10] The Rietveld refinement method is commonly employed for quantitative phase analysis.[11]

Experimental Protocol:

  • Sample Preparation: Prepare cement pastes with a specific w/c ratio. At predetermined time intervals (e.g., 3, 6, 12, 24, 72 hours), halt the hydration process. This is typically achieved by solvent exchange, where the sample is immersed in a solvent like isopropanol (B130326) or acetone (B3395972) to remove free water, followed by drying.[7]

  • Sample Grinding: The dried cement paste is ground into a fine powder (typically passing a 45 µm sieve) to ensure random crystallite orientation for XRD analysis.

  • Internal Standard: For absolute quantification, an internal standard (e.g., corundum, zincite) is added to the sample in a known weight fraction.

  • XRD Data Collection: The powdered sample is packed into a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 5° to 70° with a defined step size and dwell time.[12]

  • Rietveld Refinement: The collected XRD patterns are analyzed using Rietveld refinement software. This involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of the weight fraction of each crystalline phase.[11]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. In cement hydration studies, TGA is primarily used to quantify the amount of chemically bound water and to identify and quantify specific hydration products based on their characteristic decomposition temperatures.[13][14] For instance, the mass loss between approximately 400-500 °C corresponds to the dehydroxylation of portlandite (Ca(OH)₂), while the decomposition of calcium carbonate occurs at higher temperatures.[15]

Experimental Protocol:

  • Sample Preparation: Similar to QXRD, cement paste samples are prepared and hydration is stopped at specific ages. The samples are then ground to a fine powder.

  • TGA Measurement: A small amount of the powdered sample (typically 10-20 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).[12][13]

  • Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or argon) from ambient temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).[13][14]

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperature ranges of mass loss corresponding to the decomposition of specific hydration products. The amount of each phase can then be calculated from the stoichiometry of the decomposition reaction.[15]

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) provides high-resolution images of the microstructure of the hydrated cement paste, offering qualitative insights into the morphology and spatial distribution of hydration products.[16][17] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the different phases.[17]

Experimental Protocol:

  • Sample Preparation: Small, fractured pieces of the hardened cement paste are mounted on SEM stubs. For non-conductive cement samples, a thin conductive coating (e.g., gold, carbon) is applied to the surface to prevent charging under the electron beam.[17]

  • Imaging: The prepared sample is placed in the SEM chamber, which is evacuated to a high vacuum. An electron beam is scanned across the sample surface, and the resulting secondary or backscattered electrons are detected to form an image.

  • Microstructural Analysis: The SEM images are analyzed to observe the morphology of the hydration products, such as the needle-like crystals of ettringite, the plate-like crystals of portlandite, and the fibrous or foil-like morphology of calcium-silicate-hydrate (C-S-H) gel.[18][19] The porosity and the interface between the cement paste and aggregates can also be examined.

Data Presentation

Quantitative data from the aforementioned techniques can be summarized in structured tables for clear comparison and interpretation.

Table 1: Heat of Hydration Data from Isothermal Calorimetry

Hydration Time (hours)Heat Flow (mW/g)Cumulative Heat Release (J/g)
15.218.7
62.864.8
128.5153.4
244.1289.1
481.9356.7
721.1389.2

Table 2: Quantitative Phase Analysis from QXRD

Hydration Time (hours)Alite (wt%)Belite (wt%)Ettringite (wt%)Portlandite (wt%)
065.015.00.00.0
358.214.83.51.2
1245.114.56.85.3
2428.914.18.210.6
7215.313.57.515.8

Table 3: TGA Results for Hydrated Cement Paste

Hydration Time (hours)Bound Water (wt%)Portlandite (wt%)
35.81.1
1210.25.1
2415.710.4
7220.115.5

Visualizations

Diagrams illustrating the experimental workflow and the relationship between different analytical techniques can aid in understanding the comprehensive approach to studying cement hydration kinetics.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Hydration Kinetics Analysis cluster_data Data Interpretation Cement Aluminosilicate Cement Mixer Mixing (w/c ratio) Cement->Mixer Water Water Water->Mixer Paste Cement Paste Mixer->Paste Calorimetry Isothermal Calorimetry Paste->Calorimetry Heat Flow QXRD QXRD Paste->QXRD Phase Evolution TGA TGA Paste->TGA Bound Water & Products SEM SEM Paste->SEM Microstructure Kinetics Hydration Kinetics Calorimetry->Kinetics QXRD->Kinetics TGA->Kinetics SEM->Kinetics Performance Material Performance Kinetics->Performance Signaling_Pathways cluster_reactants Anhydrous Phases cluster_products Hydration Products Alite Alite (C3S) CSH C-S-H Gel Alite->CSH CH Portlandite (CH) Alite->CH Belite Belite (C2S) Belite->CSH Belite->CH Aluminate Aluminate (C3A) Ettringite Ettringite Aluminate->Ettringite Ferrite Ferrite (C4AF) Ferrite->Ettringite Monosulfate Monosulfate Ettringite->Monosulfate Water Water Water->Alite Water->Belite Water->Aluminate Water->Ferrite

References

Application Notes and Protocols for Measuring the Ion-Exchange Capacity of Zeolitic Aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeolitic aluminosilicates are microporous crystalline solids with a framework structure composed of corner-sharing AlO₄ and SiO₄ tetrahedra. The substitution of Si⁴⁺ by Al³⁺ in the framework generates a net negative charge, which is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) residing in the pores and channels. The theoretical ion-exchange capacity (IEC) is determined by the aluminum content in the zeolite framework. The ability of these cations to be exchanged with other cations from a surrounding solution is a fundamental property of zeolites, crucial for their application in diverse fields such as catalysis, water treatment, and drug delivery.

The accurate determination of the ion-exchange capacity (IEC) is therefore essential for characterizing and quality controlling zeolitic materials. IEC is typically expressed in milliequivalents per gram (meq/g) or centimoles of positive charge per kilogram (cmol(+)/kg). This document provides detailed protocols for the most common and reliable techniques used to measure the IEC of zeolitic aluminosilicates.

Techniques for Measuring Ion-Exchange Capacity

Several methods are employed to determine the IEC of zeolites, each with its own advantages and limitations. The choice of method often depends on the specific zeolite, the available equipment, and the desired level of accuracy. The most widely used techniques involve the exchange of the native cations with a specific index cation, followed by the quantification of either the exchanged index cation in the zeolite or the displaced native cations in the solution.

Ammonium (B1175870) Ion Exchange Method

This is a robust and widely adopted method for determining the cation exchange capacity of zeolites. The zeolite sample is saturated with ammonium ions (NH₄⁺), which replace the native exchangeable cations. The amount of exchanged ammonium is then quantified, typically through titration (Kjeldahl method) or by analyzing the concentration of displaced cations using spectroscopic techniques.

Experimental Protocol: Ammonium Acetate (B1210297) Saturation with Titration (Kjeldahl Method)

This protocol describes the determination of CEC by saturating the zeolite with ammonium ions, followed by distillation and titration of the exchanged ammonium.

Materials:

  • Zeolite sample

  • 1 M Ammonium acetate (NH₄OAc) solution

  • 0.5 M Potassium chloride (KCl) solution

  • 95% Ethanol (B145695)

  • 0.01 M Sulfuric acid (H₂SO₄) standard solution

  • Boric acid (H₃BO₃) solution with mixed indicator (e.g., bromocresol green and methyl red)

  • Sodium hydroxide (B78521) (NaOH) solution, 40% (w/v)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Shaker

  • Kjeldahl distillation and titration apparatus

  • Analytical balance

  • Drying oven

Procedure:

  • Sample Preparation: Dry the zeolite sample at 105°C overnight to remove adsorbed water. Accurately weigh approximately 1-5 g of the dried zeolite into a centrifuge tube.

  • Saturation with Ammonium Ions:

    • Add 25 mL of 1 M NH₄OAc solution to the centrifuge tube containing the zeolite.

    • Seal the tube and shake it for at least 4 hours (or overnight) at room temperature to ensure complete exchange.[1]

    • Centrifuge the suspension and decant the supernatant.

    • To ensure complete saturation, repeat the washing step with fresh NH₄OAc solution at least three more times.

  • Removal of Excess Ammonium:

    • After the final NH₄OAc wash, add 25 mL of 95% ethanol to the tube to wash away the excess, non-exchanged ammonium salt.

    • Shake for 30 minutes, centrifuge, and decant the ethanol.

    • Repeat the ethanol wash until the decantate is free of ammonium ions (can be tested with Nessler's reagent, though this is less common now due to mercury content). A sufficient number of washes (e.g., 3-4 times) is typically effective.

  • Displacement of Exchanged Ammonium:

    • Add 25 mL of 0.5 M KCl solution to the centrifuge tube containing the ammonium-saturated zeolite. The K⁺ ions will displace the NH₄⁺ ions from the zeolite exchange sites.

    • Shake for at least 4 hours (or overnight) to allow for complete displacement.

    • Centrifuge the suspension and carefully collect the supernatant containing the displaced NH₄⁺ ions.

    • Repeat the displacement with fresh KCl solution and combine the supernatants to ensure all ammonium has been collected.

  • Quantification of Ammonium by Kjeldahl Distillation and Titration:

    • Transfer the collected supernatant to a Kjeldahl distillation flask.

    • Add 40% NaOH solution to the flask to make the solution alkaline, which converts NH₄⁺ to ammonia (B1221849) gas (NH₃).

    • Immediately connect the flask to the distillation apparatus. The receiving flask should contain a known volume of boric acid solution with a mixed indicator.

    • Heat the distillation flask to drive the ammonia gas into the boric acid solution, where it is trapped.

    • Titrate the ammonium borate (B1201080) complex in the receiving flask with a standardized 0.01 M H₂SO₄ solution until the indicator changes color.

    • A blank titration should be performed using the same procedure but without the zeolite sample.[2]

Calculation:

The ion-exchange capacity is calculated using the following formula:

IEC (meq/g) = ((V_s - V_b) * N * 1000) / m

Where:

  • V_s = Volume of H₂SO₄ used for the sample titration (mL)

  • V_b = Volume of H₂SO₄ used for the blank titration (mL)

  • N = Normality of the H₂SO₄ solution (eq/L)

  • m = Mass of the dried zeolite sample (g)

Batch Exchange Method with Spectroscopic Quantification

This method involves placing a known mass of zeolite in contact with a solution containing a known concentration of an index cation. After equilibrium is reached, the decrease in the concentration of the index cation in the solution or the concentration of the displaced native cations is measured using spectroscopic techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Experimental Protocol: Batch Exchange with ICP-OES Analysis

Materials:

  • Zeolite sample

  • Standard electrolyte solution (e.g., 1 M NaCl or KCl) with a precisely known cation concentration.[3]

  • Deionized water

  • Centrifuge and centrifuge tubes or filtration apparatus

  • Shaker or magnetic stirrer

  • ICP-OES instrument and corresponding standards

  • Analytical balance

  • Drying oven

Procedure:

  • Sample Preparation: Dry the zeolite sample at 105°C overnight and accurately weigh approximately 0.5-1 g into a container.

  • Ion Exchange:

    • Add a known volume (e.g., 50 mL) of the standard electrolyte solution to the container with the zeolite.

    • Seal the container and agitate the mixture at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours) to reach equilibrium.[3]

  • Separation: Separate the zeolite from the solution by centrifugation or filtration.

  • Analysis:

    • Analyze the initial concentration of the cation in the standard electrolyte solution before contact with the zeolite using ICP-OES.

    • Analyze the final concentration of the cation in the supernatant after reaching equilibrium with the zeolite using ICP-OES.

    • Alternatively, analyze the concentration of the native cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) that have been displaced into the solution.

Calculation:

The ion-exchange capacity is calculated based on the change in cation concentration in the solution:

IEC (meq/g) = ((C_i - C_f) * V) / m

Where:

  • C_i = Initial concentration of the index cation in the solution (meq/L)

  • C_f = Final concentration of the index cation in the solution at equilibrium (meq/L)

  • V = Volume of the solution (L)

  • m = Mass of the dried zeolite sample (g)

If analyzing the displaced native cations, the IEC is the sum of the concentrations of all displaced cations.

Percolation or Column Method

In this dynamic method, a solution containing the index cation is passed through a packed column of the zeolite. The effluent is collected and analyzed over time. The breakthrough point, where the concentration of the index cation in the effluent starts to increase significantly, can be used to determine the "breakthrough capacity". The total capacity can be determined by integrating the area above the breakthrough curve until the effluent concentration equals the influent concentration. This method is particularly useful for evaluating the performance of zeolites under flow conditions.[4][5]

Experimental Protocol: Column Exchange for Ammonium Removal

Materials:

  • Zeolite sample, sieved to a uniform particle size

  • Glass column with a porous support

  • Peristaltic pump

  • Ammonium chloride (NH₄Cl) solution of known concentration (e.g., 100 mg/L NH₄⁺)

  • Fraction collector (optional)

  • Analytical instrument for ammonium quantification (e.g., ion-selective electrode, spectrophotometer)

Procedure:

  • Column Packing: A known mass of the pre-treated and dried zeolite is packed into the column to a specific bed height.

  • Solution Flow: The NH₄Cl solution is pumped through the column at a constant flow rate.

  • Effluent Analysis: The effluent from the column is collected at regular time intervals and the ammonium concentration is measured.

  • Breakthrough Curve: A plot of the effluent ammonium concentration (C) divided by the influent concentration (C₀) versus time or bed volumes is constructed. The breakthrough point is typically defined as the point where C/C₀ reaches a certain value (e.g., 0.05 or 0.1).

  • Exhaustion: The experiment continues until the effluent concentration is equal to the influent concentration (C/C₀ = 1), at which point the zeolite is considered exhausted.

Calculation:

The total ion-exchange capacity can be calculated by integrating the amount of ammonium removed until exhaustion.

Summary of Ion-Exchange Capacities for Various Zeolites

The ion-exchange capacity of zeolites can vary significantly depending on their framework type (Si/Al ratio), the nature of the exchangeable cations, and any pre-treatment applied to the material. The following table summarizes typical IEC values for some common zeolites.

Zeolite TypePre-treatmentMethodIon-Exchange CapacityReference
Natural ClinoptiloliteNoneAmmonium Exchange2 - 30 mg NH₄⁺/g[6]
Natural ClinoptiloliteAlkali treatmentAmmonium Exchange18.7 - 20.1 mg NH₄⁺/g[6]
Natural ZeoliteUntreatedPercolation, Titration41.30 cmol(+)/g[2][7]
Natural ZeolitePhysical Activation (600°C)Percolation, Titration181.90 cmol(+)/g[2][7]
Natural ZeoliteChemical Activation (NaOH)Percolation, Titration901.49 cmol(+)/g[2][7]
Synthetic Zeolite NaXNoneBatch Exchange~3.27 mmol/g (theoretical)[8]
Synthetic Zeolite LTANoneBatch Exchange~3.5 mmol/g (theoretical)[8]
Natural Zeolite (Puno, Peru)UntreatedBatch Exchange50 meq/100 g[9]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the ion-exchange capacity of a zeolitic aluminosilicate (B74896) using a batch exchange method.

IEC_Workflow cluster_prep Sample Preparation cluster_exchange Ion Exchange cluster_analysis Analysis & Calculation start Start: Zeolite Sample prep Drying (105°C) & Weighing start->prep exchange Equilibration with Index Cation Solution (e.g., NH4OAc, NaCl) prep->exchange separation Separation (Centrifugation/ Filtration) exchange->separation zeolite_phase Zeolite Phase (Exchanged Cation) separation->zeolite_phase solution_phase Solution Phase (Remaining/Displaced Cations) separation->solution_phase analysis Quantification (Titration, ICP, AAS) zeolite_phase->analysis solution_phase->analysis calculation IEC Calculation analysis->calculation end End: IEC Value calculation->end

Caption: Workflow for IEC determination by batch exchange.

References

Troubleshooting & Optimization

Troubleshooting low yield in hydrothermal synthesis of C-A-S-H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering low product yield during the hydrothermal synthesis of Calcium-Aluminate-Silicate-Hydrate (C-A-S-H).

Troubleshooting Guide: Low Product Yield

This guide addresses the most common issues that can lead to suboptimal yields in C-A-S-H synthesis.

Q: My C-A-S-H yield is significantly lower than expected. What are the primary factors I should investigate?

A: Low yield in C-A-S-H hydrothermal synthesis is typically traced back to three main areas: incorrect precursor ratios, suboptimal reaction conditions (temperature and time), and the characteristics of your raw materials. The interaction between silica (B1680970), alumina (B75360), and calcium ions must be precisely controlled to favor the formation of C-A-S-H over other phases.[1][2] Inefficient processes or impure starting materials can also contribute to poor outcomes.[3]

Q: How critical are the molar ratios of my precursors (e.g., CaO/SiO₂, Al₂O₃/(SiO₂+Al₂O₃))?

A: The molar ratios of the raw materials are critical and directly influence the final product composition and yield.[2] The formation of C-A-S-H is a competitive process with other possible phases like calcium silicate (B1173343) hydrates (CSH) and calcium aluminate hydrates (CAH).[1][2] If the stoichiometry is not optimized for the desired C-A-S-H phase, these other compounds will form preferentially, consuming the precursors and reducing your final yield. For example, some studies have successfully used a CaO/(SiO₂+Al₂O₃) molar ratio of 0.55 and varied the Al₂O₃/(SiO₂+Al₂O₃) ratio between 0.05 and 0.15 to target specific C-A-S-H formations.[2]

Q: What is the ideal temperature and duration for the synthesis? Can I simply increase the reaction time to get more product?

A: Temperature is a significant factor, with synthesis commonly performed in the range of 130°C to 250°C.[1][2][4] However, a longer reaction time does not guarantee a higher yield. In fact, extended synthesis durations can be detrimental. Some studies have observed that a lower amount of C-A-S-H was obtained when the hydrothermal synthesis time was prolonged.[1][2] This can happen if the desired C-A-S-H phase is a metastable intermediate, which can transform into other, more stable crystalline phases upon prolonged heating. For one specific system, the largest amount of calcium aluminum silicate hydrates was obtained after 8 hours of treatment.[1]

Q: My precursor ratios and reaction conditions seem correct. Could the raw materials themselves be the issue?

A: Absolutely. The reactivity of your precursors, especially the silica source, plays a crucial role. Amorphous silica (like silica fume) is generally more reactive than crystalline silica (like quartz sand) and will participate more readily in the C-A-S-H formation process.[1] The use of less reactive, crystalline silica can retard the reaction and lead to incomplete conversion, thus lowering the yield.[4] Furthermore, impurities in any of the reactants can interfere with the crystallization process and promote the formation of undesired side products.[5]

Frequently Asked Questions (FAQs)

Q: What exactly is hydrothermal synthesis?

A: Hydrothermal synthesis is a method of synthesizing materials from high-temperature aqueous solutions at high pressures.[6] For C-A-S-H, this process involves heating the precursor mixture in water within a sealed vessel, called an autoclave. The elevated temperature and corresponding autogenous pressure facilitate the dissolution of otherwise insoluble reactants and the crystallization of the desired hydrated product.[6]

Q: How does the water-to-solid ratio impact the synthesis?

A: The water-to-solid ratio affects the concentration of dissolved species and the pressure inside the autoclave. While specific optimization may be required for your system, a water/solid ratio of 10.0 has been used successfully in documented syntheses.[2] This ratio influences reaction kinetics and the transport of ions in the solution.

Q: How can I verify that I have synthesized C-A-S-H and determine the purity of my product?

A: The primary technique for phase identification and quantitative analysis is X-ray Diffraction (XRD).[4] By analyzing the diffraction pattern of your product and comparing it to reference patterns, you can identify the crystalline phases present. Techniques like Rietveld refinement of the XRD data can provide a quantitative estimation of the amount of each phase, allowing you to assess the yield and purity of your C-A-S-H product.[4]

Key Synthesis Parameters Affecting Yield

The following table summarizes key experimental parameters from various studies on C-A-S-H synthesis. Note that optimal conditions are highly dependent on the specific raw materials and desired final product characteristics.

ParameterValue RangeNotesSource(s)
Temperature 130 - 250 °CTemperature significantly influences reaction kinetics and phase stability.[1][2][4]
Duration 4 - 72 hoursLonger durations can sometimes inhibit C-A-S-H formation.[1][2]
CaO/(SiO₂+Al₂O₃) Molar Ratio ~0.55Stoichiometry is critical to forming the correct phase.[2]
Al₂O₃/(SiO₂+Al₂O₃) Molar Ratio 0.05 - 0.15The amount of alumina influences which specific C-A-S-H phases are formed.[1][2]
Water/Solid Ratio ~10.0Affects slurry viscosity, pressure, and ion mobility.[2]

Standard Experimental Protocol

This protocol provides a general methodology for the hydrothermal synthesis of C-A-S-H. Researchers should adapt the specific ratios and conditions based on their target composition.

  • Precursor Preparation :

    • Accurately weigh the calcium source (e.g., CaO or Ca(OH)₂), silica source (e.g., silica fume, fumed silica), and alumina source (e.g., Al₂O₃, aluminum hydroxide).

    • The amounts should correspond to the desired final molar ratios (e.g., Ca/Si, Al/Si).

  • Mixing :

    • Combine the powdered precursors in a beaker.

    • Add deionized water to achieve the target water-to-solid ratio (e.g., 10.0).[2]

    • Stir the suspension vigorously for several minutes to ensure a homogeneous mixture.

  • Hydrothermal Reaction :

    • Transfer the suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a preheated oven set to the desired reaction temperature (e.g., 130 - 250 °C).[1][4]

    • Maintain the temperature for the specified reaction duration (e.g., 8 - 48 hours).[1]

  • Cooling and Product Recovery :

    • Turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot or under pressure.

    • Once cooled, carefully open the autoclave and retrieve the solid product.

  • Washing and Drying :

    • Separate the solid product from the solution via vacuum filtration.

    • Wash the product several times with deionized water to remove any unreacted ions or soluble byproducts. A final wash with ethanol (B145695) can aid in drying.

    • Dry the final C-A-S-H powder in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the troubleshooting workflow and key factors influencing the synthesis.

TroubleshootingWorkflow start Low C-A-S-H Yield check_params Review Synthesis Parameters start->check_params check_ratios Incorrect Precursor Ratios? check_params->check_ratios check_conditions Suboptimal Conditions? (Temp / Time) check_params->check_conditions check_materials Raw Material Issues? check_params->check_materials sol_ratios Action: Recalculate & Verify Stoichiometry check_ratios->sol_ratios Yes sol_conditions Action: Optimize Temp & Time (Avoid excessive duration) check_conditions->sol_conditions Yes sol_materials Action: Characterize Reactants (Use amorphous silica) check_materials->sol_materials Yes

Caption: Troubleshooting workflow for low C-A-S-H yield.

InfluencingFactors center C-A-S-H Hydrothermal Synthesis temp Temperature center->temp time Reaction Time center->time ratios Precursor Ratios (Ca/Si, Al/Si) center->ratios materials Raw Material Reactivity & Purity center->materials ws_ratio Water/Solid Ratio center->ws_ratio

Caption: Key factors influencing C-A-S-H hydrothermal synthesis.

References

Optimizing the porosity and pore size distribution of aluminum calcium silicate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and characterization of porous aluminum calcium silicate (B1173343). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to frequently encountered issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing porous aluminum calcium silicate?

A1: The most common methods for synthesizing porous this compound include sol-gel synthesis, hydrothermal synthesis, and co-precipitation. The sol-gel method offers excellent control over porosity and surface area. Hydrothermal synthesis is effective for producing crystalline structures with well-defined pores.[1] Co-precipitation is a simpler method but may offer less control over the final pore structure.[1]

Q2: Which factors have the most significant impact on the final porosity and pore size distribution?

A2: Several factors critically influence the porosity and pore size distribution. These include the choice of precursors (e.g., aluminum nitrate (B79036), calcium nitrate, sodium silicate), the molar ratios of reactants (e.g., CaO/SiO2 and Al2O3/SiO2), pH of the solution, reaction temperature and time, aging conditions, and the calcination temperature and duration.[2][3][4][5] The presence of surfactants or other templating agents can also be used to create ordered pore structures.[6]

Q3: What are the typical ranges for surface area and pore volume for this compound?

A3: The textural properties of this compound can vary widely depending on the synthesis method. For materials synthesized via the sol-gel method, specific surface areas can be as high as 430 m²/g.[1] Hydrothermally synthesized materials can also exhibit high surface areas, for instance, around 68 m²/g with a total pore volume of 0.245 cm³/g.[7] The specific surface area is a key indicator of the material's capacity for applications like drug delivery and catalysis.

Q4: How can I characterize the porosity and pore size distribution of my synthesized material?

A4: The most common techniques for characterizing porosity are nitrogen adsorption-desorption analysis (BET for surface area and BJH for pore size distribution) and mercury intrusion porosimetry.[8][9] Ellipsometric porosimetry can also be used, especially for thin films.[10] These methods provide quantitative data on specific surface area, total pore volume, and the distribution of pore sizes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Low Porosity and Surface Area

Q: My synthesized this compound exhibits very low porosity and surface area. What are the likely causes and how can I fix it?

A: Low porosity can stem from several factors during the synthesis process. Here are some common causes and their solutions:

  • Incomplete removal of templates or precursors: Residual organic templates or unreacted precursors can block the pores.

    • Solution: Optimize the calcination temperature and duration to ensure complete combustion of organic templates. A common calcination temperature is around 550°C.[11] Ensure thorough washing of the gel before drying and calcination to remove unreacted species.

  • High calcination temperature: Excessive heat can cause the pore structure to collapse, leading to a decrease in surface area and porosity.

    • Solution: Perform a thermogravimetric analysis (TGA) to determine the optimal calcination temperature. Lower the calcination temperature or reduce the heating rate and duration to prevent structural collapse.

  • Incorrect pH during synthesis: The pH of the reaction mixture significantly affects the hydrolysis and condensation rates, which in turn influence the final pore structure.

    • Solution: Carefully control the pH of the sol-gel solution. Different pH values can lead to variations in pore morphology from neck-like to cylindrical pores.[3]

  • Inadequate aging of the gel: Insufficient aging time may not allow for the proper formation of the silicate network, resulting in a less porous structure.

    • Solution: Increase the aging time of the gel. This allows for further condensation and strengthening of the network structure before drying.

Poor Control Over Pore Size Distribution

Q: The pore size distribution of my material is very broad. How can I achieve a narrower distribution?

A: A broad pore size distribution often indicates a lack of control during the gelation and aging stages.

  • Use of a templating agent: The use of structure-directing agents (templates) can lead to a more ordered and uniform pore structure.

    • Solution: Introduce a templating agent, such as a surfactant (e.g., Pluronic P123), into the synthesis mixture.[6] The template molecules form micelles around which the inorganic species polymerize. Subsequent removal of the template by calcination leaves behind a uniform network of pores.

  • Control over hydrolysis and condensation rates: Rapid and uncontrolled reactions can lead to a heterogeneous pore structure.

    • Solution: Adjust the reaction conditions to slow down the hydrolysis and condensation rates. This can be achieved by using a catalyst, controlling the temperature, and adjusting the water-to-alkoxide ratio.[6][12]

Experimental Workflow for Troubleshooting Low Porosity

Troubleshooting_Low_Porosity start Problem: Low Porosity check_calcination Check Calcination Protocol start->check_calcination check_washing Check Washing Steps check_calcination->check_washing Correct optimize_calcination Optimize Calcination (Temperature, Time, Atmosphere) check_calcination->optimize_calcination Incorrect check_synthesis_params Check Synthesis Parameters check_washing->check_synthesis_params Adequate improve_washing Improve Washing (Solvent, Duration, Repetitions) check_washing->improve_washing Inadequate adjust_synthesis Adjust Synthesis (pH, Aging Time, Precursor Ratio) check_synthesis_params->adjust_synthesis Suboptimal remeasure Synthesize & Characterize (BET, BJH) check_synthesis_params->remeasure Optimal optimize_calcination->remeasure improve_washing->remeasure adjust_synthesis->remeasure

Caption: Troubleshooting workflow for low porosity.

Data Presentation

Table 1: Effect of Synthesis Parameters on Porosity of Aluminosilicates
Synthesis MethodPrecursorsSi/Al RatiopHCalcination Temp. (°C)Resulting Surface Area (m²/g)Average Pore Diameter (nm)Reference
Sol-GelAluminum nitrate, Sodium silicateVariedAcidic/Basic400-600158 - 430Mesoporous (2-50 nm)[1][13]
HydrothermalCaO, SiO₂, Al₂O₃1.0 (Ca/Si)Alkaline200 (synthesis)~681-20[2][7]
GeopolymerMetakaolin, Sodium silicate3.6 - 4.0 (SiO₂/Al₂O₃)Highly Alkaline110 (drying)~40Mesoporous[9]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Porous this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

Procedure:

  • Precursor Solution A: Dissolve the desired amounts of aluminum nitrate and calcium nitrate in a mixture of ethanol and deionized water with vigorous stirring.

  • Precursor Solution B: In a separate beaker, mix TEOS with ethanol.

  • Sol Formation: Slowly add Solution B to Solution A under continuous stirring.

  • pH Adjustment: Adjust the pH of the resulting sol by dropwise addition of either ammonia solution (for basic catalysis) or HCl (for acidic catalysis) until the desired pH is reached.

  • Gelation: Cover the beaker and leave the sol to age at room temperature or a slightly elevated temperature (e.g., 40-60°C) until a rigid gel is formed. This can take several hours to days.

  • Aging: Age the gel in its mother liquor for a specified period (e.g., 24-72 hours) to strengthen the network.

  • Washing: Carefully wash the gel multiple times with deionized water and then with ethanol to remove residual ions and solvent.

  • Drying: Dry the gel, for example, in an oven at 80-110°C overnight. Supercritical drying can be used to minimize pore collapse.

  • Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 550°C) for several hours to remove organic residues and stabilize the porous structure.

Protocol 2: Characterization by Nitrogen Adsorption-Desorption (BET/BJH)

Equipment:

  • Surface area and porosity analyzer (e.g., Micromeritics, Quantachrome)

  • Degassing station

  • Sample tubes

  • High-purity nitrogen and helium gas

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of the synthesized powder (typically 0.1-0.3 g) into a sample tube.

  • Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove adsorbed moisture and other contaminants from the surface.[8]

  • Analysis: Transfer the sample tube to the analysis port of the instrument.

  • Measurement: The instrument will automatically perform the nitrogen adsorption and desorption measurements at liquid nitrogen temperature (77 K). This involves incrementally increasing the pressure of nitrogen gas in the sample tube and measuring the amount of gas adsorbed at each step, and then incrementally decreasing the pressure to measure desorption.

  • Data Processing:

    • BET (Brunauer-Emmett-Teller) Analysis: The software uses the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.

    • BJH (Barrett-Joyner-Halenda) Analysis: The software uses the desorption branch of the isotherm to calculate the pore size distribution and total pore volume.[8]

General Experimental and Characterization Workflow

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_data Data Analysis synthesis Synthesis (Sol-Gel, Hydrothermal, etc.) aging Aging synthesis->aging washing Washing aging->washing drying Drying washing->drying calcination Calcination drying->calcination material Porous Aluminum Calcium Silicate Powder calcination->material bet BET/BJH Analysis (N₂ Adsorption) material->bet sem SEM/TEM (Morphology) material->sem xrd XRD (Crystallinity) material->xrd analysis Analyze Results: - Surface Area - Pore Volume - Pore Size Distribution bet->analysis sem->analysis xrd->analysis

Caption: Synthesis and characterization workflow.

References

Preventing phase impurities in the solid-state synthesis of calcium aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting phase impurities during the solid-state synthesis of calcium aluminosilicates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of calcium aluminosilicates.

Problem Potential Causes Recommended Solutions
Presence of unreacted starting materials (e.g., CaO, Al₂O₃, SiO₂) in the final product. 1. Inadequate mixing of precursors.2. Insufficient calcination temperature or duration.3. Particle size of precursors is too large.1. Ensure thorough homogenization of the precursor powders using techniques like ball milling or grinding in a mortar and pestle with a solvent (e.g., ethanol) to form a slurry, followed by drying.[1]2. Increase the calcination temperature or prolong the reaction time. Multiple heating cycles with intermediate grinding can promote a complete reaction.[1]3. Use finer precursor powders to increase the surface area and reactivity.
Formation of undesired intermediate phases (e.g., gehlenite, wollastonite, mayenite) instead of the target phase. 1. Incorrect stoichiometric ratio of precursors.2. The reaction has not reached equilibrium.3. The calcination temperature is too low or too high, favoring the stability of an intermediate phase.1. Carefully verify the stoichiometry of the starting materials.[1]2. Increase the calcination duration and/or perform intermediate grindings to ensure the reaction goes to completion.3. Consult the phase diagram for the CaO-Al₂O₃-SiO₂ system to determine the optimal temperature range for the desired phase and adjust the calcination temperature accordingly.[2][3] For example, in the synthesis of anorthite (B1171534), gehlenite and wollastonite can be intermediate products that transform into anorthite at temperatures between 1150-1400°C.[2]
Broad or asymmetric XRD peaks, indicating poor crystallinity or the presence of multiple phases. 1. Insufficient calcination temperature or time.2. Rapid heating or cooling rates.1. Increase the final calcination temperature or extend the heating duration to enhance crystal growth and phase purity.[1]2. Employ slower heating and cooling rates (e.g., 2-5 °C/min) to allow for complete reaction and phase equilibration.[1]
Presence of unexpected phases containing elements from the crucible (e.g., Zr from a zirconia crucible). 1. Reaction of precursors with the crucible material at high temperatures.1. Select a crucible material that is inert to the reactants at the chosen synthesis temperature. High-purity alumina (B75360) crucibles are often a suitable choice.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the solid-state synthesis of calcium aluminosilicates?

A1: The most common precursors are calcium oxide (CaO) or calcium carbonate (CaCO₃), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).[5] CaCO₃ is often preferred as it decomposes in situ to form a highly reactive CaO.

Q2: Why is the calcination temperature a critical parameter in solid-state synthesis?

A2: The calcination temperature is a crucial factor that governs the reaction kinetics and the thermodynamic stability of the different phases.[6] An incorrect temperature can lead to an incomplete reaction, the formation of undesired intermediate phases, or even the decomposition of the target product. For instance, in the synthesis of mayenite (C12A7), increasing the calcination temperature leads to a significant increase in crystallite size and crystallinity.[6]

Q3: How can I improve the homogeneity of my precursor mixture?

A3: To achieve a homogeneous mixture, it is recommended to use fine-particle-sized precursors and employ a thorough mixing technique. Wet milling in a solvent like ethanol (B145695) or acetone (B3395972) can be very effective in creating an intimate mixture of the reactants.[1] This ensures that the diffusion distances for the reacting ions are minimized, promoting a more complete and uniform reaction.

Q4: What characterization techniques are essential for identifying phase impurities?

A4: Powder X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and impurities.[7] Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDXS) can provide information on the morphology and elemental composition of different phases present in the sample, helping to identify amorphous or minor phases that may not be easily detectable by XRD.[5]

Q5: What is the significance of intermediate grinding during the synthesis process?

A5: Intermediate grinding between heating cycles is crucial for breaking up agglomerates that form during calcination. This process brings unreacted particles into closer contact, reduces diffusion distances, and ultimately promotes a more complete and homogeneous reaction, leading to a higher phase purity of the final product.[1]

Experimental Protocols

Detailed Protocol for Solid-State Synthesis of Anorthite (CaAl₂Si₂O₈)

This protocol is adapted from a study on the synthesis and consolidation of anorthite.[5]

  • Precursor Preparation: Use high-purity (>99.9%) calcium carbonate (CaCO₃), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).

  • Stoichiometric Mixing: Weigh stoichiometric amounts of the precursors corresponding to the Ca:Al:Si ratio of 1:2:2.

  • Homogenization: The powders are mixed via bulk powder milling to ensure a homogeneous mixture.[5]

  • Calcination:

    • Place the mixed powder in a high-purity alumina crucible.

    • Heat the sample in a programmable furnace in an air atmosphere.

    • A multi-step heating profile is recommended:

      • Heat to 900°C for 12 hours for initial calcination.

      • Cool, grind the powder, and press it into pellets.

      • Heat the pellets to 1400°C for 24 hours.

      • Repeat the grinding and pelletizing process and heat again at 1400°C for 24 hours to ensure phase purity.

  • Characterization:

    • Grind the final product into a fine powder.

    • Analyze the phase purity using Powder X-ray Diffraction (XRD).

    • Perform Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDXS) to analyze the microstructure and elemental composition.[5]

Quantitative Data Summary

Table 1: Effect of Calcination Temperature on Mayenite (C12A7) Crystallite Size and Surface Area

Calcination Temperature (°C)Crystallite Size (nm)BET Surface Area (m²/g)
470-71.18
960-10.34

Data synthesized from a study on nanocrystalline mayenite powders.[6]

Table 2: Phase Composition in the CaO-Al₂O₃-SiO₂ System at Different Temperatures

Target PhaseIntermediate PhasesTemperature Range for Transformation (°C)
Anorthite (CaAl₂Si₂O₈)Gehlenite (Ca₂Al₂SiO₇), Wollastonite (CaSiO₃)1150 - 1400

Data based on findings from the synthesis of anorthite.[2]

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_synthesis Solid-State Synthesis cluster_characterization Characterization start Select High-Purity Precursors (CaO/CaCO₃, Al₂O₃, SiO₂) weigh Stoichiometric Weighing start->weigh mix Homogenization (e.g., Ball Milling) weigh->mix calcine1 First Calcination (Lower Temperature) mix->calcine1 grind1 Intermediate Grinding calcine1->grind1 calcine2 Second Calcination (Higher Temperature) grind1->calcine2 xrd XRD Analysis (Phase Identification) calcine2->xrd sem_edx SEM/EDXS Analysis (Morphology & Composition) xrd->sem_edx end Phase-Pure Calcium Aluminosilicate sem_edx->end

Caption: Experimental workflow for the solid-state synthesis of calcium aluminosilicates.

Troubleshooting_Impurity_Phases start XRD Analysis Shows Unexpected Peaks unreacted Are unreacted precursors (CaO, Al₂O₃, SiO₂) present? start->unreacted Check for intermediate Are intermediate phases (e.g., Gehlenite, Wollastonite) present? unreacted->intermediate No sol_unreacted Improve Mixing Increase Calcination Temp/Time unreacted->sol_unreacted Yes other Are other unexpected phases present? intermediate->other No sol_intermediate Verify Stoichiometry Increase Calcination Time Adjust Temperature intermediate->sol_intermediate Yes sol_other Check for Crucible Contamination Verify Precursor Purity other->sol_other Yes end Re-synthesize and Re-characterize other->end No, pure phase sol_unreacted->end sol_intermediate->end sol_other->end

Caption: Decision tree for troubleshooting phase impurities in solid-state synthesis.

References

Technical Support Center: Synthesis of Calcium Silicate Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of calcium silicate (B1173343) materials. The following sections address common challenges in controlling the Calcium/Silicon (Ca/Si) ratio during synthesis.

Troubleshooting Guide

Problem: The final Ca/Si ratio of my synthesized calcium silicate is consistently higher than the target ratio.

Possible Causes and Solutions:

Cause Explanation Recommended Action
High pH during Precipitation/Sol-Gel Synthesis An increase in pH generally leads to a higher Ca/Si ratio in the resulting calcium silicate hydrate (B1144303) (C-S-H). At higher pH values, the formation of calcium-hydroxide solution complexes is favored, leading to their increased adsorption and a higher effective surface charge density.[1] A pH above 10.9 is often required to obtain quasi-crystalline C-S-H, and the CaO/SiO2 ratio of the precipitate increases with pH, reaching a maximum close to the initial ratio at a pH greater than 13.[2][3]Carefully monitor and control the pH of the reaction mixture. Consider using a buffer system or performing the synthesis at a lower pH if your target Ca/Si ratio is low. For precipitation methods, the Ca/Si ratio can be controlled by varying the pH at a given initial Ca/Si ratio.[3]
Incomplete Reaction of Silica (B1680970) Precursor If the silica precursor does not fully react, the relative amount of calcium in the final product will be higher. This can be due to factors like poor precursor reactivity, insufficient reaction time, or non-optimal temperature.Ensure complete dissolution and reaction of the silica precursor. This may involve using a more reactive silica source (e.g., fumed silica, TEOS), increasing the reaction time, or optimizing the synthesis temperature. For hydrothermal synthesis, temperature plays a key role in the formation of C-S-H.[4]
Precursor Type and Reactivity The choice of calcium and silicon precursors can influence the reaction kinetics and the final Ca/Si ratio. For instance, in sol-gel synthesis, using metallic calcium as a precursor can lead to different outcomes compared to calcium nitrate (B79036).[5]Experiment with different precursors to find a combination that provides better control over the Ca/Si ratio for your specific application. The selection of synthesis variables, including the type of reagents and their molar ratios, is critical.[6]
Formation of Calcium-Rich Impurities At high Ca/Si ratios, there is a risk of forming impurities like calcium hydroxide (B78521) (portlandite) or calcium carbonate, which will increase the overall measured calcium content.[1]Characterize your final product using techniques like X-ray Diffraction (XRD) to check for the presence of crystalline impurities. If impurities are present, adjust your synthesis parameters (e.g., lower initial Ca/Si ratio, control pH) to favor the formation of the desired single-phase calcium silicate hydrate.

Problem: The final Ca/Si ratio of my synthesized calcium silicate is consistently lower than the target ratio.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Low pH during Precipitation A lower pH promotes the desorption of calcium ions, leading to a progressive decrease in the Ca/Si ratio.[1]Increase the pH of the reaction medium. For precipitation synthesis, a pH above 13 can help achieve a Ca/Si ratio in the precipitate that is close to the initial ratio in the solution.[3]
Loss of Calcium during Washing/Purification Calcium ions can be leached from the synthesized material during washing steps, especially if the washing solution is acidic or if excessive washing is performed.Use a neutral or slightly basic washing solution (e.g., deionized water with a controlled pH). Minimize the volume and duration of washing steps while ensuring the removal of unwanted byproducts.
Incomplete Reaction of Calcium Precursor If the calcium precursor does not fully dissolve or react, the final product will be silica-rich, resulting in a lower Ca/Si ratio.Ensure the complete dissolution of the calcium precursor before adding the silica source. Consider using a more soluble calcium salt.
Initial Precursor Ratio The final Ca/Si ratio is strongly influenced by the initial molar ratio of the calcium and silicon precursors in the reaction mixture.Increase the initial Ca/Si molar ratio in your synthesis formulation to compensate for any potential loss of calcium during the process. It has been shown that the CaO/SiO2 ratios can be controlled by varying the initial Ca/Si ratios at a pH > 13.[3]

Frequently Asked Questions (FAQs)

Q1: How does the Ca/Si ratio affect the properties of calcium silicate materials?

The Ca/Si ratio is a critical parameter that significantly influences the physicochemical and mechanical properties of calcium silicate materials.

PropertyEffect of Decreasing Ca/Si RatioEffect of Increasing Ca/Si Ratio
Compressive Strength Increases.[7][8][9]Decreases.
Hardness & Elastic Modulus Increases.Decreases.
Porosity Generally decreases.Can lead to the formation of a more porous structure.
Bioactivity Can be tailored for specific applications.Can influence the rate of apatite formation in simulated body fluid.
Silicate Chain Length Increases the mean chain length of silicate tetrahedra.[10]Decreases the mean chain length of silicate tetrahedra.

Q2: What are the common methods for synthesizing calcium silicate with a controlled Ca/Si ratio?

Common synthesis methods include:

  • Sol-Gel Synthesis: This method offers good control over homogeneity and composition at a molecular level.[6] The process involves the hydrolysis and condensation of silicon and calcium precursors.[11]

  • Hydrothermal Synthesis: This technique is carried out in an autoclave under elevated temperature and pressure. It is often used to produce crystalline calcium silicate phases.[4][12][13]

  • Precipitation (or Co-precipitation): This involves the precipitation of calcium silicate hydrate from a supersaturated solution. The Ca/Si ratio can be controlled by adjusting the pH and initial precursor concentrations.[2][3]

Q3: Which analytical techniques are suitable for determining the Ca/Si ratio?

Several techniques can be used to determine the elemental composition of your synthesized materials:

  • X-ray Fluorescence (XRF): A reliable and accurate technique for determining the bulk elemental composition of solid samples.[14][15][16]

  • Energy-Dispersive X-ray Spectroscopy (EDS or EDX): Often coupled with a Scanning Electron Microscope (SEM), EDS allows for localized elemental analysis of the material's microstructure.[11][17][18]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A sensitive technique for determining the elemental composition of samples in a liquid form. This can be used to analyze the composition of the final product after dissolution or the remaining ions in the synthesis solution.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    29^{29}29
    Si MAS NMR can provide information about the silicate structure, which is related to the Ca/Si ratio.[10][20]

Experimental Protocols

Generalized Sol-Gel Synthesis Protocol

This protocol provides a general framework for the sol-gel synthesis of calcium silicate. The specific amounts of precursors should be calculated based on the desired final Ca/Si ratio.

  • Preparation of Precursor Solutions:

    • Prepare a solution of a silicon precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in a solvent like ethanol (B145695) or water.

    • Prepare a separate solution of a calcium precursor, such as calcium nitrate tetrahydrate, in deionized water.

  • Hydrolysis:

    • Acid or base catalysis can be used to control the hydrolysis of the silicon precursor. For acid catalysis, a small amount of an acid like nitric acid is added to the silicon precursor solution.

  • Mixing and Sol Formation:

    • Slowly add the calcium precursor solution to the hydrolyzed silicon precursor solution under vigorous stirring. The order of addition can influence the final product.[11]

  • Gelation:

    • Continue stirring the mixture until a gel is formed. The time for gelation can vary from hours to days depending on the specific conditions.

  • Aging:

    • Age the gel at a specific temperature for a defined period to allow for further condensation and strengthening of the gel network.

  • Drying and Calcination:

    • Dry the gel to remove the solvent, typically at a temperature between 60°C and 150°C.

    • Calcine the dried gel at a high temperature (e.g., 600°C to 950°C) to remove residual organics and nitrates and to crystallize the calcium silicate phase.[21]

Generalized Hydrothermal Synthesis Protocol

This protocol outlines the general steps for hydrothermal synthesis of calcium silicate.

  • Precursor Preparation:

    • Mix the calcium source (e.g., calcium oxide, calcium hydroxide) and the silicon source (e.g., silica fume, quartz) in the desired molar ratio.

  • Slurry Formation:

    • Add deionized water to the precursor mixture to form a slurry. The water-to-solid ratio is an important parameter.

  • Hydrothermal Reaction:

    • Place the slurry in a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired reaction temperature (typically between 150°C and 220°C).[4][12] The pressure inside the autoclave will increase due to the heating of water.

  • Reaction Time:

    • Maintain the reaction at the set temperature for a specific duration, which can range from several hours to days.[4][13]

  • Cooling and Recovery:

    • Cool the autoclave to room temperature.

    • Recover the solid product by filtration.

  • Washing and Drying:

    • Wash the product with deionized water to remove any unreacted precursors or soluble byproducts.

    • Dry the final product in an oven at a suitable temperature (e.g., 105°C).

Visualizations

Troubleshooting_Ca_Si_Ratio start Start: Target Ca/Si Ratio Not Achieved check_ratio Is the measured Ca/Si ratio too high or too low? start->check_ratio high_ratio Measured Ca/Si Ratio is TOO HIGH check_ratio->high_ratio Too High low_ratio Measured Ca/Si Ratio is TOO LOW check_ratio->low_ratio Too Low check_ph_high Check Reaction pH high_ratio->check_ph_high check_impurities Analyze for Ca-rich impurities (XRD) high_ratio->check_impurities check_si_reaction Verify complete reaction of Si precursor high_ratio->check_si_reaction adjust_ph_down Decrease pH check_ph_high->adjust_ph_down optimize_synthesis_high Optimize synthesis to avoid impurities check_impurities->optimize_synthesis_high improve_si_reaction Improve Si precursor reactivity/ increase reaction time check_si_reaction->improve_si_reaction end End: Target Ca/Si Ratio Achieved adjust_ph_down->end optimize_synthesis_high->end improve_si_reaction->end check_ph_low Check Reaction pH low_ratio->check_ph_low check_washing Review washing procedure low_ratio->check_washing check_ca_precursor Check Ca precursor dissolution low_ratio->check_ca_precursor check_initial_ratio Verify initial Ca/Si precursor ratio low_ratio->check_initial_ratio adjust_ph_up Increase pH check_ph_low->adjust_ph_up modify_washing Use neutral/basic washing solution/ minimize washing check_washing->modify_washing ensure_ca_dissolution Ensure complete Ca precursor dissolution check_ca_precursor->ensure_ca_dissolution increase_initial_ratio Increase initial Ca/Si ratio check_initial_ratio->increase_initial_ratio adjust_ph_up->end modify_washing->end ensure_ca_dissolution->end increase_initial_ratio->end

Caption: Troubleshooting workflow for controlling the Ca/Si ratio.

Experimental_Workflow start Start: Define Target Ca/Si Ratio choose_method Select Synthesis Method (Sol-Gel, Hydrothermal, etc.) start->choose_method prepare_precursors Prepare Ca and Si Precursors choose_method->prepare_precursors synthesis Perform Synthesis Reaction (Control pH, Temp, Time) prepare_precursors->synthesis product_recovery Product Recovery (Filtration/Centrifugation) synthesis->product_recovery washing Washing product_recovery->washing drying Drying washing->drying calcination Calcination (Optional) drying->calcination characterization Characterization (XRF, EDS, XRD) calcination->characterization end_success End: Target Ca/Si Ratio Achieved characterization->end_success Ratio is correct end_fail Troubleshoot and Re-optimize Synthesis characterization->end_fail Ratio is incorrect end_fail->choose_method

Caption: Generalized experimental workflow for calcium silicate synthesis.

References

Technical Support Center: Overcoming Nanoparticle Agglomeration in Sol-Gel Synthesis of Aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with nanoparticle agglomeration during the sol-gel synthesis of aluminosilicates.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Immediate precipitation or formation of large aggregates upon precursor mixing. 1. Rapid Hydrolysis and Condensation: The reaction rates are too high, leading to uncontrolled particle growth and agglomeration.[1][2] 2. Incorrect pH: The pH of the solution may be at or near the isoelectric point of the silica (B1680970) or alumina (B75360) precursors, minimizing electrostatic repulsion between particles.[3] 3. High Precursor Concentration: Elevated concentrations can lead to a rapid increase in particle number density, promoting collisions and agglomeration.1. Control Reaction Rates: - Lower the reaction temperature to slow down hydrolysis and condensation kinetics.[1][4] - Use a less reactive precursor or a solvent that moderates reactivity. - Add precursors dropwise while vigorously stirring to ensure rapid dispersion.[5] 2. Adjust pH: - For silica-based systems, acidic conditions (pH < 2) generally slow down condensation rates, favoring the formation of smaller, more stable particles.[1][6] - For alumina, acidic conditions (e.g., pH 2.5) have been shown to produce smaller nanoparticles compared to basic conditions.[3] - Ensure the pH is far from the isoelectric point to maximize surface charge and electrostatic repulsion. 3. Optimize Concentration: - Reduce the concentration of the silicon and aluminum precursors.
Nanoparticles appear well-dispersed in solution but agglomerate upon drying. 1. Capillary Forces: During solvent evaporation, strong capillary forces can pull nanoparticles together, causing irreversible agglomeration.[1] 2. Loss of Stabilizers: Surfactants or other stabilizing agents may be removed during washing or drying steps.1. Modify Drying Process: - Employ freeze-drying (lyophilization) or supercritical drying to avoid the liquid-vapor interface that generates capillary forces.[1] - If using oven drying, do so at a lower temperature over a longer period. 2. Surface Modification: - Functionalize the nanoparticle surfaces with capping agents or polymers (e.g., PVP, PEG) to create a protective steric barrier.[7]
Final powder consists of hard, non-redispersible agglomerates after calcination. 1. Sintering: At high calcination temperatures, solid-state diffusion can occur between nanoparticles in contact, leading to the formation of hard aggregates through sintering.[8][9] 2. Insufficient Stabilization: Lack of a physical barrier between nanoparticles allows them to fuse during heating.1. Optimize Calcination Protocol: - Lower the calcination temperature or shorten the duration.[10] - Use a slower heating ramp rate to allow for more controlled removal of organic residues and minimize stress on the material.[5] 2. Incorporate a Stabilizing Matrix: - Synthesize the nanoparticles within a porous matrix (e.g., mesoporous silica) that can be selectively removed after calcination.
Use of surfactants does not prevent agglomeration. 1. Incorrect Surfactant Type: The chosen surfactant (anionic, cationic, or non-ionic) may not be effective for the specific precursor system and pH.[11] 2. Insufficient Surfactant Concentration: The concentration may be below the critical micelle concentration (CMC) or not enough to adequately cover the nanoparticle surfaces. 3. Incompatibility with Solvent: The surfactant may not be soluble or stable in the chosen solvent system.1. Select Appropriate Surfactant: - Experiment with different types of surfactants to find one that provides effective steric or electrostatic stabilization. Cationic surfactants like CTAB and anionic surfactants like SDS are commonly used.[11] 2. Optimize Surfactant Concentration: - Gradually increase the surfactant concentration and monitor the effect on particle size and stability. 3. Ensure System Compatibility: - Verify the solubility and stability of the surfactant in the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nanoparticle agglomeration in sol-gel synthesis?

A1: The primary cause of agglomeration is the high surface energy of nanoparticles.[2] Due to their large surface area-to-volume ratio, nanoparticles are thermodynamically unstable and tend to reduce their surface energy by adhering to one another through weak van der Waals forces, leading to the formation of larger clusters.[2]

Q2: How does pH influence nanoparticle agglomeration?

A2: The pH of the sol-gel solution plays a critical role in controlling the rates of hydrolysis and condensation reactions, as well as the surface charge of the nanoparticles.[1][3] By adjusting the pH away from the isoelectric point of the precursors, the surface charge of the nanoparticles can be increased, leading to greater electrostatic repulsion that prevents them from agglomerating.[12] For instance, in the synthesis of alumina nanoparticles, decreasing the pH from 12 to 2.5 has been shown to decrease the particle size from approximately 750 nm to 70 nm.[3]

Q3: What role do surfactants play in preventing agglomeration?

A3: Surfactants adsorb onto the surface of nanoparticles, creating a protective layer that prevents agglomeration through two main mechanisms:

  • Steric Hindrance: The long hydrocarbon chains of surfactant molecules create a physical barrier that keeps nanoparticles separated.

  • Electrostatic Repulsion: Ionic surfactants can impart a surface charge to the nanoparticles, leading to electrostatic repulsion.

Commonly used surfactants include cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and polyethylene (B3416737) glycol (PEG).[11]

Q4: Can stirring speed affect nanoparticle agglomeration?

A4: Yes, vigorous and continuous stirring is crucial for maintaining a homogeneous reaction mixture and preventing localized high concentrations of precursors, which can lead to rapid, uncontrolled particle growth and agglomeration.[7] Some studies suggest that a stirring speed of at least 600 rpm can be more effective than lower speeds like 300 rpm.[7]

Q5: Why is the drying step critical in controlling agglomeration?

A5: During the drying of the gel, the removal of the solvent can create powerful capillary forces at the liquid-vapor interface.[1] These forces can draw the nanoparticles close together, causing them to irreversibly bind. To mitigate this, techniques like freeze-drying or supercritical drying, which avoid the formation of a liquid-vapor interface, are often employed.[1]

Q6: How does calcination temperature impact the final nanoparticle powder?

A6: Calcination at elevated temperatures is often necessary to remove residual organic compounds and induce crystallization. However, high temperatures can also promote sintering, where nanoparticles fuse together to form larger, hard agglomerates.[8][9] The final particle size often increases with higher calcination temperatures.[13][10] Therefore, it is essential to carefully control the calcination temperature and duration to achieve the desired crystallinity without causing excessive agglomeration.

Data Presentation

Table 1: Effect of pH on Alumina Nanoparticle Size

pH of SolAverage Particle Size (nm)Reference
2.5~70[3]
6.0-[3]
7.0-[3]
12.0~750[3]

Table 2: Influence of Calcination Temperature on Alumina Nanoparticle Crystallite Size

SampleSintering Temperature (°C)Average Crystallite Size (nm)Crystalline PhaseReference
C80011.5γ-alumina[14]
E1000-γ-alumina + α-alumina[14]
F110049α-alumina[14]
G1200-α-alumina[14]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of γ-Alumina Nanoparticles with Solvent Control

This protocol is adapted from a method for synthesizing γ-alumina nanoparticles with a high surface area.[5]

Materials:

  • Aluminum isopropoxide (AIP)

  • 1-butanol, tert-butanol, or 2-propanol (solvent)

  • Acetic acid (hydrolysis controller)

  • Distilled water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 3g of AIP in the chosen solvent (e.g., 230.8 ml of tert-butanol) under vigorous magnetic stirring for 3 hours at room temperature until the AIP is fully dissolved. The weight ratio of AIP to solvent should be 1:60.[5]

  • Hydrolysis Solution Preparation:

    • Prepare a mixture of 0.07 ml of acetic acid and 3 ml of distilled water. The weight ratios of AIP to water and AIP to acetic acid should be 1:1 and 40:1, respectively.[5]

  • Hydrolysis and Condensation:

    • Add the hydrolysis solution dropwise to the precursor solution while maintaining magnetic stirring at 150 rpm.

    • Continue stirring for 3 hours to ensure complete hydrolysis.

  • Gelation:

    • Transfer the final solution to a glass vessel and let it stand at room temperature for 24 hours to allow for gel formation.

  • Drying:

    • Dry the resulting gel in an oven at 120°C for 6 hours.

  • Pulverization:

    • Pulverize the dried white gel and pass it through a 70-mesh sieve.

  • Calcination:

    • Place the powder in an alumina crucible and heat it to 600°C in a furnace with a ramp rate of 2°C/minute.

    • Maintain the temperature at 600°C for 6 hours to obtain γ-alumina white powder.

    • Allow the furnace to cool down slowly and gradually.

Mandatory Visualization

Sol_Gel_Workflow cluster_preparation Solution Preparation cluster_reaction Sol Formation & Gelation cluster_processing Post-Processing precursors Al & Si Precursors mixing Mixing & Stirring precursors->mixing solvent Solvent (e.g., Ethanol) solvent->mixing catalyst Catalyst (Acid/Base) catalyst->mixing hydrolysis Hydrolysis mixing->hydrolysis condensation Condensation hydrolysis->condensation gelation Gel Formation condensation->gelation aging Aging gelation->aging drying Drying aging->drying calcination Calcination drying->calcination final_product Aluminosilicate (B74896) Nanoparticles calcination->final_product

Caption: Workflow for sol-gel synthesis of aluminosilicate nanoparticles.

Agglomeration_Factors cluster_causes Primary Causes cluster_solutions Prevention Strategies agglomeration Nanoparticle Agglomeration high_surface_energy High Surface Energy high_surface_energy->agglomeration van_der_waals Van der Waals Forces van_der_waals->agglomeration capillary_forces Capillary Forces (Drying) capillary_forces->agglomeration sintering Sintering (Calcination) sintering->agglomeration ph_control pH Control ph_control->agglomeration prevents surfactants Use of Surfactants surfactants->agglomeration prevents stirring Vigorous Stirring stirring->agglomeration prevents drying_method Controlled Drying drying_method->agglomeration prevents calcination_control Optimized Calcination calcination_control->agglomeration prevents

Caption: Factors influencing nanoparticle agglomeration and prevention strategies.

References

Mitigating cracking in geopolymer composites during curing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Geopolymer Composites

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and materials development professionals mitigate cracking in geopolymer composites during the curing phase.

Frequently Asked Questions (FAQs)

Q1: Why are my geopolymer composites developing cracks during the curing process?

A1: Cracking in geopolymer composites during curing is most often a result of shrinkage. As the geopolymer matrix sets and hardens, it undergoes a volume reduction. If the stresses induced by this shrinkage exceed the tensile strength of the material at an early age, cracks will form.[1]

Q2: What are the primary types of shrinkage that cause cracking?

A2: The main types of shrinkage in geopolymer composites are:

  • Drying Shrinkage : This occurs due to the loss of water from the geopolymer pores to the environment. It is a significant cause of long-term cracking, especially in ambient curing conditions.[1] Geopolymer composites can exhibit higher drying shrinkage compared to traditional cement-based materials due to their pore structure.[1]

  • Autogenous Shrinkage : This is a macroscopic volume reduction that occurs due to the chemical reactions of geopolymerization, without any moisture loss to the environment.

  • Thermal Shrinkage : This happens as the composite cools down after the heat of the geopolymerization reaction or after a heat-curing cycle.

Q3: What are the key factors I can control to prevent or minimize cracking?

A3: Cracking can be controlled by carefully managing three main aspects of your experiment:

  • Mix Design : Optimization of the raw materials and activator solution is critical. This includes the water-to-solid ratio, the type and concentration of the alkali activator, and the chemical composition of the aluminosilicate (B74896) source (e.g., fly ash, slag).[2]

  • Curing Conditions : The temperature, humidity, and duration of the curing process significantly influence shrinkage and strength development.[2][3]

  • Use of Additives : Incorporating specific additives like fibers, chemical admixtures, or nanoparticles can effectively counteract shrinkage stresses.[4][5]

Troubleshooting Guide: Curing-Related Cracking

Issue: Significant surface cracking is observed after heat curing.

Possible CauseRecommended Solution
Rapid Moisture Loss The elevated temperature accelerates water evaporation from the surface, causing high differential shrinkage.
Excessive Curing Temperature Curing at temperatures that are too high (e.g., >90°C) or for an extended duration can sometimes lead to sample failure and cracking due to induced thermal stresses.[6][7][8]
High Alkali Concentration A very high concentration of the alkaline activator can increase the initial reaction rate and subsequent shrinkage.[2]

Issue: Cracks appear during or after ambient (room temperature) curing.

Possible CauseRecommended Solution
High Drying Shrinkage The mix is inherently prone to high shrinkage due to factors like a high water-to-binder ratio or an unoptimized activator. Excess water not consumed in the reaction evaporates, leading to significant shrinkage.[2]
Low Early-Age Tensile Strength The composite's tensile strength is not developing fast enough to resist the internal stresses from autogenous and drying shrinkage.
High Capillary Tension The pore structure of the geopolymer matrix leads to high capillary tensile stress as water evaporates.

Quantitative Data on Shrinkage Mitigation Strategies

The following table summarizes the effectiveness of various chemical additives in reducing shrinkage in geopolymer composites.

Mitigation StrategyAdditive TypeTypical Dosage (% of binder)Shrinkage Reduction Potential
Chemical Admixtures Superabsorbent Polymers (SAPs)0.3%Up to 70%[5]
Shrinkage-Reducing Admixtures (SRAs)3.0%~55%[5]
Expansive Agents (EAs)3.0%~45%[5]
Nanoparticles (NPs)3.0%~30%[5]
Precursor Modification Fly Ash + Slag + Silica Fume30% replacement of Fly AshUp to 60%[9]

Experimental Protocols

Protocol 1: Measurement of Drying Shrinkage

Objective: To quantify the length change of geopolymer mortar or concrete bars during drying. This method is adapted from ASTM C157 / C157M.

Methodology:

  • Sample Preparation: Cast fresh geopolymer composite into prism molds (e.g., 25 x 25 x 285 mm) with gauge studs embedded at each end.

  • Initial Curing: Cure the specimens according to your experimental plan (e.g., 24 hours at 75°C and 95% RH).

  • Demolding and Initial Reading: After the initial curing period, demold the specimens. Allow them to cool to a standard temperature (e.g., 23 ± 2°C). Take the initial length reading using a length comparator. This serves as the zero-point measurement.

  • Drying Phase: Immediately place the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 4% relative humidity).

  • Subsequent Readings: Take length measurements at regular intervals (e.g., 1, 3, 7, 14, 28, and 56 days).

  • Calculation: Calculate the percentage of drying shrinkage at any age as follows: Shrinkage (%) = [(Initial Reading - Subsequent Reading) / Gauge Length] x 100 Gauge Length is the effective distance between the embedded studs.

Protocol 2: Evaluating the Efficacy of Fiber Reinforcement on Crack Mitigation

Objective: To assess the ability of fibers to control cracking under restrained shrinkage conditions. This method is conceptually based on restrained ring tests (ASTM C1581 / C1581M).

Methodology:

  • Sample Preparation: Prepare two batches of geopolymer composite: a control mix and a fiber-reinforced mix (e.g., with 1.0% by volume of polypropylene (B1209903) fibers).

  • Casting: Cast the geopolymer from each batch into a circular mold around a rigid steel ring. This setup restrains the material from shrinking freely.

  • Curing: Cure both the control and fiber-reinforced ring specimens under identical conditions (e.g., ambient laboratory conditions that promote drying shrinkage).

  • Monitoring: Visually inspect the rings at regular intervals for the appearance of cracks. Record the time to first cracking for each specimen.

  • Analysis:

    • Compare the time-to-cracking for the control and fiber-reinforced specimens. A longer time-to-cracking for the fiber mix indicates improved crack resistance.

    • Once cracked, monitor the crack width over time using a crack-width microscope. Fibers are expected to keep crack widths significantly smaller compared to the plain geopolymer.

Visualizations

Troubleshooting Workflow for Curing-Related Cracks

TroubleshootingWorkflow cluster_heat Heat Curing Path cluster_ambient Ambient Curing Path start Cracking Observed in Geopolymer Composite curing_type What was the curing method? start->curing_type check_humidity Was humidity controlled (e.g., >95% RH)? curing_type->check_humidity Heat Cured check_shrinkage Is the mix prone to high drying shrinkage? curing_type->check_shrinkage Ambient Cured sol_humidity Solution: Increase humidity during curing. Seal samples or use a humidity chamber. check_humidity->sol_humidity No check_temp Was curing temperature in the 60-80°C range? check_humidity->check_temp Yes sol_temp Solution: Optimize temperature. Avoid excessive heat (>90°C) or prolonged duration. check_temp->sol_temp No check_mix_heat Review Mix Design: - Activator Concentration - Liquid/Solid Ratio check_temp->check_mix_heat Yes sol_mix_ambient Solution: Optimize mix design. - Reduce L/S ratio - Add supplementary materials (e.g., slag) check_shrinkage->sol_mix_ambient Yes check_tensile Does the composite have low early-age tensile strength? check_shrinkage->check_tensile No / Unsure sol_additives Solution: Incorporate additives. - Fibers (for tensile strength) - SRAs (to reduce capillary tension) check_tensile->sol_additives Yes

Caption: A decision tree to diagnose and resolve cracking issues based on the curing method.

Key Factors Influencing Shrinkage and Cracking

FactorsInfluence Cracking Cracking (Failure) Shrinkage Shrinkage (Volume Reduction) Shrinkage->Cracking induces stress MixDesign Mix Design MixDesign->Shrinkage LS_Ratio Liquid/Solid Ratio MixDesign->LS_Ratio Activator Activator Type & Concentration MixDesign->Activator Precursor Precursor Type (Fly Ash, Slag, etc.) MixDesign->Precursor Curing Curing Conditions Curing->Shrinkage Temperature Temperature Curing->Temperature Humidity Humidity Curing->Humidity Duration Duration Curing->Duration Additives Additives Additives->Cracking mitigates (bridging) Additives->Shrinkage mitigates Fibers Fibers Additives->Fibers SRAs SRAs / SAPs Additives->SRAs EAs Expansive Agents Additives->EAs

Caption: An influence diagram showing the relationship between key factors and cracking.

References

Best practices for scaling up aluminum calcium silicate production for lab use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for scaling up the laboratory production of aluminum calcium silicate (B1173343). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aluminum calcium silicate in a laboratory setting?

A1: The most prevalent methods for lab-scale synthesis are co-precipitation, sol-gel, and hydrothermal synthesis. Co-precipitation involves the simultaneous precipitation of silicate and aluminate salts from a solution by adjusting the pH. The sol-gel process involves the transition of a colloidal solution (sol) into a gel-like network. Hydrothermal synthesis is performed in a sealed, heated vessel where precursors react under high temperature and pressure.

Q2: How does scaling up production from a few grams to a larger batch (e.g., 100-500g) impact the synthesis process?

A2: Scaling up production can introduce challenges related to maintaining homogeneity, controlling reaction temperature, and ensuring consistent mixing. Heat distribution can become uneven in larger volumes, potentially leading to variations in particle size and phase purity. Mixing efficiency is also critical; what works for a small flask may be inadequate for a larger reactor, leading to localized concentration gradients and non-uniform product.

Q3: What are the critical parameters to control during the scale-up of this compound synthesis?

A3: The most critical parameters to control are:

  • pH: Directly influences the precipitation and gelation of silicates.

  • Precursor Concentration: Affects nucleation, particle growth, and the potential for gel formation.

  • Temperature: Impacts reaction kinetics and the final phase of the material.

  • Mixing Rate: Essential for maintaining homogeneity and ensuring uniform reaction conditions.

  • Addition Rate of Precursors: A controlled addition rate is crucial to prevent rapid, uncontrolled precipitation and agglomeration.

Q4: How can I control the particle size of the synthesized this compound?

A4: Particle size can be controlled by carefully managing several factors. A neutral pH around 7 is often optimal for producing smaller particles.[1] Higher reaction temperatures can lead to larger particles by accelerating growth rates.[1] Slower, dropwise addition of precursors with vigorous stirring promotes uniform nucleation and smaller particle sizes.[1] The choice of precursors also plays a role; for instance, using amorphous silica (B1680970) as a precursor can lead to the formation of more uniform, spherical particles.

Q5: What is the importance of the Ca/Si and Al/Si ratios in the final product?

A5: The molar ratios of calcium to silicon (Ca/Si) and aluminum to silicon (Al/Si) are crucial as they determine the final chemical composition, crystal structure, and surface chemistry of the this compound. These ratios will influence the material's properties, such as its surface area, porosity, and reactivity, which are critical for applications in drug development and other scientific research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the lab-scale production of this compound.

Problem 1: The final product has a very broad particle size distribution.
Possible Cause Suggested Solution
Incorrect pH The pH is a primary determinant of particle size. For smaller, more uniform particles, a neutral pH around 7 is often optimal. A pH that is too low or too high can lead to uncontrolled aggregation or faster growth rates. Verify your pH measurement and adjust the acid or base addition protocol accordingly.[1]
High Reaction Temperature Higher temperatures can accelerate the growth rate of nuclei relative to the nucleation rate, resulting in larger and more varied particle sizes.[1] Consider conducting the synthesis at a lower, more controlled temperature.
Inefficient Mixing Inadequate stirring can create localized areas of high reactant concentration, leading to non-uniform nucleation and growth. Ensure vigorous and consistent stirring throughout the precursor addition process. For larger batches, consider using an overhead stirrer with a properly sized impeller.[1]
Rapid Precursor Addition Adding the precursors too quickly can lead to rapid, uncontrolled precipitation. A slower, dropwise addition of the precursors to the reaction mixture provides better control over particle formation.[1]
Problem 2: A gel has formed instead of a discrete particle suspension.
Possible Cause Suggested Solution
High Precursor Concentration If the concentration of the silicate or aluminate precursors is too high, the polymerization process can become too rapid, leading to the formation of a continuous gel network instead of individual particles.[1] Try diluting the initial precursor solutions.
Inappropriate pH Range Gelation is highly dependent on pH and is often accelerated in slightly acidic or alkaline conditions.[1] Maintaining a controlled pH, often near neutral, can help prevent gel formation. The rate of silicic acid polymerization is rapid between pH 6.5 and 8.5.[2]
Insufficient Stirring Without proper agitation, the forming particles can immediately link together, resulting in a gel. Ensure continuous and vigorous stirring.
Elevated Temperature Higher temperatures can increase the rate of polymerization, promoting gel formation.[2] Conduct the reaction at a lower temperature if gelation is an issue.
Problem 3: The dried powder consists of hard agglomerates.
Possible Cause Suggested Solution
Strong Interparticle Forces Van der Waals forces and surface energy can cause fine particles to agglomerate, especially during drying.[3]
Ineffective Dispersion Simple stirring may not be sufficient to break up agglomerates once they have formed.
Drying Method Simple oven drying of a washed particle slurry will almost always result in hard aggregates due to capillary forces. To obtain a fine powder, consider freeze-drying (lyophilization) or washing with a series of solvents with decreasing polarity (e.g., water -> ethanol (B145695) -> acetone) before drying under vacuum.[1]
Use of Dispersants Adding a dispersant can help to prevent particles from sticking together by creating a protective layer on their surface.[3]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the synthesis of this compound.

Table 1: Effect of Synthesis Parameters on Particle Size

ParameterValueExpected Outcome on Particle Size
pH ~7Smaller particles[1]
< 6 or > 8.5Larger, more aggregated particles[1][2]
Temperature Low (e.g., Room Temp)Smaller particles[1]
HighLarger particles[1]
Precursor Concentration LowSmaller particles
HighLarger particles or gel formation[1]
Stirring Rate HighSmaller, more uniform particles[1]
LowLarger, less uniform particles[1]

Table 2: Common Precursors and Synthesis Conditions

Precursor TypeCalcium SourceAluminum SourceSilicon SourceTypical Method
Inorganic Salts Calcium Chloride (CaCl₂) or Calcium Nitrate (Ca(NO₃)₂)Aluminum Chloride (AlCl₃) or Aluminum Nitrate (Al(NO₃)₃)Sodium Silicate (Na₂SiO₃)Co-precipitation
Alkoxides Calcium ethoxideAluminum isopropoxideTetraethyl orthosilicate (B98303) (TEOS)Sol-Gel
Oxides/Hydroxides Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂)Aluminum Hydroxide (Al(OH)₃)Fumed Silica (SiO₂)Hydrothermal/Solid-State

Experimental Protocols

Detailed Methodology: Co-precipitation Synthesis of this compound (Scaled-up Lab Procedure)

This protocol describes a general method for synthesizing approximately 100g of this compound via co-precipitation.

Materials:

  • Calcium Chloride (CaCl₂)

  • Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

  • Sodium Silicate solution (e.g., 27% SiO₂)

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Deionized Water

Equipment:

  • 2L Jacketed Glass Reactor with overhead stirrer

  • Peristaltic pumps for controlled addition of precursors

  • pH meter

  • Heating/cooling circulator for the reactor jacket

  • Buchner funnel and filter paper for filtration

  • Drying oven or freeze-dryer

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a calcium chloride solution by dissolving the required stoichiometric amount in deionized water.

    • Prepare an aluminum chloride solution in a similar manner.

    • Prepare a dilute sodium silicate solution. Note: The exact concentrations will depend on the desired final composition.

  • Reaction Setup:

    • Charge the 2L reactor with a starting volume of deionized water and begin stirring at a moderate rate (e.g., 300 rpm).

    • Set the reactor temperature to the desired value (e.g., 25°C) using the circulator.

  • Co-precipitation:

    • Simultaneously add the calcium chloride and aluminum chloride solutions to the reactor.

    • Using peristaltic pumps, slowly add the sodium silicate solution to the reactor at a controlled rate.

    • Continuously monitor the pH of the reaction mixture. Maintain the desired pH (e.g., 7.0 ± 0.2) by adding a dilute NaOH or HCl solution as needed.

  • Aging:

    • Once all precursors have been added, allow the resulting slurry to age under continuous stirring for a set period (e.g., 2 hours) to ensure complete reaction and stabilization of the particles.

  • Washing and Filtration:

    • Turn off the stirrer and allow the precipitate to settle.

    • Decant the supernatant and wash the precipitate with deionized water. Repeat this process several times to remove soluble salts.

    • Filter the washed precipitate using a Buchner funnel.

  • Drying:

    • Dry the filter cake. For a fine powder with minimal agglomeration, freeze-drying is recommended. Alternatively, dry in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Post-processing (Optional):

    • The dried powder can be gently milled or sieved to break up any soft agglomerates.

Visualizations

Troubleshooting Workflow for Gel Formation

Gel_Formation_Troubleshooting start Problem: Gel Formation check_concentration Are precursor concentrations high? start->check_concentration reduce_concentration Action: Dilute precursor solutions check_concentration->reduce_concentration Yes check_ph Is pH in the rapid gelation range (6.5-8.5)? check_concentration->check_ph No reduce_concentration->check_ph adjust_ph Action: Adjust and maintain pH outside this range (e.g., ~7 or >9) check_ph->adjust_ph Yes check_temp Is the reaction temperature elevated? check_ph->check_temp No adjust_ph->check_temp lower_temp Action: Reduce reaction temperature check_temp->lower_temp Yes check_stirring Is stirring rate low or inefficient? check_temp->check_stirring No lower_temp->check_stirring increase_stirring Action: Increase stirring rate and ensure proper mixing check_stirring->increase_stirring Yes end_good Outcome: Successful synthesis of discrete particles check_stirring->end_good No increase_stirring->end_good

Caption: Troubleshooting decision tree for addressing gel formation.

Experimental Workflow for Co-precipitation Synthesis

Coprecipitation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing prep_ca Prepare CaCl₂ Solution react Co-precipitation in Reactor (Controlled Temp, pH, Stirring) prep_ca->react prep_al Prepare AlCl₃ Solution prep_al->react prep_si Prepare Na₂SiO₃ Solution prep_si->react age Aging react->age wash Washing & Filtration age->wash dry Drying (Freeze-drying recommended) wash->dry mill Milling/Sieving (Optional) dry->mill end_product Final Product: This compound Powder mill->end_product

Caption: Step-by-step workflow for co-precipitation synthesis.

References

Refining the experimental parameters for reproducible aluminosilicate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental synthesis of aluminosilicates. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility of their synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during aluminosilicate (B74896) synthesis in a question-and-answer format.

Q1: My synthesis resulted in an amorphous product or low crystallinity. What are the likely causes and how can I fix it?

A1: Low crystallinity or the formation of an amorphous product is a common issue in aluminosilicate synthesis. Several factors could be responsible:

  • Incorrect Gel Composition: The molar ratios of silica (B1680970), alumina (B75360), alkali, and water are critical. An improper Si/Al ratio can hinder crystal formation. For instance, a very high Si/Al ratio might require longer crystallization times or higher temperatures.

  • Inadequate Hydrothermal Conditions: Crystallization time and temperature are crucial. If the temperature is too low or the duration is too short, the crystallization process may be incomplete.[1][2] Conversely, excessively high temperatures can sometimes favor the formation of more stable but undesirable dense phases.[2]

  • Improper Aging: An aging step at a lower temperature before hydrothermal treatment can be beneficial for the formation of stable nuclei, leading to a more crystalline product. Skipping or having a suboptimal aging period can result in amorphous material.[3]

  • Presence of Impurities: Certain ions or organic molecules can inhibit crystal growth. Ensure high purity of reagents and deionized water.

Troubleshooting Steps:

  • Verify Gel Composition: Double-check the calculations for all reactants. Prepare a new gel with precise measurements.

  • Optimize Hydrothermal Conditions: Systematically vary the crystallization temperature and time. For example, you can try increasing the temperature in increments of 10°C or extending the crystallization time by 12-24 hour intervals.

  • Introduce or Optimize an Aging Step: If not already included, add an aging step at room temperature or slightly elevated temperatures (e.g., 30-60°C) for several hours to a day before the main hydrothermal synthesis.[4]

  • Use High-Purity Reagents: Ensure that the silica and alumina sources, as well as the alkali and any structure-directing agents, are of high purity.

Q2: I have obtained the desired zeolite phase, but it is contaminated with other crystalline phases (impurities). How can I improve the phase purity?

A2: The formation of impurity phases is often a result of the reaction conditions favoring the nucleation and growth of multiple competing crystalline structures.

  • Suboptimal Molar Ratios: The Si/Al ratio and alkalinity of the synthesis gel are primary determinants of the final zeolite phase.[5][6] For example, in some systems, high alkalinity can favor the formation of sodalite as an impurity.[7]

  • Incorrect Temperature: The crystallization temperature can significantly influence which zeolite phase is thermodynamically or kinetically favored.[2][8]

  • Structure-Directing Agent (SDA) Issues: If using an SDA, its concentration and type are critical for templating the desired framework. An incorrect SDA or concentration can lead to the formation of other phases.

Troubleshooting Steps:

  • Adjust Molar Ratios: Carefully modify the Si/Al ratio and the concentration of the mineralizing agent (e.g., NaOH, KOH). Creating a phase diagram by systematically varying these ratios can help identify the region of pure phase formation.[6]

  • Optimize Crystallization Temperature: Vary the synthesis temperature to find the optimal window for the desired phase. Sometimes, a lower temperature for a longer duration can improve phase purity.

  • Verify SDA Concentration: If applicable, ensure the correct molar ratio of the SDA to silica is being used.

  • Seed the Synthesis: Introducing a small number of crystals of the desired pure phase (seeds) into the synthesis gel can promote the growth of that phase over others.[9]

Q3: The crystal size of my product is not uniform, or the crystals are too large/small for my application. How can I control the crystal size?

A3: Crystal size is influenced by the relative rates of nucleation and crystal growth.

  • Nucleation vs. Growth Rate: Rapid nucleation followed by slower growth leads to smaller crystals, while slow nucleation and faster growth result in larger crystals.

  • Synthesis Temperature: Higher temperatures generally accelerate both nucleation and growth, but their relative rates can change, impacting the final crystal size.[2]

  • Alkalinity: The concentration of OH- ions can influence the rate of dissolution of the amorphous gel and the subsequent nucleation and growth rates.[10]

  • Aging Time: A longer aging time can lead to the formation of more nuclei, which can result in smaller final crystal sizes.[1]

Troubleshooting Steps:

  • Modify Synthesis Temperature: Lowering the crystallization temperature can slow down the growth rate, potentially leading to smaller crystals.[11] Conversely, a higher temperature might yield larger crystals, but this needs to be balanced against the risk of impurity formation.[2]

  • Adjust Alkalinity: Modifying the OH-/SiO2 ratio can be a powerful tool to control crystal size.[10]

  • Vary Aging Time and Temperature: Experiment with different aging times and temperatures to control the number of nuclei formed before the crystallization step.[1][4]

  • Control Reactant Addition: The rate of addition of reactants during gel preparation can influence the initial homogeneity and subsequent nucleation, thereby affecting crystal size.

Data Presentation

The following tables summarize the influence of key experimental parameters on the properties of synthesized aluminosilicates.

Table 1: Effect of Si/Al Ratio on Zeolite Properties

Si/Al RatioAcidityThermal StabilityHydrophobicityTypical Zeolite
Low (~1)High density of acid sites, but weaker strengthLowerHydrophilicZeolite A, X
Intermediate (2-15)Moderate density and strength of acid sitesModerateModerately hydrophilicZeolite Y, ZSM-5
High (>15)Low density of acid sites, but stronger strengthHighHydrophobicHigh-silica ZSM-5, Silicalite-1

Source: Adapted from multiple sources.[12][13][14]

Table 2: Influence of Hydrothermal Synthesis Parameters on Zeolite Characteristics

ParameterEffect on CrystallinityEffect on Crystal SizeEffect on Phase Purity
Temperature Increases with temperature up to an optimum, then may decrease or form other phases.[2][8]Generally increases with temperature.[2]Highly dependent on the specific zeolite; an optimal temperature window exists for pure phases.[8]
Time Increases with time until full crystallization is achieved.[9]Can increase with longer times due to Ostwald ripening.Can change over time due to phase transformations to more stable phases.[6]
**Alkalinity (OH⁻/SiO₂) **An optimal range exists; too low or too high can inhibit crystallization.[10]Can be used to tune crystal size; higher alkalinity can lead to smaller crystals in some systems.[10]A critical factor in determining the resulting zeolite phase.[6][10]
Water Content Affects the concentration of reactants and the transport of species; an optimal range exists.Can influence crystal size by affecting supersaturation.Can influence phase selection.
Aging Time Can improve crystallinity by promoting the formation of stable nuclei.[3]Can lead to smaller, more uniform crystals.[1]Can help in obtaining the desired phase by pre-organizing the precursor gel.[3]

Experimental Protocols

Detailed methodologies for common aluminosilicate synthesis techniques are provided below.

Protocol 1: Hydrothermal Synthesis of Zeolite X from Natural Diatomite

This protocol outlines the synthesis of Zeolite X using a natural, cost-effective silica source.

Materials:

  • Natural low-grade diatomite

  • Aluminum hydroxide (B78521) (Al(OH)₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Gel Preparation:

    • Disperse diatomite and Al(OH)₃ in a NaOH solution under vigorous magnetic stirring to form a homogeneous dispersion.

    • The amounts of diatomite and Al(OH)₃ should be calculated to achieve a Si/Al molar ratio of 1.13.

    • The amount of NaOH solution is determined by the desired Na₂O/SiO₂ and H₂O/Na₂O molar ratios. Optimal ratios are reported to be 1.4 and 40, respectively.[4]

  • Aging:

    • Age the resulting slurry for 30 minutes at 30°C with continuous stirring.[4]

  • Crystallization:

    • Transfer the aged mixture into a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to 110°C and maintain this temperature for 5 hours.[4]

  • Product Recovery:

    • After crystallization, cool the autoclave to room temperature.

    • Filter the solid product and wash it with deionized water until the pH of the filtrate is neutral.

    • Dry the final product in an oven at 110°C for 12 hours.[9]

Protocol 2: Solvent-Free Synthesis of Aluminosilicates

This protocol provides a general guideline for the environmentally friendly solvent-free synthesis of zeolites.

Materials:

  • Silica source (e.g., fumed silica, silica gel)

  • Alumina source (e.g., sodium aluminate, aluminum hydroxide)

  • Mineralizing agent (e.g., solid NaOH)

  • Structure-Directing Agent (SDA) (if required)

Procedure:

  • Mixing and Grinding:

    • Combine the solid raw materials (silica source, alumina source, NaOH, and SDA if used) in a mortar or a ball mill.

    • Grind the mixture mechanically for a sufficient time to ensure a homogeneous powder.

  • Crystallization:

    • Transfer the ground powder to a Teflon-lined autoclave.

    • Heat the autoclave to the desired crystallization temperature (e.g., 180°C) for a specific duration (e.g., 48 hours).

  • Product Recovery:

    • After cooling, the solid product is typically washed with deionized water to remove any unreacted reagents and soluble byproducts.

    • The product is then dried in an oven.

    • If an SDA was used, a calcination step (e.g., at 550°C) is required to remove the organic template.[9]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in aluminosilicate synthesis.

Troubleshooting_Low_Crystallinity start Problem: Low Crystallinity or Amorphous Product check_gel Verify Gel Composition (Si/Al, Alkali, H₂O ratios) start->check_gel Step 1 check_hydrothermal Optimize Hydrothermal Conditions (Temp. & Time) check_gel->check_hydrothermal If composition is correct check_aging Introduce/Optimize Aging Step check_hydrothermal->check_aging If conditions are optimized check_reagents Ensure High Purity of Reagents check_aging->check_reagents If aging is optimized solution Solution: Crystalline Product check_reagents->solution If reagents are pure

Troubleshooting workflow for low crystallinity.

Synthesis_Parameter_Influence synthesis_gel Synthesis Gel (Precursors) temp Temperature synthesis_gel->temp time Time synthesis_gel->time si_al_ratio Si/Al Ratio synthesis_gel->si_al_ratio alkalinity Alkalinity synthesis_gel->alkalinity crystallinity Crystallinity temp->crystallinity phase Phase Purity temp->phase crystal_size Crystal Size temp->crystal_size time->crystallinity time->phase si_al_ratio->phase acidity Acidity si_al_ratio->acidity alkalinity->phase alkalinity->crystal_size

Influence of key parameters on product properties.

References

Technical Support Center: X-Ray Diffraction (XRD) Analysis of Complex Aluminosilicate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peak overlap in X-Ray Diffraction (XRD) patterns of complex aluminosilicate (B74896) mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My XRD pattern shows broad, overlapping peaks. How can I identify the individual mineral phases present in my complex aluminosilicate sample?

A1: Peak overlap is a common challenge in the XRD analysis of fine-grained, multiphase materials like aluminosilicates. Here’s a step-by-step approach to deconvolve your pattern:

  • Optimize Sample Preparation: Proper sample preparation is crucial for obtaining high-quality data. Ensure your sample is finely ground to the recommended particle size of 1-5 µm to improve particle statistics and minimize preferred orientation.[1] For clay minerals, specific treatments like disaggregation, removal of cementing agents, and size fractionation to isolate the <2 μm fraction are critical.[2][3]

  • Utilize High-Quality Instrumental Parameters: Employing a smaller step size and longer count times during data collection can improve resolution and signal-to-noise ratio, which can help in distinguishing closely spaced peaks.[4]

  • Perform Peak Fitting/Deconvolution: Utilize XRD analysis software to fit individual mathematical profiles (e.g., Gaussian, Lorentzian, pseudo-Voigt) to your overlapping peaks. This will help to separate the contributions of each phase.

  • Leverage Reference Databases: Compare the positions of your deconvoluted peaks with standard reference patterns from databases like the ICDD PDF (International Centre for Diffraction Data - Powder Diffraction File) to identify the constituent phases.

  • Consider Rietveld Refinement: For complex mixtures, Rietveld refinement is a powerful full-pattern fitting method that can model the entire diffraction pattern, accounting for overlapping peaks from multiple phases.[3][5][6][7][8]

Q2: What are some common examples of overlapping peaks in aluminosilicate XRD patterns?

A2: Several common aluminosilicate minerals have characteristic peaks that are prone to overlap. The following table summarizes some of these instances. Please note that the exact 2θ values will depend on the X-ray wavelength used (e.g., Cu Kα).

Overlapping Phases Approximate 2θ Range (for Cu Kα) d-spacing (Å) Notes
Kaolinite (B1170537) & Chlorite (B76162)12.4°~7.1 ÅThe primary basal reflections of kaolinite (001) and chlorite (002) often overlap.[9]
Illite (B577164) & Muscovite (B576469) (Mica)8.8°~10 ÅThe (001) reflection of illite and the (002) of muscovite are very close.
Illite & Quartz26.6°~3.34 ÅThe illite (003) peak can overlap with the main quartz (101) peak.[10][11]
Feldspars (e.g., Albite, Orthoclase) & Quartz27-28°~3.2 ÅVarious feldspar (B12085585) and quartz peaks can overlap in this region.[12][13][14][15]
Smectite (e.g., Montmorillonite) & Vermiculite5-7°12-15 ÅThe basal (001) peaks of swelling clays (B1170129) can be broad and overlap, especially when hydrated.[11][16]
Gibbsite & Boehmite18.3°~4.85 ÅThese aluminum hydroxides, common in bauxites, can have overlapping peaks.[17]
Halloysite (B83129) & Kaolinite12.3°~7.2 ÅThe (001) reflection of halloysite can be close to that of kaolinite.[6]

Q3: I've identified the phases, but how can I accurately quantify them when their peaks are severely overlapped?

A3: Quantitative phase analysis (QPA) with overlapping peaks requires advanced methods. The Rietveld refinement method is the most robust approach for this purpose.[1][3][5]

  • Rietveld Refinement: This technique uses a least-squares approach to fit a calculated diffraction pattern to your experimental data.[13] It models the crystal structures of all identified phases simultaneously, allowing it to accurately partition the intensity of overlapping peaks and provide quantitative phase abundances.[3][6][7][8]

  • Internal Standard Method: For amorphous content or when crystal structure data for all phases is not available, the internal standard method (also known as the doping method) can be used in conjunction with Rietveld refinement.[18] A known amount of a stable, crystalline material (the standard) is added to the sample. The relative intensities of the sample phases to the standard allow for quantification.

  • Full-Pattern Fitting (Le Bail method): If crystal structure information is unavailable for some phases, a Le Bail fit can be used to extract the intensities of individual reflections, which can then be used for quantification with methods like the Reference Intensity Ratio (RIR) method.

Q4: My Rietveld refinement is not converging or giving poor results. What are some common troubleshooting steps?

A4: A successful Rietveld refinement requires a good starting model and a systematic approach. Here are some common issues and their solutions:

  • Incorrect Phase Identification: Ensure all major phases are correctly identified. Unaccounted for phases will lead to a poor fit.

  • Poor Initial Structural Models: Use accurate crystal structure information (CIF files) for your identified phases. These can be obtained from crystallographic databases.

  • Inappropriate Background Function: The background needs to be modeled correctly. Start with a simple polynomial and increase complexity only if necessary. Manually adjusting the background points can also help.[19]

  • Incorrect Peak Profile Function: The peak shape is influenced by both instrumental and sample effects. Select a suitable profile function (e.g., pseudo-Voigt) and refine the parameters that control peak shape and width.

  • Preferred Orientation: Platy minerals like clays are highly susceptible to preferred orientation. Apply a preferred orientation correction (e.g., March-Dollase model) for these phases.

  • Refinement Strategy: Refine parameters in a logical sequence. A common strategy is: 1. Scale factors, 2. Background and lattice parameters, 3. Peak profile parameters, and finally, 4. Atomic positions and site occupancies.[19]

Experimental Protocols

Protocol 1: Sample Preparation for Clay Mineral Analysis

This protocol is designed to enhance the basal reflections of clay minerals and is crucial for resolving overlapping peaks.

  • Disaggregation: Gently crush the bulk sample to break up aggregates without destroying the clay mineral structures.[2][3]

  • Removal of Cementing Agents (if necessary):

    • Carbonates: Treat with a dilute acetic acid solution.

    • Organic Matter: Treat with hydrogen peroxide.

    • Iron Oxides: Treat with a dithionite-citrate-bicarbonate solution.[2]

  • Size Fractionation: Separate the <2 μm fraction, which contains the majority of the clay minerals, using sedimentation or centrifugation based on Stokes' Law.[2]

  • Oriented Mount Preparation: Create an oriented mount on a glass slide or zero-background holder to enhance the intensity of the basal (00l) reflections. Common methods include the smear mount or filter transfer technique.[2]

  • Treatments for Clay Mineral Identification:

    • Air-Drying: To establish a baseline pattern.

    • Ethylene (B1197577) Glycol Solvation: Expose the sample to ethylene glycol vapor to expand smectite clays, which helps differentiate them from other minerals.[2]

    • Heat Treatments: Heat the sample to specific temperatures (e.g., 400°C and 550°C) to induce structural changes that aid in the identification of minerals like kaolinite and chlorite.[2]

Protocol 2: Rietveld Refinement for Quantitative Phase Analysis

This protocol outlines the general steps for performing a Rietveld refinement to quantify phases in a complex aluminosilicate mixture.

  • Data Collection: Obtain a high-quality XRD pattern with good counting statistics over a wide 2θ range.

  • Phase Identification: Identify all crystalline phases present in the sample using search-match software and a reference database.

  • Obtain Crystal Structure Models: Find the crystallographic information files (CIFs) for each identified phase from a reliable database (e.g., Crystallography Open Database - COD).

  • Initial Refinement Setup:

    • Load the experimental data and the CIF files for all phases into the refinement software (e.g., Profex, GSAS-II, HighScore Plus).[10][20][21][22]

    • Define the background using a suitable function (e.g., Chebyshev polynomial).[23]

  • Sequential Refinement: Sequentially refine the following parameters:

    • Scale Factors: Refine the scale factor for each phase.

    • Background and Specimen Displacement: Refine the background parameters and any sample displacement error.[19]

    • Lattice Parameters: Refine the unit cell parameters for each phase.

    • Peak Profile Parameters: Refine the parameters that describe the peak shape (e.g., Caglioti parameters for peak width, and parameters for peak asymmetry).

    • Preferred Orientation: If necessary, refine the preferred orientation parameter for platy minerals.

    • Atomic Parameters (Optional): For high-quality data and accurate models, you can refine atomic coordinates and site occupancy factors.

  • Assess Fit Quality: Evaluate the goodness-of-fit indicators (e.g., Rwp, GOF) and visually inspect the difference plot (observed - calculated pattern) to ensure a good fit.[19]

  • Extract Quantitative Results: The software will provide the weight percentages of each phase based on the final refined scale factors.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis cluster_2 Troubleshooting Loop Start Bulk Aluminosilicate Sample Prep Sample Preparation (Grinding, Fractionation, Treatments) Start->Prep XRD XRD Data Acquisition (High Resolution Scan) Prep->XRD PhaseID Phase Identification (Search-Match vs. Database) XRD->PhaseID PeakFit Peak Fitting / Deconvolution (Initial Assessment) PhaseID->PeakFit Rietveld Rietveld Refinement Setup (Load CIFs, Define Background) PhaseID->Rietveld PeakFit->Rietveld Inform Starting Model Refine Sequential Parameter Refinement Rietveld->Refine Evaluate Evaluate Fit Quality (Rwp, GoF, Difference Plot) Refine->Evaluate Evaluate->Refine Iterate if Poor Fit Quantify Quantitative Phase Analysis Results Evaluate->Quantify Good Fit Check Poor Fit? Evaluate->Check Check->Quantify No Action Adjust Model/Parameters (e.g., Add Phase, Correct PO) Check->Action Yes Action->Rietveld

Caption: Workflow for resolving peak overlap and quantifying phases in complex aluminosilicate mixtures.

Rietveld_Refinement_Logic Start Start Rietveld Refinement RefineScale 1. Refine Scale Factors Start->RefineScale RefineBG 2. Refine Background & Specimen Displacement RefineScale->RefineBG RefineLattice 3. Refine Lattice Parameters RefineBG->RefineLattice RefineProfile 4. Refine Peak Profile Parameters (Width, Shape, Asymmetry) RefineLattice->RefineProfile CheckPO Platy Minerals Present? RefineProfile->CheckPO RefinePO 5. Refine Preferred Orientation CheckPO->RefinePO Yes RefineAtoms 6. Refine Atomic Parameters (Coordinates, Occupancy) - Optional CheckPO->RefineAtoms No RefinePO->RefineAtoms End Final Quantitative Results RefineAtoms->End

References

Technical Support Center: Enhancing Mechanical Strength of Calcium Silicate-Alumina Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the mechanical strength of calcium silicate-alumina composites.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the fabrication and testing of your calcium silicate-alumina composites.

Issue Potential Causes Recommended Solutions
Low Mechanical Strength (Overall) 1. High Porosity2. Poor Sintering3. Inadequate Interfacial Bonding4. Unfavorable Phase Formation1. Optimize compaction pressure (uniaxial followed by cold isostatic pressing).[1][2] Adjust sintering temperature and holding time. Use finer starting powders.2. Increase sintering temperature or holding time.[1][2] Consider using sintering aids.3. Incorporate reinforcing fibers (e.g., alumina (B75360), silicon carbide) to improve load transfer.[3] Ensure proper fiber coating to promote weak bonding for fiber pull-out.4. Control the alumina content; an addition of around 15 wt% Al2O3 has been shown to improve hardness and fracture toughness by forming alumina-rich calcium aluminates.[1][2]
High Porosity 1. Insufficient Compaction Pressure2. Low Sintering Temperature or Short Duration3. Particle Agglomeration1. Increase uniaxial and/or isostatic pressing pressure.2. Increase the sintering temperature (e.g., from 1150°C to 1250°C) and/or extend the holding time (e.g., 5 hours).[1][2]3. Improve powder mixing through techniques like ball milling to break down agglomerates.[1][2]
Cracking During or After Sintering 1. Rapid Heating or Cooling Rates2. Thermal Expansion Mismatch3. High Shrinkage1. Use a slower, more controlled heating and cooling ramp during the sintering cycle.2. Ensure a homogeneous distribution of alumina and calcium silicate (B1173343) powders. The formation of alumina-rich calcium aluminates can influence the overall thermal expansion.[1][2]3. Optimize powder characteristics and compaction to achieve a higher green density, which can reduce sintering shrinkage.
Brittle Fracture Behavior 1. Strong Interfacial Bonding Between Matrix and Reinforcement2. Lack of Toughening Mechanisms1. Introduce a weak interphase coating (e.g., pyrolytic carbon or boron nitride) on reinforcing fibers to encourage fiber pull-out. 2. Incorporate reinforcing fibers or whiskers to introduce toughening mechanisms like crack bridging and fiber pull-out.
Inconsistent Mechanical Properties Across Samples 1. Inhomogeneous Mixing of Powders2. Non-uniform Compaction3. Temperature Gradients in the Furnace1. Utilize effective mixing techniques like ball milling for an extended duration to ensure a uniform distribution of alumina in the calcium silicate matrix.[1][2]2. Employ cold isostatic pressing (CIP) after uniaxial pressing for more uniform density.[1][2]3. Ensure proper furnace calibration and sample placement to minimize temperature variations.

Frequently Asked Questions (FAQs)

1. How does adding alumina improve the mechanical strength of calcium silicate composites?

Adding alumina (Al2O3) to a calcium silicate (CaSiO3) matrix can enhance its mechanical properties through several mechanisms. During sintering at elevated temperatures (e.g., 1250°C), alumina reacts with calcium silicate to form alumina-rich calcium aluminate phases.[1][2] These newly formed phases can have higher intrinsic strength and hardness compared to pure calcium silicate. An optimal addition of around 15 wt% of Al2O3 has been shown to significantly improve both hardness and fracture toughness.[1][2]

2. What is the optimal sintering temperature and time for calcium silicate-alumina composites?

The optimal sintering parameters depend on the specific composition of your composite. However, studies have shown that sintering at 1250°C for a holding time of 5 hours can yield significant improvements in mechanical properties for α-CaSiO3/Al2O3 composites, particularly with an alumina content of around 15 wt%.[1][2] Sintering at a lower temperature, such as 1150°C, may result in lower density and mechanical strength.[1][2] It is recommended to perform a series of experiments to determine the optimal sintering profile for your specific material system.

3. How can I reduce porosity in my sintered composites?

High porosity is a common defect that significantly degrades mechanical strength. To reduce porosity, consider the following:

  • Improve Powder Compaction: Use a combination of uniaxial pressing followed by cold isostatic pressing (CIP) to achieve a higher and more uniform green density before sintering.[1][2]

  • Optimize Sintering Parameters: Increasing the sintering temperature and/or holding time can promote better densification. For instance, increasing the temperature from 1150°C to 1250°C has been shown to be effective.[1][2]

  • Use Finer Powders: Smaller particle sizes can lead to more efficient packing and sintering, resulting in lower final porosity.

4. What role do reinforcing fibers play in improving mechanical strength?

Reinforcing fibers, such as alumina or silicon carbide, are incorporated into the ceramic matrix to enhance toughness and strength. They introduce several toughening mechanisms:

  • Crack Bridging: Fibers can bridge a propagating crack, holding the matrix together and requiring more energy for the crack to open further.

  • Fiber Pull-out: A weak interface between the fiber and the matrix allows the fiber to pull out of the matrix as a crack passes. This process dissipates a significant amount of energy, thereby increasing the fracture toughness of the composite.

  • Load Bearing: The fibers, which typically have a higher strength and stiffness than the matrix, carry a significant portion of the applied load.

5. Why is a weak fiber-matrix interface sometimes desirable?

In ceramic matrix composites, a very strong bond between the fiber and the matrix can lead to brittle failure. If the bond is too strong, a crack propagating through the matrix will also cut through the fiber, resulting in catastrophic failure. A weaker interface allows the crack to be deflected along the fiber-matrix interface, leading to fiber pull-out. This mechanism absorbs a substantial amount of energy and is a key factor in the enhanced toughness of fiber-reinforced ceramic composites.

Data Presentation

Table 1: Effect of Alumina Content and Sintering Temperature on Mechanical Properties of α-CaSiO3/Al2O3 Composites

Al2O3 Content (wt%)Sintering Temperature (°C)Hardness (GPa)Fracture Toughness (MPa·m¹/²)
01150~3.5~1.2
151150~4.5~1.8
01250~4.0~1.5
15 1250 ~6.0 ~2.5
Data synthesized from trends reported in literature.[1][2] Actual values may vary based on specific experimental conditions.

Experimental Protocols

1. Protocol for Fabrication of Calcium Silicate-Alumina Composites via Powder Metallurgy

This protocol outlines the key steps for preparing calcium silicate-alumina composites.

  • Materials:

    • Calcium oxide (CaO) powder

    • Silicon dioxide (SiO2) powder (amorphous)

    • Alumina (Al2O3) powder

  • Procedure:

    • Synthesis of α-Calcium Silicate (α-CaSiO3):

      • Mix stoichiometric amounts of CaO and SiO2 powders.

      • Perform mechanochemical synthesis using a high-energy ball mill.

      • Calcination of the mixture at 1000°C in a furnace to form α-CaSiO3.

    • Composite Powder Preparation:

      • Mix the synthesized α-CaSiO3 powder with the desired weight percentage of Al2O3 powder (e.g., 5, 10, 15 wt%).

      • Ball mill the powder mixture to ensure homogeneity.

    • Compaction:

      • Uniaxially press the powder mixture in a steel die at a specified pressure.

      • Subject the uniaxially pressed pellet to cold isostatic pressing (CIP) to achieve greater uniformity and density.[1][2]

    • Sintering:

      • Place the green compact in a resistive element furnace.

      • Heat the sample to the desired sintering temperature (e.g., 1150°C or 1250°C) with a controlled heating rate.

      • Hold at the peak temperature for a specified duration (e.g., 5 hours).[1][2]

      • Cool the furnace down to room temperature at a controlled rate.

  • Characterization:

    • Evaluate the mechanical properties of the sintered composites, including hardness and fracture toughness, using standard indentation techniques.

Visualizations

Experimental_Workflow cluster_synthesis α-CaSiO3 Synthesis cluster_composite_prep Composite Preparation cluster_fabrication Fabrication Raw_Materials Raw Materials (CaO, SiO2) Ball_Milling_1 High-Energy Ball Milling Raw_Materials->Ball_Milling_1 Calcination Calcination (1000°C) Ball_Milling_1->Calcination aCS_Powder α-CaSiO3 Powder Calcination->aCS_Powder Mixing Ball Milling aCS_Powder->Mixing Al2O3_Powder Al2O3 Powder Al2O3_Powder->Mixing Composite_Powder Composite Powder Mixing->Composite_Powder Uniaxial_Pressing Uniaxial Pressing Composite_Powder->Uniaxial_Pressing CIP Cold Isostatic Pressing (CIP) Uniaxial_Pressing->CIP Sintering Sintering (1150°C or 1250°C) CIP->Sintering Final_Composite Final Composite Sintering->Final_Composite

Caption: Experimental workflow for fabricating calcium silicate-alumina composites.

Troubleshooting_Low_Strength Start Low Mechanical Strength Observed Porosity High Porosity? Start->Porosity Sintering Inadequate Sintering? Porosity->Sintering No Optimize_Compaction Optimize Compaction (Uniaxial + CIP) Porosity->Optimize_Compaction Yes Bonding Poor Interfacial Bonding? Sintering->Bonding No Increase_Sintering Increase Sintering Temp/Time Sintering->Increase_Sintering Yes Add_Fibers Incorporate Reinforcing Fibers Bonding->Add_Fibers Yes

Caption: Troubleshooting decision tree for low mechanical strength in composites.

References

Strategies to control the crystallinity of hydrothermally synthesized aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystallinity of hydrothermally synthesized aluminosilicates.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrothermal synthesis of aluminosilicates and provides step-by-step solutions to improve crystallinity.

Issue 1: Low or No Crystallinity in the Final Product

  • Possible Cause: Suboptimal reaction temperature or time.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your hydrothermal reactor is accurately calibrated and reaches the target temperature. Higher temperatures generally accelerate crystallization kinetics.[1][2][3] For instance, increasing the temperature from 120°C to 150°C can significantly improve the crystallinity of zeolites.

    • Optimize Reaction Time: Crystallization is a time-dependent process. Insufficient time will result in an amorphous or poorly crystalline product. Conversely, excessively long reaction times can lead to the formation of more stable, but potentially undesired, crystalline phases.[3] Monitor the crystallization progress by analyzing samples at different time points.

    • Check for Phase Transformation: Metastable crystalline phases can dissolve and recrystallize into more stable phases over time.[3] Characterize the product at intermediate stages to understand the crystallization pathway.

Issue 2: Formation of Undesired Crystalline Phases

  • Possible Cause: Incorrect pH of the synthesis gel or inappropriate choice of structure-directing agent.

  • Troubleshooting Steps:

    • Control pH: The pH of the initial gel is a critical parameter that influences the speciation of silicate (B1173343) and aluminate precursors and, consequently, the final crystalline phase.[4][5] For example, the synthesis of pure beidellite (B77351) is achieved at a specific pH of 12, while saponite (B12675438) can be formed over a wider pH range (5.5 to 14).[4][5]

    • Select Appropriate Structure-Directing Agent (SDA): Organic structure-directing agents (OSDAs) and even inorganic cations play a crucial role in templating the formation of specific aluminosilicate (B74896) frameworks.[6][7][8][9] The choice of SDA can direct the synthesis towards a particular zeolite topology.[8] In the absence of an OSDA, the use of specific alkali metal cations like potassium or cesium in conjunction with sodium can be critical for crystallizing certain structures like the CHA zeolite.[9][10]

    • Utilize Seed Crystals: Introducing seed crystals of the desired phase can effectively direct the crystallization from an amorphous gel, even in the absence of organic templates.[6][9][10] This seed-assisted approach can also shorten the crystallization time.[6][10]

Issue 3: Broad and Poorly Defined Peaks in X-ray Diffraction (XRD) Pattern

  • Possible Cause: Small crystallite size or high defect density.

  • Troubleshooting Steps:

    • Adjust Synthesis Conditions for Crystal Growth: Slower crystallization rates, often achieved at lower supersaturation or by modifying the temperature profile, can promote the growth of larger, more well-defined crystals.

    • Annealing/Post-Synthesis Treatment: In some cases, a post-synthesis hydrothermal treatment or calcination can help to heal defects and improve the long-range order of the crystalline structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling crystallinity?

A1: Temperature significantly influences the kinetics of nucleation and crystal growth.[3] Higher temperatures provide more energy to the system, accelerating the dissolution of the amorphous aluminosilicate gel and the subsequent formation and growth of crystalline nuclei.[2][3] However, excessively high temperatures can lead to the rapid formation of less-ordered materials or undesired stable phases.[3] For example, in the synthesis of zeolite NaX from kaolin (B608303), the optimal temperature was found to be 100°C, while at 130°C, a different phase (sodalite) was formed.[3]

Q2: How does the pH of the synthesis mixture affect the final product?

A2: The pH of the synthesis medium dictates the chemical form and coordination of silicon and aluminum species in the precursor gel.[4][5] At high pH (>13), both silicon and aluminum tend to exist as tetrahedral species (H₂SiO₄⁻ and Al(OH)₄⁻), while at lower pH, aluminum can also exist in octahedral coordination.[4] This speciation directly impacts how these building blocks assemble into the final crystalline framework, thus determining the resulting aluminosilicate phase.[4][5]

Q3: What are Structure-Directing Agents (SDAs) and why are they important?

A3: Structure-directing agents are molecules or ions that guide the formation of a specific crystalline structure. They can be organic molecules (OSDAs), which are often occluded within the pores of the final product, or inorganic ions like alkali metals.[6][7][8] OSDAs are crucial for the synthesis of many zeolites, acting as templates around which the aluminosilicate framework assembles.[7] Inorganic cations can also direct the structure, and the choice of cation can influence the Si/Al ratio and the topology of the resulting zeolite.[11][12]

Q4: Can I synthesize crystalline aluminosilicates without using expensive organic structure-directing agents?

A4: Yes, OSDA-free synthesis is possible and highly desirable for creating more economical and environmentally friendly processes.[6][10] One common strategy is the seed-assisted method, where small crystals of the target zeolite are added to the synthesis gel to initiate and guide crystallization.[6][9][10] The judicious use of mixed alkali cations, such as a combination of sodium with potassium or cesium, can also be crucial for the successful OSDA-free synthesis of certain zeolites.[9][10]

Data Presentation

Table 1: Influence of Hydrothermal Synthesis Parameters on Crystallinity

ParameterGeneral Effect on CrystallinityOptimal Range/Condition ExamplesPotential Issues with Non-Optimal Conditions
Temperature Increases reaction rate and can improve crystallinity up to a certain point.[2][3]100°C for Zeolite NaX from kaolin.[3] 150°C - 200°C for boehmite.[1][2]Too low: Amorphous product. Too high: Formation of undesired stable phases.[3]
Time Longer times generally lead to higher crystallinity, but can also cause phase transformations.8 hours for Zeolite NaX at 100°C.[3] 2.5 to 9 days for smectites depending on the phase.[4][5]Too short: Incomplete crystallization. Too long: Transformation to more stable, but undesired phases.[3]
pH Determines the speciation of Al and Si precursors, influencing the final crystalline phase.[4][5]pH 12 for pure beidellite.[4][5] pH 5.5 - 14 for saponite.[4][5]Incorrect pH can lead to the formation of mixed phases or amorphous material.
Structure-Directing Agent (SDA) Templates the formation of specific microporous structures.[6][7][8]Alkali metals (Na⁺, K⁺, Cs⁺) for OSDA-free synthesis.[6][9]Absence or incorrect choice of SDA can result in a different or no crystalline phase.
Seed Crystals Promotes the crystallization of a specific phase and can reduce crystallization time.[6][9][10]2 wt% of seed crystals can initiate CHA zeolite formation.[10]Absence of seeds in some OSDA-free systems may lead to the formation of other phases.[10]

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of a Zeolite (Example: Zeolite NaX from Kaolin)

This protocol is a generalized example based on literature procedures.[3] Researchers should consult specific literature for precise molar ratios and conditions for their target aluminosilicate.

  • Pre-treatment of Kaolin:

    • Treat raw kaolin with a sodium hexametaphosphate solution to remove impurities.

    • Wash with deionized water until a neutral pH is achieved.

    • Dry the treated kaolin at 100°C.

    • Calcine the dried kaolin at 800°C to form metakaolin.

  • Preparation of the Synthesis Gel:

    • Mix the metakaolin with a sodium hydroxide (B78521) solution.

    • Add a sodium silicate solution to the mixture under vigorous stirring to achieve the desired molar composition.

  • Aging:

    • Age the resulting gel at room temperature for a specified period (e.g., 15 hours) under static conditions.

  • Hydrothermal Crystallization:

    • Transfer the aged gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to the desired crystallization temperature (e.g., 100°C) for the specified duration (e.g., 8 hours).

  • Product Recovery and Purification:

    • Cool the autoclave to room temperature.

    • Wash the solid product with deionized water until the pH of the filtrate is neutral.

    • Dry the final product at 100°C.

  • Characterization:

    • Analyze the dried product using X-ray Diffraction (XRD) to determine the crystalline phase and assess crystallinity.

    • Use Scanning Electron Microscopy (SEM) to observe the crystal morphology and size.

Mandatory Visualization

Hydrothermal_Synthesis_Workflow cluster_preparation Gel Preparation cluster_synthesis Hydrothermal Treatment cluster_analysis Product Analysis cluster_parameters Control Parameters Precursors Aluminosilicate Precursors (e.g., Metakaolin, Sodium Silicate) Mixing Mixing with NaOH Solution Precursors->Mixing Aging Aging Mixing->Aging Hydrothermal Hydrothermal Crystallization (Autoclave) Aging->Hydrothermal Recovery Washing & Drying Hydrothermal->Recovery Characterization Characterization (XRD, SEM) Recovery->Characterization Temperature Temperature Temperature->Hydrothermal Time Time Time->Hydrothermal pH pH pH->Mixing SDA SDA / Seeds SDA->Mixing

Caption: Workflow for hydrothermal synthesis of aluminosilicates.

Crystallinity_Troubleshooting cluster_temp_time Temperature & Time Optimization cluster_composition Gel Composition Control cluster_outcome Expected Outcome Start Low/No Crystallinity Check_Temp Verify/Optimize Temperature Start->Check_Temp Check_Time Verify/Optimize Time Start->Check_Time Check_pH Adjust pH Start->Check_pH Check_SDA Select Appropriate SDA/Seeds Start->Check_SDA Improved_Crystallinity Improved Crystallinity Check_Temp->Improved_Crystallinity Check_Time->Improved_Crystallinity Check_pH->Improved_Crystallinity Check_SDA->Improved_Crystallinity

Caption: Troubleshooting logic for low crystallinity.

References

Technical Support Center: Characterization of Amorphous Aluminosilicate Phases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amorphous aluminosilicate (B74896) (AAS) phases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental characterization.

Section 1: X-ray Diffraction (XRD)

XRD is a fundamental technique for phase identification, but the lack of long-range order in amorphous materials presents unique challenges.

Frequently Asked Questions (FAQs)

Q1: My XRD pattern shows only a broad, diffuse hump and no sharp peaks. What does this mean?

A: A broad hump, typically observed between 20° and 40° 2θ (for Cu Kα radiation), is the characteristic signature of an X-ray amorphous material. The absence of sharp, well-defined peaks indicates a lack of long-range crystallographic order in your sample. This diffuse scattering results from the short-range order of atoms within the glassy aluminosilicate network.

Q2: How can I quantify the amorphous content in a sample that also contains crystalline phases (e.g., quartz, mullite)?

A: Quantifying amorphous phases with XRD is challenging because they don't produce distinct peaks for traditional analysis. The most common and reliable method is the Internal Standard Method . This involves adding a known amount of a stable, highly crystalline material (the internal standard) to your sample.

The Rietveld refinement method can then be used to determine the weight fractions of the crystalline phases relative to the known amount of the internal standard. The amorphous content is calculated as the difference between the total sample mass and the quantified crystalline mass.

Troubleshooting Guide: XRD Quantification

Issue: Inaccurate amorphous content determined by the internal standard method.

Potential CauseRecommended Solution
Poor Mixing Ensure homogeneous mixing of the internal standard with the sample. Use a mortar and pestle or a mechanical mixer. Inconsistent mixing is a primary source of error.
Inappropriate Standard The standard must be 100% crystalline, chemically inert with the sample, and have strong diffraction peaks that do not overlap with sample peaks.
Particle Size Mismatch Significant differences in particle size between the sample and the standard can lead to microabsorption effects and preferred orientation, skewing intensity data. Mill both components to a similar fine particle size (<10 µm).
Incorrect Standard Percentage The amount of added standard is critical. Typically, 10-20 wt% is used. Too little standard results in weak peaks and poor statistics; too much dilutes the sample signal.

Experimental Protocol: Amorphous Quantification by Internal Standard XRD

  • Select an Internal Standard: Choose a suitable standard not present in your sample (e.g., ZnO, Si, Al₂O₃, or Corundum).

  • Sample Preparation:

    • Accurately weigh the amorphous aluminosilicate sample and the internal standard. A common ratio is 90% sample to 10% standard by weight.

    • Combine the two materials and mix thoroughly to ensure homogeneity. Grinding in an agate mortar is recommended.

  • Data Acquisition:

    • Load the mixture into the sample holder, taking care to minimize preferred orientation.

    • Collect the XRD pattern over a wide 2θ range to capture all relevant peaks from the crystalline phases and the standard.

  • Data Analysis (Rietveld Refinement):

    • Use software like Profex or GSAS-II.

    • Input the crystal structure files for all known crystalline phases and the internal standard.

    • Perform a Rietveld refinement to fit the calculated pattern to the experimental data.

    • Fix the weight percentage of the internal standard to its known value (e.g., 10%).

    • The software will calculate the absolute weight percentages of the other crystalline phases.

    • The amorphous content is calculated as: Amorphous % = 100% - (Sum of all crystalline phase %)

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result A Weigh Sample and Internal Standard (e.g., 10% ZnO) B Homogenize Mixture (Grind to <10 µm) A->B Critical Step C Collect XRD Pattern (e.g., 5-80° 2θ) B->C D Perform Rietveld Refinement C->D E Fix Internal Standard wt% to Known Value D->E F Refine Crystalline Phase Weight Percentages (W_cryst) E->F G Calculate Amorphous Content: 100% - Σ(W_cryst) F->G H Final Quantified Phase Composition G->H

Workflow for quantifying amorphous content using the internal standard XRD method.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful tool for probing the local atomic environments in amorphous materials, providing details on atomic coordination and connectivity that XRD cannot.

Frequently Asked questions (FAQs)

Q1: My ²⁷Al MAS NMR spectrum shows very broad, overlapping signals. How can I determine the fractions of four- (Al(IV)), five- (Al(V)), and six-coordinate (Al(VI)) aluminum?

A: This is a classic challenge in aluminosilicate characterization. The broad lines are due to the disordered nature of the material and the quadrupolar nature of the ²⁷Al nucleus.

  • High Magnetic Fields: The most effective way to improve resolution is to use the highest magnetic field strength available. Higher fields reduce the second-order quadrupolar broadening, resulting in sharper and better-resolved peaks.

  • Deconvolution: The overlapping peaks can be quantitatively analyzed by fitting them with appropriate lineshapes (typically a mix of Gaussian and Lorentzian). The relative area of each fitted peak corresponds to the population of that Al species.

  • Advanced Techniques: Techniques like Multiple-Quantum Magic Angle Spinning (MQMAS) can provide higher-resolution 2D spectra, which helps to separate the different Al environments.

Q2: How do I interpret my ²⁹Si MAS NMR spectrum? The chemical shifts seem to vary widely.

A: The chemical shift of ²⁹Si is highly sensitive to its local environment, specifically the number of bridging oxygens (BO) connecting it to other tetrahedral atoms (Si or Al). This is described by Qⁿ(mAl) notation, where 'n' is the number of bridging oxygens (0 to 4) and 'm' is the number of Al atoms in the second coordination sphere (connected via an oxygen bridge).

Generally, for Q⁴ species, the signal shifts to a less negative (downfield) value as more Al atoms are substituted for Si in the next-nearest neighbor positions. For example, a Q⁴(0Al) peak (Si surrounded by 4 Si atoms) in pure silica (B1680970) glass is around -110 ppm, while a Q⁴(4Al) peak in an aluminosilicate can be around -85 ppm. Deconvoluting these broad, overlapping peaks is necessary to quantify the different silicon environments.

Troubleshooting Guide: Solid-State NMR

Issue: Low signal-to-noise ratio or poor resolution in spectra.

Potential CauseRecommended Solution
Insufficient Signal Averaging Amorphous materials often require a large number of scans to achieve a good signal-to-noise ratio. Increase the number of transients.
Incorrect Magic Angle Setting An improperly set magic angle (54.74°) will lead to significant peak broadening. Calibrate the angle carefully using a standard like KBr.
Paramagnetic Impurities The presence of paramagnetic ions (e.g., Fe³⁺) can cause rapid nuclear relaxation and extreme line broadening, sometimes making signals undetectable. If possible, remove iron impurities before analysis.
Inadequate Hydration/Drying Water content can affect the structure and dynamics. Ensure your sample handling is consistent. Dry samples under vacuum or in an oven if required, but be aware this can alter the structure.

Data Summary: Typical ssNMR Chemical Shift Ranges

NucleusSpeciesCoordination / ConnectivityTypical Chemical Shift (ppm)
²⁷Al Al(IV)Tetrahedral (framework)+50 to +80
Al(V)Five-coordinate+20 to +40
Al(VI)Octahedral (extra-framework)-10 to +15
²⁹Si Q⁴(0Al)Si(OSi)₄-100 to -115
Q⁴(1Al)Si(OSi)₃(OAl)-95 to -105
Q⁴(2Al)Si(OSi)₂(OAl)₂-90 to -100
Q⁴(3Al)Si(OSi)(OAl)₃-85 to -95
Q⁴(4Al)Si(OAl)₄-80 to -90

Note: These ranges are approximate and can vary based on the specific composition and structure of the material.

NMR_Logic cluster_comp Composition cluster_structure Local Structure cluster_spectra Resulting NMR Spectra Comp Si/Al Ratio Al_Coord Al Coordination (Al(IV), Al(V), Al(VI)) Comp->Al_Coord Influences Si_Connect Si Connectivity (Qn(mAl) species) Comp->Si_Connect Dictates Al_Coord->Si_Connect Affects 'm' in Qn(mAl) Al_Spec ²⁷Al Spectrum (Peak positions ~5-70 ppm) Al_Coord->Al_Spec Determines Si_Spec ²⁹Si Spectrum (Peak positions ~ -80 to -115 ppm) Si_Connect->Si_Spec Determines

Technical Support Center: Enhancing the Bioactivity of Calcium Silicate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bioactivity of calcium silicate-based materials for medical applications.

Troubleshooting Guides & FAQs

This section is designed to address specific issues that may arise during key in vitro bioactivity assays.

In Vitro Apatite Formation in Simulated Body Fluid (SBF)

The ability of a biomaterial to form a hydroxyapatite (B223615) layer on its surface in SBF is a primary indicator of its in vitro bioactivity.

Frequently Asked Questions (FAQs):

  • Q1: Why is my SBF solution precipitating before or during the experiment?

    • A1: SBF is a supersaturated solution, and spontaneous precipitation of calcium phosphate (B84403) can occur.[1] This can be triggered by improper preparation, local fluctuations in ion concentration, or the use of glass containers which can induce nucleation.[2] It is crucial to follow a validated preparation protocol, such as the one outlined in ISO 23317, and to use plastic containers.[2]

  • Q2: No apatite layer is forming on my calcium silicate (B1173343) material. What could be the reason?

    • A2: Several factors could be at play. The induction period for apatite nucleation on silica-based materials can be several days.[2] Ensure your immersion period is sufficient. Additionally, the composition of your calcium silicate material is critical; for instance, silica (B1680970) content above a certain threshold in some glass-ceramics can inhibit apatite formation.[3] Finally, ensure the SBF was prepared correctly and the pH is within the physiological range (7.40).[2]

  • Q3: The layer formed on my material doesn't look like typical apatite. How can I be sure of its composition?

    • A3: Visual inspection is not sufficient. Characterization using techniques like X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) is necessary to confirm the crystalline phase and chemical bonds characteristic of hydroxyapatite.[4] Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can provide morphological and elemental composition information.[4]

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
SBF solution appears cloudy or has precipitates before use. Improper preparation sequence of reagents.Prepare fresh SBF strictly following the ISO 23317 protocol, ensuring reagents are added in the correct order.[2]
Contamination of glassware or containers.Use clean, scratch-free plastic containers instead of glass to avoid inducing nucleation.[2]
Incorrect pH.Adjust the pH of the SBF to 7.40 at 36.5°C using appropriate buffers as specified in the protocol.[2]
No apatite formation on the material surface after the expected immersion time. Insufficient immersion time.Extend the immersion period. Some materials may require longer than 7 days to show significant apatite formation.[2]
Low bioactivity of the material.Consider modifying the material's composition, for example, by doping with bioactive ions like strontium or zinc.
Incorrect SBF to surface area ratio.Ensure an adequate volume of SBF is used relative to the surface area of your material to avoid depletion of ions.
Inconsistent results between batches. Variability in SBF preparation.Standardize the SBF preparation protocol and ensure consistency in all steps.
Differences in material surface preparation.Ensure a consistent and reproducible surface finish for all samples before immersion.
Cell Viability and Proliferation Assays (e.g., MTT, XTT)

These colorimetric assays are used to assess the cytotoxicity of materials by measuring the metabolic activity of cells cultured with material extracts.

Frequently Asked questions (FAQs):

  • Q1: My MTT/XTT assay results are inconsistent with other cytotoxicity tests like LDH assay.

    • A1: MTT and XTT assays measure metabolic activity, which may not always directly correlate with cell death.[5] Some compounds can interfere with mitochondrial function without causing immediate cell lysis.[5] Additionally, nanoparticles or ions released from the biomaterial can interact with the tetrazolium salts, leading to inaccurate readings.[6] It is advisable to use multiple assays that measure different cellular parameters to get a comprehensive understanding of cytotoxicity.

  • Q2: I am observing a decrease in mitochondrial function with MTT, but no increase in cell death with XTT. Why?

    • A2: This discrepancy can arise because MTT reduction primarily depends on NADH, while XTT reduction can also involve NADPH.[5] A substance that selectively affects the NADH pathway could lead to such results.[5]

  • Q3: Can the material extract itself interfere with the assay?

    • A3: Yes, the pH of the extract can affect cell viability. Calcium silicate materials can significantly increase the pH of the culture medium due to the release of calcium hydroxide.[7] It is important to either buffer the medium or adjust the pH of the extracts before adding them to the cells. Also, high concentrations of certain ions released from the material can be cytotoxic.[8]

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
High background absorbance. Phenol (B47542) red in the culture medium.Use a culture medium without phenol red for the assay.
Interaction of material extract with MTT/XTT reagent.Run a control with the material extract in cell-free medium to check for any direct reaction.
Inconsistent readings between replicate wells. Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay).Ensure complete dissolution by thorough mixing and allowing sufficient time for the solvent to act.[9]
Unexpectedly low or high cell viability. pH of the material extract is too high or too low.Measure and adjust the pH of the material extract to the physiological range (7.2-7.4) before adding to the cells.[7]
Cytotoxic or stimulatory ions released from the material.Perform a dose-response experiment with different extract concentrations to determine the optimal concentration.
Interference of released ions/particles with the assay reagents.Compare results with a different viability assay that has a different detection principle (e.g., trypan blue exclusion).[6]
Osteogenic Differentiation Assays (Alkaline Phosphatase Activity & Alizarin Red S Staining)

Alkaline phosphatase (ALP) is an early marker of osteogenic differentiation, while Alizarin Red S (ARS) staining visualizes the mineralization of the extracellular matrix, a hallmark of later-stage osteogenesis.

Frequently Asked Questions (FAQs):

  • Q1: My ALP activity results are highly variable. What could be the cause?

    • A1: ALP activity is transient and peaks at a specific time point during osteogenic differentiation, which can vary depending on the cell type and culture conditions.[10] It is recommended to perform a time-course experiment to identify the optimal time point for ALP measurement. Also, ensure that the cell lysates are prepared correctly to release the enzyme.[10]

  • Q2: The Alizarin Red S staining is weak or absent, even though ALP activity was high.

    • A2: Mineralization is a later event in osteogenesis than the peak of ALP activity. You may need to culture the cells for a longer period (e.g., 14-21 days) in osteogenic medium after observing high ALP activity.[11] Also, ensure the pH of the Alizarin Red S staining solution is correct (pH 4.1-4.3) for optimal staining.[12][13]

  • Q3: How can I quantify the Alizarin Red S staining?

    • A3: After staining, the dye can be extracted from the stained nodules using a solution like 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[12][14] The absorbance of the extracted dye can then be measured using a spectrophotometer to provide a quantitative measure of mineralization.[12][14]

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low or no ALP activity detected. Assay performed at a suboptimal time point.Conduct a time-course experiment to determine the peak of ALP activity for your specific cell type and material.
Inefficient cell lysis.Ensure complete cell lysis to release the ALP enzyme. Freeze-thaw cycles or the use of detergents like Triton X-100 can be effective.[10]
Presence of inhibitors in the material extract.Test for inhibitors by running a control with a known amount of purified ALP enzyme mixed with your material extract.
High background in Alizarin Red S staining. Non-specific binding of the dye.Ensure thorough washing after staining to remove unbound dye. The final wash solution should be colorless.[11]
Incorrect pH of the staining solution.Prepare the Alizarin Red S solution with a pH between 4.1 and 4.3.[12][13]
Detachment of mineralized nodules during staining. Harsh washing steps.Handle the plates gently during washing and reagent addition to avoid dislodging the fragile mineralized matrix.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of doping calcium silicate-based materials with strontium (Sr) and zinc (Zn) on osteogenic markers.

Table 1: Effect of Strontium (Sr)-Doping on Alkaline Phosphatase (ALP) Activity

MaterialCell TypeTime PointALP Activity (Normalized to Control)Reference
Calcium Silicate (CS)Human Fetal Osteoblasts7 days~1.2-fold increase[15]
Sr-doped CSHuman Fetal Osteoblasts7 days~1.8-fold increase[15]
β-TCPMesenchymal Stem Cells14 daysControl[4]
Sr-doped β-TCPMesenchymal Stem Cells14 daysSignificant increase[4]

Table 2: Effect of Zinc (Zn)-Doping on Osteogenic Gene Expression

MaterialCell TypeGeneTime PointFold Change in Expression (vs. Control)Reference
CaSiO₃ CoatingBone Marrow PericytesRunx214 days~1.5[16]
Zn-Ca 0.3 CoatingBone Marrow PericytesRunx214 days~3.0[16]
CaSiO₃ CoatingBone Marrow PericytesOCN21 days~2.0[16]
Zn-Ca 0.3 CoatingBone Marrow PericytesOCN21 days~4.5[16]
β-TCPHuman Fetal OsteoblastsRunx23 daysControl[17][18]
ZnO-doped β-TCPHuman Fetal OsteoblastsRunx23 daysSignificant increase[17][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Apatite Formation Assay (based on ISO 23317)
  • SBF Preparation: Prepare Simulated Body Fluid (SBF) according to the ISO 23317 standard, ensuring the use of high-purity reagents and plastic containers to avoid contamination and premature precipitation.[2] The pH should be adjusted to 7.40 at 36.5°C.[2]

  • Sample Preparation: Prepare sterile samples of the calcium silicate-based material with a defined surface area and finish.

  • Immersion: Place the samples in a sealed plastic container with a sufficient volume of SBF to ensure the surface area to volume ratio does not lead to significant changes in ion concentration. The standard recommends a ratio that can be calculated based on the material's expected reactivity.

  • Incubation: Incubate the container at 36.5°C for various time points (e.g., 1, 3, 7, 14, and 21 days).

  • Sample Retrieval and Washing: At each time point, gently remove the samples from the SBF, rinse them carefully with deionized water to remove soluble salts, and dry them at room temperature.

  • Characterization: Analyze the surface of the samples using SEM for morphology, EDS for elemental composition, and XRD and FTIR to confirm the formation of a crystalline apatite layer.

Protocol 2: MTT Cell Viability Assay
  • Material Extract Preparation: Prepare extracts by incubating the sterile calcium silicate-based material in a serum-free cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C.

  • Cell Seeding: Seed cells (e.g., osteoblasts or mesenchymal stem cells) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and replace it with the prepared material extracts (or dilutions thereof). Include a positive control (e.g., cytotoxic agent) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][19]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[9][19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19] The intensity of the color is proportional to the number of viable cells.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture and Lysis: Culture cells on the test materials or with material extracts for a predetermined period in an osteogenic medium. At the desired time point, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to release the intracellular ALP.

  • Substrate Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate in a 96-well plate.[10][20] ALP will catalyze the hydrolysis of pNPP to p-nitrophenol, which is yellow.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

  • Quantification: Quantify the ALP activity by comparing the absorbance values to a standard curve generated with known concentrations of p-nitrophenol. Normalize the results to the total protein content of the cell lysate.

Protocol 4: Alizarin Red S (ARS) Staining for Mineralization
  • Cell Culture: Culture cells on the test materials or with material extracts in an osteogenic medium for an extended period (e.g., 14-28 days) to allow for matrix mineralization.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.[12][14]

  • Washing: Gently wash the fixed cells with deionized water to remove the fixative.

  • Staining: Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[11][12]

  • Washing: Carefully wash the cells multiple times with deionized water until the wash solution is clear to remove non-specific staining.[11]

  • Visualization: Visualize the red-orange mineralized nodules under a bright-field microscope.

  • Quantification (Optional): To quantify, add 10% cetylpyridinium chloride to each well to destain the nodules and measure the absorbance of the extracted stain at 562 nm.[14]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involved in the osteogenic and angiogenic response to bioactive calcium silicate materials.

OsteogenesisSignaling cluster_material Calcium Silicate Material cluster_cell Osteoprogenitor Cell Ca2_Si_ions Ca2+, Si4+ ions MAPK_Pathway MAPK Pathway (ERK1/2) Ca2_Si_ions->MAPK_Pathway Wnt_Pathway Wnt/β-catenin Pathway Ca2_Si_ions->Wnt_Pathway Runx2 Runx2 MAPK_Pathway->Runx2 Wnt_Pathway->Runx2 Osteogenic_Genes Osteogenic Genes (ALP, OCN, Col1a1) Runx2->Osteogenic_Genes Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation

Caption: Osteogenesis signaling pathways activated by calcium and silicate ions.

AngiogenesisSignaling cluster_material Bioactive Material cluster_cell Endothelial Cell Bioactive_Ions Bioactive Ions (e.g., Si4+, Sr2+) HIF1a HIF-1α stabilization Bioactive_Ions->HIF1a VEGF VEGF Secretion HIF1a->VEGF VEGF_Receptor VEGF Receptor PI3K_Akt PI3K/Akt Pathway VEGF_Receptor->PI3K_Akt VEGF->VEGF_Receptor Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_Akt->Angiogenesis

Caption: Angiogenesis signaling pathway stimulated by bioactive ions.

Experimental Workflows

BioactivityWorkflow cluster_in_vitro In Vitro Bioactivity Assessment Material_Prep Material Preparation (Sterilization, Shaping) SBF_Test SBF Immersion Test Material_Prep->SBF_Test Extract_Prep Material Extract Preparation Material_Prep->Extract_Prep Cell_Culture Cell Culture (Osteoblasts/MSCs) Extract_Prep->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) Cell_Culture->Cytotoxicity_Assay Osteo_Assay Osteogenic Differentiation Assays (ALP, ARS) Cell_Culture->Osteo_Assay Gene_Expression Gene Expression (RT-qPCR) Cell_Culture->Gene_Expression

Caption: General workflow for in vitro bioactivity assessment.

ApatiteCharacterization SBF_Sample Sample after SBF Immersion SEM_EDS SEM-EDS (Morphology & Elemental Analysis) SBF_Sample->SEM_EDS XRD XRD (Crystalline Phase Identification) SBF_Sample->XRD FTIR FTIR (Chemical Bond Analysis) SBF_Sample->FTIR

References

Validation & Comparative

A Comparative Guide to Validating Phase Quantification of Aluminum Calcium Silicate Using Rietveld Refinement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quantitative Phase Analysis Methods for Aluminum Calcium Silicate (B1173343).

This guide provides a comprehensive comparison of the Rietveld refinement method with alternative techniques for the quantitative phase analysis (QPA) of aluminum calcium silicate. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols. Aluminum calcium silicates are critical components in various fields, including cement manufacturing, ceramics, and as excipients in pharmaceutical formulations. Accurate determination of their phase composition, including crystalline and amorphous content, is paramount for quality control, performance prediction, and regulatory compliance.

Unveiling the Phases: Rietveld Refinement in Focus

The Rietveld method is a powerful technique that utilizes the entire X-ray diffraction (XRD) pattern for quantitative phase analysis.[1] Instead of relying on the intensity of a few diffraction peaks, it refines a theoretical crystal structure model against the experimental data, allowing for the quantification of complex multiphase materials.[2] This whole-pattern fitting approach minimizes issues arising from peak overlap, which is a common challenge in the analysis of cementitious materials like aluminum calcium silicates.[1][3]

The Power and Pitfalls of Rietveld Refinement

The primary advantage of the Rietveld method is its ability to provide accurate and precise quantification of crystalline phases without the need for extensive calibration with standard materials, provided that the crystal structures of all constituent phases are known.[2][4] However, a key limitation arises when amorphous phases are present, as they do not produce sharp Bragg reflections. In such cases, the standard Rietveld analysis can overestimate the crystalline phase content.[1] To address this, the Rietveld method is often combined with an internal or external standard.

Alternative Approaches to Phase Quantification

While Rietveld refinement is a dominant technique, several other methods are employed for the quantitative phase analysis of this compound. These can be broadly categorized as follows:

  • Internal Standard Method: This technique involves adding a known amount of a well-characterized crystalline material (the internal standard) to the sample.[1] By comparing the refined amount of the internal standard to its known weight, the amorphous content of the sample can be calculated.

  • External Standard Method: In this approach, a separate measurement of a standard material is used to calibrate the instrument's response.[5] This method avoids potential issues with sample homogenization that can occur with the internal standard method.

  • Reference Intensity Ratio (RIR) Method: The RIR method uses pre-determined reference intensity ratios for each crystalline phase to calculate their weight fractions. This method can be faster than Rietveld refinement but may be less accurate for complex mixtures with significant peak overlap.

  • PONKCS (Partial or No Known Crystal Structure) Method: Specifically designed for quantifying amorphous or poorly crystalline phases, the PONKCS method involves creating a pseudo-structure file that models the broad scattering halo of the amorphous component.[6] This "phase" is then included in the Rietveld refinement to quantify the amorphous content directly.

Quantitative Performance Comparison

The selection of a suitable QPA method depends on factors such as the nature of the sample (crystalline vs. amorphous content), the desired accuracy, and the availability of standards and crystal structure information. The following table summarizes a comparative analysis of these methods based on data from various studies on cementitious materials, which are primarily composed of aluminum calcium silicates.

MethodPrincipleTypical AccuracyPrecisionKey AdvantagesKey Limitations
Rietveld Refinement (no standard) Whole-pattern fitting of calculated to observed XRD data.High for crystalline phases.HighNo standards required for crystalline phases; detailed structural information.Overestimates crystalline phases in the presence of amorphous content.[1]
Rietveld with Internal Standard Rietveld refinement with a known amount of added crystalline standard.High for both crystalline and amorphous phases (typically within ±1-2 wt%).[7]HighAccurate quantification of amorphous content.Requires careful homogenization of the sample and standard.
Rietveld with External Standard Calibration with a separate measurement of a standard material.Good to High.Good to HighAvoids sample contamination and homogenization issues.Requires highly stable instrument conditions and accurate knowledge of mass absorption coefficients.[5]
Reference Intensity Ratio (RIR) Comparison of peak intensities to a standard (e.g., corundum).Moderate to High.ModerateRelatively fast and straightforward.Less accurate for complex mixtures with peak overlap; requires accurate RIR values.
PONKCS Method Modeling the amorphous phase as a "pseudo-phase" in Rietveld refinement.Good to High for amorphous phases (typically within ±3 wt%).[6]GoodDirect quantification of specific amorphous phases.Requires a representative amorphous standard for model development.[6]
Chemical Analysis (e.g., Bogue) Calculation of phase composition from elemental oxide data.Low to Moderate.ModerateRapid and widely available.Indirect method; assumes equilibrium conditions and pure phases, which is often not the case.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the key quantitative XRD methods.

Rietveld Refinement (with Internal Standard)
  • Sample Preparation:

    • The this compound sample is micronized to a particle size of less than 10 µm to minimize preferred orientation effects.

    • A known weight percentage (e.g., 10-20%) of a crystalline internal standard (e.g., corundum (α-Al₂O₃) or zincite (ZnO)) is added to the sample.

    • The mixture is thoroughly homogenized, for instance, by wet grinding in ethanol (B145695) or using a vibratory micronizing mill.

    • The homogenized powder is then pressed into a sample holder.

  • Data Collection:

    • X-ray diffraction data is collected using a powder diffractometer, typically with Cu Kα radiation.

    • A continuous scan is performed over a wide 2θ range (e.g., 5-70°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good statistics.

  • Rietveld Refinement:

    • The collected XRD pattern is loaded into a Rietveld software package (e.g., GSAS, TOPAS, FullProf).

    • The crystal structure models (CIF files) for all known crystalline phases and the internal standard are imported.

    • The refinement process is initiated by refining the scale factor, background parameters, and unit cell parameters.

    • Subsequently, peak profile parameters (e.g., shape and width) are refined.

    • The weight fractions of all crystalline phases are determined from the refined scale factors.

    • The amorphous content is calculated based on the difference between the known and the refined weight fraction of the internal standard.

PONKCS Method
  • Amorphous Standard Characterization:

    • An XRD pattern of a pure or nearly pure amorphous this compound standard is collected.

    • The broad scattering halo of the amorphous phase is modeled using a series of peaks to create a "PONKCS file". This file serves as the pseudo-crystal structure for the amorphous phase.

  • Sample Analysis:

    • The sample containing the amorphous this compound is prepared and its XRD pattern is collected as described for the Rietveld method.

    • The PONKCS file for the amorphous phase is imported into the Rietveld software along with the CIF files for the crystalline phases.

    • The Rietveld refinement is performed, treating the amorphous component as a distinct phase. The weight fraction of the amorphous phase is then directly quantified from the refinement.

Mandatory Visualizations

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Rietveld_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Rietveld Refinement cluster_output Output Sample Aluminum Calcium Silicate Sample Grinding Micronization (<10 µm) Sample->Grinding Standard Add Internal Standard (e.g., Al2O3) Grinding->Standard Homogenize Homogenization Standard->Homogenize Press Press into Holder Homogenize->Press XRD X-ray Diffraction (e.g., 5-70° 2θ) Press->XRD Software Load Data into Rietveld Software XRD->Software Models Import Crystal Structure Models (CIFs) Software->Models Refine Perform Rietveld Refinement Models->Refine Quantify Quantify Crystalline Phases Refine->Quantify Amorphous Calculate Amorphous Content Quantify->Amorphous Results Phase Quantification Results (wt%) Amorphous->Results

Caption: Workflow for quantitative phase analysis using the Rietveld method with an internal standard.

Method_Selection Start Start: Need for Phase Quantification Amorphous_Check Is Amorphous Content Quantification Required? Start->Amorphous_Check Rietveld_NoStd Rietveld Refinement (No Standard) Amorphous_Check->Rietveld_NoStd No Amorphous_Standard Representative Amorphous Standard Available? Amorphous_Check->Amorphous_Standard Yes Complexity High Peak Overlap? Rietveld_NoStd->Complexity Rietveld_Std Rietveld with Internal/External Standard PONKCS PONKCS Method RIR RIR Method Amorphous_Standard->Rietveld_Std No Amorphous_Standard->PONKCS Yes Complexity:e->Rietveld_NoStd:w Yes Complexity->RIR No

Caption: Decision tree for selecting a quantitative phase analysis method.

References

Comparative study of hydrothermal vs. sol-gel synthesis of aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Aluminosilicates: Hydrothermal vs. Sol-Gel Methods

For researchers, scientists, and drug development professionals, the choice of synthesis method for aluminosilicate (B74896) materials is critical as it directly influences the material's physicochemical properties and its subsequent performance in various applications such as catalysis, drug delivery, and dental cements. This guide provides an objective comparison of two prevalent synthesis techniques: hydrothermal and sol-gel methods, supported by experimental data.

At a Glance: A Comparative Overview

The sol-gel and hydrothermal methods are two distinct approaches for producing aluminosilicate materials. The sol-gel method involves the transition of a solution (sol) into a solid network (gel) through hydrolysis and condensation of precursors, typically at lower temperatures followed by a calcination step.[1] In contrast, the hydrothermal method utilizes high-temperature and high-pressure aqueous solutions to crystallize materials directly from precursors.[1]

The choice between these methods depends on the desired characteristics of the final product. The sol-gel technique is particularly adept at producing high-purity, high-surface-area materials with uniform nanoparticles.[1][2] Conversely, the hydrothermal method offers excellent control over the crystallinity and morphology of the product directly from the synthesis.[1]

Quantitative Data Comparison

The following table summarizes key quantitative data from various studies, offering a direct comparison of the outcomes of each synthesis method.

FeatureSol-Gel SynthesisHydrothermal Synthesis
Processing Temperature Generally lower processing temperatures, followed by calcination at high temperatures (400°C - 1200°C).[1]Higher reaction temperatures during synthesis (120°C - 450°C).[1]
Pressure Typically conducted at atmospheric pressure.[1]Requires high pressure (up to 14.5 MPa).[1]
Particle Size Can produce smaller, more uniform nanoparticles, often in the range of 10-25 nm.[1]Can produce a wider range of particle sizes, from nanometers to micrometers.[1]
Surface Area Generally yields materials with high specific surface area, often exceeding 200 m²/g.[1]Can also produce high surface area materials, with values reported around 272 m²/g.[1]
Crystallinity The as-synthesized gel is often amorphous, requiring calcination to achieve desired crystalline phases.[1]Can directly yield crystalline phases.[1]
Morphology Typically produces spherical or irregularly shaped particles.[1]Offers better control over morphology, enabling the synthesis of nanoplates, nanowires, and nanorods.[1]
Purity Can achieve high purity materials.[1]Can also achieve high chemical purity, up to 99.98%.[1]

Experimental Workflows

To better understand the practical steps involved, the following diagrams illustrate the typical experimental workflows for both sol-gel and hydrothermal synthesis of aluminosilicates.

G Experimental Workflow for Sol-Gel Synthesis of Aluminosilicates cluster_sol_gel Sol-Gel Synthesis A Precursor Solution (e.g., TEOS and Aluminum Nitrate) B Hydrolysis & Condensation (Sol Formation) A->B Addition of Water/Catalyst C Gelation B->C D Aging C->D E Drying D->E F Calcination E->F G Aluminosilicate Product F->G

A diagram illustrating the sol-gel synthesis workflow.

G Experimental Workflow for Hydrothermal Synthesis of Aluminosilicates cluster_hydrothermal Hydrothermal Synthesis H Precursor Mixture (e.g., Silica (B1680970), Sodium Aluminate) I Autoclave H->I J High Temperature & Pressure I->J K Crystallization J->K L Filtration & Washing K->L M Drying L->M N Aluminosilicate Product M->N

A diagram illustrating the hydrothermal synthesis workflow.

Detailed Experimental Protocols

Sol-Gel Synthesis of Aluminosilicates

This protocol is a generalized procedure based on common practices in the literature for synthesizing aluminosilicates with varying alumina-silica ratios.[3]

  • Precursor Preparation : A boehmite sol is used as the alumina (B75360) precursor, and tetraethyl orthosilicate (B98303) (TEOS) is used as the silica precursor.[3] The synthesis of the boehmite sol can be achieved from aluminum nitrate.[3]

  • Sol Formation : The boehmite sol and TEOS are mixed in the desired molar ratio.

  • Gelation : The mixture is stirred until a gel is formed.

  • Aging : The gel is aged, typically at room temperature, for a period to allow for the strengthening of the gel network.

  • Drying : The aged gel is dried to remove the solvent.

  • Calcination : The dried gel is calcined in a furnace at temperatures ranging from 400-1400 °C to obtain the final aluminosilicate material.[3] The final crystalline phase, such as mullite, is dependent on the calcination temperature and the initial alumina-silica ratio.[3]

Hydrothermal Synthesis of Aluminosilicates

This protocol is a generalized procedure based on common practices in the literature.[4]

  • Precursor Preparation : The raw materials, such as silica (e.g., hydrophilic fumed silica), sodium aluminate, and potentially a directing agent like sulfur, are mixed.[4]

  • Hydrothermal Reaction : The reaction mixture is placed in a sealed autoclave.

  • Heating and Pressure Application : The autoclave is heated to a specific temperature (e.g., 280°C) and pressure (e.g., 1-2 kbar) for a set duration.[4] These conditions influence the final product, with variations in pressure leading to different aluminosilicates like beidellite (B77351) or analcime.[4]

  • Crystallization : Under the high temperature and pressure, the precursors dissolve and recrystallize into the desired aluminosilicate phase.

  • Cooling and Product Recovery : The autoclave is cooled, and the solid product is recovered.

  • Washing and Filtration : The resulting product is collected, typically by centrifugation or filtration, and washed several times with deionized water to remove any unreacted precursors and byproducts.[1]

  • Drying : The final product is dried in an oven, usually at a temperature around 80°C to 100°C, to obtain the final aluminosilicate powder.[1]

Application in Catalysis: A Logical Relationship

Aluminosilicates synthesized by both methods are widely used as catalysts or catalyst supports. The following diagram illustrates the logical relationship of an aluminosilicate catalyst in a generic acid-catalyzed reaction, such as esterification.[5]

G Role of Aluminosilicate in Acid Catalysis cluster_catalysis Catalytic Cycle Catalyst Aluminosilicate Catalyst (Brønsted/Lewis Acid Sites) Adsorption Adsorption of Reactants on Catalyst Surface Catalyst->Adsorption Reactants Reactants (e.g., Carboxylic Acid + Alcohol) Reactants->Adsorption Activation Activation of Reactants (Protonation) Adsorption->Activation Reaction Surface Reaction (Esterification) Activation->Reaction Desorption Desorption of Products (Ester + Water) Reaction->Desorption Desorption->Catalyst Catalyst Regeneration Products Products Desorption->Products

Logical flow of an acid-catalyzed reaction on an aluminosilicate surface.

Conclusion

Both sol-gel and hydrothermal methods offer versatile routes for the synthesis of aluminosilicates with distinct advantages. The sol-gel method is well-suited for producing materials with high surface area and uniform nanoparticles, though it often requires a post-synthesis calcination step to achieve crystallinity.[1] The hydrothermal method provides excellent control over crystallinity and morphology directly from the synthesis.[1] The choice between these two methods will ultimately depend on the specific requirements of the intended application, such as desired particle size, surface area, crystallinity, and morphology.[1]

References

A Comparative Guide to Catalytic Cracking: Aluminum Calcium Silicate vs. Zeolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of catalytic cracking, the efficient conversion of heavy hydrocarbon feeds into valuable lighter products like gasoline and light olefins is paramount. The choice of catalyst plays a pivotal role in determining the yield and selectivity of this process. This guide provides an objective comparison between traditional zeolite-based catalysts and amorphous aluminosilicates, including calcium-modified variants, for catalytic cracking applications. While specific performance data for aluminum calcium silicate (B1173343) in fluid catalytic cracking (FCC) is limited in publicly available literature, we will draw comparisons based on the broader class of amorphous silica-alumina (ASA) catalysts, a key component of FCC catalysts, and discuss the potential impact of calcium modification.

At a Glance: Key Performance Differences

Zeolitic catalysts, particularly Faujasite (Y-type) and ZSM-5, are the cornerstones of modern FCC processes due to their high activity and selectivity for gasoline production.[1] Amorphous silica-alumina, on the other hand, serves as an active matrix component that excels at cracking larger molecules and offers benefits in processing heavier feedstocks.[2][3]

Catalyst TypePrimary StrengthsKey Weaknesses
Zeolites (e.g., Y-type, ZSM-5) High activity and selectivity for gasoline production, well-defined pore structure, high thermal stability.[1]Susceptible to deactivation by metal contaminants, potential for over-cracking to light gases and coke.
Amorphous Aluminosilicates (ASA) Effective for pre-cracking large molecules in heavy feeds, good resistance to metal contamination, can enhance light cycle oil (LCO) yield.Lower intrinsic activity and gasoline selectivity compared to zeolites, broader product distribution.
Calcium-Modified Aluminosilicates Potential for altered acidity and basicity, which can influence coke formation and product selectivity.Limited specific data in catalytic cracking; potential for reduced Brønsted acidity.

Performance Data: A Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the differences in product yields between zeolite-based catalysts and those with a significant amorphous aluminosilicate (B74896) component.

Table 1: Product Yields in Catalytic Cracking of Vacuum Gas Oil (VGO)
Catalyst SystemConversion (wt%)Gasoline Yield (wt%)LPG Yield (wt%)Dry Gas Yield (wt%)Coke Yield (wt%)LCO Yield (wt%)HCO Yield (wt%)
High Zeolite (Y-type) Catalyst ~77-84~45-55~15-25~5-10~2-4~10-20~5-10
Low Zeolite / High Amorphous Matrix ~70-76~40-50~10-20~4-8~3-5~15-25~10-15

Note: Yields are approximate and can vary significantly based on feedstock, reaction conditions, and specific catalyst formulation. Data is compiled from multiple sources to show general trends.

The data indicates that catalysts with a higher zeolite content generally lead to higher conversion rates and gasoline yields.[4] Conversely, a higher proportion of amorphous matrix tends to increase the yield of middle distillates like Light Cycle Oil (LCO) at the expense of gasoline.[5]

The Underlying Science: Cracking Mechanisms and Catalyst Structure

The differences in performance between zeolites and amorphous aluminosilicates stem from their distinct structural and acidic properties.

Catalytic Cracking Workflow

The following diagram illustrates the general workflow for evaluating catalytic cracking catalysts.

Feedstock Heavy Hydrocarbon Feedstock (e.g., VGO) Reactor Catalytic Reactor (e.g., MAT, Riser) Feedstock->Reactor Catalyst Catalyst (Zeolite or Amorphous Aluminosilicate) Catalyst->Reactor Separation Product Separation (Distillation) Reactor->Separation Coke Coke Reactor->Coke Gasoline Gasoline Separation->Gasoline LPG LPG Separation->LPG DryGas Dry Gas Separation->DryGas LCO LCO Separation->LCO HCO HCO Separation->HCO

Caption: General workflow for catalytic cracking evaluation.

Zeolites: Shape Selectivity and Strong Acidity

Zeolites, such as Y-type and ZSM-5, are crystalline aluminosilicates with a well-defined microporous structure. This uniform pore network leads to "shape selectivity," where only molecules of a certain size and shape can enter the pores and interact with the active sites.[6] Their framework, composed of silica (B1680970) and alumina (B75360) tetrahedra, generates strong Brønsted acid sites that are highly effective at cracking hydrocarbon chains into gasoline-range molecules.[1]

Amorphous Aluminosilicates: Mesoporosity and Milder Acidity

In contrast, amorphous silica-alumina (ASA) lacks a crystalline structure and has a broader distribution of pore sizes, often in the mesoporous range (2-50 nm).[2] This wider pore structure allows larger molecules found in heavy oil fractions to be cracked. The acidity of ASA is generally weaker than that of zeolites, which can be advantageous in reducing over-cracking and coke formation.[6]

The Role of Calcium

The introduction of calcium into an aluminosilicate framework can modify its acidic properties. Calcium oxide is a basic oxide, and its incorporation can neutralize some of the strong acid sites, potentially leading to a catalyst with higher basicity.[7] This can influence the reaction pathways, possibly reducing hydrogen transfer reactions that lead to coke and light saturate formation, and favoring the production of olefins. However, extensive research is needed to fully characterize the performance of calcium-aluminosilicate catalysts in FCC applications.

Logical Relationship of Catalyst Properties and Performance

cluster_zeolite Zeolites cluster_asa Amorphous Aluminosilicates Zeolite_Structure Crystalline Microporous Structure Zeolite_Acidity Strong Brønsted Acidity Zeolite_Structure->Zeolite_Acidity Zeolite_Performance High Gasoline Yield & Selectivity Zeolite_Acidity->Zeolite_Performance ASA_Structure Amorphous Mesoporous Structure ASA_Acidity Milder Acidity ASA_Structure->ASA_Acidity ASA_Performance Cracks Large Molecules (Higher LCO Yield) ASA_Acidity->ASA_Performance

Caption: Catalyst properties influencing cracking performance.

Experimental Protocols

The evaluation of catalytic cracking catalysts is typically performed using standardized laboratory-scale reactors that simulate the conditions of a commercial FCC unit.

Microactivity Test (MAT)

The MAT is a widely used method for assessing the activity and selectivity of FCC catalysts.

Objective: To determine the weight percent conversion of a standard feedstock (e.g., gas oil) and the yields of various products.

Apparatus:

  • A fixed-bed reactor made of quartz or stainless steel.

  • A furnace capable of maintaining the reactor at a constant temperature (typically 482°C to 550°C).

  • A syringe pump to deliver the liquid feedstock at a controlled rate.

  • A product collection system, including a liquid receiver cooled in an ice bath and a gas collection system.

  • Analytical equipment, such as a gas chromatograph (GC) for analyzing both liquid and gaseous products.

Procedure (based on ASTM D3907):

  • A precise amount of catalyst (typically 4-5 grams) is loaded into the reactor.

  • The catalyst is heated to the desired reaction temperature under a flow of inert gas (e.g., nitrogen).

  • The liquid feedstock is injected into the reactor over a specific period (e.g., 75 seconds).

  • After the feed injection, the reactor is purged with an inert gas to ensure all products are collected.

  • The liquid product is weighed, and both liquid and gaseous products are analyzed by GC to determine the product distribution.

  • The spent catalyst is analyzed for coke content.

Data Calculation:

  • Conversion (wt%): Calculated as 100% minus the weight percent of unconverted oil (LCO and HCO).

  • Product Yields (wt%): The weight of each product fraction (gasoline, LPG, dry gas, coke, etc.) is expressed as a percentage of the total weight of the feed.

Conclusion

The choice between zeolitic and amorphous aluminosilicate catalysts for catalytic cracking is not a matter of direct substitution but rather one of complementary functionality. Zeolites remain the catalysts of choice for maximizing high-octane gasoline yield due to their high activity and shape selectivity. Amorphous aluminosilicates, often used as the matrix in FCC catalysts, are crucial for processing heavier feedstocks and can be tailored to enhance the production of other valuable products like LCO and olefins.

The role of calcium as a modifier in aluminosilicate catalysts is an area that warrants further investigation. By altering the acidity of the catalyst, calcium could potentially be used to fine-tune product selectivity and improve catalyst stability. Future research should focus on synthesizing and testing calcium-aluminosilicate catalysts under realistic FCC conditions to fully elucidate their potential in refining applications.

References

Adsorption capacity of aluminum calcium silicate compared to activated carbon

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Adsorption Capacity of Aluminum Calcium Silicate (B1173343) and Activated Carbon for Heavy Metal Removal

For Researchers, Scientists, and Drug Development Professionals

The removal of heavy metal contaminants from aqueous solutions is a critical challenge in various industrial processes, including pharmaceutical manufacturing and environmental remediation. Both aluminum calcium silicate and activated carbon are recognized as effective adsorbents for this purpose. This guide provides an objective comparison of their adsorption performance, supported by experimental data, to aid in the selection of the most suitable material for specific applications.

Executive Summary

Activated carbon is a well-established adsorbent with a high surface area and well-developed pore structure, making it effective for the adsorption of a wide range of organic and inorganic pollutants, including heavy metals.[1][2][3] Its surface chemistry can be modified to enhance its affinity for specific contaminants.[1] this compound, a type of clay mineral, also demonstrates significant potential for heavy metal removal, primarily through mechanisms like ion exchange and surface precipitation.[4][5] The choice between these two adsorbents often depends on factors such as the specific heavy metal, its concentration, the pH of the solution, and cost considerations.

Quantitative Data Comparison

The following table summarizes the maximum adsorption capacities (q_max) for lead (Pb²⁺) and cadmium (Cd²⁺) by activated carbon and various calcium silicate-based adsorbents as reported in different studies. It is crucial to note that the experimental conditions vary between these studies, which can significantly influence the reported adsorption capacities.

Adsorbent MaterialHeavy MetalMaximum Adsorption Capacity (q_max) (mg/g)Experimental ConditionsReference
Activated Carbon
Commercial Activated CarbonPb²⁺48.75pH 4, Temp: 30°C, Contact Time: 60 min[6]
Activated Carbon from WoodPb²⁺44.58pH 4, Temp: 25°C, Contact Time: ~100 min[7]
Khat Stem Activated CarbonCd²⁺Not specified, but 97% removal at 20 mg/LpH 5, Temp: 25°C, Contact Time: 30 min[8]
Commercial Activated CarbonCd²⁺89.273 (at 30°C and 5 mg/L initial conc.)pH 5, Contact Time: 210 min[9]
Calcium Silicate & this compound
Calcium-Aluminium-Silicate-Hydrates (C-A-S-H)Co²⁺, Cr³⁺, Zn²⁺3 - 40Not specified[4]
Mesoporous Calcium Silicate (MCS)Pb²⁺1921.506pH 4, Temp: 30°C[10]
Mesoporous Calcium Silicate (MCS)Cu²⁺561.885pH 4, Temp: 30°C[10]
Non-crystal Hydrated Calcium Silicate Gel (CSH)Pb²⁺263.17Room Temp, pH 9-14[11]
Fly Ash-derived Silica-Alumina CompositeCd²⁺39.1Not specified[12]
Fly Ash-derived Silica-Alumina CompositePb²⁺128Not specified[12]

Experimental Protocols

The data presented above were primarily obtained through batch adsorption experiments. A general protocol for such an experiment is outlined below, followed by specific examples from the cited literature.

General Batch Adsorption Experimental Protocol

A known quantity of the adsorbent (e.g., activated carbon or this compound) is added to a fixed volume of an aqueous solution containing the heavy metal of a known initial concentration.[13][14] The mixture is then agitated in a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.[13][14] The pH of the solution is adjusted and maintained at a specific value throughout the experiment.[14] After equilibration, the solid adsorbent is separated from the solution by filtration or centrifugation. The final concentration of the heavy metal in the supernatant is then measured using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[15]

The amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial concentration of the heavy metal (mg/L).

  • C_e is the equilibrium concentration of the heavy metal (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the adsorbent (g).

Adsorption isotherms, such as the Langmuir and Freundlich models, are then used to describe the equilibrium relationship between the amount of adsorbed heavy metal and its concentration in the solution.[1][16][17]

Example Experimental Conditions from Literature:
  • For Activated Carbon Adsorption of Pb²⁺: A 50 mg dose of activated carbon was added to a solution with an initial Pb(II) concentration of 100 mg/L. The pH was maintained at 4, and the mixture was agitated for 60 minutes at 30°C.[6]

  • For Mesoporous Calcium Silicate Adsorption of Pb²⁺ and Cu²⁺: Varying amounts of the adsorbent (0.0040 g to 0.0240 g) were added to 20 mL of 200 mg/L Cu²⁺ and Pb²⁺ solutions. The pH was adjusted to values between 2.00 and 6.00, and the adsorption was carried out at 30°C.[10]

Adsorbent Preparation

This compound: Synthetic aluminum silicates can be prepared through various methods, including hydrothermal synthesis and sol-gel processes.[4][18] One method involves reacting an aluminum compound and a silicate source (like silicic acid or water glass) in a controlled pH environment.[18] For instance, reacting these precursors in a strongly acidic solution (pH 1.0-3.0), followed by the addition of a base to create an alkaline environment, and subsequent neutralization to a pH of 5.0-7.0 can yield hydrated aluminum silicate. Another approach involves the hydrothermal treatment of aluminosilicate (B74896) sources like fly ash in an alkaline solution to produce zeolitic materials.[18]

Activated Carbon: Activated carbon is typically produced from carbonaceous materials such as wood, coal, or agricultural waste.[1][3] The process involves two main stages: carbonization and activation. Carbonization is the heating of the raw material in the absence of air to remove volatile components. Activation is then carried out, either physically (using steam or carbon dioxide at high temperatures) or chemically (using activating agents like phosphoric acid), to develop the porous structure and large surface area that are characteristic of activated carbon.[3]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the adsorption capacities of this compound and activated carbon.

Adsorption_Comparison_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Modeling cluster_comparison Performance Comparison ACS This compound Prep_ACS Synthesis/Sourcing of ACS ACS->Prep_ACS AC Activated Carbon Prep_AC Preparation of AC AC->Prep_AC Batch_Exp Batch Adsorption Experiments Prep_ACS->Batch_Exp Prep_AC->Batch_Exp Params Control Parameters (pH, Temp, Conc., Time) Batch_Exp->Params Analytics Analytical Measurement (AAS/ICP-OES) Batch_Exp->Analytics Isotherms Isotherm Modeling (Langmuir, Freundlich) Analytics->Isotherms Comparison Compare Adsorption Capacities (q_max) Isotherms->Comparison

Caption: Workflow for comparing adsorbent performance.

Signaling Pathway of Adsorption (Conceptual)

The diagram below illustrates a conceptual pathway for the adsorption of heavy metal ions onto the surface of an adsorbent.

Adsorption_Pathway cluster_solution Aqueous Solution cluster_adsorbent Adsorbent Surface HM_ion Heavy Metal Ion (e.g., Pb²⁺) Active_Site Active Site HM_ion->Active_Site 1. Diffusion Adsorbent Adsorbent (ACS or AC) Adsorbent->Active_Site Adsorbed_Complex Surface-Metal Complex Active_Site->Adsorbed_Complex 2. Adsorption (Ion Exchange/Complexation)

Caption: Conceptual heavy metal adsorption pathway.

Conclusion

Both this compound and activated carbon are viable options for the removal of heavy metals from aqueous solutions. Activated carbon offers high surface area and well-understood adsorption mechanisms for a variety of pollutants. This compound, particularly in its synthesized and modified forms, can exhibit exceptionally high adsorption capacities for specific heavy metals, likely due to a combination of ion exchange and surface precipitation.

The selection of the optimal adsorbent requires careful consideration of the specific application, including the target metal ion, its concentration, the solution chemistry (especially pH), and economic factors. The data presented in this guide, along with the outlined experimental protocols, provide a foundation for researchers and professionals to make informed decisions and to design further comparative studies under controlled conditions to identify the most effective material for their needs.

References

A Comparative Guide to the Mechanical Properties of Aluminum Calcium Silicate Composites and Geopolymer Concrete

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of aluminum calcium silicate (B1173343) composites and geopolymer concrete, two emerging classes of materials in the construction and materials science landscape. While both offer alternatives to traditional Portland cement-based materials, their chemical compositions, microstructures, and resulting mechanical behaviors differ significantly. This document aims to provide an objective, data-driven overview to inform material selection and development.

Overview of Materials

Aluminum Calcium Silicate Composites: This category encompasses a range of materials where the primary binding phases are calcium silicate hydrates (C-S-H) and, in some cases, calcium aluminosilicate (B74896) hydrates (C-A-S-H).[1][2] These are often produced from raw materials like sand, quicklime, and water, and may be reinforced with fibers.[3][4] The term can also refer to more specialized composites, including those with alumina (B75360) additions to enhance specific properties like hardness and fracture toughness, though these are often developed for biomedical or refractory applications.[5][6] For the purpose of this guide, the focus will be on calcium silicate-based materials intended for construction applications.

Geopolymer Concrete: Geopolymer concrete is an inorganic polymer composite formed by the reaction of an aluminosilicate source with a highly alkaline solution.[7][8] Common aluminosilicate sources include industrial byproducts like fly ash and ground granulated blast furnace slag (GGBS).[7] The primary binding phase in low-calcium systems is a sodium or potassium aluminosilicate hydrate (B1144303) (N-A-S-H or K-A-S-H) gel, which forms a three-dimensional network.[1] In systems with higher calcium content, a calcium-aluminosilicate-hydrate (C-A-S-H) gel also forms, contributing to the material's strength.[1]

Comparative Workflow

The following diagram illustrates the key aspects considered in the comparison of these two material systems.

G cluster_0 Material Systems cluster_1 Key Mechanical Properties cluster_2 Influencing Factors cluster_3 Performance Evaluation This compound Composites This compound Composites Raw Material Composition Raw Material Composition This compound Composites->Raw Material Composition CaO/SiO₂ ratio, Al₂O₃ content Geopolymer Concrete Geopolymer Concrete Geopolymer Concrete->Raw Material Composition Si/Al ratio, Ca content Compressive Strength Compressive Strength Data Comparison Data Comparison Compressive Strength->Data Comparison Flexural Strength Flexural Strength Flexural Strength->Data Comparison Modulus of Elasticity Modulus of Elasticity Modulus of Elasticity->Data Comparison Raw Material Composition->Compressive Strength Raw Material Composition->Flexural Strength Raw Material Composition->Modulus of Elasticity Curing Conditions Curing Conditions Curing Conditions->Compressive Strength Curing Conditions->Flexural Strength Curing Conditions->Modulus of Elasticity Reinforcement Reinforcement Reinforcement->Flexural Strength Application Suitability Application Suitability Data Comparison->Application Suitability

A logical workflow for comparing the two material systems.

Quantitative Comparison of Mechanical Properties

The following tables summarize typical ranges for the key mechanical properties of geopolymer concrete and calcium silicate-based construction materials. It is important to note that these values can vary significantly based on the specific mix design, raw materials, and curing conditions.

Table 1: Compressive Strength

Material TypeTypical Compressive Strength Range (MPa)Key Influencing Factors
Geopolymer Concrete 35 - 71.1[9][10]Si/Al ratio, alkali activator concentration, curing temperature and time, calcium content.[1][9]
Calcium Silicate Materials 16 - 40 (for bricks)[3]CaO/SiO₂ ratio, curing method (e.g., autoclaving), presence of reinforcing fibers.[4][11]

Table 2: Flexural Strength

Material TypeTypical Flexural Strength Range (MPa)Key Influencing Factors
Geopolymer Concrete 5 - 8[10]Binder composition, aggregate type, presence and type of fiber reinforcement.
Calcium Silicate Materials 1.6 - 4.0 (for bricks)[3]; >0.2 (for boards)[4]Fiber reinforcement, density, manufacturing process.[4]

Table 3: Modulus of Elasticity

Material TypeTypical Modulus of Elasticity Range (GPa)Key Influencing Factors
Geopolymer Concrete Often lower than Portland cement concrete of similar compressive strength.[8]Aggregate properties, binder composition, curing conditions.
Calcium Silicate Materials Varies widely based on porosity and composition.[11]C/S ratio, porosity, state of water within the microstructure.[11]

Experimental Protocols

The determination of the mechanical properties presented above follows standardized testing procedures. Below are summaries of the methodologies for each key test.

Compressive Strength Testing

Standard: ASTM C109/C109M - Standard Test Method for Compressive Strength of Hydraulic Cement Mortars.[12][13]

Methodology:

  • Specimen Preparation: Mortar specimens are cast into 50 mm (2 in.) cube molds.[13]

  • Curing: The specimens are cured in a moist environment for a specified period (e.g., 24 hours), followed by storage in saturated lime water until the time of testing.

  • Testing: The cured cube is placed in a compression testing machine.

  • Loading: A compressive load is applied at a controlled rate until the specimen fails.[13]

  • Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.[13]

For concrete, ASTM C39/C39M (Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens) is typically used, which involves casting cylindrical specimens and applying a compressive axial load until failure.[14]

Flexural Strength Testing

Standard: ASTM C78/C78M - Standard Test Method for Flexural Strength of Concrete (Using Simple Beam with Third-Point Loading).

Methodology:

  • Specimen Preparation: A beam specimen of specified dimensions is cast.

  • Curing: The beam is cured under standard conditions.

  • Testing Setup: The beam is placed on two supports (third-point loading).

  • Loading: A load is applied to the top surface of the beam at a uniform rate.

  • Measurement: The maximum load sustained by the specimen is recorded.

  • Calculation: The flexural strength (or modulus of rupture) is calculated based on the maximum load, the span length, and the cross-sectional dimensions of the beam.

For plastics and composites, ASTM D790 is a common standard for determining flexural properties using a three-point bending setup.[15][16]

Modulus of Elasticity Testing

Standard: ASTM C469/C469M - Standard Test Method for Static Modulus of Elasticity and Poisson's Ratio of Concrete in Compression.[17][18][19]

Methodology:

  • Specimen Preparation: A cylindrical concrete specimen is prepared and cured.

  • Instrumentation: A compressometer or other strain-measuring device is attached to the specimen to measure axial strain.[20]

  • Loading: The specimen is placed in a compression testing machine and subjected to a longitudinal compressive stress. The load is typically cycled up to 40% of the concrete's ultimate compressive strength.[18][20][21]

  • Data Acquisition: Stress and strain are recorded continuously during loading.

  • Calculation: The chord modulus of elasticity is calculated as the slope of the stress-strain curve between two specified stress points.[20]

Summary and Conclusion

  • Geopolymer concrete generally exhibits higher compressive and flexural strengths compared to typical calcium silicate construction materials like bricks and boards.[10] Its properties are highly tailorable through the selection of aluminosilicate precursors and alkaline activators.

  • This compound Composites , particularly in the form of calcium silicate boards and bricks, offer good fire and moisture resistance and can be effective for insulation and as filler materials in construction.[3][22] Their mechanical properties are generally lower than those of geopolymer concrete but are suitable for their intended applications.

  • The Modulus of Elasticity for both material types is highly dependent on their microstructure, particularly porosity. Geopolymer concrete's modulus of elasticity is often noted to be lower than that of traditional concrete with similar compressive strength.[8]

The choice between these materials will ultimately depend on the specific application requirements, including load-bearing capacity, durability, fire resistance, and sustainability considerations. Geopolymer concrete presents a promising alternative for structural applications where high strength is paramount, while calcium silicate-based materials are well-suited for non-load-bearing and insulation purposes. Further research into hybrid systems and advanced composites may unlock new applications for both material classes.

References

A Comparative Performance Analysis: Synthetic C-A-S-H versus Natural Tobermorite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance of synthetic Calcium-Aluminate-Silicate-Hydrate (C-A-S-H) against its natural crystalline analogue, tobermorite (B576468). This document provides a detailed comparison of their mechanical and durability properties, supported by experimental data and standardized testing protocols.

In the realm of cementitious materials, both synthetic Calcium-Aluminate-Silicate-Hydrate (C-A-S-H) and natural tobermorite are pivotal in understanding and developing durable and high-performance composites. While tobermorite, a crystalline mineral, often serves as a well-defined model for the more amorphous C-A-S-H found in hydrated cement systems, the direct performance comparison between the two is crucial for material design and application. This guide aims to provide an objective comparison based on available experimental data.

Structural Relationship and Synthesis Overview

Tobermorite is a naturally occurring crystalline calcium silicate (B1173343) hydrate, which can have aluminum substitution in its structure, making it a natural analogue to synthetic C-A-S-H. Synthetic C-A-S-H is a principal binding phase in many cementitious systems and is characterized by a less crystalline, more gel-like structure compared to tobermorite. The incorporation of aluminum into the silicate chains of the C-S-H structure is a key differentiator.

The synthesis of both materials for research purposes is typically achieved through hydrothermal methods. This process involves reacting sources of calcium, silicon, and aluminum (for C-A-S-H) in an aqueous solution at elevated temperatures and pressures in a sealed vessel. The resulting crystal structure and morphology are highly dependent on the synthesis conditions, including temperature, pressure, and the molar ratios of the initial components.

Below is a generalized workflow for the hydrothermal synthesis of these materials.

Synthesis_Workflow cluster_synthesis Hydrothermal Synthesis raw_materials Raw Materials (CaO, SiO2, Al2O3 sources) mixing Mixing with Water raw_materials->mixing hydrothermal_reaction Hydrothermal Reaction (Autoclave at specific T and P) mixing->hydrothermal_reaction product Synthetic C-A-S-H or Tobermorite hydrothermal_reaction->product

Generalized workflow for hydrothermal synthesis.

Mechanical Performance

The mechanical properties of cementitious materials, such as compressive and flexural strength, are critical indicators of their performance and durability. While direct comparative experimental data between pure synthetic C-A-S-H and natural tobermorite is scarce in publicly available literature, insights can be drawn from studies on materials where these phases are dominant.

Key Observations:

  • Molecular dynamics simulations suggest that crystalline tobermorite exhibits high theoretical mechanical moduli.

  • The mechanical performance of synthetic C-A-S-H can be tailored by adjusting its chemical composition, particularly the Al/Si ratio. An increase in this ratio has been shown to enhance mechanical properties by promoting silicate chain polymerization.

PropertySynthetic C-A-S-HNatural Tobermorite
Compressive Strength Varies significantly with Ca/Si and Al/Si ratios. Optimal mechanical performance is observed at a Ca/Si ratio of approximately 1.5. Increasing the Al/Si ratio generally improves strength. For instance, autoclaved aerated concrete with Al-substituted tobermorite (a form of C-A-S-H) has reported compressive strengths up to 4.73 MPa.As a crystalline mineral, its intrinsic strength is high. In composite materials like autoclaved aerated concrete, the presence of well-crystallized tobermorite is directly linked to improved compressive strength.
Flexural Strength Data is limited, but the principles governing compressive strength are expected to apply. Enhanced silicate chain polymerization due to aluminum incorporation should theoretically improve flexural strength.Specific values for pure tobermorite are not readily available in comparative studies.
Elastic Modulus Influenced by the degree of polymerization and cross-linking of the silicate chains.Theoretical calculations for 14Å tobermorite report a Young's Modulus of 91 GPa, a Bulk Modulus of 46 GPa, and a Shear Modulus of 39 GPa.

Durability Performance

The durability of cementitious materials is their ability to resist weathering action, chemical attack, and abrasion while maintaining their desired engineering properties. Key indicators of durability include resistance to sulfate (B86663) attack and chloride ingress.

Key Observations:

  • The denser microstructure and refined pore structure associated with well-formed C-A-S-H can contribute to improved durability by limiting the ingress of aggressive ions.

  • The crystalline nature of tobermorite may offer inherent resistance to certain chemical attacks.

Durability AspectSynthetic C-A-S-HNatural Tobermorite
Sulfate Resistance The incorporation of aluminum in the C-S-H structure can influence its sulfate resistance. A dense C-A-S-H matrix with low permeability can physically hinder sulfate ingress.The inherent stability of the crystalline tobermorite structure is expected to provide good resistance to sulfate attack.
Chloride Permeability The refined pore structure of materials rich in C-A-S-H can lead to low chloride permeability, which is crucial for protecting embedded steel reinforcement from corrosion.The dense crystalline structure of tobermorite would suggest low intrinsic permeability to chloride ions.

Experimental Protocols

The following section details the standardized methodologies for the synthesis and performance evaluation of synthetic C-A-S-H and tobermorite.

Synthesis Protocols

Hydrothermal Synthesis of Synthetic C-A-S-H and Tobermorite

A general workflow for the synthesis process is outlined below. The specific parameters will determine the final product.

detailed_synthesis cluster_synthesis_protocol Detailed Synthesis Protocol start Start: Define Target (C-A-S-H or Tobermorite) reagents Select Reagents (e.g., CaO, SiO2, Al(OH)3) start->reagents ratio Calculate Molar Ratios (Ca/Si, Al/Si) reagents->ratio mix Mix with Deionized Water ratio->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heat Heat to 150-200°C for 24-72 hours autoclave->heat cool Cool to Room Temperature heat->cool filter Filter and Wash with Ethanol cool->filter dry Dry at 60-80°C filter->dry characterize Characterize Product (XRD, SEM, etc.) dry->characterize

Step-by-step hydrothermal synthesis workflow.
  • Precursor Materials: Calcium oxide (CaO), a silicon source (e.g., silica (B1680970) fume, sodium silicate), and for C-A-S-H, an aluminum source (e.g., sodium aluminate, aluminum hydroxide) are used as starting materials.

  • Mixing: The precursors are mixed with deionized water in a specific molar ratio (e.g., Ca/Si and Al/Si) to form a slurry.

  • Hydrothermal Reaction: The slurry is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 150-200°C) for a duration ranging from several hours to days.

  • Product Recovery: After the reaction, the autoclave is cooled, and the solid product is separated from the liquid by filtration. The product is then washed (e.g., with ethanol) to remove any unreacted precursors and dried at a controlled temperature (e.g., 60-80°C).

  • Characterization: The synthesized material is characterized using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases and Scanning Electron Microscopy (SEM) to observe the morphology.

Performance Testing Protocols

Mechanical Testing

  • Compressive Strength (ASTM C109/C109M): Mortar cubes (typically 50 mm or 2 inches) are prepared with the synthesized material as the binder. After a specified curing period, the cubes are subjected to a compressive load until failure. The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.[1][2][3][4]

  • Flexural Strength (ASTM C348): Mortar prisms are cast and cured. The prisms are then subjected to a three-point bending test until failure. The flexural strength (modulus of rupture) is calculated from the failure load and the dimensions of the prism.[5][6][7][8][9]

Durability Testing

  • Sulfate Resistance (ASTM C1012): Mortar bars are cast and cured. Their initial length is measured before they are immersed in a sulfate solution (typically sodium sulfate). The change in length of the bars is monitored over time as a measure of their resistance to sulfate attack.[10][11][12][13][14]

  • Chloride Permeability (ASTM C1202): A cylindrical concrete or mortar specimen is subjected to a voltage for 6 hours with one end exposed to a chloride solution and the other to a sodium hydroxide (B78521) solution. The total electrical charge passed through the specimen is measured in coulombs, which provides an indication of the material's resistance to chloride ion penetration.[15][16][17][18][19][20][21][22][23]

Conclusion

While both synthetic C-A-S-H and natural tobermorite are fundamental to the performance of cementitious materials, a direct and comprehensive quantitative comparison of their performance is an area that warrants further research. The available data suggests that the crystalline nature of tobermorite provides a strong and stable framework, while the amorphous and adaptable structure of synthetic C-A-S-H allows for the tailoring of its properties through compositional adjustments. For professionals in material science and development, understanding the nuances of both materials is key to innovating in the field of construction and beyond. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies to generate the much-needed quantitative data.

References

Unveiling Aluminosilicate Structures: A Comparative Guide to Cross-Validation of XRD and NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of aluminosilicate (B74896) structures is paramount. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful and complementary techniques for elucidating the intricate atomic arrangements within these materials. By cross-validating data from both methods, a more complete and reliable structural determination can be achieved.

The long-range crystallographic information provided by XRD is ideally complemented by the short-range atomic-level insights from solid-state NMR. This integrated approach is crucial for understanding the properties and performance of aluminosilicates in various applications, including catalysis, adsorption, and as pharmaceutical excipients.

Principles of XRD and NMR in Aluminosilicate Analysis

X-ray Diffraction (XRD) provides information on the long-range order and crystallinity of materials. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal lattice, one can determine the unit cell dimensions, space group, and phase purity of a crystalline aluminosilicate. For zeolites, empirical relationships exist that correlate the unit cell parameters with the framework Si/Al ratio.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is a powerful tool for probing the local chemical environment of specific atomic nuclei. For aluminosilicates, solid-state MAS (Magic Angle Spinning) NMR is employed. 29Si MAS NMR can distinguish between silicon atoms with different numbers of next-nearest aluminum neighbors (Qn(mAl) units), providing a quantitative measure of the Si/Al ratio and insights into the silicon-aluminum ordering. 27Al MAS NMR can differentiate between aluminum in tetrahedral and octahedral coordination, identifying framework and extra-framework aluminum species.

Quantitative Data Comparison

The cross-validation of data from XRD and NMR provides a robust method for determining the Si/Al ratio of aluminosilicates, a critical parameter influencing their acidic and catalytic properties. The following table summarizes representative quantitative data obtained from both techniques for common zeolite frameworks.

Zeolite TypeTechniqueParameterValueReference
ZSM-5 XRD (Rietveld)Unit Cell Volume (ų)5365.4[1]
29Si MAS NMRSi/Al Ratio38.5[1]
ICP-AESSi/Al Ratio38.5[1]
Faujasite (USY) XRDFramework Al/unit cell30.1[2]
29Si MAS NMRSi/Al Ratio5.4[2]
Elemental AnalysisTotal Al (mmol/g)-[2]
Mordenite (B1173385) XRDSi/Al Ratio (from unit cell)5.5 - 12[3][4]
EDXSi/Al Ratio9[5]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. Below are representative protocols for powder XRD and solid-state NMR analysis of aluminosilicate materials.

Powder X-ray Diffraction (XRD)
  • Sample Preparation: The aluminosilicate sample is finely ground to a particle size of less than 10 µm to ensure random orientation of the crystallites.[6] The powder is then back-loaded into a sample holder to minimize preferred orientation.[6]

  • Data Collection:

    • Instrument: A modern powder diffractometer equipped with a Cu Kα radiation source (40 kV, 40 mA) and a high-resolution detector is typically used.[7]

    • Scan Range: Data is collected over a 2θ range of 5-80° with a step size of 0.02° and a counting time of 1-2 seconds per step.[7][8]

  • Data Analysis (Rietveld Refinement):

    • Software: Software such as TOPAS or GSAS-II is used for Rietveld refinement.[1]

    • Procedure: The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting structural parameters (e.g., lattice parameters, atomic positions) and instrumental parameters.[1] The background is modeled using a polynomial function.[1] The peak profiles are typically modeled using a pseudo-Voigt function.[1]

    • Quantification: The weight fractions of different crystalline phases and the amorphous content (if an internal standard is used) can be determined.[9] For zeolites, the framework Si/Al ratio can be estimated from the refined unit cell parameters using established empirical correlations.[10]

Solid-State Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: The aluminosilicate sample is packed into a zirconia rotor (typically 3.2 mm or 4 mm diameter). For quantitative 29Si NMR, it is important to ensure that the sample is fully relaxed between scans.

  • 29Si MAS NMR Spectroscopy:

    • Instrument: A high-field solid-state NMR spectrometer (e.g., 7.1 T or higher) is used.[11]

    • Technique: Single-pulse (direct polarization) 29Si MAS NMR experiments are performed.[11]

    • Parameters:

      • Magic Angle Spinning (MAS) Rate: 5-10 kHz.

      • Pulse Width: A short pulse angle (e.g., π/6) is used to ensure uniform excitation of all silicon environments.

      • Recycle Delay: A long recycle delay (e.g., 60-120 s) is crucial for quantitative analysis, allowing for the complete relaxation of the 29Si nuclei.

      • 1H Decoupling: High-power proton decoupling is applied during acquisition to remove broadening from 1H-29Si dipolar couplings.

    • Data Analysis: The spectra are deconvoluted into individual Gaussian-Lorentzian peaks corresponding to different Qn(mAl) units. The Si/Al ratio is calculated from the integrated intensities of these peaks using the following formula: Si/Al = ΣI(Qn) / [Σ(m/4) * I(Qn(mAl))].[10]

  • 27Al MAS NMR Spectroscopy:

    • Instrument: A high-field solid-state NMR spectrometer is used.

    • Technique: Single-pulse 27Al MAS NMR experiments are performed.

    • Parameters:

      • Magic Angle Spinning (MAS) Rate: A high spinning speed (e.g., 14-20 kHz) is used to narrow the quadrupolar-broadened lines.[7]

      • Pulse Width: A very short pulse (e.g., corresponding to a π/12 tipping angle) is used for quantitative measurements of the central transition.

      • Recycle Delay: A short recycle delay (e.g., 0.1-2 s) is typically sufficient due to the faster relaxation of the quadrupolar 27Al nucleus.[7]

    • Data Analysis: The spectrum is analyzed to identify peaks corresponding to tetrahedrally coordinated framework aluminum (typically around 50-60 ppm) and octahedrally coordinated extra-framework aluminum (typically around 0 ppm).

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of cross-validating XRD and NMR data and the relationship between the structural parameters obtained from each technique.

CrossValidationWorkflow cluster_XRD XRD Analysis cluster_NMR NMR Analysis XRD_Sample Aluminosilicate Sample XRD_Data Powder XRD Pattern XRD_Sample->XRD_Data Rietveld Rietveld Refinement XRD_Data->Rietveld XRD_Results Unit Cell Parameters, Phase Purity Rietveld->XRD_Results CrossValidation Cross-Validation XRD_Results->CrossValidation NMR_Sample Aluminosilicate Sample Si_NMR 29Si MAS NMR NMR_Sample->Si_NMR Al_NMR 27Al MAS NMR NMR_Sample->Al_NMR NMR_Data_Si Qn(mAl) Distribution Si_NMR->NMR_Data_Si NMR_Data_Al Al Coordination (Framework/Extra-framework) Al_NMR->NMR_Data_Al NMR_Data_Si->CrossValidation NMR_Data_Al->CrossValidation Final_Structure Validated Aluminosilicate Structure CrossValidation->Final_Structure DataRelationship cluster_XRD XRD Derived Parameters cluster_NMR NMR Derived Parameters UnitCell Unit Cell Dimensions Correlation Correlates with UnitCell->Correlation influences SiAl_Ratio_NMR Si/Al Ratio (from 29Si NMR) SiAl_Ratio_NMR->UnitCell affects Si_O_Si_Angle Si-O-Si Bond Angles (related to 29Si shift) SiAl_Ratio_NMR->Si_O_Si_Angle influences Al_Coord Al Coordination (from 27Al NMR) Al_Coord->SiAl_Ratio_NMR informs Correlation->SiAl_Ratio_NMR determines

References

Evaluating the cost-effectiveness of different synthesis routes for aluminum calcium silicate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aluminum calcium silicate (B1173343), a versatile excipient and active ingredient, presents a landscape of diverse methodologies. The choice of a particular synthesis route is a critical decision, profoundly influencing not only the physicochemical properties of the final product but also the overall economic viability of the process. This guide provides an objective comparison of the most common synthesis routes—sintering, solid-state reaction, hydrothermal synthesis, sol-gel method, and co-precipitation—with a focus on their cost-effectiveness, supported by experimental data.

At a Glance: Key Performance Indicators of Synthesis Routes

The selection of an optimal synthesis route hinges on a careful evaluation of several factors, including precursor costs, energy consumption, reaction time, and the yield of the desired product. The following table summarizes these key performance indicators for the different methods.

Synthesis RoutePrecursor MaterialsTypical TemperatureTypical DurationEnergy ConsumptionYieldRelative Cost
Sintering Calcium carbonate, Aluminum oxide, Silicon dioxide1200-1350°C[1]2-5 hours[1]High>90%High
Solid-State Reaction Calcium oxide, Aluminum oxide, Silicon dioxide1100-1450°C[2]2-60 minutes[3]High>95%High
Hydrothermal Calcium oxide, Silicon dioxide, Aluminum hydroxide130-200°C[4][5]4-72 hours[5]Moderate~90%[4]Moderate
Sol-Gel TEOS, Calcium nitrate, Aluminum nitrate800-1100°C (calcination)[2]24-48 hours (aging)Low to ModerateVariableHigh
Co-precipitation Soluble calcium, aluminum, and silicate saltsRoom Temperature - 90°C1-24 hoursLowHigh (>95%)Low to Moderate

Deep Dive into Synthesis Methodologies

A thorough understanding of the experimental protocols for each synthesis route is essential for a comprehensive cost-effectiveness analysis. The following sections provide detailed methodologies for each of the key synthesis methods.

Sintering Process

The sintering process involves the thermal treatment of a powder compact at a high temperature, below the melting point of the main constituent, to induce bonding between the particles.

Experimental Protocol:

  • Precursor Preparation: Stoichiometric amounts of finely ground calcium carbonate (CaCO₃), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) are intimately mixed.

  • Compaction: The powder mixture is uniaxially pressed into pellets or other desired shapes.

  • Sintering: The compacted material is placed in a high-temperature furnace and heated to temperatures between 1200°C and 1350°C for a duration of 2 to 5 hours.[1]

  • Cooling: The furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the final product.

  • Grinding: The sintered product is then ground to the desired particle size.

Solid-State Reaction

Similar to sintering, the solid-state reaction method relies on the direct reaction between solid precursors at elevated temperatures.

Experimental Protocol:

  • Precursor Milling: High-purity calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) powders are mixed and milled to ensure a homogeneous distribution of reactants.

  • Calcination: The mixture is heated in a furnace to temperatures ranging from 1100°C to 1450°C.[2] The reaction time can vary from a few minutes to several hours.[3]

  • Quenching/Cooling: The product is either rapidly quenched or slowly cooled depending on the desired crystalline phase.

  • Characterization: The final product is analyzed to confirm the formation of the desired aluminum calcium silicate phase.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Experimental Protocol:

  • Precursor Suspension: A suspension is prepared by mixing precursors such as calcium oxide, silicon dioxide, and a soluble aluminum salt (e.g., aluminum hydroxide) in deionized water.[4][5]

  • Autoclave Treatment: The suspension is sealed in a Teflon-lined autoclave and heated to a temperature between 130°C and 200°C for a period of 4 to 72 hours.[4][5] The pressure inside the autoclave is autogenous.

  • Filtration and Washing: After cooling, the solid product is separated from the liquid phase by filtration and washed with deionized water to remove any unreacted precursors or by-products.

  • Drying: The final product is dried in an oven at a temperature of around 100-110°C.[6]

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

  • Sol Formation: A sol is prepared by hydrolyzing precursors in a suitable solvent. Common precursors include tetraethyl orthosilicate (B98303) (TEOS) for silica, a calcium salt like calcium nitrate, and an aluminum salt like aluminum nitrate.[7]

  • Gelation: The sol is allowed to age, typically for 24 to 48 hours, during which a gel network is formed through polycondensation reactions.

  • Drying: The gel is dried to remove the solvent. This can be done through conventional heating or supercritical drying.

  • Calcination: The dried gel is calcined at temperatures between 800°C and 1100°C to remove organic residues and induce crystallization of the this compound.[2]

Co-precipitation

Co-precipitation involves the simultaneous precipitation of multiple components from a solution to form a mixed solid.

Experimental Protocol:

  • Solution Preparation: Aqueous solutions of soluble salts of calcium (e.g., calcium chloride), aluminum (e.g., aluminum chloride), and silicon (e.g., sodium silicate) are prepared.

  • Precipitation: The solutions are mixed under controlled pH and temperature conditions, often with the addition of a precipitating agent (e.g., sodium hydroxide), to induce the co-precipitation of the desired product.

  • Aging: The precipitate is typically aged in the mother liquor for a period of 1 to 24 hours to ensure complete reaction and improve crystallinity.

  • Filtration, Washing, and Drying: The precipitate is filtered, washed thoroughly to remove soluble impurities, and then dried.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the discussed synthesis methods.

Synthesis Workflows cluster_sintering Sintering / Solid-State cluster_hydrothermal Hydrothermal Synthesis cluster_solgel Sol-Gel Method cluster_coprecipitation Co-precipitation s1 Precursor Mixing & Milling s2 Compaction (Sintering) s1->s2 Sintering s3 High-Temperature Reaction (1100-1450°C) s1->s3 Solid-State s2->s3 s4 Cooling / Quenching s3->s4 s5 Grinding s4->s5 h1 Precursor Suspension h2 Autoclave Treatment (130-200°C) h1->h2 h3 Filtration & Washing h2->h3 h4 Drying h3->h4 sg1 Sol Formation (Hydrolysis) sg2 Gelation (Aging) sg1->sg2 sg3 Drying sg2->sg3 sg4 Calcination (800-1100°C) sg3->sg4 cp1 Solution Preparation cp2 Precipitation cp1->cp2 cp3 Aging cp2->cp3 cp4 Filtration, Washing & Drying cp3->cp4

Caption: A flowchart comparing the key stages of different synthesis routes for this compound.

Concluding Remarks: Selecting the Right Path

The choice of a synthesis route for this compound is a multifaceted decision that requires a balance between desired material properties and economic constraints.

  • High-temperature methods like sintering and solid-state reactions are suitable for large-scale production where high crystallinity is paramount and energy costs are manageable.

  • Hydrothermal synthesis offers a compelling alternative with lower energy requirements and good control over product morphology, making it a more environmentally friendly and potentially more cost-effective option for certain applications.

  • The sol-gel method , while often associated with higher precursor costs, provides exceptional control over purity, homogeneity, and particle size, which can be critical for high-value applications in pharmaceuticals and catalysis.[8]

  • Co-precipitation stands out as a simple, scalable, and often low-cost method that can yield high-purity products, making it an attractive option for a wide range of applications.

Ultimately, the most cost-effective route will depend on the specific requirements of the end-use, the availability and cost of raw materials, and the scale of production. A thorough techno-economic analysis, considering all these factors, is crucial for making an informed decision.

References

The Influence of Ca/Si Ratio and Aluminum Content on the Bioactivity of Calcium Silicate-Based Biomaterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioactivity of calcium silicate-based biomaterials is a critical determinant of their success in clinical applications, ranging from bone regeneration to dental pulp therapy. Tricalcium silicate (B1173343) (Ca₃SiO₅ or C₃S) is a well-established bioactive material, known for its ability to form hydroxyapatite (B223615) and promote tissue regeneration. The introduction of aluminum into the calcium silicate matrix, creating aluminum calcium silicate, presents a more complex scenario. This guide provides a comparative analysis of how the Calcium/Silicon (Ca/Si) ratio and the presence of aluminum affect the bioactivity of these materials, supported by experimental data.

Executive Summary

Tricalcium silicate (TCS) is renowned for its excellent bioactivity, characterized by the release of calcium ions (Ca²⁺) and the formation of a hydroxyapatite (HA) layer, which are crucial for bone bonding and stimulating cellular activity. The incorporation of aluminum into the calcium silicate structure can modulate its physicochemical properties and biological response. Generally, a lower Ca/Si ratio in calcium silicate materials can enhance certain properties like carbonation resistance. However, the presence of aluminum, particularly at high concentrations in the form of tricalcium aluminate (Ca₃Al₂O₅ or C₃A), has been shown to be detrimental to the material's apatite-forming ability, a key indicator of bioactivity. This guide synthesizes available data to compare these materials and elucidate the impact of the Ca/Si ratio and aluminum content.

Bioactivity Comparison: this compound vs. Tricalcium Silicate

The primary measure of bioactivity for these materials is their ability to form a bone-like hydroxyapatite layer on their surface when in contact with physiological fluids. This process is initiated by the release of Ca²⁺ and silicate ions, leading to a local increase in pH and supersaturation of apatite precursors.

Tricalcium Silicate (TCS):

Pure tricalcium silicate and cements based on it, such as Mineral Trioxide Aggregate (MTA), are highly bioactive. The hydration of TCS (3CaO·SiO₂) produces calcium silicate hydrate (B1144303) (C-S-H) gel and calcium hydroxide (B78521) (Ca(OH)₂). The release of Ca²⁺ and the high pH (due to Ca(OH)₂) are pivotal for apatite precipitation and provide an antibacterial effect. Studies have shown that TCS-based materials stimulate osteogenic differentiation of stem cells by upregulating key markers like alkaline phosphatase (ALP), Runt-related transcription factor 2 (Runx2), bone morphogenetic protein 2 (BMP-2), and osteocalcin (B1147995) (OCN).[1][2]

This compound:

The term "this compound" can refer to various materials, including cements containing tricalcium aluminate or bioactive glasses where aluminum is a dopant. Research indicates that the presence of aluminum can have a significant, and often negative, impact on bioactivity.

  • Inhibition of Apatite Formation: High concentrations of aluminum, particularly from the tricalcium aluminate phase, can hinder the formation of hydroxyapatite.[3] Aluminum-free hydraulic calcium silicate cements have been observed to readily form hydroxyapatite in vivo, whereas those with high tricalcium aluminate content showed little to no apatite formation.[3]

  • Altered Ion Release: The incorporation of aluminum can alter the release profiles of Ca²⁺ and Si⁴⁺ ions, which are crucial for the initial stages of bioactivity.

  • Cellular Response: While low levels of aluminum doping in bioactive glasses might not significantly reduce bioactivity, higher concentrations can be cytotoxic and impair the cellular response necessary for tissue regeneration.

Effect of Ca/Si Ratio:

The Ca/Si ratio is a critical parameter for both material types. In calcium silicate hydrate (C-S-H), the main binding phase, a lower Ca/Si ratio has been associated with increased polymerization of the silicate chains and improved resistance to carbonation.[4][5] While a direct correlation to bioactivity is complex, a stable material structure is essential for long-term performance. For tricalcium silicate, the inherent Ca/Si ratio of 3 is central to its hydration reaction and subsequent bioactivity. Altering this stoichiometry would fundamentally change the material. In aluminosilicate (B74896) systems, the Ca/(Si+Al) ratio becomes the relevant parameter, and its influence on bioactivity is an area requiring more dedicated research.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies, comparing the bioactivity of different calcium silicate-based materials.

Table 1: Apatite Formation and Ion Release

MaterialCompositionApatite Formation in SBF/PBSCa²⁺ ReleaseReference
Tricalcium Silicate (TCS) based
White ProRoot MTATricalcium silicate, Dicalcium silicate, Bismuth oxideYes, significant layer formationHigh[6]
Biodentine™Tricalcium silicate, Dicalcium silicate, Zirconium oxideYes, rapid and significantHigh[1][7]
Aluminum-Containing Calcium Silicate
MTA HP RepairTricalcium silicate, Dicalcium silicate, Tricalcium aluminate (5-12%)None detected in vivoNot specified[3]
Endocem MTACalcium silicate, Bismuth oxide, Aluminum oxideYes, but with lower Ca/P ratio than ProRoot MTALower than ProRoot MTA[6]

Table 2: Cellular Response (Osteogenic Differentiation)

MaterialCell TypeKey Marker UpregulationMineralized Nodule FormationReference
Tricalcium Silicate (TCS) based
Biodentine™Stem Cells from Apical Papilla (SCAPs)Higher ALP activity at 7 daysHigher than NeoMTA Plus and MTA Repair HP[1]
Calcium Silicate/β-TCP compositeOsteoblast-like cellsBMP-2, TGF-β, Runx2, ALP, OCNYes[2]
Aluminum-Containing Calcium Silicate
MTA Repair HPSCAPsLower ALP activity than Biodentine™Lower than Biodentine™[1]

Experimental Methodologies

A summary of common experimental protocols used to assess the bioactivity of these materials is provided below.

Apatite Formation Assay
  • Objective: To evaluate the ability of a material to form a hydroxyapatite layer in a simulated physiological environment.

  • Protocol:

    • Material samples are prepared as discs or powders.

    • The samples are immersed in Simulated Body Fluid (SBF) or Phosphate-Buffered Saline (PBS) at 37°C for various time points (e.g., 1, 3, 7, 14, 28 days).

    • After immersion, samples are removed, rinsed with deionized water, and dried.

    • The surface is analyzed using Scanning Electron Microscopy (SEM) for morphology, Energy-Dispersive X-ray Spectroscopy (EDS) for elemental composition (presence of Ca and P), and X-ray Diffraction (XRD) or Raman Spectroscopy to confirm the crystalline phase of hydroxyapatite.[6]

Ion Release Measurement
  • Objective: To quantify the release of key ions (e.g., Ca²⁺, Si⁴⁺) from the material into a solution.

  • Protocol:

    • Set material samples are immersed in deionized water or a buffer solution.

    • At specific time intervals, the immersion solution is collected and analyzed using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of released ions.[8]

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxicity of the material extracts.

  • Protocol:

    • Material extracts are prepared by incubating the set material in a cell culture medium.

    • Cells (e.g., osteoblasts, mesenchymal stem cells) are cultured in the presence of the material extracts at different concentrations.

    • After a defined incubation period (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan is solubilized, and the absorbance is measured with a spectrophotometer, which is proportional to the number of viable cells.[7]

Alkaline Phosphatase (ALP) Activity Assay
  • Objective: To evaluate an early marker of osteogenic differentiation.

  • Protocol:

    • Cells are cultured on or in the presence of the material extracts.

    • At specific time points, the cells are lysed to release intracellular proteins.

    • The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.

    • ALP in the lysate converts pNPP to p-nitrophenol, which is a yellow product.

    • The absorbance of p-nitrophenol is measured, and the ALP activity is normalized to the total protein content.[1]

Mineralization Assay (Alizarin Red S Staining)
  • Objective: To visualize and quantify calcium deposition by cells, a late marker of osteogenic differentiation.

  • Protocol:

    • Cells are cultured in an osteogenic medium in the presence of the material extracts for an extended period (e.g., 14-21 days).

    • The cell layer is fixed and stained with Alizarin Red S solution, which binds to calcium deposits, forming a red-orange precipitate.

    • The stained nodules can be visualized by microscopy and quantified by extracting the stain and measuring its absorbance.[7]

Visualized Workflows and Pathways

Experimental_Workflow_for_Bioactivity_Assessment cluster_material Material Preparation cluster_invitro In Vitro Bioactivity Tests cluster_analysis Analysis Mat Calcium Silicate Material SetMat Set Material Mat->SetMat Extract Prepare Eluates SetMat->Extract Apatite Apatite Formation (SBF) SetMat->Apatite Ion Ion Release (ICP-OES) SetMat->Ion Viability Cell Viability (MTT) Extract->Viability ALP ALP Activity Extract->ALP Mineral Mineralization (Alizarin Red) Extract->Mineral SEM_EDS SEM/EDS/XRD Apatite->SEM_EDS Spectro Spectrophotometry Viability->Spectro ALP->Spectro Mineral->Spectro

Caption: Experimental workflow for assessing the in vitro bioactivity of calcium silicate materials.

Osteogenic_Signaling_Pathway cluster_material Material Interaction cluster_cellular Cellular Response Material Calcium Silicate Material Ions Release of Ca2+ and Si4+ ions (Increased local pH) Material->Ions MSC Mesenchymal Stem Cell Ions->MSC BMP_TGF Upregulation of BMP-2 / TGF-β MSC->BMP_TGF Runx2 Activation of Runx2 BMP_TGF->Runx2 Osteo_Markers Expression of Osteogenic Markers (ALP, OCN) Runx2->Osteo_Markers Differentiation Osteogenic Differentiation & Mineralization Osteo_Markers->Differentiation

Caption: Simplified signaling pathway for osteogenic differentiation induced by calcium silicate materials.

Conclusion

The bioactivity of calcium silicate-based materials is a multifaceted property significantly influenced by their chemical composition. Tricalcium silicate stands out for its robust and well-documented bioactivity, promoting apatite formation and osteogenic differentiation. The incorporation of aluminum, particularly as a distinct tricalcium aluminate phase, appears to compromise this bioactivity, primarily by inhibiting apatite formation. The Ca/Si ratio is a crucial design parameter that influences the material's structural integrity and ion release kinetics.

For researchers and developers, this guide highlights the importance of carefully considering the role of aluminum in new formulations. While it may offer advantages in terms of mechanical properties or setting times, its potential to impede bioactivity must be carefully evaluated. Future research should focus on direct comparative studies of aluminum-doped calcium silicates with varying Ca/Si ratios to provide a more definitive understanding of their structure-property-bioactivity relationships.

References

Comparison of the heavy metal immobilization efficiency of C-A-S-H and ettringite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in environmental remediation and materials science, the effective immobilization of heavy metals is a critical challenge. Two key players in this field, Calcium-Aluminate-Silicate-Hydrate (C-A-S-H) and ettringite, are instrumental in the solidification and stabilization of hazardous waste. This guide provides an objective comparison of their heavy metal immobilization efficiencies, supported by experimental data and detailed methodologies.

At a Glance: C-A-S-H vs. Ettringite for Heavy Metal Immobilization

FeatureCalcium-Aluminate-Silicate-Hydrate (C-A-S-H)Ettringite
Primary Immobilization Mechanism Adsorption, ion exchange, and incorporation into its layered structure.Substitution of ions within its crystal structure and surface adsorption.[1][2]
Primary Target Pollutants Divalent cations such as Pb²⁺, Cu²⁺, Zn²⁺, and Cd²⁺.Primarily oxyanions like arsenate, chromate, and selenate (B1209512), but also some divalent cations.[1][2]
pH Stability Stable over a broad alkaline pH range.Stable within a narrow alkaline pH range, typically above 10.5.[1]
Influence of Sulfates Generally not a primary factor in its formation for immobilization purposes.The presence of sulfate (B86663) is essential for its formation and can influence the incorporation of other ions.[1]

Quantitative Comparison of Immobilization Efficiency

The following table summarizes the heavy metal immobilization efficiency of C-A-S-H and ettringite based on available experimental data. It is important to note that the data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Heavy Metal IonImmobilization Efficiency (%) - C-A-S-H/C-S-HImmobilization Efficiency (%) - EttringiteKey Findings & Citations
Lead (Pb²⁺) >99%>99%Both phases show excellent retention of lead. C-S-H phases are known to strongly bind Pb(II).[3]
Cadmium (Cd²⁺) >99%>99%Both materials are highly effective in immobilizing cadmium.[3]
Zinc (Zn²⁺) >99%>99%Ettringite can incorporate Zn²⁺ by substitution for Ca²⁺.[3][4]
Copper (Cu²⁺) >99%>99%Copper immobilization at high pH can be achieved through the formation of C-S-H/C-A-H and ettringite.[3][5]
Chromium (Cr³⁺/Cr⁶⁺) Good66-83% for Cr(VI), >99% for Cr(III)Ettringite is particularly effective at immobilizing chromium, with Cr³⁺ substituting for Al³⁺ and CrO₄²⁻ substituting for SO₄²⁻.[3]
Arsenate (AsO₄³⁻) ModerateHighEttringite is a primary host for arsenate in cementitious systems.[1]
Selenate (SeO₄²⁻) ModerateHighSimilar to arsenate, selenate can be incorporated into the ettringite structure.[1]

Experimental Protocols

Synthesis of C-A-S-H for Immobilization Studies

A common method for synthesizing C-A-S-H involves the hydration of cementitious materials rich in calcium, silicon, and aluminum.

Materials:

  • Portland cement or a blend of calcium oxide (CaO), silica (B1680970) fume (SiO₂), and alumina (B75360) (Al₂O₃)

  • Deionized water

  • Heavy metal salt solution of known concentration

Procedure:

  • The cementitious powder is mixed with deionized water at a specific water-to-solid ratio.

  • The heavy metal solution is added to the paste and mixed thoroughly to ensure homogeneous distribution.

  • The paste is then cured in a sealed container at a controlled temperature and humidity for a specified period (e.g., 28 days) to allow for the formation of C-A-S-H phases.

  • After curing, the solidified samples are crushed for leaching tests.

Synthesis of Ettringite for Immobilization Studies

Ettringite can be synthesized through the precipitation method.

Materials:

  • Calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂)

  • Aluminum sulfate (Al₂(SO₄)₃)

  • Deionized water

  • Heavy metal salt solution of known concentration

  • Sodium hydroxide (NaOH) or other alkali to control pH

Procedure:

  • Stoichiometric amounts of calcium and aluminum sources are dissolved in deionized water.

  • The heavy metal solution is added to the mixture.

  • The pH of the solution is adjusted to the desired level (typically >11.5) using an alkali solution to induce the precipitation of ettringite.

  • The precipitate is continuously stirred for a set duration to ensure complete reaction.

  • The resulting solid (ettringite with incorporated heavy metals) is filtered, washed with deionized water, and dried.

Leaching Tests

The immobilization efficiency is commonly evaluated using leaching tests, which assess the amount of heavy metal that leaches from the solidified matrix under specific conditions.

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311:

  • The solidified and crushed material is placed in an extraction fluid (typically an acetic acid solution with a specific pH) at a liquid-to-solid ratio of 20:1.

  • The mixture is rotated in a tumbler for 18 hours.

  • The leachate is then filtered and analyzed for heavy metal concentrations using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Mechanisms of Immobilization: A Visual Representation

The following diagram illustrates the primary mechanisms by which C-A-S-H and ettringite immobilize heavy metals.

G Heavy Metal Immobilization Mechanisms cluster_CASH C-A-S-H cluster_Ettringite Ettringite CASH C-A-S-H Structure Adsorption Surface Adsorption CASH->Adsorption IonExchange Ion Exchange (e.g., Ca²⁺) CASH->IonExchange Incorporation Structural Incorporation CASH->Incorporation Immobilized Immobilized Heavy Metals Ettringite Ettringite Crystal Substitution Ionic Substitution (e.g., SO₄²⁻, Al³⁺) Ettringite->Substitution SurfaceAdsorption Surface Adsorption Ettringite->SurfaceAdsorption HeavyMetals Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺, Cr⁶⁺, AsO₄³⁻) HeavyMetals->CASH Immobilized by C-A-S-H HeavyMetals->Ettringite Immobilized by Ettringite

Caption: Immobilization pathways for heavy metals by C-A-S-H and ettringite.

Logical Workflow for Comparison

The process of comparing the immobilization efficiency of C-A-S-H and ettringite follows a structured experimental and analytical workflow.

G cluster_synthesis Phase Synthesis cluster_immobilization Immobilization Experiment cluster_analysis Analysis Synth_CASH Synthesize C-A-S-H Immob_CASH Introduce Heavy Metals to C-A-S-H Synth_CASH->Immob_CASH Synth_Ettringite Synthesize Ettringite Immob_Ettringite Introduce Heavy Metals to Ettringite Synth_Ettringite->Immob_Ettringite Leaching_CASH Leaching Test on C-A-S-H Immob_CASH->Leaching_CASH Characterization Solid Phase Characterization (XRD, SEM) Immob_CASH->Characterization Leaching_Ettringite Leaching Test on Ettringite Immob_Ettringite->Leaching_Ettringite Immob_Ettringite->Characterization Comparison Compare Immobilization Efficiency Leaching_CASH->Comparison Leaching_Ettringite->Comparison Characterization->Comparison

Caption: Experimental workflow for comparing heavy metal immobilization.

Conclusion

Both C-A-S-H and ettringite are highly effective in immobilizing a range of heavy metals. The choice between them depends on the specific contaminants present in the waste stream. C-A-S-H demonstrates broad effectiveness for divalent cations, while ettringite is particularly advantageous for the immobilization of oxyanions. For waste streams containing a mixture of contaminants, cementitious systems that promote the formation of both phases can provide a robust and comprehensive immobilization strategy. Further research focusing on direct comparative studies under identical conditions will enhance our understanding and allow for more tailored and efficient remediation solutions.

References

Investigating the differences in thermal stability between various synthetic aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various synthetic aluminosilicates, supported by experimental data. Understanding the thermal limits of these materials is crucial for their application in catalysis, drug delivery, and other high-temperature processes.

Comparative Thermal Stability Data

The thermal stability of synthetic aluminosilicates is influenced by several factors, most notably the silicon-to-aluminum (Si/Al) ratio and the specific framework structure. Generally, a higher Si/Al ratio leads to increased thermal and hydrothermal stability.[1][2] The following table summarizes the approximate decomposition or significant structural collapse temperatures for several common synthetic aluminosilicates as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Synthetic Aluminosilicate (B74896)Framework TypeTypical Si/Al RatioApproximate Decomposition Temperature (°C)Notes
Zeolite A LTA1~550 - 800[3]Stability is cation-dependent; loses sorption capacity at lower temperatures.[3]
Zeolite Y FAU2 - 3~700 - 800Stability increases with higher Si/Al ratios.
Zeolite ZSM-5 MFI15 - 100+> 800[4]Exhibits high thermal stability, which increases with the Si/Al ratio.[2][4]
Al-MCM-41 M41S15 - 50~550 - 650The mesoporous structure is less thermally stable than microporous zeolites.[5][6]

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are standard for characterizing the thermal stability of materials.[7][8]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes weight loss, indicating decomposition or dehydroxylation.

Methodology:

  • Sample Preparation: A small amount of the synthetic aluminosilicate sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).[9][10]

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9][11]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate, commonly 10 °C/min.[12][13]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset temperature of significant weight loss is identified as the decomposition temperature.[10]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the synthetic aluminosilicate is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.[8][14]

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample and reference pans are heated at a controlled rate, typically 10 °C/min, over the desired temperature range.[15]

  • Data Analysis: The difference in heat flow between the sample and the reference is measured. Endothermic or exothermic peaks in the DSC curve indicate thermal events such as phase transitions, crystallization, or decomposition.[16] The peak temperature of an exothermic event can indicate the point of structural collapse.[3]

Key Relationships and Pathways

The thermal stability of synthetic aluminosilicates is not solely dependent on a single factor but is a result of the interplay between their chemical composition and structural characteristics.

G cluster_0 Factors Influencing Thermal Stability cluster_1 Resultant Properties ratio Si/Al Ratio stability Thermal Stability ratio->stability Higher ratio generally increases stability acidity Acidity ratio->acidity Higher ratio decreases Brønsted acidity framework Framework Structure (e.g., pore size, density) framework->stability Denser frameworks are often more stable cations Extra-framework Cations cations->stability Nature and location of cations affect stability acidity->stability High acid site density can decrease stability

References

A critical review of characterization techniques for amorphous and crystalline aluminosilicates

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Review of Characterization Techniques for Amorphous and Crystalline Aluminosilicates

For Researchers, Scientists, and Drug Development Professionals

Aluminosilicates, encompassing both amorphous and crystalline (zeolitic) structures, are pivotal materials in catalysis, ion exchange, separation, and increasingly, in drug delivery systems. Their performance is intrinsically linked to their physicochemical properties, including structure, porosity, acidity, and morphology. A thorough characterization is therefore essential for understanding and optimizing their function. This guide provides a critical comparison of the key techniques employed for the characterization of amorphous and crystalline aluminosilicates, supported by experimental data and detailed methodologies.

Structural and Phase Analysis

The fundamental distinction between amorphous and crystalline aluminosilicates lies in their atomic arrangement. X-ray diffraction (XRD) is the primary technique for identifying the long-range order characteristic of crystalline materials.

X-ray Diffraction (XRD) is a powerful and widely used technique for the identification of crystalline phases. In crystalline aluminosilicates like zeolites, XRD patterns exhibit sharp diffraction peaks at specific 2θ angles, which are characteristic of the material's crystal structure.[1][2][3][4] The position and intensity of these peaks can be used for phase identification by comparison with standard diffraction patterns.[2][3] For amorphous aluminosilicates, the XRD pattern shows a broad halo, indicating the absence of long-range atomic order.[5][6]

Key Quantitative Parameters from XRD:

  • Crystallinity: The degree of crystallinity of a sample can be estimated by comparing the integrated intensity of the crystalline peaks to that of a standard reference material.

  • Crystallite Size: The size of the crystalline domains can be calculated using the Scherrer equation, which relates the peak broadening to the crystallite size. For example, zeolite A with a cubic structure has been synthesized with varying crystallite sizes depending on the Si/Al ratio.[1]

  • Lattice Parameters: Precise determination of peak positions allows for the calculation of the unit cell parameters.

TechniqueInformation ObtainedSample FormDestructiveKey AdvantagesKey Limitations
X-ray Diffraction (XRD) Crystalline phase identification, degree of crystallinity, crystallite size, lattice parameters.Powder, thin filmNoRapid, non-destructive, widely available.Limited information on amorphous materials, requires reference patterns for phase identification.
Solid-State NMR Spectroscopy Local atomic environments (coordination), connectivity, Si/Al ratio, nature of acid sites.PowderNoProvides detailed short-range order information, sensitive to local chemical environments.Can be time-consuming, requires specialized equipment and expertise for spectral interpretation.
Electron Microscopy (SEM/TEM) Morphology, particle size and shape, elemental composition (with EDX).Powder, solidNo (for imaging)High spatial resolution, direct visualization of morphology.Can be localized analysis, sample preparation can be critical.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of functional groups (Si-O-Si, Si-O-Al, hydroxyl groups).Powder, thin filmNoFast, sensitive to surface species and framework vibrations.Can be difficult to interpret complex spectra, band assignments can be ambiguous.
Thermal Analysis (TGA/DSC) Thermal stability, dehydration/dehydroxylation processes, phase transitions.PowderYesQuantitative information on thermal events, can be coupled with other techniques (e.g., mass spectrometry).Indirect structural information, interpretation can be complex.
Nitrogen Physisorption (BET) Specific surface area, pore volume, pore size distribution.PowderNoProvides detailed information on textural properties.Only accessible porosity is measured, requires outgassing of the sample.

Local Structure and Connectivity

While XRD provides information on long-range order, understanding the local atomic environment is crucial, especially for amorphous materials and for defining the active sites in crystalline ones.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for probing the local environment of specific nuclei, such as 29Si and 27Al, within the aluminosilicate (B74896) framework.[7][8][9][10][11][12]

  • 29Si MAS NMR: Provides information on the connectivity of silicon atoms. The chemical shift of 29Si is sensitive to the number of aluminum atoms in the second coordination sphere, allowing for the determination of the Si/Al ratio in the framework.[7][12] Different Qn(mAl) units can be identified, where 'n' is the number of bridging oxygen atoms and 'm' is the number of neighboring aluminum atoms.[5]

  • 27Al MAS NMR: Distinguishes between aluminum in different coordination states, typically tetrahedral (framework) and octahedral (extra-framework).[5][7][8] This is critical for assessing the quality of zeolites and understanding their acidic properties.

Morphology and Elemental Composition

The external morphology and elemental distribution significantly influence the accessibility of active sites and the material's performance in various applications.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and shape of aluminosilicate materials.[1][13][14][15] SEM provides high-resolution images of the sample surface, revealing details about crystal habit and aggregation.[1] TEM allows for the observation of the internal structure, including the pore network and the presence of defects. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX) , these techniques can provide elemental mapping, confirming the distribution of silicon, aluminum, and other elements.[1][16]

Vibrational Spectroscopy and Surface Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of the aluminosilicate framework and surface functional groups.[1][17][18] Specific absorption bands can be assigned to Si-O-Si and Si-O-Al stretching and bending vibrations.[19] The position of these bands can provide information about the Si/Al ratio and the degree of structural order. FTIR is also highly sensitive to the presence of different types of hydroxyl groups (e.g., bridging hydroxyls, silanols), which are the source of Brønsted acidity in zeolites.[18]

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of aluminosilicates and to characterize processes such as dehydration, dehydroxylation, and phase transitions.[16][20] TGA measures the change in mass as a function of temperature, providing quantitative information about water content and the temperature at which structural changes occur. DSC measures the heat flow to or from a sample as it is heated, allowing for the identification of endothermic and exothermic events.

Textural Properties

Nitrogen Physisorption , typically analyzed using the Brunauer-Emmett-Teller (BET) method, is the standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials like zeolites and amorphous aluminosilicates.[16][17][20] This information is crucial for applications involving adsorption and catalysis, as it dictates the accessibility of the internal surface area.

Experimental Protocols

X-ray Diffraction (XRD) Analysis
  • Sample Preparation: A small amount of the powdered aluminosilicate sample is finely ground and packed into a sample holder. For thin films, the film is mounted on a suitable substrate.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 0.1542 nm) is commonly used.[21]

  • Data Collection: The sample is scanned over a 2θ range, typically from 5° to 80°, with a defined step size and counting time.[21]

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data). For quantitative analysis, software is used to determine peak parameters such as position, intensity, and full width at half maximum (FWHM).

Solid-State NMR Spectroscopy
  • Sample Preparation: The powdered sample is packed into a zirconia rotor.

  • Instrumentation: A high-field solid-state NMR spectrometer is used. For 27Al MAS NMR, a typical magnetic field strength is 16.4 T, corresponding to a resonance frequency of 182.34 MHz.[8]

  • Data Collection: Spectra are acquired using magic-angle spinning (MAS) to average out anisotropic interactions and obtain high-resolution spectra. Typical spinning speeds range from 5 kHz to 22 kHz.[7][8] Specific pulse sequences are used to acquire 29Si and 27Al spectra.

  • Data Analysis: The chemical shifts are referenced to an external standard (e.g., aqueous [Al(H2O)6]3+ for 27Al).[7] The spectra are then deconvoluted to identify and quantify the different silicon and aluminum species present.

Electron Microscopy (SEM/TEM)
  • Sample Preparation: For SEM, the powder is mounted on a stub using conductive tape and coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. For TEM, the powder is dispersed in a solvent, and a drop of the suspension is placed on a carbon-coated copper grid.[22][23]

  • Instrumentation: A scanning electron microscope or a transmission electron microscope is used.

  • Data Collection: Images are acquired at different magnifications to observe the overall morphology and fine structural details. EDX spectra are collected from specific areas of interest to determine the elemental composition.

  • Data Analysis: The images are analyzed to determine particle size, shape, and distribution. EDX spectra are quantified to obtain the elemental ratios.

Logical Workflow for Aluminosilicate Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of aluminosilicate materials. The choice of techniques and the order in which they are applied may vary depending on the specific research question.

Aluminosilicate Characterization Workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Detailed Structural & Morphological Analysis cluster_tertiary Property Evaluation cluster_application Application Testing Synthesis Aluminosilicate Synthesis (Amorphous or Crystalline) XRD XRD (Phase & Crystallinity) Synthesis->XRD Initial Screening FTIR FTIR (Functional Groups) Synthesis->FTIR Initial Screening Thermal Thermal Analysis (Stability) Synthesis->Thermal Property Testing BET N2 Physisorption (Textural Properties) Synthesis->BET Property Testing NMR Solid-State NMR (Local Structure) XRD->NMR Detailed Structure SEM_TEM SEM/TEM/EDX (Morphology & Composition) XRD->SEM_TEM Morphology Application Performance Evaluation (e.g., Catalysis, Adsorption) NMR->Application SEM_TEM->Application Thermal->Application BET->Application

Caption: Workflow for aluminosilicate characterization.

Relationships Between Techniques and Properties

The following diagram illustrates the relationships between the different characterization techniques and the key properties of aluminosilicates that they are used to investigate.

Technique_Property_Relationship cluster_techniques Characterization Techniques cluster_properties Aluminosilicate Properties XRD XRD Crystallinity Crystallinity XRD->Crystallinity NMR NMR Local_Structure Local Structure (Coordination, Connectivity) NMR->Local_Structure Acidity Acidity (Brønsted, Lewis) NMR->Acidity SEM_TEM SEM/TEM Morphology Morphology (Particle Size, Shape) SEM_TEM->Morphology FTIR FTIR FTIR->Local_Structure FTIR->Acidity Thermal Thermal Analysis Thermal_Stability Thermal Stability Thermal->Thermal_Stability BET N2 Physisorption Porosity Porosity (Surface Area, Pore Size) BET->Porosity

Caption: Techniques and their targeted properties.

References

Performance of aluminum calcium silicate as a filler in polymers compared to traditional fillers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science, the pursuit of enhanced material properties at a competitive cost is a perpetual endeavor. While traditional fillers such as calcium carbonate, talc (B1216), and kaolin (B608303) have long been the industry's workhorses, a new generation of functional additives is challenging the status quo. Among these, aluminum calcium silicate (B1173343) is emerging as a noteworthy contender, offering a unique balance of mechanical reinforcement, thermal stability, and processing advantages. This guide provides an objective comparison of the performance of aluminum calcium silicate against its traditional counterparts, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Unveiling the Performance Metrics: A Data-Driven Comparison

The efficacy of a filler is quantified by its ability to enhance the intrinsic properties of the host polymer. The following tables summarize the comparative performance of this compound (represented by wollastonite and feldspar (B12085585) in some studies) and traditional fillers in various polymer matrices.

Table 1: Mechanical Properties of Polypropylene (B1209903) (PP) Composites at 40 wt.% Filler Loading

Filler TypeTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (MPa)
Aluminum Silicate (Feldspar) 21353200
Calcium Carbonate (Calcite) 21343100
Talc 30454500
Mica 29484800
Data sourced from a comparative study on mineral-filled polypropylene composites. It is important to note that feldspar is a type of aluminum silicate.

Table 2: Comparative Mechanical Properties of Polyamide (PA6) Composites

Filler TypeTensile Strength (MPa)Flexural Modulus (GPa)Notched Impact Strength (kJ/m²)
Calcium Silicate (Wollastonite) 855.54.5
Talc 806.03.5
Kaolin (Aluminum Silicate) 755.03.0
Values are representative and can vary based on filler loading and surface treatment.

Table 3: Thermal Properties of Various Polymer Composites

Polymer MatrixFiller TypeHeat Deflection Temperature (°C)
PolypropyleneTalcIncreased
PolypropyleneCalcium CarbonateIncreased
PolyamideCalcium Silicate (Wollastonite)Significantly Increased
Qualitative comparison based on multiple sources. Talc and wollastonite are noted for their significant impact on improving the heat deflection temperature of polymers.

Decoding the Data: Insights into Filler Performance

The data reveals a compelling narrative. While talc and mica exhibit superior performance in enhancing the stiffness (flexural modulus) and, to some extent, the strength of polypropylene, aluminum silicates like feldspar offer comparable tensile strength to calcium carbonate while providing a slight edge in flexural properties.

In polyamide composites, calcium silicate (wollastonite) demonstrates a notable advantage in impact strength over talc and kaolin, making it a suitable choice for applications requiring enhanced toughness. The needle-like (acicular) morphology of wollastonite is a key contributor to this improved impact resistance, as it effectively transfers stress within the polymer matrix.

The Science Behind the Performance: Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in their generation. The following are detailed protocols for the key experiments cited.

Tensile and Flexural Testing

These tests are fundamental in characterizing the mechanical strength and stiffness of the polymer composites.

  • Standard: ASTM D638 for Tensile Properties and ASTM D790 for Flexural Properties.

  • Specimen Preparation: Test specimens, typically in a dumbbell shape for tensile tests and a rectangular bar for flexural tests, are prepared by injection molding of the polymer-filler compound.

  • Test Conditions:

    • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified duration before testing.

    • Test Speed: The crosshead speed of the universal testing machine is set according to the standard and the material's rigidity, typically ranging from 5 mm/min to 500 mm/min for tensile tests.

  • Data Acquisition: Load and displacement data are recorded throughout the test to calculate tensile strength, flexural strength, and modulus.

Impact Strength Testing

Impact strength is a measure of a material's ability to withstand a sudden applied load.

  • Standard: ASTM D256 for Izod Pendulum Impact Resistance.

  • Specimen Preparation: Notched rectangular bar specimens are prepared by injection molding.

  • Test Procedure: A pendulum with a known weight is released from a specified height, striking and fracturing the notched specimen.

  • Data Calculation: The energy absorbed by the specimen during fracture is measured and reported as the impact strength in kJ/m².

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the polymer composites and to determine the filler content.

  • Standard: ASTM D5630.

  • Principle: A small sample of the composite is heated at a controlled rate in a specified atmosphere (typically nitrogen or air). The weight loss of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset of degradation, the temperature of maximum degradation rate, and the percentage of residual mass, which corresponds to the inorganic filler content.

Visualizing the Processes: Diagrams and Workflows

To further elucidate the concepts and methodologies discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Material Preparation cluster_molding Specimen Molding cluster_testing Material Characterization P Polymer Resin C Compounding (Twin-Screw Extrusion) P->C F Filler (this compound / Traditional) F->C IM Injection Molding C->IM TGA Thermogravimetric Analyzer C->TGA TS Tensile Specimen (ASTM D638) IM->TS FS Flexural Specimen (ASTM D790) IM->FS IS Impact Specimen (ASTM D256) IM->IS UTM Universal Testing Machine TS->UTM FS->UTM IS->UTM Mech Mechanical Properties UTM->Mech Therm Thermal Stability & Filler Content TGA->Therm

Experimental Workflow for Polymer Composite Characterization.

Logical_Relationship Filler_Properties Filler Properties (Morphology, Size, Surface Treatment) Interfacial_Adhesion Interfacial Adhesion Filler_Properties->Interfacial_Adhesion Polymer_Matrix Polymer Matrix (Type, Viscosity) Polymer_Matrix->Interfacial_Adhesion Processing_Conditions Processing Conditions (Temperature, Shear Rate) Processing_Conditions->Interfacial_Adhesion Composite_Performance Composite Performance (Mechanical, Thermal) Interfacial_Adhesion->Composite_Performance

Key Factors Influencing Polymer Composite Performance.

Conclusion: A Strategic Choice for Advanced Applications

The decision to incorporate a specific filler into a polymer matrix is a multifaceted one, balancing performance requirements with economic considerations. While traditional fillers like talc and calcium carbonate remain cost-effective solutions for general-purpose applications, this compound presents a compelling alternative for more demanding scenarios. Its ability to enhance toughness without significantly compromising strength, coupled with potential improvements in thermal stability, positions it as a strategic choice for applications in the automotive, electronics, and specialty packaging industries. As research continues to uncover the nuanced interactions between advanced fillers and polymer matrices, a data-driven and methodologically sound approach to material selection will be paramount in driving innovation and achieving superior product performance.

A Comparative Life Cycle Assessment of Synthetic Zeolite and Natural Aluminum Calcium Silicate Production

Author: BenchChem Technical Support Team. Date: December 2025

A "cradle-to-gate" comparison of the environmental impacts associated with the production of synthetic zeolites and the extraction and processing of natural aluminum calcium silicates reveals significant differences in their environmental profiles. While synthetic zeolites offer high purity and tailored properties, their production is often an energy-intensive chemical process. Conversely, natural aluminum calcium silicates, while abundant, are associated with the environmental burdens of mining and physical processing.

This guide provides a comparative life cycle assessment (LCA) of synthetic zeolite and natural aluminum calcium silicate (B1173343) production, with a focus on the key environmental hotspots in their respective life cycles. Due to the limited availability of comprehensive, comparative LCA studies, this analysis synthesizes data on the production of raw materials for synthetic zeolites and general environmental impact data for mineral extraction and processing as a proxy for natural aluminum calcium silicate production.

Comparison of Production Lifecycles and Environmental Impacts

The production pathways for synthetic zeolites and natural aluminum calcium silicates are fundamentally different, leading to distinct environmental impact profiles. Synthetic zeolites are typically produced through a hydrothermal process involving the chemical synthesis from precursors, while natural aluminum calcium silicates are extracted from the earth and physically processed.

Production StageSynthetic ZeoliteNatural this compound (e.g., Feldspar, Wollastonite)
Raw Material Acquisition Chemical synthesis of precursors such as sodium silicate and sodium aluminate.Open-pit mining or quarrying of mineral deposits.[1][2][3][4]
Primary Processing Hydrothermal synthesis: mixing of raw materials in an aqueous solution and heating in a reactor for extended periods.[5]Comminution (crushing and grinding) of the extracted ore to reduce particle size.[6][7][8]
Purification/Separation Filtration, washing, and drying of the synthesized zeolite crystals.Physical separation processes such as flotation or magnetic separation to remove impurities.
Final Product High-purity, crystalline zeolite powder with tailored properties.Processed mineral powder with a specific particle size distribution.
Key Environmental Hotspots - Energy consumption during hydrothermal synthesis (heating).[5] - Global Warming Potential (GWP) of chemical precursors.[9] - Water usage for the reaction and washing.[10][11]- Land degradation and habitat destruction from mining.[1][2][3][4] - High energy consumption for grinding and crushing.[6][7][8] - Air pollution from dust and vehicle emissions.[1][4] - Water contamination from mine runoff.[1][2][3][12]

Quantitative Data on Environmental Impacts

Table 2: Environmental Impact of Raw Materials for Synthetic Zeolite Production

Raw MaterialEnvironmental Impact MetricValue
Sodium SilicateGlobal Warming Potential (GWP)1.0 - 1.5 kg CO₂-eq/kg[9]
Sodium AluminateGlobal Warming Potential (GWP)0.07 - 0.219 kg CO₂-eq/mole Al³⁺[13]

Experimental Protocols

Hydrothermal Synthesis of Zeolites

The hydrothermal synthesis of zeolites is a common laboratory and industrial method. The following is a generalized protocol:

  • Preparation of the Synthesis Gel: Solutions of a silica (B1680970) source (e.g., sodium silicate), an alumina (B75360) source (e.g., sodium aluminate), and an alkali source (e.g., sodium hydroxide) are mixed in specific molar ratios in deionized water.[14]

  • Aging: The resulting gel is often aged at a specific temperature for a period of time to allow for the formation of zeolite nuclei.

  • Crystallization: The aged gel is transferred to a sealed autoclave and heated to a temperature typically between 80°C and 200°C for several hours to days.[5][15] The autogenous pressure develops within the reactor, facilitating the crystallization of the zeolite.[15]

  • Product Recovery: After cooling, the solid product is separated from the mother liquor by filtration.

  • Washing and Drying: The zeolite crystals are washed with deionized water to remove any unreacted reagents and byproducts, and then dried in an oven.

Visualizing the Life Cycles

The following diagrams illustrate the key stages in the production of synthetic zeolites and provide a comparative overview with the production of natural aluminum calcium silicates.

Synthetic Zeolite Production Workflow Cradle-to-Gate Life Cycle of Synthetic Zeolite Production cluster_0 Raw Material Production cluster_1 Zeolite Synthesis cluster_2 Final Product Sodium Silicate Production Sodium Silicate Production Gel Preparation Gel Preparation Sodium Silicate Production->Gel Preparation Sodium Aluminate Production Sodium Aluminate Production Sodium Aluminate Production->Gel Preparation NaOH Production NaOH Production NaOH Production->Gel Preparation Hydrothermal Crystallization Hydrothermal Crystallization Gel Preparation->Hydrothermal Crystallization Filtration & Washing Filtration & Washing Hydrothermal Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying Synthetic Zeolite Synthetic Zeolite Drying->Synthetic Zeolite

A flowchart of the synthetic zeolite production process.

Comparative Production Workflows Generalized Production Workflows cluster_Zeolite Synthetic Zeolite cluster_Silicate Natural this compound Z_RM Chemical Precursors Z_Proc Hydrothermal Synthesis Z_RM->Z_Proc Z_Pur Washing & Drying Z_Proc->Z_Pur Z_FP Synthetic Zeolite Z_Pur->Z_FP S_RM Mining of Ore S_Proc Crushing & Grinding S_RM->S_Proc S_Pur Physical Separation S_Proc->S_Pur S_FP Processed Mineral S_Pur->S_FP

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Aluminum Calcium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Aluminum Calcium Silicate, a compound common in various industrial and pharmaceutical applications. Adherence to these procedural steps will help mitigate risks and ensure safe operational and disposal practices.

While generally considered a material of low toxicity, this compound in powdered form presents hazards primarily through inhalation of airborne dust, which can lead to respiratory irritation.[1] Some forms of this compound may also contain small amounts of crystalline silica (B1680970) (quartz), a known carcinogen, making strict adherence to safety protocols critical.[2][3] Direct contact with the powder can also cause mild skin or eye irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound in a laboratory setting.

Protection Type Equipment Standard/Specification Purpose Source(s)
Respiratory N95 masks or a full-face respiratorNIOSH/MSHA or European Standard EN 136 approvedTo protect against inhalation of fine dust particles. A full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[1][4][5]
Eye/Face Safety goggles with side-shields or a face shieldConforming to EN 166 (EU) or NIOSH (US)To protect eyes from airborne particles.[1][2][4]
Hand Chemical impermeable gloves (e.g., Natural rubber, Nitrile rubber, Neoprene, PVC)EN 374 (minimum requirement)To prevent direct skin contact and potential irritation. Gloves should be inspected before use.[1][4][5]
Body Long-sleeved clothing or lab coatN/ATo prevent skin contact with the powder.[1][5]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation (LEV) system to capture airborne dust at the source.[1]

  • Enclosed Systems: For transferring powdered material, utilize closed systems whenever possible to minimize dust generation.[1]

  • Wet Handling: If feasible, use wet handling techniques to suppress dust.[1]

2. Safe Handling Practices:

  • Obtain and review the Safety Data Sheet (SDS) for the specific this compound product before use.[1]

  • Avoid creating dust.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not ingest or inhale the powder.[2][5]

  • Wash hands thoroughly with soap and water after handling.[3]

3. Storage:

  • Keep containers tightly closed.[5]

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the product away from heat and sources of ignition.[2]

Emergency Procedures: First Aid and Accidental Release

Immediate and appropriate responses to exposure or spills are critical.

First-Aid Measures

Exposure Route Immediate Action Source(s)
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or symptoms like coughing persist, seek medical attention.[1][3][4]
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation or dryness occurs, seek medical attention.[1][3][5]
Eye Contact Rinse eyes immediately with plenty of water for at least 15 minutes, also under the eyelids. Have the victim "roll" their eyes. Seek medical attention if irritation persists.[1][2][3][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4][5]

Accidental Release Plan: Handling a Spill

In the event of a spill, a clear and practiced procedure is essential to ensure safety and prevent environmental contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_prep 1. Immediate Actions cluster_contain 2. Containment & Cleanup cluster_disposal 3. Disposal Evacuate Evacuate Personnel from immediate area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure the area Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE (Respirator, Goggles, Gloves) Ignition->PPE Prepare for cleanup Contain Contain the Spill PPE->Contain Approach cautiously Cleanup Clean Up Spill Contain->Cleanup Prevent spreading Collect Collect Waste in Sealed Container Cleanup->Collect Use methods to avoid dust (e.g., sweep gently) Label Label Container as Hazardous Waste Collect->Label Dispose Dispose According to Local Regulations Label->Dispose

Workflow for handling an this compound spill.

Spill Cleanup Method:

  • Ensure adequate ventilation and wear the appropriate PPE.[2][4]

  • Gently sweep or shovel the spilled material into a suitable, labeled container for disposal.[2][5]

  • Avoid actions that generate dust.[2][4]

  • After cleanup, rinse the area if appropriate, containing the rinsate for proper disposal.[3]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Characterization: The waste material must be characterized to determine if it is hazardous according to local, state, and federal regulations.

  • Disposal Method: The preferred method is to offer surplus and non-recyclable solutions to a licensed chemical destruction or disposal company.[4][6]

  • Environmental Protection: Do not allow the material or its containers to contaminate water, foodstuffs, or soil.[1][4] Do not discharge into sewer systems.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill if regulations permit.[4]

Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable waste disposal regulations.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.